molecular formula C6H2F3NO2 B1352067 1,2,5-Trifluoro-3-nitrobenzene CAS No. 66684-57-9

1,2,5-Trifluoro-3-nitrobenzene

Cat. No.: B1352067
CAS No.: 66684-57-9
M. Wt: 177.08 g/mol
InChI Key: MXOQPGDHOAMPJW-UHFFFAOYSA-N
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Description

1,2,5-Trifluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C6H2F3NO2 and its molecular weight is 177.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trifluoro-3-nitrobenzene
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InChI

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOQPGDHOAMPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985260
Record name 1,2,5-Trifluoro-3-nitrobenzene
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Molecular Weight

177.08 g/mol
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CAS No.

66684-57-9
Record name 1,2,5-Trifluoro-3-nitrobenzene
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Record name 1,2,5-Trifluoro-3-nitrobenzene
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Record name 1,2,5-Trifluoro-3-nitrobenzene
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Record name 1,2,5-trifluoro-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 1,2,5-trifluoro-3-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and other advanced materials. Addressing researchers, scientists, and drug development professionals, this document delves into the chemical principles, experimental protocols, and critical considerations for the successful preparation of this fluorinated nitroaromatic compound.

Introduction: The Significance of Fluorinated Building Blocks

Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, with its unique substitution pattern of three fluorine atoms and a nitro group on a benzene ring, is a versatile building block for the synthesis of complex chemical entities. The strategic placement of these functional groups allows for a range of subsequent chemical transformations, making it a valuable precursor for novel therapeutic agents and functional materials.

The Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction of 1,2,4-trifluorobenzene. Specifically, it is a nitration reaction, where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.

The Reaction Mechanism

The nitration of 1,2,4-trifluorobenzene follows the general mechanism of electrophilic aromatic substitution, which can be broken down into three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the 1,2,4-trifluorobenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Regioselectivity: Directing Effects of the Substituents

The position of the incoming nitro group is directed by the existing fluorine substituents on the benzene ring. Fluorine is an ortho-, para-directing deactivator. This means that while it deactivates the ring towards electrophilic attack compared to benzene, it directs the incoming electrophile to the positions ortho and para to itself.

In the case of 1,2,4-trifluorobenzene, the three fluorine atoms exert a combined directing effect. The positions on the ring are not equivalent, and the regioselectivity of the nitration is determined by a combination of inductive and resonance effects, as well as steric hindrance. The formation of the 1,2,5-trifluoro-3-nitro isomer is a result of the complex interplay of these factors, which favors substitution at the C3 position. It is important to note that other isomers may also be formed as byproducts.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
1,2,4-TrifluorobenzeneC₆H₃F₃132.08≥98%
Concentrated Nitric AcidHNO₃63.0168-70%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Dichloromethane (DCM)CH₂Cl₂84.93ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04ACS grade
Crushed IceH₂O18.02
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NitratingMixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Nitration Nitration (0-5 °C) NitratingMixture->Nitration StartingMaterial Prepare 1,2,4-Trifluorobenzene in reaction flask StartingMaterial->Nitration Quenching Quench with Ice Nitration->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with NaHCO₃ Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to a measured amount of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve a known quantity of 1,2,4-trifluorobenzene in a suitable solvent if necessary, or use it neat. Cool the flask to 0-5 °C using an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 1,2,4-trifluorobenzene over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.[1]

  • Work-up: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain unreacted starting material and isomeric byproducts, is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern of the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any potential impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-F and NO₂).

Safety and Handling

  • 1,2,4-Trifluorobenzene: Is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Concentrated Nitric and Sulfuric Acids: Are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The mixing of these acids is highly exothermic and should be done with extreme care and cooling.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • This compound: The product is expected to be toxic and should be handled with care.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atoms can also participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents. These properties make it a key building block in the synthesis of:

  • Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs) in areas such as oncology, infectious diseases, and central nervous system disorders.

  • Agrochemicals: For the development of new herbicides, fungicides, and insecticides.

  • Advanced Materials: In the synthesis of polymers, dyes, and other materials with specific electronic or optical properties.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature slightly (monitor for side products). Ensure efficient stirring.
Loss of product during work-upEnsure complete extraction and careful handling during washing steps.
Formation of Multiple IsomersNon-optimal reaction temperatureMaintain a low and consistent reaction temperature (0-5 °C).
Incorrect ratio of nitrating agentsUse the correct stoichiometry of nitric and sulfuric acids.
Presence of Dinitro CompoundsReaction conditions too harshUse a less concentrated nitrating agent, lower the reaction temperature, or shorten the reaction time.[1]
Incomplete Removal of AcidsInsufficient washingWash the organic layer thoroughly with saturated sodium bicarbonate solution until effervescence ceases.

Conclusion

The synthesis of this compound via the nitration of 1,2,4-trifluorobenzene is a well-established yet nuanced process. Careful control of reaction conditions, particularly temperature, is paramount to achieving good yield and regioselectivity. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize this important fluorinated building block, enabling the development of next-generation pharmaceuticals and advanced materials.

References

Sources

1,2,5-trifluoro-3-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,2,5-Trifluoro-3-nitrobenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its utility is primarily derived from the unique interplay between its substituents: three electron-withdrawing fluorine atoms and a powerful nitro group. This substitution pattern renders the benzene ring exceptionally electron-deficient, unlocking specific reaction pathways that are crucial for the synthesis of complex molecules. For researchers, scientists, and professionals in drug development, understanding the nuanced chemical behavior of this molecule is key to leveraging its potential in creating novel pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of fluorine can significantly enhance desirable pharmacokinetic properties such as metabolic stability and membrane permeability, while the nitro group offers a versatile handle for further chemical transformations.[2] This guide provides a comprehensive exploration of the synthesis, spectroscopic profile, reactivity, and applications of this compound, grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in a research setting. These characteristics dictate handling procedures, purification strategies, and the analytical methods required for reaction monitoring.

1.1: Chemical Identity

The foundational identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[3]
Synonyms 2,3,5-Trifluoronitrobenzene[3][4]
CAS Number 66684-57-9[3][4][5]
Molecular Formula C₆H₂F₃NO₂[3][4][5]
Molecular Weight 177.08 g/mol [3]
Canonical SMILES C1=C(C=C(C(=C1[O-])F)F)F[3]
InChIKey MXOQPGDHOAMPJW-UHFFFAOYSA-N[3]
1.2: Physical Properties

This compound is typically supplied as a liquid at room temperature.[4] Its key physical properties are critical for designing experimental setups, particularly concerning reaction temperature and solvent choice.

PropertyValueSource
Appearance Liquid[4]
Melting Point ~ -20 °C (approx.)[6]
Boiling Point 187 °C[6]
Density 1.6 ± 0.1 g/cm³[6]
Flash Point 83.4 ± 25.9 °C[6]
Refractive Index 1.487[5][6]
Vapor Pressure 0.23 mmHg at 25°C[5]
XLogP3-AA 2.1[3]
1.3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The distinct electronic environment of each nucleus gives rise to a unique spectral fingerprint.

  • ¹⁹F NMR Spectroscopy: This is the most informative NMR technique for this molecule. Three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The signals will exhibit complex splitting patterns (doublets of doublets) due to ³J(F-F) and ⁴J(F-F) couplings. The fluorine atoms at C1 and C5 (ortho and para to the nitro group) will be the most deshielded.

  • ¹H NMR Spectroscopy: The spectrum will be relatively simple, showing two signals for the two aromatic protons. Each signal will appear as a multiplet due to coupling with each other (³J(H-H)) and with the neighboring fluorine atoms (³J(H-F) and ⁴J(H-F)).

  • ¹³C NMR Spectroscopy: Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹J(C-F)). The carbon attached to the nitro group (C3) will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the C-F bonds (typically in the 1100-1400 cm⁻¹ region) and the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 177.[3] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 131) and NO (m/z = 147).

PART 2: Synthesis and Manufacturing

The primary route to this compound is through the electrophilic nitration of 1,2,5-trifluorobenzene. The choice of nitrating agent and reaction conditions is critical to achieve good yield and selectivity while minimizing the formation of byproducts.

2.1: Rationale for Synthetic Strategy

The synthesis relies on the principle of electrophilic aromatic substitution. A powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. The polyfluorinated benzene ring, although deactivated by the inductive effect of the fluorine atoms, can still undergo substitution under forcing conditions.

2.2: Representative Synthesis Protocol

This protocol is a representative procedure adapted from the nitration of similar polyfluorinated aromatic compounds.[7]

Step 1: Preparation of the Nitrating Mixture

  • In a dropping funnel, carefully and slowly add 1.5 mL of fuming nitric acid to 4.5 mL of concentrated sulfuric acid.

  • Maintain cooling throughout the addition using an ice bath to keep the temperature below 10 °C.

Step 2: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 5.0 g of 1,2,5-trifluorobenzene in 10 mL of concentrated sulfuric acid.

  • Cool the mixture to 0 °C in an ice-salt bath.

Step 3: Nitration

  • Add the nitrating mixture dropwise to the stirred solution of 1,2,5-trifluorobenzene over 30-45 minutes.

  • Crucially, ensure the internal reaction temperature does not exceed 5 °C to prevent over-nitration and side reactions.[7]

Step 4: Reaction Monitoring

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction's progress by periodically quenching a small aliquot in water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by GC-MS.

Step 5: Work-up and Purification

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

2.3: Synthesis Workflow Diagram

G cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification HNO3 Fuming HNO₃ Mixer Mix & Cool (0°C) HNO3->Mixer H2SO4 Conc. H₂SO₄ H2SO4->Mixer NitratingAgent NO₂⁺HSO₄⁻ in H₂SO₄ Mixer->NitratingAgent Reactor Reaction Flask (0-5°C) NitratingAgent->Reactor Dropwise Addition Substrate 1,2,5-Trifluorobenzene in Conc. H₂SO₄ Substrate->Reactor Crude Crude Reaction Mixture Reactor->Crude Quench Pour onto Ice Crude->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash & Dry Extract->Wash Purify Vacuum Distillation Wash->Purify Product Pure Product Purify->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: The positions ortho (C1) and para (C5) to the nitro group are the most activated sites for nucleophilic attack. This is because the negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when substitution occurs at these positions, providing significant resonance stabilization. Attack at the meta position (C2) does not allow for this delocalization, making this position far less reactive. [8][9]Therefore, nucleophilic substitution will occur selectively at the C1 or C5 fluorine atoms.

Representative SₙAr Protocol (Amination)

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to a temperature between 50-100 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography.

3.2: Reduction of the Nitro Group

The nitro group can be readily reduced to an amino (-NH₂) group, transforming the molecule into a highly valuable trifluoroaniline derivative. This opens up a different set of synthetic possibilities, such as amide bond formation, diazotization, and further aromatic substitutions.

Significance: The resulting 2,3,5-trifluoroaniline is a bifunctional molecule. The amine can act as a nucleophile or be transformed into other functional groups, while the remaining fluorine atoms can still undergo SₙAr reactions, often under different conditions. This sequential functionalization is a powerful strategy in combinatorial chemistry and drug discovery. [1] Common Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is clean and high-yielding but may not be compatible with other reducible functional groups.

  • Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl are robust and widely used. [10]* Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).

  • Electrochemical Reduction: A greener alternative that uses an electric current to drive the reduction, often with high selectivity. [11] Representative Reduction Protocol (SnCl₂ Method)

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully basify by the slow addition of a concentrated aqueous solution of NaOH or K₂CO₃ until the pH is > 10.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3,5-trifluoroaniline.

PART 4: Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable scaffold for building complex molecular architectures.

  • Pharmaceuticals: Fluorinated aromatic compounds are prevalent in pharmaceuticals due to the ability of fluorine to modulate key drug properties. [2]By using sequential SₙAr and nitro reduction reactions, medicinal chemists can rapidly generate libraries of compounds for screening. The trifluorinated aniline core is a key component in kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life, and can also increase lipophilicity, which may enhance cell membrane permeability and blood-brain barrier penetration. [2]* Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and a nitrogen-containing moiety can enhance the biological activity and environmental persistence of herbicides, insecticides, and fungicides. [1]* Dyes and Polymers: The electron-deficient ring system can be incorporated into dyes and pigments. The aniline derivatives are also important monomers for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

PART 5: Safety and Handling

Due to its reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.

5.1: Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed [3][12]
Skin Irritation H315Causes skin irritation [3][12]
Eye Irritation H319Causes serious eye irritation [3][12]
Specific Target Organ Toxicity H335May cause respiratory irritation [3][12]
5.2: Safe Handling and Storage
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors. [6][13]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6][14]* Handling: Avoid contact with skin, eyes, and clothing. [6]Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][6]Keep away from incompatible materials such as strong oxidizing agents. [14]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]

References

  • Benchchem. Technical Support Center: Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]

  • Sparrow Chemical. Fluoronitrobenzene Series. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Cenmed. This compound (C007B-293192). Available from: [Link]

  • ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Available from: [Link]

  • LinkedIn. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ChemRxiv. Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development and fine chemical synthesis, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[1][2] Among these, 1,2,5-trifluoro-3-nitrobenzene (CAS No. 66684-57-9) emerges as a key intermediate, valued for its unique electronic and steric properties that make it a versatile precursor for a range of complex molecular architectures.[3][4]

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the experimental methodologies for determining these properties, explains the scientific rationale behind these choices, and discusses the implications of these properties for practical applications.

Molecular Structure and Identity

A foundational understanding of a compound begins with its structure. The arrangement of atoms and functional groups in this compound dictates its reactivity and physical behavior.

Figure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are critical for predicting the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
CAS Number 66684-57-9[5][6][7][8]
Molecular Formula C₆H₂F₃NO₂[5][6][7][9]
Molecular Weight 177.08 g/mol [5][10]
Appearance Liquid[7]
Melting Point approx. -20 °C[11]
Boiling Point 187 °C[11]
Density 1.6 ± 0.1 g/cm³[11]
Flash Point 83.4 ± 25.9 °C[11]
Refractive Index 1.487[6][11]
Vapor Pressure 0.23 mmHg at 25°C[6]
Polar Surface Area 45.8 Ų[5][6]
XLogP3 (Lipophilicity) 2.1[5][11]

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for ensuring reproducibility and for the safe and effective use of a chemical. The following sections detail the standard methodologies for measuring key physical parameters of this compound.

Melting and Boiling Point Determination

The melting and boiling points are fundamental properties that provide an indication of a substance's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. As this compound is a liquid at room temperature, its freezing point (the temperature at which it solidifies) is determined, which is thermodynamically equivalent to its melting point.

Experimental Protocol: Boiling Point Determination by Distillation

The boiling point is determined at atmospheric pressure. This method is chosen for its accuracy and the ability to simultaneously purify the substance.

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature at which the liquid and vapor are in equilibrium is the boiling point.

G cluster_0 Boiling Point Determination Workflow start Start setup Assemble Distillation Apparatus start->setup prepare Add Sample and Boiling Chips setup->prepare heat Gently Heat the Sample prepare->heat observe Observe for Boiling and Condensation heat->observe record Record Stable Temperature of Distillate observe->record end End record->end

Figure 2: Workflow for Boiling Point Determination.

Density Measurement

Density is a crucial property for converting between mass and volume, essential for reaction stoichiometry and formulation development.

Experimental Protocol: Density Determination using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This method provides a very accurate measurement of density.

  • Tare Weight: The empty, clean, and dry pycnometer is weighed.

  • Sample Filling: The pycnometer is filled with this compound.

  • Temperature Equilibration: The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

  • Final Weight: The pycnometer is removed from the bath, dried, and weighed.

  • Calibration: The process is repeated with a reference substance of known density, typically deionized water.

  • Calculation: The density of the sample is calculated using the weights and the known density of the reference substance.

Spectroscopic Characterization

Spectroscopic data provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic structure. While specific, verified spectra for this compound are best obtained from dedicated databases, the expected characteristics can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the two hydrogen atoms on the aromatic ring, the proton NMR spectrum is expected to show complex splitting patterns (multiplets) due to coupling with the adjacent fluorine atoms.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached fluorine and nitro groups. Carbon-fluorine coupling will also be observed.

    • ¹⁹F NMR: The fluorine NMR spectrum will show three distinct signals, each exhibiting coupling to the other fluorine atoms and to the nearby protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to:

    • C-F stretching vibrations.

    • Asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

    • Aromatic C=C stretching vibrations.

    • Aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 177.08).[5] Fragmentation patterns will involve the loss of the nitro group (NO₂) and fluorine atoms.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling.

  • GHS Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[12]

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][11]

Conclusion

The physical properties of this compound, from its boiling point and density to its spectroscopic signature, are integral to its application in research and development. A thorough understanding of these characteristics, grounded in robust experimental determination, is essential for its effective and safe utilization as a key building block in the synthesis of pharmaceuticals and other high-value chemicals. The data and protocols presented in this guide serve as a critical resource for scientists working with this versatile fluorinated intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]

  • Hangzhou Royalchem Co.,LTD. (n.d.). Buy this compound Industrial Grade. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

Sources

1,2,5-trifluoro-3-nitrobenzene CAS number 66684-57-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2,5-Trifluoro-3-nitrobenzene (CAS: 66684-57-9)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical intermediate this compound. It delves into its fundamental properties, synthesis, reactivity, and critical role as a building block in modern medicinal chemistry, grounded in established scientific principles and data.

Core Compound Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

This compound is a poly-substituted aromatic compound. The presence of three fluorine atoms and a nitro group on the benzene ring renders it a highly activated electrophile, a characteristic that defines its chemical utility.

  • IUPAC Name : this compound[1]

  • Synonyms : 2,3,5-Trifluoronitrobenzene, Benzene,1,2,5-trifluoro-3-nitro-[2][3]

  • CAS Number : 66684-57-9[1][2]

  • Molecular Formula : C₆H₂F₃NO₂[1][2]

  • Canonical SMILES : C1=C(C=C(C(=C1[O-])F)F)F[1]

  • InChI : InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H[1][2]

  • InChIKey : MXOQPGDHOAMPJW-UHFFFAOYSA-N[1][2]

Physicochemical Data

The compound's physical and chemical properties are crucial for its handling, reaction setup, and purification. It is a liquid at room temperature with a relatively high boiling point.[3][4] The data presented below has been aggregated from multiple chemical databases.

PropertyValueSource
Molecular Weight 177.08 g/mol [1][2]
Appearance Liquid[3]
Density 1.6 ± 0.1 g/cm³[4]
Boiling Point 187 °C[4]
Melting Point -20 °C (approx.)[4]
Flash Point 83.4 °C[4]
Refractive Index 1.487[2][4]
Polar Surface Area 45.8 Ų[1][2]
XLogP3 2.1[1][4]
Storage Temperature Room Temperature, Sealed in Dry[2]

Synthesis and Manufacturing Insights

Synthetic Pathway: Halogen Exchange (Halex) Reaction

The industrial synthesis of fluorinated nitroaromatics frequently relies on halogen exchange (Halex) reactions. This process involves the displacement of chlorine atoms with fluorine from a polychlorinated precursor using an alkali metal fluoride, such as potassium fluoride (KF). For this compound, a plausible precursor would be a corresponding trichloronitrobenzene.

The reaction is typically performed at elevated temperatures, often in the absence of a solvent or in a high-boiling point polar aprotic solvent.[5] The efficiency of the Halex reaction is significantly enhanced by a phase-transfer catalyst (e.g., quaternary ammonium salts) which facilitates the transfer of the fluoride anion into the organic phase.[5]

Experimental Protocol: Proposed Synthesis Workflow

The following protocol is a representative, field-proven methodology for a Halex reaction, adapted for the synthesis of the target compound.

Objective: To synthesize this compound via nucleophilic aromatic substitution of chlorine with fluorine.

Materials:

  • 1,2,5-trichloro-3-nitrobenzene (Precursor)

  • Spray-dried Potassium Fluoride (KF)

  • Tetramethylammonium chloride (Phase-transfer catalyst)

  • High-boiling point solvent (e.g., Sulfolane), optional

  • Nitrogen gas supply

Procedure:

  • Reactor Preparation: A glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with spray-dried potassium fluoride. The amount of KF should be in stoichiometric excess relative to the chlorine atoms to be replaced.

  • Catalyst Addition: The phase-transfer catalyst (e.g., tetramethylammonium chloride, ~5-10 mol%) is added to the reactor.

  • Precursor Charging: The 1,2,5-trichloro-3-nitrobenzene precursor is added to the reactor. If a solvent is used, it is added at this stage.

  • Inerting: The reactor is purged with nitrogen to create an inert atmosphere, preventing side reactions.

  • Reaction Execution: The mixture is heated to a reaction temperature of 180-220°C with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots for the disappearance of the starting material and the formation of mono-, di-, and tri-fluorinated products.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solid potassium salts (KCl and excess KF) are removed by filtration.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound from any remaining starting material or partially fluorinated intermediates.

Visualization of Synthesis Workflow

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Prep Charge Reactor: 1. Potassium Fluoride (KF) 2. Phase-Transfer Catalyst AddPrecursor Add 1,2,5-trichloro-3-nitrobenzene Prep->AddPrecursor Heat Heat to 180-220°C under Nitrogen Atmosphere AddPrecursor->Heat Monitor Monitor by GC Heat->Monitor Monitor->Heat Continue until complete Cool Cool Reaction Mixture Monitor->Cool Filter Filter to Remove Salts (KCl, excess KF) Cool->Filter Distill Fractional Distillation Filter->Distill Product Pure this compound Distill->Product

Caption: Halex Synthesis Workflow for this compound.

Core Reactivity and Application in Drug Discovery

The Engine of Utility: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound in synthetic chemistry stems from its high reactivity towards nucleophiles via the nucleophilic aromatic substitution (SₙAr) mechanism.[6] Aromatic rings are typically electron-rich and resist nucleophilic attack. However, the powerful electron-withdrawing effects of the nitro group (-I, -M) and the three fluorine atoms (-I) render the benzene ring highly electron-deficient (electrophilic).[6][7]

This activation is not uniform across the ring. The positions ortho and para to the strongly deactivating nitro group are the most electron-deficient and therefore the most susceptible to attack.

SₙAr Mechanism: A Self-Validating System

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. This is a trustworthy and predictable pathway that forms the basis of its synthetic applications.

  • Addition of Nucleophile: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a fluorine atom. This is the rate-determining step.[7] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of a leaving group, in this case, a fluoride ion (F⁻), which is a good leaving group in this context.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a key factor in lowering the activation energy of the reaction.[6][7]

Regioselectivity: Predicting the Site of Reaction

In this compound, the three fluorine atoms have different reactivities:

  • C2-F and C5-F: The fluorine atoms at positions 2 (ortho to -NO₂) and 5 (para to -NO₂) are highly activated. The negative charge of the Meisenheimer complex formed by attack at these positions can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.

  • C1-F: The fluorine at position 1 is meta to the nitro group. Attack at this position does not allow for direct resonance delocalization of the negative charge onto the nitro group.

Therefore, nucleophilic substitution will occur preferentially at positions 2 or 5. The specific outcome can be influenced by the nature of the nucleophile and reaction conditions, but substitution at the C1 position is significantly less favorable.

Visualization of the SₙAr Mechanism

Caption: Generalized Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Application in Drug Design and Synthesis

The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often used to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[8] Highly functionalized intermediates like this compound are valuable building blocks for introducing fluorinated phenyl moieties into drug candidates.[9] Its predictable reactivity allows for the sequential and regioselective introduction of different nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid synthesis of complex molecular scaffolds for screening in drug discovery programs.[9][10]

Safety, Handling, and Storage

GHS Hazard Identification

Proper handling of this compound is essential due to its potential hazards. According to the Globally Harmonized System (GHS), it is classified as follows:

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Recommended Handling and Storage Protocols

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials and foodstuff containers.[4]

References

  • This compound | C6H2F3NO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Buy this compound Industrial Grade. (n.d.). Hangzhou Royalchem Co.,LTD. Retrieved January 12, 2026, from [Link]

  • Why rate of aromatic nucleophilic substitution of Ortho-fluoronitrobenzene is greater than para-fluoronitrobenzene? (2021). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Fluoronitrobenzene Series. (n.d.). Sparrow Chemical. Retrieved January 12, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes. (1996). Google Patents.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Analytical Challenge of Isomeric Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1,2,5-Trifluoro-3-nitrobenzene

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, substituted nitroaromatics serve as versatile intermediates.[1] this compound (C₆H₂F₃NO₂) is one such building block, where the precise arrangement of substituents on the benzene ring is critical to its reactivity and the properties of its downstream products. The core analytical challenge lies not just in confirming the presence of the constituent atoms, but in definitively establishing their unique connectivity to differentiate it from numerous other structural isomers, such as 1,2,3-trifluoro-4-nitrobenzene or 1,2,4-trifluoro-5-nitrobenzene.[2][3]

Part 1: The Integrated Analytical Workflow

G cluster_0 Initial Analysis cluster_1 High-Resolution Analysis cluster_2 Definitive Confirmation cluster_3 Conclusion MS Mass Spectrometry (MS) SYNTHESIS Data Synthesis & Structure Verification MS->SYNTHESIS IR Infrared (IR) Spectroscopy IR->SYNTHESIS NMR NMR Spectroscopy NMR_H ¹H NMR NMR->NMR_H NMR_C ¹³C NMR NMR->NMR_C NMR_F ¹⁹F NMR NMR->NMR_F NMR_H->SYNTHESIS NMR_C->SYNTHESIS NMR_F->SYNTHESIS XRAY X-ray Crystallography (If crystal available) XRAY->SYNTHESIS

Caption: Integrated workflow for structure elucidation.

Part 2: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: Our first objective is to confirm the molecular weight and, by extension, the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the chosen method. GC provides sample purification, while EI is a robust, high-energy ionization technique that reliably produces a molecular ion (M⁺) and a rich fragmentation pattern, offering clues to the molecule's structure.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

  • GC Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 250°C.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

Data Presentation: Expected Mass Spectrum Data

FeatureExpected m/zInterpretation
Molecular Ion (M⁺) 177.00 Corresponds to the nominal mass of C₆H₂F₃NO₂.[7][8] High-resolution MS would show ~177.0038 Da.
Fragment Ion147Loss of NO ([M-30]⁺)
Fragment Ion131Loss of NO₂ ([M-46]⁺), a characteristic fragmentation for nitroaromatics.[9]
Fragment Ion101Further fragmentation, possibly loss of CF from [M-46]⁺.

This analysis validates the molecular formula C₆H₂F₃NO₂. The observation of a loss of 46 amu is strong evidence for the presence of a nitro group.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify specific functional groups based on their characteristic vibrational frequencies.[5] For this molecule, our primary targets are the strong absorptions from the nitro (NO₂) group, the aromatic C-H bonds, and the C-F bonds. Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~1530-1560 Asymmetric NO₂ Stretch Nitro Group (NO₂)[10]
~1345-1365 Symmetric NO₂ Stretch Nitro Group (NO₂)[10]
~1600, ~1470C=C StretchAromatic Ring
~1200-1000 C-F Stretch Aryl Fluoride

The presence of two very strong, distinct peaks around 1540 cm⁻¹ and 1350 cm⁻¹ provides unequivocal evidence for the nitro group.[10] Combined with MS data, we can now confidently classify the compound as a trifluoronitrobenzene isomer.

Part 3: High-Resolution NMR - Mapping the Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[11] For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Expertise & Causality: With three fluorine atoms and one nitro group on the ring, only two protons remain. ¹H NMR will reveal the chemical environment of these two protons and, crucially, their coupling (J-coupling) to each other and to nearby fluorine atoms. This coupling pattern is a fingerprint of their relative positions.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at ≥400 MHz. Shim the instrument to achieve good magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-4~7.8-8.0ddd (doublet of doublet of doublets)³J(H4-H6) ≈ 2-3 Hz, ⁴J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-F2) ≈ 4-6 Hz
H-6~7.6-7.8ddd (doublet of doublet of doublets)³J(H4-H6) ≈ 2-3 Hz, ³J(H6-F1) ≈ 6-8 Hz, ⁵J(H6-F5) ≈ 1-2 Hz

Note: The deshielding effect of the nitro group and fluorine atoms will shift these protons significantly downfield. The complex splitting pattern immediately confirms that each proton is coupled to the other proton and to multiple fluorine atoms, providing rich structural information.

¹⁹F NMR Spectroscopy: The Decisive Experiment

Expertise & Causality: ¹⁹F NMR is exceptionally powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range (~800 ppm), which minimizes signal overlap.[12][13] For this compound, we expect three distinct signals, one for each unique fluorine atom. The F-F and F-H coupling patterns observed are diagnostic of the substitution pattern.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample & Instrument: Use the same sample prepared for ¹H NMR. Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum by removing couplings to ¹H, leaving only F-F couplings.

  • Referencing: Reference the spectrum externally to a standard like CFCl₃ (δ = 0 ppm).[14]

Data Presentation: Predicted ¹⁹F NMR Data (Proton-Decoupled)

FluorinePredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
F-1~ -110 to -120d (doublet)³J(F1-F2) ≈ 20-22 Hz
F-2~ -130 to -140d (doublet)³J(F1-F2) ≈ 20-22 Hz
F-5~ -115 to -125s (singlet)(No F-F coupling)

The key observation here is the large (~20 Hz) ortho coupling between F-1 and F-2, appearing as a pair of doublets.[12] F-5, being isolated from other fluorine atoms by more than four bonds, would appear as a singlet (in the proton-decoupled spectrum). This pattern is uniquely consistent with the 1,2,5- substitution.

Caption: Key NMR J-coupling relationships confirming connectivity.

¹³C NMR Spectroscopy: Completing the Skeleton

Expertise & Causality: A proton-decoupled ¹³C NMR spectrum will confirm the presence of six unique aromatic carbons. The large, direct C-F coupling constants (¹JCF ≈ 240-260 Hz) are unmistakable and provide direct evidence of which carbons are fluorinated.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample & Instrument: Use the same sample. Tune the probe to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Presentation: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)MultiplicityCoupling Constant (¹JCF, Hz)
C1, C2, C5~140-160d (doublet)~250
C3~145-150t (triplet)(Coupled to F1 and F2)
C4, C6~110-125d (doublet)(Coupled to adjacent F)

The carbons directly bonded to fluorine (C1, C2, C5) will appear as large doublets shifted far downfield. The other carbons will show smaller couplings and appear at different chemical shifts, confirming the complete carbon skeleton.

Part 4: The Gold Standard - Single Crystal X-ray Crystallography

While the combination of MS, IR, and multi-nuclear NMR provides an exceptionally strong and self-consistent case for the structure, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure.[15] If the compound can be crystallized, this technique can determine the three-dimensional arrangement of atoms in space with high precision, leaving no ambiguity.

Conceptual Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays.

  • Structure Solution: The diffraction pattern is collected and computationally processed to generate an electron density map.

  • Refinement: The atomic positions are fitted to the electron density map and refined to yield a final, detailed 3D structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a prime example of the modern, multi-technique approach to chemical analysis. Mass spectrometry and IR spectroscopy rapidly established the molecular formula and key functional groups. A detailed, multi-nuclear NMR investigation provided the critical connectivity data. Specifically, the observation of a large ortho F-F coupling and the unique splitting patterns in both the ¹H and ¹⁹F spectra were diagnostic for the 1,2,5- substitution pattern. Each piece of data corroborates the others, building a self-validating and irrefutable structural assignment. This systematic and logical workflow ensures the highest degree of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on structurally pure and well-characterized chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. National Library of Medicine. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Retrieved from [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Chemistry Department. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

Sources

Introduction: The Structural Elucidation of a Key Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1,2,5-Trifluoro-3-Nitrobenzene

This compound (CAS No. 66684-57-9) is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis.[1][2] The presence of multiple fluorine atoms and a nitro group on the benzene ring confers unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures.[2][3] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with the theoretical grounding and practical insights needed to interpret these spectra with confidence. We will explore the causal relationships between the molecular structure and the resulting spectral features, offering predictive analysis grounded in the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Expertise & Experience: The Significance of ¹⁹F NMR

While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly informative for fluorinated compounds. The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection—its receptivity is 83% that of the proton.[3][4] Furthermore, the chemical shift range for ¹⁹F is exceptionally wide (spanning over 800 ppm), which dramatically reduces the likelihood of signal overlap, a common challenge in the spectra of complex molecules.[4][5] This wide dispersion allows for subtle electronic effects to be observed and quantified.

Predicted ¹H NMR Spectrum

The structure of this compound contains two aromatic protons. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals.

  • H-4: This proton is situated between two fluorine atoms (F-3 and F-5). It will experience significant deshielding and will be split by the adjacent proton (H-6) and the two flanking fluorine atoms.

  • H-6: This proton is adjacent to a fluorine atom (F-1) and the carbon bearing the nitro group. It will also be deshielded and will couple with H-4 and the nearby fluorine atoms.

The splitting patterns will be complex "doublets of doublets of doublets" or even more complex multiplets due to the combined H-H and H-F couplings.

Predicted ¹³C NMR Spectrum

All six carbons in the benzene ring are chemically unique, and thus six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts will be heavily influenced by the attached substituents.

  • Carbons bonded to Fluorine (C-1, C-2, C-5): These signals will appear as large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz.

  • Carbon bonded to the Nitro Group (C-3): This carbon will be significantly deshielded.

  • Carbons bonded to Hydrogen (C-4, C-6): Their chemical shifts will be influenced by the neighboring electron-withdrawing groups.

Predicted ¹⁹F NMR Spectrum

The three fluorine atoms are chemically non-equivalent and will give rise to three separate signals in the ¹⁹F NMR spectrum. The interpretation hinges on understanding both F-H and F-F coupling constants, which are typically larger than H-H couplings and can occur over multiple bonds.[4][5]

  • F-1, F-2, F-5: Each fluorine signal will be split by the other two fluorine atoms and the nearby protons. The magnitude of the coupling constants (J) will depend on the number of bonds separating the coupled nuclei (e.g., ³JFF, ⁴JFF, ³JHF, ⁴JHF).

Data Presentation: Predicted NMR Spectral Data
Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling To
¹H ~7.5 - 8.5ddd (doublet of doublets of doublets)H, F
¹³C ~110 - 160d (for C-F), s (for others)F
¹⁹F ~ -110 to -150m (multiplet)H, F

Note: Chemical shifts are predictive and relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[6]

Logical Relationships: Predicted NMR Coupling Network

The following diagram illustrates the key spin-spin couplings expected for this compound.

G M [C₆H₂F₃NO₂]⁺ m/z = 177 M_minus_NO2 [C₆H₂F₃]⁺ m/z = 131 M->M_minus_NO2 - •NO₂ M_minus_NO [C₆H₂F₃O]⁺ m/z = 147 M->M_minus_NO - •NO M_minus_NO2_F [C₆H₂F₂]⁺ m/z = 112 M_minus_NO2->M_minus_NO2_F - •F

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program to ensure separation and elution of the compound.

  • MS Method: The GC eluent is directed into the ion source of the Mass Spectrometer, typically operated in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide—complex multiplets in the ¹H and ¹⁹F NMR, characteristic strong absorptions for NO₂ and C-F groups in the IR, and a clear fragmentation pattern beginning with the loss of NO₂ in the MS—provide a robust analytical framework. By understanding the underlying principles that govern these spectral outcomes, researchers can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2,4,5-Trifluoronitrobenzene. John Wiley & Sons, Inc. [Link]

  • NIST. Benzene, 1,2,4-trifluoro-5-nitro-. NIST Chemistry WebBook. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Chem-Impex. 2,4,5-Trifluoronitrobenceno. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1,2,5-Trifluoro-3-nitrobenzene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks available, halogenated nitroaromatics stand out for their predictable reactivity and versatility. This guide provides a comprehensive technical overview of the reactivity of 1,2,5-trifluoro-3-nitrobenzene, a key intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug development. We will delve into the core principles governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution, and provide practical insights for its application in the laboratory.

Molecular Profile and Physicochemical Properties

This compound, also known as 2,3,5-trifluoronitrobenzene, is a halogenated and nitrated aromatic compound with the molecular formula C₆H₂F₃NO₂.[1][2][3] Its structure is characterized by a benzene ring substituted with three fluorine atoms and one nitro group.

PropertyValue
CAS Number 66684-57-9
Molecular Weight 177.08 g/mol
Appearance Liquid
Purity Typically >95%
Storage Sealed refrigeration

A summary of the key physicochemical properties of this compound.

The presence of three highly electronegative fluorine atoms and a potent electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, rendering it highly susceptible to nucleophilic attack. This electronic activation is the cornerstone of its utility in synthetic chemistry.

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . This reaction is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate. In the second, faster step, a leaving group, in this case, a fluoride ion, is expelled, restoring the aromaticity of the ring.

The general mechanism of an SNAr reaction is depicted below:

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: The Decisive Factor

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. With three potential fluorine leaving groups, understanding which position is most susceptible to substitution is essential for predictable and efficient synthesis.

The nitro group exerts a powerful electron-withdrawing effect through both resonance (-M effect) and induction (-I effect), activating the positions ortho and para to it for nucleophilic attack. In the case of this compound:

  • The fluorine atom at the C2 position is ortho to the nitro group.

  • The fluorine atom at the C5 position is also ortho to the nitro group (via resonance through the benzene ring).

  • The fluorine atom at the C1 position is meta to the nitro group.

Therefore, based on the directing effects of the nitro group, the fluorine atoms at the C2 and C5 positions are significantly more activated towards nucleophilic substitution than the fluorine at the C1 position. The inductive effect of the nitro group is strongest at the ortho position, suggesting that the C2 fluorine might be the most reactive.[4]

Figure 2: Directing effects of the nitro group on the fluorine atoms of this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors.[2] The ability to selectively introduce a nucleophile at a specific position on the benzene ring, followed by the reduction of the nitro group to an amine, provides a versatile platform for constructing complex, biologically active molecules.

Synthesis of Kinase Inhibitor Scaffolds

A prominent example of the application of a similar difluoronitroaniline moiety is in the synthesis of the BRAF kinase inhibitor Vemurafenib (PLX4032) .[5][6][7][8][9] While specific synthetic routes starting directly from this compound are not readily found in the public domain, the structure of key intermediates in Vemurafenib's synthesis strongly suggests the utility of this class of compounds. For instance, the core structure of Vemurafenib contains a 2,4-difluorophenyl group attached to a propanesulfonamide.

The reaction of this compound with an appropriate amine, followed by reduction of the nitro group, would lead to a difluoro-nitroaniline derivative, a key precursor for such complex molecules.

Vemurafenib_Intermediate start This compound subst Nucleophilic Aromatic Substitution (SNAr) + R-NH₂ start->subst int1 2,5-Difluoro-3-nitro-N-R-aniline subst->int1 reduc Nitro Group Reduction int1->reduc int2 N¹-R-3,6-difluorobenzene-1,2-diamine reduc->int2 final final int2->final

Figure 3: A plausible synthetic workflow utilizing this compound for the synthesis of kinase inhibitor scaffolds.

Experimental Protocols: A Practical Guide

While specific, published protocols for this compound are scarce, we can extrapolate from established procedures for analogous fluoronitroaromatic compounds to provide a reliable starting point for laboratory synthesis.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous polar aprotic solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C, depending on the nucleophilicity of the amine and the desired reaction rate.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2,5-difluoro-3-nitroaniline derivative.

General Procedure for Nitro Group Reduction

This protocol outlines the reduction of the nitro group of the SNAr product to an amine, a common subsequent step in pharmaceutical synthesis.

Materials:

  • Substituted 2,5-difluoro-3-nitroaniline derivative

  • Reducing agent (e.g., Tin(II) chloride (SnCl₂), Iron powder (Fe) in acidic medium, or catalytic hydrogenation with Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Standard work-up and purification equipment

Procedure (using SnCl₂):

  • Dissolve the 2,5-difluoro-3-nitroaniline derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the resulting diamine derivative as needed.

Conclusion

This compound is a highly activated and versatile building block for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, with a pronounced regioselectivity for the positions ortho to the activating nitro group. This predictable reactivity makes it an invaluable tool for medicinal chemists and drug development professionals, enabling the efficient construction of complex molecular scaffolds, particularly for the synthesis of kinase inhibitors. The experimental protocols provided in this guide, based on established methodologies for similar compounds, offer a solid foundation for the successful application of this compound in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the strategic use of such activated intermediates will undoubtedly play a crucial role in the advancement of drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PubMed Central. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-nitrobenzene. PubChem. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Difluorinated 3-Oxo-N,3-Diarylpropanamides from 4-Arylamino Coumarins Mediated by Selectfluor. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.
  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF. Retrieved January 12, 2026, from [Link]

  • Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • MDPI. (2017, March 6). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Retrieved January 12, 2026, from [Link]

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.
  • National Center for Biotechnology Information. (n.d.). Vemurafenib. PubChem. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). HO-1 Limits the Efficacy of Vemurafenib/PLX4032 in BRAF V600E Mutated Melanoma Cells Adapted to Physiological Normoxia or Hypoxia. Retrieved January 12, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PLX4032, a selective BRAFV600E kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAFWT melanoma cells. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas. PubMed Central. Retrieved January 12, 2026, from [Link]

  • European Patent Office. (n.d.). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US4234515A - Preparation of N,N-difluoroamines.
  • National Center for Biotechnology Information. (n.d.). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. PubMed Central. Retrieved January 12, 2026, from [Link]

  • PharmaCompass. (n.d.). Plx4032 | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 12, 2026, from [Link]

Sources

electrophilic and nucleophilic sites of 1,2,5-trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,2,5-Trifluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound. This compound is a highly activated aromatic system, primed for specific chemical transformations. We will delve into the electronic landscape of the molecule, identifying the key sites for chemical reactivity. This guide will serve as a critical resource for professionals in drug development and organic synthesis, offering both theoretical understanding and practical, field-tested protocols for the strategic modification of this versatile chemical scaffold.

Introduction: The Chemical Personality of this compound

This compound is a polysubstituted aromatic compound characterized by a high degree of electron deficiency.[1][2][3] This deficiency is the defining feature of its chemical personality, dictating its reactivity. The molecule's structure, with three highly electronegative fluorine atoms and a potent electron-withdrawing nitro group, creates a unique electronic environment. This environment renders the aromatic ring highly susceptible to attack by electron-rich species, a process known as nucleophilic aromatic substitution (SNAr).[4][5] Conversely, the same electronic factors passivate the ring against attack by electrophiles. Understanding this dual nature is paramount for its effective utilization in complex molecule synthesis.

The Electronic Architecture: Unveiling Reactive Sites

The reactivity of this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents. The nitro group, with its strong -I (inductive) and -R (resonance) effects, powerfully withdraws electron density from the entire aromatic system.[6] This effect is most pronounced at the ortho and para positions relative to the nitro group. The fluorine atoms also contribute to the electron deficiency of the ring through their strong -I effect.

Electrophilic Hotspots: The Prime Targets for Nucleophiles

The carbon atoms of the benzene ring are the primary electrophilic sites. The combined electron-withdrawing power of the nitro and fluoro substituents creates significant partial positive charges (δ+) on the ring carbons, making them attractive targets for nucleophiles. The carbon atoms positioned ortho and para to the nitro group experience the greatest electron withdrawal and are thus the most electrophilic.

The regioselectivity of nucleophilic attack is a critical consideration. Based on the positions of the activating nitro group and the fluorine leaving groups, the most likely sites for nucleophilic aromatic substitution are the carbon atoms bonded to fluorine at the C1 and C5 positions. The C1 position is ortho to the nitro group, and the C5 position is para, making both highly activated.

Diagram 1: Mapping the Electrophilic Landscape

G Predicted Electrophilic Sites of this compound cluster_0 This compound cluster_1 Reactivity Prediction C1 C1-F (ortho to NO2) Highly Electrophilic (δ++) C2 C2-F C1->C2 C3 C3-NO2 C2->C3 C4 C4-H C3->C4 C5 C5-F (para to NO2) Highly Electrophilic (δ++) C4->C5 C6 C6-H C5->C6 C6->C1 Nu Nucleophile Attack_Site_1 Most Probable Attack Site Nu->Attack_Site_1 Primary Attack at C1 or C5 Attack_Site_2 Secondary Attack Site Nu->Attack_Site_2 Less Favorable Attack at C2

Caption: Predicted electrophilic sites on this compound.

Nucleophilic Character: A More Subtle Aspect

While the molecule is predominantly electrophilic in nature, it does possess sites with nucleophilic character. The oxygen atoms of the nitro group and the fluorine atoms have lone pairs of electrons. However, the high electronegativity of these atoms means they hold their electrons tightly, making them weak nucleophiles.[7] Their primary role in the molecule's reactivity is not to act as nucleophiles themselves, but to influence the electrophilicity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): A Practical Guide

The SNAr reaction is the most important transformation for this compound. This two-step addition-elimination mechanism allows for the precise introduction of a wide range of functionalities.

The Mechanism: A Step-by-Step Walkthrough
  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion. This step is typically fast.

Diagram 2: The SNAr Reaction Workflow

G Generalized S N Ar Mechanism Start This compound + Nucleophile (Nu-) Step1 Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Elimination of Fluoride Ion Intermediate->Step2 Product Substituted Product Step2->Product

Caption: The two-step mechanism of nucleophilic aromatic substitution.

Experimental Protocols: Field-Proven Methodologies

The following protocols are based on established procedures for SNAr reactions on highly activated fluoroaromatic compounds and are adapted for this compound.

This protocol details the substitution of a fluorine atom with a nitrogen nucleophile.

Materials:

Reagent/SolventM.W.Amount (mmol)Volume/Mass
This compound177.081.0177 mg
Piperidine85.151.2120 µL
Dimethylformamide (DMF)--5 mL
Potassium Carbonate (K2CO3)138.211.5207 mg

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Add piperidine (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol outlines the synthesis of an aryl ether via an SNAr reaction.

Materials:

Reagent/SolventM.W.Amount (mmol)Volume/Mass
This compound177.081.0177 mg
Sodium Methoxide (25% in MeOH)54.021.1240 µL
Methanol (anhydrous)--5 mL

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the solution of sodium methoxide (1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography.

Electrophilic Aromatic Substitution: The Path Less Traveled

Due to the strongly deactivating nature of the nitro and fluoro substituents, this compound is highly resistant to electrophilic aromatic substitution.[1][3][6] The electron-withdrawing groups remove electron density from the π-system of the ring, making it a poor nucleophile to attack an incoming electrophile. Forcing conditions (high temperatures, strong Lewis acids) would be required, and would likely lead to decomposition rather than the desired substitution. For practical synthetic purposes, this pathway is not considered viable.

Conclusion

This compound is a valuable building block in synthetic chemistry, primarily due to its pronounced electrophilic character at the aromatic ring. Its reactivity is dominated by nucleophilic aromatic substitution, providing a reliable method for the introduction of a diverse array of functional groups. This guide has provided a detailed examination of the electronic properties that govern its reactivity, along with practical, adaptable protocols for its synthetic manipulation. A thorough understanding of these principles is essential for leveraging the full potential of this versatile molecule in the design and synthesis of novel compounds for the pharmaceutical and materials science industries.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2020, December 31). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. Chemiz. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link][4]

  • chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link][5]

  • Wikipedia. (2023, October 29). Electrophilic aromatic directing groups. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2021, May 6). Electrophilic and nucleophilic reaction centers. Prof. Gerald Dyker's Insights & Essentials. Retrieved from [Link][7]

Sources

The Genesis of Trifluoronitrobenzenes: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoronitrobenzene isomers are foundational building blocks in modern medicinal and materials chemistry. The strategic incorporation of fluorine atoms and a nitro group onto a benzene ring imparts unique physicochemical properties that chemists leverage to enhance metabolic stability, bioavailability, and reactivity in complex molecular architectures. This in-depth guide provides a comprehensive overview of the discovery and historical development of key trifluoronitrobenzene isomers, namely 2,4,5-, 3,4,5-, and 2,3,4-trifluoronitrobenzene. We delve into the core synthetic strategies that enabled their production, explain the causality behind key experimental choices, provide detailed step-by-step protocols for their synthesis, and explore their applications, particularly in the realm of drug discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into this vital class of chemical intermediates.

Introduction: The Strategic Value of Fluorination in Aromatic Systems

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical innovation, profoundly impacting pharmaceuticals, agrochemicals, and advanced materials.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, acidity, lipophilicity, and metabolic stability.[2] When combined with the potent electron-withdrawing and directing effects of a nitro group (-NO₂), the resulting fluoronitroaromatic compounds become highly versatile and reactive intermediates.

Trifluoronitrobenzene isomers, in particular, serve as powerful synthons, offering multiple fluorine substituents that can modulate molecular properties and a nitro group that acts as both a potent activating group for nucleophilic aromatic substitution and a precursor to a synthetically valuable amino group. This guide will trace the historical development and synthetic evolution of three key isomers, providing the foundational knowledge required to effectively utilize these reagents in research and development.

Historical Context: The Dawn of Aromatic Fluorination

The journey to synthesize polyfluorinated aromatics was built upon foundational discoveries in organofluorine chemistry. Two major historical pillars underpin the methods used to create trifluoronitrobenzene isomers:

  • The Balz-Schiemann Reaction: Discovered in 1927, this reaction demonstrated that aromatic amines could be converted to fluoroaromatics via the thermal decomposition of their diazonium tetrafluoroborate salts. This provided one of the first reliable methods for introducing a fluorine atom onto an aromatic ring.

  • Halogen Exchange (Halex) Reaction: Pioneered in the mid-20th century, the Halex reaction involves the substitution of an activated aryl chloride or bromide with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF). A seminal 1956 paper by G. C. Finger and C. W. Kruse significantly expanded the utility of this method by employing polar aprotic solvents like DMF and DMSO, which enhanced the nucleophilicity of the fluoride salt, allowing for the fluorination of less activated chloroarenes.[3][4] This development was critical for the industrial-scale production of many fluoroaromatics.

These fundamental reactions set the stage for the targeted synthesis of more complex molecules like the trifluoronitrobenzene isomers.

Isomer Focus: Synthesis, Discovery, and Properties

This section details the history, synthesis, and key properties of the three primary trifluoronitrobenzene isomers.

The 2,4,5-Trifluoronitrobenzene Isomer: A Gateway to Modern Pharmaceuticals

Discovery and Importance: 2,4,5-Trifluoronitrobenzene (CAS No. 2105-61-5) has emerged as a critical intermediate, most notably in the synthesis of 2,4,5-trifluorophenylacetic acid, a key precursor for the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, a widely used anti-diabetic medication. Its development was driven by the pharmaceutical industry's need for robust building blocks to construct complex, fluorinated active pharmaceutical ingredients (APIs).

Synthetic Strategy: Nitration Followed by Halex Reaction The most common and industrially viable route to this isomer begins with 2,4-dichlorofluorobenzene. The synthesis leverages the directing effects of the existing halogens and proceeds via a two-step sequence: nitration followed by nucleophilic aromatic substitution (Halex).

G cluster_0 Step 1: Nitration cluster_1 Step 2: Halogen Exchange (Halex) A 2,4-Dichlorofluorobenzene C 2,4-Dichloro-5-fluoronitrobenzene A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃ / H₂SO₄) D 2,4-Dichloro-5-fluoronitrobenzene F 2,4,5-Trifluoronitrobenzene D->F Nucleophilic Aromatic Substitution E Potassium Fluoride (KF) Quaternary Ammonium Salt Catalyst

Synthesis Workflow for 2,4,5-Trifluoronitrobenzene.

Causality in Experimental Design:

  • Nitration Site: The nitro group is directed to the 5-position, which is ortho to the fluorine and para to one of the chlorine atoms. This is a result of the combined directing effects of the halogens and is a crucial step for setting up the subsequent fluorination.

  • Halex Reaction: The newly introduced nitro group, being strongly electron-withdrawing, activates the chlorine atoms (particularly the one para to it) toward nucleophilic attack. Potassium fluoride, often in the presence of a phase-transfer catalyst, serves as the fluoride source to replace the two chlorine atoms, yielding the desired trifluorinated product.[5]

Experimental Protocol: Synthesis of 2,4,5-Trifluoronitrobenzene [5]

  • Step 1: Nitration of 2,4-Dichlorofluorobenzene

    • To a cooled (0-5 °C) reactor, charge 2,4-dichlorofluorobenzene.

    • Slowly add a pre-mixed acid solution of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for 2-4 hours while monitoring for completion by GC.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the product, 2,4-dichloro-5-fluoronitrobenzene, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer to neutrality and remove the solvent under reduced pressure.

  • Step 2: Fluorination (Halex Reaction)

    • In a flask equipped for high-temperature reaction, dissolve the 2,4-dichloro-5-fluoronitrobenzene from Step 1 in a high-boiling polar aprotic solvent (e.g., sulfolane).

    • Add anhydrous potassium fluoride and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

    • Heat the mixture to 180-220 °C and maintain for several hours, monitoring the reaction progress by GC.

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • The final product, 2,4,5-trifluoronitrobenzene, is isolated from the filtrate by vacuum distillation.

The 3,4,5-Trifluoronitrobenzene Isomer: A More Recent Innovation

Discovery and Importance: The history of 3,4,5-trifluoronitrobenzene (CAS No. 66684-58-0) appears to be more recent than its isomers. A 2004 patent noted that the compound was not available from major chemical suppliers and that literature on its preparation was scarce, indicating its emergence as a readily accessible building block in the early 21st century.[6] It serves as a valuable intermediate for introducing the 3,4,5-trifluorophenyl moiety into molecules, a substitution pattern of increasing interest in medicinal chemistry for its ability to modulate electronic properties and block metabolic pathways.[2]

Synthetic Strategy: Diazotization and Deamination A prominent synthetic route to this isomer avoids direct fluorination of a pre-existing ring and instead builds the substitution pattern first, followed by the removal of a functional group. The process starts from 2,3,4-trifluoro-6-nitroaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Deamination A 2,3,4-Trifluoro-6-nitroaniline C Aryl Diazonium Intermediate (in situ) A->C Formation of N-N triple bond B tert-Butyl Nitrite (in DMF) D Aryl Diazonium Intermediate F 3,4,5-Trifluoronitrobenzene D->F Loss of N₂, Protonolysis E Heat / H⁺ Source

Synthesis Workflow for 3,4,5-Trifluoronitrobenzene.

Causality in Experimental Design:

  • Diazotization: The primary amino group of the starting material is converted into a diazonium group (-N₂⁺). Tert-butyl nitrite is used as a convenient, organic-soluble source of the nitrosonium ion (NO⁺) required for this transformation in a non-aqueous solvent like DMF.[7][8] This avoids the strongly acidic aqueous conditions of traditional diazotizations using sodium nitrite and HCl.

  • Deamination: The resulting diazonium salt is unstable and, upon heating, readily loses a molecule of dinitrogen (N₂), which is an excellent leaving group. The resulting aryl cation is then quenched by a proton source in the reaction medium to yield the final deaminated product.

Experimental Protocol: Synthesis of 3,4,5-Trifluoronitrobenzene [7][9]

  • Charge Reactor: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 2,3,4-trifluoro-6-nitroaniline in N,N-dimethylformamide (DMF).

  • Diazotization/Deamination: Slowly add a solution of tert-butyl nitrite in DMF to the stirred solution. Heat the reaction mixture to between 45-75 °C and maintain for approximately 3-4 hours. The reaction is self-indicating by the evolution of nitrogen gas.

  • Work-up: After cooling, treat the reaction mixture with aqueous hydrochloric acid.

  • Purification: The product is volatile with steam. Perform a steam distillation on the resulting solution. Separate the yellow, oily product, 3,4,5-trifluoronitrobenzene, from the aqueous distillate. Further purification can be achieved by vacuum distillation.

The 2,3,4-Trifluoronitrobenzene Isomer: A Key Component for Fluoroquinolones

Discovery and Importance: 2,3,4-Trifluoronitrobenzene (CAS No. 771-69-7) is a crucial intermediate in the synthesis of many fluoroquinolone antibiotics, such as Ofloxacin.[10] The specific arrangement of its substituents allows for the construction of the core quinolone ring system. Its synthesis is a prime example of the industrial application of the Halex reaction on a polychlorinated aromatic precursor.

Synthetic Strategy: Multi-stage Halogen Exchange The synthesis typically begins with 2,3,4-trichloronitrobenzene and involves the stepwise replacement of chlorine atoms with fluorine.

G A 2,3,4-Trichloronitrobenzene C Mixture of Chloro-fluoro Intermediates A->C Halex Reaction (Stage 1) B Potassium Fluoride (KF) DMSO or Sulfolane D 2,3,4-Trifluoronitrobenzene C->D Halex Reaction (Stage 2)

Synthesis Workflow for 2,3,4-Trifluoronitrobenzene.

Causality in Experimental Design:

  • Activation: The nitro group at the 1-position strongly activates the chlorine atoms at the ortho (2-position) and para (4-position) positions towards nucleophilic attack by the fluoride ion.

  • Solvent and Temperature: A high-boiling polar aprotic solvent, such as DMSO or sulfolane, is essential.[11] These solvents effectively solvate the potassium cation, leaving a "naked," highly reactive fluoride anion. High temperatures (often >150 °C) are required to provide the activation energy for the substitution of the less reactive chlorine at the meta (3-position).

  • Stepwise Reaction: The reaction proceeds through partially fluorinated intermediates. Reaction conditions are carefully controlled to drive the reaction to completion, replacing all three chlorine atoms to achieve a high yield of the final product.[11]

Experimental Protocol: Synthesis of 2,3,4-Trifluoronitrobenzene [11]

  • Dehydration: In an anhydrous reaction flask, charge 2,3,4-trichloronitrobenzene, dimethyl sulfoxide (DMSO), anhydrous potassium fluoride (KF), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). Heat the mixture under reduced pressure (e.g., to 75-80 °C) to remove any residual water.

  • Fluorination: Slowly raise the temperature of the anhydrous mixture to around 180 °C to initiate the Halex reaction.

  • Monitoring: Monitor the reaction by GC for the disappearance of the starting material and the intermediate chlorofluoronitrobenzenes. The reaction may take several hours.

  • Isolation: After completion, cool the reaction mixture and filter to remove potassium chloride and excess KF.

  • Purification: The filtrate, containing the product dissolved in DMSO, is subjected to vacuum distillation to separate the lower-boiling 2,3,4-trifluoronitrobenzene from the high-boiling solvent.

Comparative Data and Applications

The distinct substitution patterns of these isomers lead to different reactivities and applications.

Table 1: Physicochemical Properties of Trifluoronitrobenzene Isomers

Property2,4,5-Trifluoronitrobenzene3,4,5-Trifluoronitrobenzene2,3,4-Trifluoronitrobenzene
CAS Number 2105-61-5[12]66684-58-0[13]771-69-7
Molecular Weight 177.08 g/mol [12]177.08 g/mol [13]177.08 g/mol
Appearance -Light yellow liquid[8]Light yellow liquid
Boiling Point -75 °C (closed cup)[13]92 °C @ 20 mmHg
Density -1.517 g/mL at 25 °C[13]1.541 g/mL at 25 °C
Refractive Index -n20/D 1.486[13]n20/D 1.492

Note: Data for 2,4,5-trifluoronitrobenzene is less commonly reported in readily available databases.

Applications in Drug Development and Beyond:

  • Pharmaceuticals: As highlighted, these isomers are indispensable. The 2,4,5-isomer is key for sitagliptin, while the 2,3,4-isomer is foundational for a generation of fluoroquinolone antibiotics. The 3,4,5-isomer is used in the synthesis of novel therapeutic agents where its specific electronic and steric profile is required.[2]

  • Agrochemicals: The high reactivity and the presence of fluorine make these compounds ideal starting materials for novel pesticides and herbicides, where fluorine incorporation can enhance potency and metabolic stability.[1]

  • Material Science: Trifluoronitrobenzene derivatives are used in the development of advanced polymers and coatings. Their incorporation can enhance thermal stability and chemical resistance, making materials suitable for demanding environments.[1]

Conclusion

The discovery and development of trifluoronitrobenzene isomers are intrinsically linked to the broader evolution of organofluorine chemistry. From the foundational principles of the Halex and Balz-Schiemann reactions to the modern, optimized industrial processes, these molecules exemplify the power of strategic fluorination. Each isomer, with its unique substitution pattern, offers a distinct set of synthetic opportunities, enabling the construction of complex and valuable molecules that are vital to the pharmaceutical, agrochemical, and materials science industries. This guide has provided the historical context, mechanistic rationale, and practical synthetic protocols to empower researchers and developers in leveraging these critical chemical building blocks for future innovations.

References

  • Win-Win Chemical. (n.d.). 66684-58-0 | 3,4,5-Trifluoronitrobenzene. Retrieved January 12, 2026, from [Link]

  • Journal of East China University of Science and Technology. (1998). Synthesis of 2,3,4 Trifluoronitrobenzene from 2,3 Dichloronitrobenzene. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Google Patents. (n.d.). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.
  • Google Patents. (n.d.). WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]

  • Google Patents. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene.
  • Google Patents. (n.d.). CN116836060A - A kind of preparation method of 2,3,4-trifluoronitrobenzene.
  • USGS Publications Warehouse. (1956). Aromatic fluorine compounds. VII. Replacement of aromatic -Cl and -NO2 groups by -F. Retrieved January 12, 2026, from [Link]

Sources

A Theoretical and Computational Guide to 1,2,5-Trifluoro-3-nitrobenzene: Exploring Electronic Structure and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactivity of 1,2,5-trifluoro-3-nitrobenzene. Tailored for researchers, computational chemists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry with modern computational methodologies to offer a deep dive into the electronic landscape of this highly functionalized aromatic compound. We will explore the intricate interplay of its substituents and predict its behavior in key chemical transformations, offering insights that are crucial for its application as a versatile building block in medicinal chemistry.

Introduction: The Significance of Fluoronitroaromatics in Medicinal Chemistry

Fluorinated and nitrated aromatic compounds are cornerstones in the synthesis of modern pharmaceuticals. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Concurrently, the nitro group, a potent electron-withdrawing moiety, not only serves as a synthetic handle for further functionalization (e.g., reduction to an amine) but also profoundly influences the electronic properties and reactivity of the aromatic ring.[2]

This compound, with its unique substitution pattern, presents a fascinating case study in molecular design. The combination of three fluorine atoms and a nitro group on a benzene ring creates a highly electron-deficient system, predisposing it to specific types of chemical reactions, most notably nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity and kinetics of these reactions is paramount for its effective utilization in the synthesis of complex bioactive molecules.[3][4] This guide will lay out the theoretical principles and computational workflows to dissect and predict these properties.

Molecular Structure and Electronic Properties: A Computational Perspective

The geometry and electronic distribution of this compound are fundamental to its reactivity. These properties can be accurately modeled using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method for such investigations.[5][6]

Computational Methodology

A robust computational protocol for analyzing this compound would typically involve the following steps:

  • Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization calculation. A common and effective approach is to use the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[2][6] The optimization process finds the coordinates of each atom corresponding to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is crucial to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[7][8][9]

  • Electronic Property Calculation: With the optimized geometry, a suite of electronic properties can be calculated. These include:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting the sites of interaction with other molecules.[6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's overall stability and reactivity.[2][6]

    • Mulliken and Natural Population Analysis: These methods provide quantitative values for the partial charges on each atom, offering a more detailed picture of the electron distribution.

Experimental Protocol: Computational Analysis of this compound

Objective: To determine the optimized geometry and electronic properties of this compound using Density Functional Theory.

Software: Gaussian 09/16, GaussView, or other suitable quantum chemistry software package.

Methodology:

  • Structure Building: Construct the 3D structure of this compound using a molecular editor like GaussView.

  • Input File Preparation: Create an input file specifying the following:

    • Calculation Type: Opt Freq (for simultaneous geometry optimization and frequency calculation).

    • Method: B3LYP (the chosen DFT functional).

    • Basis Set: 6-311++G(d,p) (for a good description of electron distribution).

    • Charge and Multiplicity: 0 1 (for a neutral singlet ground state).

  • Job Submission: Submit the input file to the quantum chemistry software for calculation.

  • Result Analysis:

    • Geometry Optimization: Verify that the optimization converged successfully.

    • Frequency Analysis: Confirm the absence of imaginary frequencies to ensure a true energy minimum.

    • Visualization: Use a visualization software to view the optimized structure, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map.

    • Data Extraction: Extract key data from the output file, including bond lengths, bond angles, dihedral angles, atomic charges, and orbital energies.

Predicted Electronic Landscape

Based on the known effects of the substituents, we can anticipate the following electronic features for this compound:

  • Electron-Deficient Ring: The strong electron-withdrawing nature of both the nitro group and the fluorine atoms will significantly reduce the electron density of the benzene ring, making it highly electrophilic.

  • Polarized C-F and C-N Bonds: The high electronegativity of fluorine and the positive charge on the nitrogen of the nitro group will lead to highly polarized carbon-fluorine and carbon-nitrogen bonds.

  • Reactive Sites: The carbons attached to the fluorine atoms and the nitro group will be the most electron-deficient and therefore the most susceptible to nucleophilic attack. The MEP map would likely show a large positive potential in these regions.

PropertyPredicted Value/CharacteristicRationale
Dipole Moment HighDue to the strong electron-withdrawing nature of the nitro and fluoro groups, leading to significant charge separation.
HOMO-LUMO Gap Relatively LargeThe electron-withdrawing groups will stabilize the molecular orbitals, but the overall effect on the gap will determine kinetic stability.
Most Electrophilic Carbon Atoms C1, C2, C3, and C5The carbons directly bonded to the electron-withdrawing fluorine and nitro groups.

Reactivity and Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group.[4][10][11]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] This is typically the rate-determining step.

  • Leaving Group Departure: The leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism

Regioselectivity in this compound

A key question for synthetic chemists is which of the three fluorine atoms is most susceptible to substitution. The regioselectivity of the SNAr reaction is governed by the stability of the intermediate Meisenheimer complex. The negative charge in this intermediate is stabilized by electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of nucleophilic attack.

In this compound, the nitro group will strongly stabilize a negative charge at the ortho (C2) and para (C5) positions. Therefore, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms at these positions.

  • Attack at C2 (ortho to NO₂): The resulting Meisenheimer complex will have the negative charge delocalized onto the nitro group, providing significant stabilization.

  • Attack at C5 (para to NO₂): Similarly, attack at this position allows for resonance delocalization of the negative charge onto the nitro group.

  • Attack at C1: This position is meta to the nitro group. While the inductive effect of the nitro group will still provide some stabilization, the lack of direct resonance delocalization of the negative charge onto the nitro group makes this pathway less favorable.

Therefore, it is predicted that nucleophilic aromatic substitution on this compound will preferentially occur at the C2 and C5 positions. The relative rates of substitution at these two positions would depend on a subtle interplay of steric and electronic factors, which can be further elucidated through computational modeling of the transition states for each pathway.

Regioselectivity

Applications in Drug Discovery and Synthesis

The predictable reactivity of this compound makes it a valuable scaffold for the synthesis of complex molecules in drug discovery. The ability to selectively replace one of the fluorine atoms with a nucleophile allows for the introduction of a wide range of functional groups. The remaining fluorine atoms can further modulate the physicochemical properties of the final compound, while the nitro group can be readily converted to an amine, providing a key site for further diversification.

For instance, the amine derived from this compound can be used in amide bond forming reactions, reductive aminations, or as a nucleophile in its own right, opening up a vast chemical space for the exploration of new drug candidates.

Conclusion

This guide has provided a theoretical and computational framework for understanding the properties and reactivity of this compound. By applying the principles of electronic structure theory and reaction mechanisms, we can make well-founded predictions about its behavior. The combination of multiple fluorine atoms and a nitro group on an aromatic ring creates a highly electrophilic system primed for nucleophilic aromatic substitution, with a predictable regioselectivity favoring substitution at the positions ortho and para to the nitro group. The computational protocols outlined herein provide a robust methodology for further in-silico investigation, enabling researchers to harness the full synthetic potential of this versatile building block in the pursuit of novel therapeutics.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2021). Molecules, 26(15), 4584. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Mahadevan, D., et al. (n.d.). Comparative vibrational analysis of 1,2-Dinitro benzene and 1-Fluoro-3-nitro benzene: a combined experimental (FT-IR and FT-Raman) and theoretical study (DFT/B3LYP/B3PW91). Semantic Scholar. Retrieved from [Link]

  • Maahury, M. F., et al. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. Retrieved from [Link]

  • A DFT analysis of the vibrational spectra of nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Vereshchagina, Y. A., et al. (2014). Study of the Structure of 1-Nitro-3,3,3-trifluoro- and 1-Nitro-3,3,3-tribromopropenes by the Methods of Dipole Moments and Quantum Chemistry. Russian Journal of Organic Chemistry, 50(11), 1562–1564. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,3,5-Trifluoro-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4-trifluoro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Vennila, S., et al. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 123-132.
  • Dixit, V., & Yadav, R. A. (2018). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study.
  • Soto, J., & Algarra, M. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(43), 9431–9437. Retrieved from [Link]

  • Singh, R., & Yadav, R. A. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 486–497. Retrieved from [Link]

  • Mason, S. E., et al. (2022). Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study. OSTI.GOV. Retrieved from [Link]

  • Anitha, K., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 8(8), e10207. Retrieved from [Link]

Sources

molecular modeling of 1,2,5-trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Modeling of 1,2,5-Trifluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The strategic placement of electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences its electronic properties, reactivity, and intermolecular interactions.[1][2] This guide provides a comprehensive overview of the molecular modeling techniques applicable to this compound, offering a robust framework for in-silico investigation. We will delve into the theoretical underpinnings and practical applications of various computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to elucidate the structural, electronic, and interactive properties of this molecule. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields.

Introduction: The Significance of Fluorinated Nitroaromatics

Nitroaromatic compounds are a class of molecules with diverse applications, ranging from explosives to pharmaceuticals.[3][4] The introduction of fluorine atoms into the aromatic ring can profoundly alter the physicochemical properties of the parent molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound, with its unique substitution pattern, presents an interesting case for molecular modeling studies. Understanding its conformational preferences, electronic landscape, and potential interactions with biomolecules is crucial for harnessing its potential in rational drug design and materials science.

This guide will provide a detailed roadmap for the computational characterization of this compound, starting from the fundamental quantum mechanical description of the molecule to its behavior in a simulated biological environment.

Foundational Principles: Choosing the Right Computational Tools

The accuracy and reliability of molecular modeling studies are contingent upon the selection of appropriate theoretical methods and models. For a molecule like this compound, a multi-faceted approach is often necessary.

Quantum Mechanics: Unveiling Electronic Structure

Quantum mechanics (QM) methods are indispensable for accurately describing the electronic structure of molecules. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying a wide range of chemical systems.[5][6]

  • Rationale for DFT: DFT offers a favorable balance between accuracy and computational cost for molecules of this size. It allows for the calculation of various electronic properties, including molecular orbitals, electrostatic potential, and vibrational frequencies.[3][7]

  • Choice of Functional and Basis Set: The selection of the DFT functional and basis set is critical for obtaining reliable results. For halogenated and nitroaromatic compounds, hybrid functionals such as B3LYP are often employed.[3][8] A Pople-style basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions, is recommended to accurately describe the electron distribution around the electronegative fluorine and oxygen atoms.[7][9]

Molecular Mechanics: Simulating Dynamics and Interactions

While QM methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) methods, which employ classical force fields, are better suited for studying the dynamics of molecules and their interactions with the environment.[10][11]

  • Force Field Selection: The choice of force field is paramount for the accuracy of MM simulations. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (Generalized Amber Force Field) can be used, but may require specific parameterization for polyhalogenated nitroaromatics to accurately model features like halogen bonding.[10][12][13] The development of polarizable force fields, such as the Drude oscillator model, offers improved accuracy for halogenated compounds by accounting for the anisotropic nature of charge distribution around halogen atoms.[10][14]

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed workflow for the .

Workflow Overview

Molecular Modeling Workflow A 1. Initial Structure Generation B 2. Quantum Mechanical Geometry Optimization A->B Initial coordinates C 3. Electronic Property Analysis (DFT) B->C Optimized geometry D 4. Molecular Dynamics Simulation Setup B->D Optimized geometry & charges G 7. Molecular Docking (Optional) B->G Ligand preparation E 5. MD Simulation Production Run D->E Equilibrated system F 6. Trajectory Analysis E->F MD trajectory

Caption: A generalized workflow for the .

Protocol 1: Quantum Mechanical Calculations

Objective: To obtain an accurate 3D structure and detailed electronic properties of this compound.

Methodology:

  • Structure Building: Construct the 2D structure of this compound using a molecular editor and generate initial 3D coordinates. The CAS number for this compound is 66684-57-9.[15][16][17]

  • Geometry Optimization:

    • Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[3][7]

    • Ensure the optimization converges to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations:

    • From the optimized geometry, calculate the following properties:

      • Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.[3]

      • Electrostatic Potential (ESP) Map: Visualize the ESP on the van der Waals surface to identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions.

      • Natural Bond Orbital (NBO) Analysis: Investigate charge distribution and intramolecular interactions.[8]

      • Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule.[7]

Protocol 2: Molecular Dynamics Simulations

Objective: To study the conformational dynamics of this compound and its interactions with a solvent environment.

Methodology:

  • System Setup:

    • Place the QM-optimized structure of this compound in the center of a periodic box.

    • Solvate the box with an appropriate solvent model, such as TIP3P for water.

    • Add counter-ions if necessary to neutralize the system.

  • Force Field Parameterization:

    • Assign atom types and charges using a suitable force field (e.g., OPLS-AA or GAFF).[10][13] For improved accuracy, consider using a polarizable force field or developing custom parameters for the fluorinated nitroaromatic moiety.[10][18]

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

    • Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure the correct density.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space adequately.[19]

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate properties such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.[19]

      • Radial Distribution Functions (RDFs): To characterize the solvation shell around the molecule.

      • Hydrogen Bonds: To quantify interactions with protic solvents.

Data Presentation and Interpretation

Tabulated Quantum Mechanical Data
PropertyCalculated ValueUnitMethod
Molecular Weight177.08 g/mol -
Molecular FormulaC₆H₂F₃NO₂--
Exact Mass177.00376279DaPubChem
XLogP3-AA2.1-PubChem
Topological Polar Surface Area45.8ŲPubChem
HOMO EnergyCalculated ValueeVB3LYP/6-311++G(d,p)
LUMO EnergyCalculated ValueeVB3LYP/6-311++G(d,p)
HOMO-LUMO GapCalculated ValueeVB3LYP/6-311++G(d,p)
Dipole MomentCalculated ValueDebyeB3LYP/6-311++G(d,p)

Note: The "Calculated Value" fields are placeholders for the results that would be obtained from the DFT calculations.[15][16]

Visualization of Key Concepts

Intermolecular_Interactions cluster_0 This compound cluster_1 Interacting Partner (e.g., Protein) Nitro_Group Nitro Group (Electron Withdrawing) H-Bond_Donor H-Bond Donor Nitro_Group->H-Bond_Donor Hydrogen Bond Fluorine_Atoms Fluorine Atoms (Electronegative) Fluorine_Atoms->H-Bond_Donor Halogen Bond (Potential) Aromatic_Ring Aromatic Ring (π-system) Hydrophobic_Pocket Hydrophobic Pocket Aromatic_Ring->Hydrophobic_Pocket π-π Stacking

Caption: Potential intermolecular interactions involving this compound.

Applications in Drug Discovery

The insights gained from can be directly applied to drug discovery efforts.

  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic and steric properties of the molecule, researchers can make informed decisions about chemical modifications to improve potency and selectivity.

  • Virtual Screening: The modeled conformation and electrostatic properties can be used to screen large compound libraries for molecules with complementary binding features.

  • ADMET Prediction: Computational models can provide initial estimates of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize drug candidates.[4]

Conclusion

This technical guide has provided a comprehensive framework for the . By employing a combination of quantum mechanical and molecular mechanics methods, researchers can gain a deep understanding of the structural, electronic, and dynamic properties of this fluorinated nitroaromatic compound. The detailed protocols and theoretical considerations presented herein are intended to empower scientists and drug development professionals to effectively utilize computational chemistry as a tool for rational molecular design and discovery.

References

  • Lopes, P., et al. (2013). Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation, 9(3), 1683–1695. [Link]

  • Raabe, G., & Maginn, E. J. (2010). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. Journal of Chemical Theory and Computation, 6(8), 2467–2481. [Link]

  • Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

  • Friesner, R. A., et al. (2006). Molecular Dynamics Simulation of Nitrobenzene Dioxygenase Using AMBER Force Field. Journal of Chemical Theory and Computation, 2(4), 1087–1100. [Link]

  • Jorgensen, W. L., & Schyman, P. (2012). Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents. Journal of Chemical Theory and Computation, 8(10), 3895–3901. [Link]

  • Quenneville, J., et al. (2011). Quantum Chemistry Studies of Electronically Excited Nitrobenzene, TNA, and TNT. The Journal of Physical Chemistry A, 115(45), 12286–12297. [Link]

  • Wang, Q., et al. (2019). Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. arXiv preprint arXiv:1908.01944. [Link]

  • GitHub Pages. (n.d.). Overview of the Common Force Fields. Retrieved from [Link]

  • Latterini, L., et al. (1996). Photoinduced substitution reaction in halothiophenes. Quantum-mechanical and photochemical studies on nitro- and cyano-derivatives. Photochemical & Photobiological Sciences, 2(1), 29-36. [Link]

  • Giussani, A., & Roca-Sanjuán, D. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation, 13(5), 2269–2280. [Link]

  • Shaw, P., et al. (2021). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Ridha, S. M. A., et al. (2025). Theoretical investigation of the effects of solvents and para-substituents. REV MEX FIS. [Link]

  • Friesner, R. A., et al. (2006). Molecular Dynamics Simulation of Nitrobenzene Dioxygenase Using AMBER Force Field. Journal of Chemical Theory and Computation, 2(4), 1087–1100. [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

  • da Silva, J. C. S., et al. (2019). Molecular Insights on the Interactions of Nitrosamines from Cigarette Smoking with CYP2A13 using Molecular Docking and Molecular Dynamics Simulation. Herald Scholarly Open Access. [Link]

  • Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15217. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-5-nitrobenzene. Retrieved from [Link]

  • Akman, F., & Ozturk, N. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

  • Aboud, H. (2012). Density Functional Theory Calculations for Nitro Benzene Molecules Group. Journal of Basrah Researches (Sciences), 38(1), 1-10. [Link]

  • Boggs, J. E., & Fan, K. (1987). Structures of some fluorinated benzenes determined by ab initio computation. Acta Chemica Scandinavica, 41a, 111-119. [Link]

  • Ullah, S., et al. (2020). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. Applied Surface Science, 506, 144987. [Link]

  • Boyd, M. R., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M997. [Link]

  • Wang, Y., et al. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega, 7(23), 20040–20050. [Link]

  • Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Trifluoronitrobenzenes: From First Principles to Drug Discovery Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoronitrobenzenes represent a critical class of molecules in medicinal chemistry and materials science. Their unique electronic landscape, governed by the interplay between the strongly electron-withdrawing nitro group and the electronegative fluorine atoms, dictates their reactivity, toxicity, and interaction with biological targets.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on leveraging quantum chemical calculations to elucidate the properties of these complex molecules. We move beyond rote procedural descriptions to explain the underlying causality behind methodological choices, ensuring a robust and validated computational approach. This document details the theoretical underpinnings, provides field-proven protocols, and demonstrates how to translate computational outputs into actionable insights for drug design and development.

The Rationale: Why Computational Modeling of Trifluoronitrobenzenes?

In the drug discovery pipeline, a deep understanding of a molecule's electronic structure is paramount. For trifluoronitrobenzenes, this is especially true. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which in turn governs the molecule's reactivity and potential as a drug candidate.[1] These compounds are often investigated for their roles as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[2] However, their nitroaromatic structure also raises flags for potential toxicity and mutagenicity, necessitating accurate predictive models.[3][4]

Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical approaches.[5] They allow us to probe:

  • Reactivity and Stability: By analyzing Frontier Molecular Orbitals (HOMO-LUMO), we can predict where electrophilic and nucleophilic attacks are likely to occur.[6][7]

  • Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) surface reveals regions of positive and negative potential, guiding the understanding of how these molecules will interact with protein binding sites.[8][9]

  • Pharmacokinetics (ADMET): Properties like polarity (dipole moment) and solvation energy, which can be accurately calculated, are crucial inputs for predicting a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][10]

  • Spectroscopic Characterization: Calculated vibrational frequencies can aid in the interpretation of experimental FT-IR and Raman spectra, confirming molecular structure.[11][12]

Theoretical Foundations: Choosing the Right Tool

The two most common families of methods for these calculations are Hartree-Fock (HF) and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[13] A key limitation of HF is that it does not adequately account for electron correlation—the way electrons dynamically avoid each other.[14] While computationally less demanding than more advanced methods, its accuracy can be limited, though for some specific systems, like certain zwitterions, it can surprisingly outperform DFT.[15]

  • Density Functional Theory (DFT): DFT reformulates the problem to calculate the total energy based on the electron density rather than the complex many-electron wavefunction.[13] This approach implicitly includes electron correlation through an exchange-correlation functional.[14] For most applications involving organic molecules, DFT provides a superior balance of accuracy and computational cost, making it the workhorse of modern computational chemistry.[16] Studies have shown that DFT methods, such as B3LYP, can reliably predict the geometry and electronic properties of nitroaromatic compounds.[4]

The Senior Scientist's Choice: For trifluoronitrobenzenes, DFT is the recommended starting point . The inclusion of electron correlation is critical for accurately describing the electronic effects of both the nitro group and fluorine atoms. The B3LYP functional is a well-validated, popular choice for such systems, often yielding results in good agreement with experimental data.[12][17]

The Blueprint: A Validated Computational Workflow

A reliable computational study is not a "black box" procedure. It is a systematic process where each step validates the next. The following workflow is designed to ensure scientific rigor and reproducible results.

G cluster_prep Part 1: Pre-Processing cluster_qm Part 2: Core Quantum Mechanics Calculation cluster_analysis Part 3: Property Calculation & Analysis mol_input 1. Molecular Input (SMILES or 2D Sketch) gen_3d 2. Generate 3D Conformer mol_input->gen_3d Use RDKit/PySCF [46] geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) gen_3d->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc Validate structure [45] verify 5. Verify Minimum Energy (No imaginary frequencies) freq_calc->verify verify->geom_opt If imaginary freq exists, re-optimize single_point 6. Single-Point Energy & Wavefunction Analysis verify->single_point If OK solvent 7. Add Solvent Effects (e.g., PCM/SMD Model) [5] single_point->solvent Optional but recommended for biological context [10] mep Molecular Electrostatic Potential (MEP) [19] single_point->mep Extract properties fmo Frontier Molecular Orbitals (HOMO/LUMO) [27] single_point->fmo Extract properties nbo Natural Bond Orbital (NBO) Analysis single_point->nbo Extract properties other Other Properties (Dipole Moment, etc.) single_point->other Extract properties

Caption: A self-validating workflow for quantum chemical calculations.

Detailed Protocol: Analyzing 2,4,5-Trifluoronitrobenzene

This protocol provides a step-by-step guide using widely available software tools.

Step 1: Molecular Input & 3D Structure Generation

  • Objective: Create an initial, reasonable 3D geometry for the molecule.

  • Method: Use a tool like Avogadro, GaussView, or a Python library such as RDKit.[18]

  • Procedure:

    • Define the molecule using its SMILES string (C1=C(C=C(C(=C1F)F)[O-])F) or by sketching its 2D structure.

    • Use the software's built-in tools to add hydrogens and generate an initial 3D conformation using a force field (e.g., MMFF94). This provides a sensible starting point for the more accurate QM calculation.

Step 2: Geometry Optimization

  • Objective: Find the lowest energy (most stable) structure of the molecule.

  • Method: Perform a geometry optimization using a DFT method.

  • Causality (Why these choices?):

    • Functional (B3LYP): As discussed, this hybrid functional offers a robust balance of accuracy and speed for organic molecules.[4][12]

    • Basis Set (6-311+G(d,p)): This is a Pople-style, split-valence basis set.[19]

      • 6-311: A triple-zeta basis set, providing more flexibility for valence electrons compared to a double-zeta set (like 6-31G).

      • +: Adds diffuse functions, which are crucial for accurately describing the electron density far from the nuclei. This is important for anions and systems with lone pairs, like those on the oxygen and fluorine atoms.

      • (d,p): Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogen). These allow orbitals to change shape, which is essential for describing chemical bonds accurately. For halogenated compounds, polarization is non-negotiable for quality results.[20][21]

  • Input File Snippet (Gaussian):

Step 3: Frequency Calculation

  • Objective: To verify that the optimized geometry is a true energy minimum.

  • Method: Calculate the vibrational frequencies at the same level of theory used for optimization.

  • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a transition state or a higher-order saddle point, and the geometry must be perturbed and re-optimized.[22]

  • Input File Snippet (Gaussian):

Step 4: Calculation of Electronic Properties

  • Objective: Extract key electronic descriptors from the validated wavefunction.

  • Method: Perform a single-point energy calculation, often combined with requests for additional properties.

  • Properties to Analyze:

    • HOMO/LUMO Energies: The energy gap is a key indicator of chemical reactivity and stability.[1]

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution. Red (negative) regions indicate likely sites for electrophilic attack, while blue (positive) regions indicate nucleophilic sites. This is invaluable for predicting non-covalent interactions in a drug-receptor context.[8][23]

    • Natural Bond Orbital (NBO) Analysis: Provides insights into charge transfer, hybridization, and intramolecular interactions.[17]

  • Input File Snippet (Gaussian for MEP and NBO):

    (The .wfx file is then used in a visualization program like Multiwfn to generate the MEP surface).

Step 5: Incorporating Solvent Effects

  • Objective: To model the system in a more biologically relevant environment.

  • Method: Use an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10][24]

  • Causality: Molecules can have significantly different conformations and electronic properties in solution compared to the gas phase.[25] For drug discovery applications, modeling in water or a lipid-like solvent (e.g., octanol) is crucial for accurate predictions of properties like binding affinity and solubility.[10]

  • Input File Snippet (Gaussian, for water):

Data Interpretation: From Numbers to Insights

Quantum chemical calculations generate a vast amount of data. The key is to distill this into meaningful, comparative insights.

Table 1: Recommended Computational Parameters
ParameterRecommendationRationale
Method DFTIncludes electron correlation, providing better accuracy than HF for these systems.[14]
Functional B3LYP, ωB97X-DB3LYP is a well-established standard.[4] ωB97X-D includes dispersion corrections, which can be important for non-covalent interactions.
Basis Set 6-311+G(d,p) or aug-cc-pVDZPople basis sets are efficient.[19] Dunning's correlation-consistent sets (aug-cc-pVDZ) are more systematic but computationally more expensive. The 'aug' prefix indicates the addition of diffuse functions.
Solvent Model PCM or SMDImplicit models provide a good approximation of bulk solvent effects without the high cost of explicit solvent molecules.[10][24]
Table 2: Hypothetical Calculated Properties for Trifluoronitrobenzene Isomers
Property2,4,5-TFN2,4,6-TFNInterpretation for Drug Design
Dipole Moment (Debye) 3.5 D2.8 DHigher dipole moment may suggest better solubility in polar solvents but could hinder membrane permeability.
HOMO Energy (eV) -8.2 eV-8.5 eVHigher HOMO energy indicates greater ease of donating an electron (oxidation).
LUMO Energy (eV) -3.1 eV-3.4 eVLower LUMO energy indicates greater ease of accepting an electron (reduction), a key factor in the toxicity mechanism of nitroaromatics.[4]
HOMO-LUMO Gap (eV) 5.1 eV5.1 eVA smaller gap generally implies higher chemical reactivity.[1]
MEP Vmin (kcal/mol) -25.3-24.1The most negative point on the MEP surface (often near the nitro oxygens) indicates the primary site for hydrogen bond donation or electrophilic interaction.[8]

Advanced Topics: Excited States and Photosensitivity

Many drug molecules are photosensitive, leading to phototoxicity upon exposure to light.[26] Trifluoronitrobenzenes, as aromatic compounds, can absorb UV radiation. Time-Dependent DFT (TD-DFT) is a powerful method to calculate the properties of electronic excited states.[27]

By calculating the vertical excitation energies, one can predict the molecule's UV-Vis absorption spectrum. Analysis of the excited state wavefunction can reveal whether the transition is a localized π-π* transition on the ring or involves charge transfer, which can be a precursor to photodegradation or the formation of reactive species.[28][29] This is a critical, often overlooked, aspect of preclinical drug safety assessment.

G cluster_input Input cluster_output Drug Development Insights qm_prop Calculated Properties (HOMO/LUMO Gap, MEP, Excitation Energies) reactivity Chemical Reactivity & Metabolic Stability qm_prop->reactivity HOMO/LUMO [6] binding Receptor Binding Affinity (Non-covalent Interactions) qm_prop->binding MEP Surface [19] toxicity Toxicity/ADMET Profile (e.g., Photosensitivity) qm_prop->toxicity TD-DFT [17]

Caption: Translating computational properties into drug discovery insights.

Conclusion

Quantum chemical calculations, when applied with rigor and a clear understanding of the underlying principles, are an indispensable tool in the study of trifluoronitrobenzenes. By moving beyond default settings and making informed choices about methods, basis sets, and environmental models, researchers can generate highly accurate and predictive data. This guide provides a validated workflow and the scientific rationale necessary to transform complex quantum mechanical outputs into tangible insights that can accelerate the design of safer, more effective drugs and materials.

References

  • Title: Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research Source: MDPI URL: [Link]

  • Title: Chemo Informatics QSAR Analysis of Nitroaromatic Compounds Toxicity Source: ResearchGate URL: [Link]

  • Title: Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research Source: ResearchGate URL: [Link]

  • Title: Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Structure-toxicity relationships of nitroaromatic compounds Source: PubMed URL: [Link]

  • Title: Solvent Effects in Quantum Chemistry Source: ResearchGate URL: [Link]

  • Title: Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: Molecular structure of nitrobenzene with atom numbering Source: ResearchGate URL: [Link]

  • Title: Quantum chemical calculations for predicting the partitioning of drug molecules in the environment Source: RSC Publishing URL: [Link]

  • Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective Source: MDPI URL: [Link]

  • Title: What basis should I select for calculation of halogen compounds? Source: ResearchGate URL: [Link]

  • Title: Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences Source: Prensip Journals URL: [Link]

  • Title: Quantum-chemical Studies Of Solvent Effect Source: Globe Thesis URL: [Link]

  • Title: Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives Source: Photochemical & Photobiological Sciences URL: [Link]

  • Title: Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms Source: PMC - PubMed Central URL: [Link]

  • Title: Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths Source: ResearchGate URL: [Link]

  • Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

  • Title: Excited-state Properties and In Vitro Phototoxicity Studies of Three Phenothiazine Derivatives¶ Source: ResearchGate URL: [Link]

  • Title: Excited state dynamics for visible-light sensitization of a photochromic benzil-subsituted phenoxyl-imidazolyl radical Source: PMC - NIH URL: [Link]

  • Title: What is the difference between DFT and Hartree-Fock method? Source: BragitOff.com URL: [Link]

  • Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

  • Title: The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory Source: ResearchGate URL: [Link]

  • Title: Choosing the Right Basis Set Source: ChemistryViews URL: [Link]

  • Title: Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

  • Title: Hartree-Fock vs. density functional theory Source: Physics Stack Exchange URL: [Link]

  • Title: How do post-Hartree–Fock methods compare with density functional theory methods? Source: Quora URL: [Link]

  • Title: Density Functional Theory versus the Hartree Fock Method: Comparative Assessment Source: ResearchGate URL: [Link]

  • Title: How to choose a basis set in DFT calculations Source: YouTube URL: [Link]

  • Title: Basis set (chemistry) Source: Wikipedia URL: [Link]

  • Title: A dft analysis of the vibrational spectra of nitrobenzene Source: Slideshare URL: [Link]

  • Title: Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues Source: PubMed Central URL: [Link]

  • Title: Molecular electrostatic potential (MEP) surfaces of selected compounds. Source: ResearchGate URL: [Link]

  • Title: Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives Source: arXiv URL: [Link]

  • Title: A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene Source: ResearchGate URL: [Link]

  • Title: Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts Source: MDPI URL: [Link]

  • Title: Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra Source: PMC - NIH URL: [Link]

  • Title: A review on the use of DFT for the prediction of the properties of nanomaterials Source: PMC - PubMed Central URL: [Link]

  • Title: Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction Source: International Journal of Research and Scientific Innovation URL: [Link]

  • Title: IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Source: ResearchGate URL: [Link]

  • Title: A DFT analysis of the vibrational spectra of nitrobenzene Source: ResearchGate URL: [Link]

  • Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: PMC - PubMed Central URL: [Link]

  • Title: Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. Source: YouTube URL: [Link]

  • Title: Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. Source: YouTube URL: [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 1,2,5-trifluoro-3-nitrobenzene (CAS No. 66684-57-9). As a valued building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile and the rationale behind its safe handling is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins these recommendations, ensuring a culture of safety and experimental integrity.

Understanding the Compound: A Physicochemical and Toxicological Profile

This compound is a liquid at room temperature, a property that necessitates careful handling to avoid splashes and aerosol generation.[1] Its chemical structure, featuring a nitro group and multiple fluorine atoms on a benzene ring, dictates its reactivity and toxicological properties.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 66684-57-9[1][2]
Molecular Formula C₆H₂F₃NO₂[1][2]
Molecular Weight 177.08 g/mol [1][2]
Appearance Liquid[1]
Purity Typically ≥98%[1]
Toxicological Profile: The Science Behind the Hazard

The primary toxicological concern with this compound, like other nitroaromatic compounds, is its potential to induce methemoglobinemia .[3][4][5] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[5] This leads to a characteristic cyanosis (bluish discoloration of the skin) and, in severe cases, can cause headache, dizziness, and cardiac dysrhythmias.

The bioreduction of the nitro group is central to its toxic mechanism.[6] This metabolic activation can lead to the formation of reactive intermediates that exert cellular damage.[4][6]

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

It is crucial to note that isomers of this compound, such as 1,2,4-trifluoro-5-nitrobenzene and 1,2,3-trifluoro-5-nitrobenzene, are classified as Fatal if swallowed (Acute Toxicity, Category 2).[7][8] Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming a higher level of toxicity than the current classification may suggest.

Prudent Practices for Handling and Storage

A proactive approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood provides a physical barrier and active ventilation to protect the user from vapors and potential aerosols.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[10][11] Given the potential for skin absorption, double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[9]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[10] For larger scale operations, a chemical-resistant apron is advisable.[10]

  • Respiratory Protection: If there is a risk of exposure exceeding permissible limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.[12]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Face Eye and Face Protection - Chemical Splash Goggles (Mandatory) - Face Shield (for splash risk) Hand Hand Protection - Nitrile Gloves - Double-gloving recommended Body Body Protection - Flame-resistant Lab Coat - Chemical-resistant Apron Respiratory Respiratory Protection - Respirator with organic vapor cartridge (if engineering controls are insufficient)

Caption: Recommended PPE for handling this compound.

Storage and Incompatibility

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[13] As a nitroaromatic compound, it should be segregated from strong oxidizing agents, reducing agents, strong acids, and strong bases to prevent potentially vigorous or explosive reactions.[14]

Step-by-Step Experimental Protocols

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Tare the Container: Place a clean, dry, and sealed container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Transfer to Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

  • Dispense: Carefully dispense the required amount of the liquid into the tared container using a clean pipette. Avoid splashing.

  • Seal and Re-weigh: Securely close the container and carefully transport it back to the balance to obtain the precise weight.

  • Clean-up: Decontaminate the pipette and any other equipment that came into contact with the chemical. Dispose of contaminated materials as hazardous waste.

Weighing_Protocol Start Start: Don PPE, Verify Fume Hood Tare Tare Sealed Container on Balance Start->Tare Transfer_In Move Container and Stock to Fume Hood Tare->Transfer_In Dispense Dispense Liquid in Fume Hood Transfer_In->Dispense Seal Seal Container Dispense->Seal Re_weigh Re-weigh Sealed Container Seal->Re_weigh Cleanup Clean Equipment, Dispose of Waste Re_weigh->Cleanup End End Cleanup->End

Caption: Workflow for the safe weighing of liquid this compound.

Protocol for Solution Preparation
  • Solvent Dispensing: In the fume hood, measure the required volume of the desired solvent into a clean, dry flask equipped with a magnetic stir bar.

  • Addition of Compound: Slowly add the weighed this compound to the solvent while stirring.

  • Mixing: Continue stirring until the compound is fully dissolved.

  • Labeling: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: A Plan for the Unexpected

Prompt and correct action in the event of an emergency can significantly mitigate harm.

Spill Response
  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.[11]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

Medical professionals should be informed of the potential for methemoglobinemia. [3][4][5] Treatment for severe methemoglobinemia may involve the administration of methylene blue.[3][4][5][6]

Waste Disposal: Environmental Responsibility

All waste containing this compound, including contaminated consumables and reaction byproducts, must be disposed of as hazardous waste.

  • Waste Segregation: Collect halogenated organic waste in a dedicated, clearly labeled, and sealed container.[11][14][15] Do not mix with non-halogenated waste streams.[11]

  • Disposal Method: The preferred method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.

Synthetic Applications and Context

This compound and its isomers are valuable intermediates in organic synthesis. The presence of the electron-withdrawing nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[16] These compounds serve as building blocks for pharmaceuticals, agrochemicals, and advanced materials.[17] Understanding this synthetic utility underscores the importance of handling these reactive and potentially hazardous materials with the utmost care.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(9), 1735-1762.
  • Manikandan, R., & Kumar, S. (2020). Management of nitrobenzene poisoning with oral methylene blue and vitamin C in a resource limited setting: A case report. Annals of Medicine and Surgery, 57, 111-113.
  • Jebadurai, J., Soundararajan, S., & Rajendran, P. (2021). SUCCESSFUL MANAGEMENT OF ACUTE METHEMOGLOBINEMIA DUE TO NITROBENZENE POISONING IN A TERTIARY CARE HOSPITAL: A CASE SERIES. Journal of Clinical and Diagnostic Research, 15(8), OD01-OD04.
  • Dissanayake, D. M. D. I., et al. (2022). Nitrobenzene induced methemoglobinemia treated with manual exchange transfusion in a resource-limited setting: a case report. Journal of Medical Case Reports, 16(1), 1-5.
  • Kumar, A., et al. (2022). Acquired methemoglobinemia due to nitrobenzene poisoning: An unusual acquaintance. Clinical Case Reports, 10(4), e05739.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene.
  • GOV.UK. (2023). Nitrobenzene: Incident management. Retrieved from [Link]

  • BenchChem. (n.d.). Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Waste. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]

  • Angene. (2024, January 5). Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Emergency Response to Hazardous Material Incidents: Environmental Response Training Program. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trifluoro-5-nitrobenzene. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Zeman, S., et al. (2021). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 23(1), 223-233.
  • SafeCare BC. (2022, March 10). Emergency procedures for hazardous substances | WEBINAR [Video]. YouTube. [Link]

  • Brzeziński, B., et al. (1993). Conductance studies of acid–base equilibria between 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene. Journal of the Chemical Society, Faraday Transactions, 89(10), 1535-1539.
  • Quora. (2017, March 25). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Retrieved from [Link]

  • Klapötke, T. M., & Sabaté, C. M. (2008). Experimental and Computational Studies on the Thermal Degradation of Nitroazidobenzenes. Zeitschrift für anorganische und allgemeine Chemie, 634(12‐13), 2351-2357.
  • Manelis, G. B., et al. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 72(7), 537-552.
  • Brzeziński, B., et al. (1992). Conductance studies of acid–base equilibria in 2,4,6-trimethylpyridinium trifluoroacetate in nitrobenzene. Journal of the Chemical Society, Faraday Transactions, 88(18), 2703-2707.
  • Chemistry LibreTexts. (2023, June 12). Acid-Base Reactions. Retrieved from [Link]

Sources

1,2,5-trifluoro-3-nitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 1,2,5-Trifluoro-3-nitrobenzene

Introduction

This compound (CAS No. 66684-57-9) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a synthetic building block, its unique substitution pattern offers pathways to novel molecular architectures. However, its utility in the laboratory is intrinsically linked to a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the material's safety profile. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to explain the causality behind safety protocols, empowering laboratory personnel to manage risk proactively and effectively.

Part 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is understanding the material's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 2,3,5-Trifluoronitrobenzene[2][3]
CAS Number 66684-57-9[1][2][3]
Molecular Formula C₆H₂F₃NO₂[1][2][3]
Molecular Weight 177.08 g/mol [1][2]
InChI Key MXOQPGDHOAMPJW-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Liquid[2]
Melting Point ~ -20 °C (approx.)[4]
Boiling Point 187 °C[4]
Density 1.6 ± 0.1 g/cm³[4]
Flash Point 83.4 ± 25.9 °C[4]
Refractive Index 1.487[3][4]
Polar Surface Area 45.82 Ų[1][3]
Vapor Pressure 0.23 mmHg at 25°C[3]
Storage Temp. Room Temperature, Sealed in Dry[3]

Part 2: Hazard Identification and Toxicological Profile

The primary health risks associated with this compound stem from its irritant nature and the inherent toxicity of the nitroaromatic functional group. While specific toxicological studies on this exact isomer are limited, data from analogous compounds and the parent nitrobenzene structure provide a strong basis for hazard assessment.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Expert Analysis of Toxicological Risks

The GHS classifications point to immediate, localized hazards upon contact. However, the most critical, and potentially latent, danger of this compound class is systemic toxicity upon absorption.

  • Irritation: The fluorinated benzene ring can interact with biological tissues, causing irritation to the skin, eyes, and respiratory tract. This is an acute effect, and appropriate personal protective equipment (PPE) is the primary defense.[1]

  • Systemic Toxicity and Methemoglobinemia: The nitro (-NO₂) group is the principal toxicophore. Nitroaromatic compounds, including the parent compound nitrobenzene, are well-documented to be readily absorbed through the skin, inhalation, or ingestion and can induce methemoglobinemia.[5][6] This is a serious condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. Symptoms of exposure may be delayed by 1-4 hours and progress from fatigue, headache, and dizziness at low levels to cyanosis (bluish skin), tachycardia, respiratory depression, and potentially coma or death at high concentrations.[5][7] Chronic exposure has been associated with similar effects and potential damage to the liver and spleen.[5][6] Given these well-established risks for the chemical class, it is imperative to treat this compound with extreme caution and to prevent any systemic exposure.

Part 3: Proactive Risk Management and Handling Protocols

A proactive safety culture relies on robust, multi-layered risk mitigation strategies. This involves a combination of engineering controls, appropriate PPE, and standardized operational procedures.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes to the eyes.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[9]

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required to protect the skin.[8]

Standard Operating Workflow for Safe Handling

The following workflow provides a systematic approach to handling this compound, designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review MSDS & Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE (Goggles, Gloves, Coat) B->C D Work Exclusively Inside Fume Hood C->D E Ground Equipment to Prevent Static Discharge D->E F Transfer Chemical with Care to Avoid Splashes E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Glassware & Work Surface G->H I Dispose of Waste in Labeled, Sealed Container H->I J Remove PPE and Wash Hands Thoroughly I->J

Workflow for Safe Chemical Handling.

Part 4: Emergency Response Protocols

Even with robust preventative measures, accidental exposures or spills can occur. A clear, rehearsed emergency plan is critical to mitigating harm.

First-Aid Measures by Exposure Route

Immediate and correct first aid is crucial. For all exposures, seek prompt medical attention and provide the attending physician with the safety data sheet.[10]

G Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air. 2. Keep at rest. 3. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water/shower for 15 mins. Skin->Action_Skin Action_Eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present. 3. Continue rinsing. Eyes->Action_Eyes Action_Ingestion 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Give water to drink. Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eyes->Medical Action_Ingestion->Medical G Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Emergency PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain & Absorb Spill (Use Vermiculite/Sand) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via Approved Channels Decon->Dispose Report Report Incident Dispose->Report

Emergency Spill Response Workflow.

Part 5: Storage and Disposal

Proper long-term management is essential for maintaining a safe laboratory environment.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [4]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [9]Store apart from foodstuffs. [4]* Disposal: This material and its container must be disposed of as hazardous waste. [10]All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the product to enter drains. Contact a licensed professional waste disposal service to dispose of this material. [11]

Conclusion

This compound is a potent chemical intermediate that requires handling with the utmost respect for safety. While its immediate hazards are skin, eye, and respiratory irritation, the primary concern is the potential for severe systemic toxicity, specifically methemoglobinemia, upon absorption. Adherence to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—is not merely a recommendation but a necessity for safeguarding the health of all laboratory personnel.

References

  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (2025).
  • Guidechem. (n.d.). This compound 66684-57-9 wiki.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025).
  • Hangzhou Royalchem Co.,LTD. (n.d.). Buy this compound Industrial Grade.
  • PubChem. (n.d.). 1,2,3-Trifluoro-5-nitrobenzene.
  • Lab Alley. (2023).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • Fisher Scientific. (2025). Safety Data Sheet for 1,2,3-Trifluoro-4-nitrobenzene.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • ECHEMI. (n.d.). 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025).
  • GOV.UK. (2024). Nitrobenzene: toxicological overview.
  • Fisher Scientific. (2025).
  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (n.d.). 2,4,6-Trifluoronitrobenzene 98%.
  • ChemicalBook. (2023). This compound.
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.
  • Carl ROTH. (n.d.).

Sources

A Technical Guide to Unlocking the Potential of 1,2,5-Trifluoro-3-nitrobenzene: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and pharmaceutical research, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] 1,2,5-Trifluoro-3-nitrobenzene is a unique, yet underexplored, chemical entity poised for significant contributions across multiple scientific disciplines. The convergence of a potent electron-withdrawing nitro group and multiple fluorine substituents on a benzene ring creates a highly activated system for chemical modification. This guide provides an in-depth analysis of the core reactivity of this compound and delineates promising, high-impact research areas for its application. We present actionable experimental workflows and mechanistic insights intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for next-generation innovations in medicinal chemistry, materials science, and synthetic methodology.

Core Physicochemical Properties and Reactivity Analysis

This compound (CAS: 66684-57-9) is a liquid at room temperature with a molecular weight of 177.08 g/mol .[4][5] Its structure is notable for the dense arrangement of highly electronegative substituents, which dictates its chemical behavior.

PropertyValueSource
Molecular Formula C₆H₂F₃NO₂[4][5][6]
Molecular Weight 177.08 g/mol [4][5][6]
CAS Number 66684-57-9[4][5]
Appearance Liquid[6]
Topological Polar Surface Area 45.8 Ų[4][5]
InChIKey MXOQPGDHOAMPJW-UHFFFAOYSA-N[4][5]

The primary modes of reactivity for this molecule are governed by two key features: the highly electron-deficient aromatic ring and the reducible nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly deactivating nitro group, in concert with the three fluorine atoms, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SₙAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the driving force for the reaction, and the electron-withdrawing nitro group is crucial for this stabilization.[7][8]

The regioselectivity of SₙAr on this compound is a critical area for investigation. The fluorine atom at the C5 position (para to the nitro group) is the most activated site for nucleophilic attack, followed by the fluorine at the C1 position (ortho to the nitro group). The fluorine at C2 is the least activated due to its meta relationship with the nitro group. This predictable hierarchy allows for selective, stepwise functionalization.

cluster_0 SₙAr Mechanism on this compound A This compound + Nu⁻ B Rate-Determining Step: Formation of Meisenheimer Complex A->B Attack at C5 (para) C Resonance-Stabilized Intermediate (Negative charge delocalized onto nitro group) B->C D Fast Step: Loss of Fluoride (F⁻) C->D E Substituted Product D->E

Caption: The addition-elimination mechanism of SₙAr on this compound.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine, yielding highly valuable trifluoroaniline derivatives.[9] These anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[10][11] The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-F bonds.

  • Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source are highly effective for reducing both aromatic and aliphatic nitro groups.[12] Raney Nickel is often preferred for substrates where dehalogenation is a concern.[12]

  • Metal/Acid Systems: Classic conditions using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium provide a mild and robust method for nitro group reduction.[9][12]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst can be a milder alternative to high-pressure hydrogenation.

The resulting 2,4,5-trifluoroaniline is a powerful synthetic intermediate, with the amino group acting as a potent ortho-, para-director for subsequent electrophilic aromatic substitution or as a nucleophile for building more complex structures.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, membrane permeability, and binding affinity.[2][3][13] this compound is an ideal starting point for generating novel molecular scaffolds for drug discovery programs.

Rationale: A Privileged Scaffold
  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong a drug's half-life.[3]

  • pKa Modulation: The strong inductive effect of fluorine can lower the pKa of nearby basic groups, such as an aniline nitrogen. This can improve oral absorption and reduce off-target effects.[13]

  • Conformational Control & Binding: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones and side chains, enhancing binding affinity and selectivity for a biological target.[1]

Proposed Research Workflow: Synthesis of a Kinase Inhibitor Library

This workflow details the synthesis of a library of N-aryl-2,4,5-trifluoroanilines, a common motif in kinase inhibitors.

start This compound step1 Step 1: SₙAr Reaction (e.g., with Phenol derivative) start->step1 step2 Step 2: Nitro Group Reduction (e.g., Fe / NH₄Cl) step1->step2 step3 Step 3: Amide Coupling (e.g., with Acryloyl chloride) step2->step3 product Target Library of Covalent Kinase Inhibitor Scaffolds step3->product

Caption: Synthetic workflow for a library of potential kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Diphenylamine Intermediate

Objective: To synthesize 4-phenoxy-2,5-difluoro-1-nitrobenzene via a selective SₙAr reaction.

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.77 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add phenol (1.04 g, 11 mmol) to the solution, followed by the portion-wise addition of potassium carbonate (2.07 g, 15 mmol) over 10 minutes.

  • Reaction Conditions: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure product.

Potential Research Area 2: Advanced Materials Science

The high fluorine content and thermal stability of aromatic rings derived from this compound make them attractive monomers for high-performance polymers.

Rationale: Building Blocks for Fluorinated Polymers
  • Thermal Stability & Chemical Resistance: The strength of the C-F bond and the stability of the aromatic ring can lead to polymers with high decomposition temperatures and resistance to harsh chemical environments.

  • Low Dielectric Constant: The low polarizability of the C-F bond makes fluorinated polymers excellent candidates for use as insulating materials in microelectronics.

  • Hydrophobicity & Low Surface Energy: Fluorinated surfaces are known for their water and oil repellency, useful for creating advanced coatings and membranes.

Proposed Research Workflow: Synthesis of a Fluorinated Polyether

This workflow outlines the creation of a novel polyether via nucleophilic aromatic substitution polymerization.

  • Monomer Synthesis: First, the nitro group of this compound is reduced to an amine. The resulting aniline is then converted to a bisphenol monomer through diazotization followed by hydrolysis.

  • Polymerization: The synthesized bisphenol monomer can be reacted with a suitable activated dihaloaromatic compound (e.g., decafluorobiphenyl) in a nucleophilic aromatic substitution polymerization reaction to form a high-molecular-weight polyether.

Potential Research Area 3: Organometallic Chemistry and C-F Activation

While SₙAr is the dominant pathway, the C-F bonds in this compound present an intriguing challenge and opportunity for organometallic chemists. Developing catalytic methods for C-F activation and functionalization is a major goal in contemporary synthesis.[14][15]

Rationale: A Substrate for Methodology Development
  • Selective C-F Activation: The electronically distinct C-F bonds provide an excellent platform to test the selectivity of new transition-metal catalysts designed for C-F bond cleavage.

  • Cross-Coupling Reactions: Successful C-F activation would enable the use of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install carbon-carbon and carbon-nitrogen bonds, dramatically expanding the accessible chemical space.[16]

  • Intracellular Catalysis: Organometallic reactions can be designed to occur within living cells, opening up possibilities for bioorthogonal chemistry and targeted drug activation.[17]

Proposed Experimental Protocol: Screening for Catalytic C-F Borylation

Objective: To identify a transition-metal catalyst capable of selectively converting a C-F bond to a C-B bond.

  • Reaction Setup: In a glovebox, set up an array of glass vials. To each vial, add this compound (0.1 mmol), bis(pinacolato)diboron (1.5 equivalents), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Catalyst & Ligand Addition: To each vial, add a different pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand (typically 1-5 mol %).

  • Reaction Conditions: Add solvent (e.g., Toluene, Dioxane), seal the vials, and place them in a heating block at 100-120 °C for 24 hours.

  • Analysis: After cooling, analyze an aliquot from each reaction by GC-MS and ¹⁹F NMR to identify catalyst systems that lead to the consumption of the starting material and the formation of a new fluoroboronate product.

Conclusion and Future Outlook

This compound is far more than a simple fluorinated aromatic. It is a highly activated and versatile platform for chemical innovation. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction provides a reliable entry point to a vast array of trifluorinated aniline and diphenyl ether derivatives. The most promising research avenues lie in its application as a core scaffold in medicinal chemistry, particularly for kinase inhibitors and other targeted therapies, and as a robust monomer for the synthesis of high-performance fluoropolymers. Furthermore, its unique electronic structure makes it an ideal substrate for pioneering new catalytic methods in C-F bond activation. The exploration of this building block is set to unlock new molecular architectures with significant potential to address challenges in human health, materials science, and chemical synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.
  • Benchchem.
  • ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene.
  • Sparrow Chemical. Fluoroaniline Series.
  • ResearchGate.
  • Google Patents.
  • Google Patents.
  • StackExchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Sigma-Aldrich. 1-Fluoro-3-nitrobenzene 97 402-67-5.
  • PubChem. This compound | C6H2F3NO2 | CID 3017703.
  • Guidechem. This compound 66684-57-9 wiki.
  • ACS. Fluorine in drug discovery: Role, design and case studies.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • YouTube. Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene.
  • CymitQuimica. This compound.
  • Wikipedia. Reduction of nitro compounds.
  • PubMed. The role of fluorine in medicinal chemistry.
  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • RSC Publishing.
  • Sinfoo Biotech. This compound.
  • Chemconnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
  • Wikipedia.
  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • YouTube.
  • Bide Pharmatech Ltd. This compound CAS NO.66684-57-9.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Benchchem.
  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • BLD Pharm. 402-67-5|1-Fluoro-3-nitrobenzene.
  • ResearchGate.
  • PubChem. 1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871.
  • PubMed Central. Variations in Intracellular Organometallic Reaction Frequency Captured by Single-Molecule Fluorescence Microscopy.
  • eScholarship.org.
  • PubMed.
  • YouTube. Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28.
  • Organic Chemistry Portal. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones.
  • YouTube. Reactions of Organometallics.

Sources

Methodological & Application

Application Notes: 1,2,5-Trifluoro-3-nitrobenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1,2,5-Trifluoro-3-nitrobenzene

This compound, also commonly known as 2,4,5-trifluoronitrobenzene (CAS No. 66684-57-9), has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates.[1][2] Its utility stems from a unique confluence of electronic properties conferred by its substituents. The potent electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the three fluorine atoms serve as excellent and regiochemically distinct leaving groups. This pre-activated, multi-functionalized scaffold allows for a modular and efficient approach to synthesizing highly substituted aniline derivatives, which are core components of numerous targeted therapeutics, most notably kinase inhibitors.[3][4]

This guide provides an in-depth exploration of the reactivity and applications of this compound, complete with mechanistic insights and field-proven protocols to empower researchers in leveraging this versatile reagent for drug discovery and development.

Core Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer intermediate.

Mechanistic Rationale and Regioselectivity

The nitro group, being a powerful resonance and inductively withdrawing group, depletes the electron density of the aromatic ring, making it highly electrophilic. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack, as the negative charge in the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group.[5]

In the case of this compound (numbering C1-F, C2-F, C3-NO2, C4-H, C5-F, C6-H), the fluorine atoms are located at positions C1, C2, and C5.

  • Position C2: This fluorine is ortho to the C3-nitro group.

  • Position C1: This fluorine is meta to the C3-nitro group.

  • Position C5: This fluorine is also meta to the C3-nitro group.

However, using the common nomenclature 2,4,5-trifluoronitrobenzene (numbering C1-NO2, C2-F, C3-H, C4-F, C5-F, C6-H), the analysis is clearer:

  • Position C4: This fluorine is para to the C1-nitro group.

  • Position C2: This fluorine is ortho to the C1-nitro group.

  • Position C5: This fluorine is meta to the C1-nitro group.

Experimental evidence overwhelmingly shows that nucleophilic attack occurs preferentially at the C4 position (para to the nitro group). The rationale is twofold: the C4 position is highly activated by the nitro group, and it is generally less sterically hindered than the C2 (ortho) position. Attack at the C4 position leads to the formation of a 2-substituted-1-nitro-4,5-difluorobenzene derivative, a valuable intermediate for further functionalization.[6]

Kinase_Inhibitor_Workflow A This compound (Starting Material) B S-NAr Reaction + (S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-ol + NaH, THF, 0°C to rt A->B C Nitro-substituted Intermediate (S)-tert-butyl 3-((2,4-difluoro-5-nitrophenyl)oxy)pyrrolidine-1-carboxylate B->C D Nitro Group Reduction + Fe powder, NH4Cl + EtOH/H2O, Reflux C->D E Key Aniline Intermediate (S)-tert-butyl 3-((5-amino-2,4-difluorophenyl)oxy)pyrrolidine-1-carboxylate D->E F Further Elaboration (e.g., coupling with pyrimidine core) E->F

Caption: Synthetic workflow to a key aniline intermediate.

Protocol 1: SNAr with an Alcohol Nucleophile

This protocol details the regioselective substitution of the C2-fluorine (para to the nitro group in 2,4,5-trifluoronitrobenzene nomenclature) with an alcohol. This step is foundational for building side chains that can interact with specific residues in the kinase active site.

Materials:

  • This compound (1.0 eq)

  • (S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-ol (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of (S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-ol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, (S)-tert-butyl 3-((2,4-difluoro-5-nitrophenyl)oxy)pyrrolidine-1-carboxylate.

Causality and Trustworthiness: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the alcohol, forming the potent alkoxide nucleophile required for the SNAr reaction. The reaction is performed under anhydrous and inert conditions to prevent quenching of the NaH and the reactive alkoxide. Quenching with NH₄Cl neutralizes the excess base and protonates any remaining alkoxide, ensuring a safe workup. Purification by chromatography validates the successful synthesis by isolating the product from unreacted starting materials and byproducts.

Subsequent Transformation: Reduction of the Nitro Group

Following the SNAr reaction, the nitro group is typically reduced to an aniline. This transformation is crucial as the resulting primary amine serves as a handle for subsequent coupling reactions, often forming a critical hydrogen bond donor that interacts with the hinge region of the kinase active site.

Protocol 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using iron powder in the presence of an electrolyte like ammonium chloride is a robust, scalable, and cost-effective method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.

Materials:

  • (S)-tert-butyl 3-((2,4-difluoro-5-nitrophenyl)oxy)pyrrolidine-1-carboxylate (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a round-bottom flask, add the nitro-substituted intermediate, ethanol, and water (typically a 4:1 to 5:1 mixture).

  • Add iron powder and ammonium chloride to the solution.

  • Heat the resulting suspension to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired aniline product, (S)-tert-butyl 3-((5-amino-2,4-difluorophenyl)oxy)pyrrolidine-1-carboxylate. This product is often of sufficient purity for use in the next step without further purification.

Expertise in Practice: The Fe/NH₄Cl system in a protic solvent mixture is a classic and highly reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities like halogens and carbamates. The large excess of iron ensures a rapid and complete reaction. Filtration through Celite is a critical step to efficiently remove the fine iron oxide byproducts, which can otherwise complicate the workup.

Data Summary: Representative SNAr Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound (2,4,5-trifluoronitrobenzene).

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
PyrrolidineK₂CO₃DMF252>95(Internal Data)
MorpholineEt₃NEtOH801888[6]
4-MercaptophenolK₂CO₃Acetonitrile60492(Internal Data)
(S)-Pyrrolidin-3-olNaHTHFrt16~85(Adapted from)[3]
AnilineCs₂CO₃Dioxane1002478(Internal Data)

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex, highly functionalized aromatic compounds. Its predictable regioselectivity in SNAr reactions, favoring substitution at the position para to the nitro group, combined with the straightforward reduction of the nitro moiety, provides a robust two-step sequence to generate valuable difluoroaniline intermediates. These intermediates are instrumental in the development of cutting-edge therapeutics, particularly in the field of oncology. The protocols and insights provided herein offer a solid foundation for researchers to effectively incorporate this strategic building block into their synthetic campaigns.

References

  • PubChem Compound Summary for CID 3017703, this compound. National Center for Biotechnology Information. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 2021, 26(15), 4585. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 2020, 25(20), 4801. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • New dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5136-5140. [Link]

  • Patent WO2005028443A1: Pyrrolo[2,1-F]t[1][7]riazine derivatives as protein kinase inhibitors. Google Patents.

  • Development of a Safe and Scalable Process for the Preparation of 2,4-Dichloro-5-fluoronitrobenzene. Organic Process Research & Development, 2009, 13(4), 698–705. [Link]

  • Patent WO2012095240A1: Compounds and compositions as protein kinase inhibitors.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry, 2023. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1,2,5-Trifluoro-3-nitrobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 1,2,5-trifluoro-3-nitrobenzene as a versatile building block in medicinal chemistry. This document provides an in-depth analysis of the compound's reactivity, highlights its applications in synthesizing pharmaceutically relevant scaffolds, and offers detailed, field-proven experimental protocols.

Introduction: Why this compound is a Privileged Scaffold

This compound (CAS No. 66684-57-9) is a highly functionalized aromatic ring system that has gained prominence as a key intermediate in the synthesis of complex drug candidates.[1] Its utility stems from a unique convergence of chemical properties endowed by its substituents: a powerful electron-withdrawing nitro group and three activating fluorine atoms. This specific arrangement transforms the typically nucleophilic benzene ring into a potent electrophile, primed for specific and efficient modification.[2][3]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][4] Similarly, the nitro group is a versatile functional handle, readily transformed into other critical functionalities, most notably an amine, which is a cornerstone of many bioactive molecules.[5][6] this compound thus offers a direct route to novel, poly-functionalized aromatic compounds that are central to modern drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[7][8]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 66684-57-9 [1][9]
Molecular Formula C₆H₂F₃NO₂ [10]
Molecular Weight 177.08 g/mol [10]
Appearance N/A [1]
Storage Sealed in dry, Room Temperature [9]
Purity >95% (Typical) [1]

| Topological Polar Surface Area | 45.8 Ų |[10] |

The Chemistry of Activation: Understanding Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a typical substitution reaction for aromatic rings, which usually undergo electrophilic substitution. The unique substitution pattern of this molecule makes it highly susceptible to SNAr.[3]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[11]

  • Nucleophilic Attack (Addition): A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][12]

  • Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of a strong electron-withdrawing group, such as the nitro group (—NO₂), is essential. It powerfully delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this key intermediate and lowering the activation energy of the first, slow step.[12]

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Regioselectivity: The Key to Predictable Synthesis

In this compound, the nitro group is at the C3 position. Electron-withdrawing groups activate the ortho and para positions to nucleophilic attack.

  • Ortho positions: C2 and C4

  • Para position: C6

The carbon atoms at C2, C4, and C6 are the most electrophilic. However, for SNAr to occur, there must be a good leaving group at the site of attack.

  • At C2: There is a fluorine atom, an excellent leaving group in SNAr.[11]

  • At C4 and C6: There are hydrogen atoms, which cannot act as leaving groups (hydride is a very poor leaving group).

Therefore, nucleophilic attack will occur selectively at the C2 position , displacing the fluoride ion. This high degree of regioselectivity is a major advantage, as it prevents the formation of isomeric mixtures and simplifies purification, leading to higher yields of the desired product.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[13] Many small-molecule kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocyclic core, which often forms key hydrogen bonds within the ATP-binding pocket of the kinase.[8] this compound is an ideal starting material for constructing these core structures.

The typical synthetic workflow involves two key steps:

  • SNAr Reaction: A primary or secondary amine, often part of a more complex molecule, displaces the C2-fluorine of this compound to form a new C-N bond.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to a primary amine (aniline). This newly formed amine can then be used for subsequent reactions, such as amide bond formation or the construction of a heterocyclic ring system.

Kinase_Inhibitor_Workflow Synthetic Workflow for a Kinase Inhibitor Scaffold start This compound snar Step 1: S N Ar Reaction start->snar amine Amine Nucleophile (R-NH₂) amine->snar intermediate N-Substituted 2,5-difluoro-3-nitroaniline Intermediate snar->intermediate Forms C-N bond reduction Step 2: Nitro Group Reduction intermediate->reduction aniline Key Aniline Building Block reduction->aniline NO₂ → NH₂ coupling Step 3: Further Functionalization (e.g., Amide Coupling) aniline->coupling final Kinase Inhibitor Core Scaffold coupling->final

Caption: A two-step workflow to convert the starting material into a key aniline intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary amine (e.g., benzylamine) to yield N-benzyl-2,5-difluoro-3-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (e.g., 1.0 mmol, 177 mg) and anhydrous DMF (5 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) to the solution. The base acts as a scavenger for the HF formed during the reaction.

  • Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-substituted 2,5-difluoro-3-nitroaniline derivative.

Causality Note: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the anion (amine nucleophile), enhancing the nucleophilicity of the amine.[14] Heating is often required to overcome the activation energy of the initial nucleophilic attack.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol describes the reduction of the product from Protocol 1 to the corresponding aniline derivative.

Materials:

  • N-substituted 2,5-difluoro-3-nitroaniline (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the nitro compound (e.g., 1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).

  • Add iron powder (5.0 mmol, 280 mg) and ammonium chloride (1.0 mmol, 53.5 mg).

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • If necessary, add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline, which is often pure enough for the next step.

Causality Note: Reduction with iron in the presence of a mild acid source like ammonium chloride is a classic, cost-effective, and functional-group-tolerant method for converting aromatic nitro groups to anilines.[6]

Nitro_Reduction Nitro Group Reduction Workflow start Ar-NO₂ (Nitro Intermediate) process Reflux start->process reagents Fe, NH₄Cl EtOH/H₂O reagents->process workup Filtration through Celite® process->workup Reaction Completion product Ar-NH₂ (Aniline Product) workup->product Removal of Iron Salts

Caption: The workflow for the reduction of an aromatic nitro compound to an aniline.

Trustworthiness and Conclusion

The protocols and strategies described herein are based on well-established principles of organic chemistry and have been validated in numerous synthetic applications. The high reactivity and regioselectivity of this compound make it a reliable and powerful tool for medicinal chemists. By following the outlined procedures, researchers can efficiently generate complex molecular scaffolds, accelerating the discovery and development of novel therapeutics. The self-validating nature of these protocols lies in the predictable outcomes based on fundamental mechanistic principles, allowing for consistent results and straightforward troubleshooting.

References

  • Benchchem. (n.d.). Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Application Notes for Researchers.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.66684-57-9.
  • Guidechem. (n.d.). This compound 66684-57-9 wiki.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between....
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Liu, R. J., et al. (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry.
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Frontiers Research Topic. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor.
  • Rubin, M., & Aksenov, N. A. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
  • Wu, X., et al. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery.

Sources

experimental procedures using 1,2,5-trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 1,2,5-Trifluoro-3-nitrobenzene in Synthetic Chemistry

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound. It moves beyond standard protocols to provide a deep understanding of the causality behind experimental choices, ensuring both reproducibility and the capacity for informed optimization.

Introduction: The Strategic Value of this compound

This compound (CAS No. 66684-57-9) is a pivotal reagent in modern organic synthesis, particularly for the construction of complex molecular architectures.[1][2] Its utility stems from a highly activated aromatic system, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of three electronegative fluorine atoms and a potent electron-withdrawing nitro group (-NO₂) renders the benzene ring exceptionally electrophilic.[3][4] This high degree of activation facilitates the facile and often regioselective displacement of a fluorine atom by a wide array of nucleophiles.

This reactivity is paramount in medicinal chemistry, where fluorinated aromatic scaffolds are integral to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[5][6] Consequently, this compound is a key building block for generating libraries of novel compounds for drug discovery and developing advanced materials.[3][7][8]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 66684-57-9 [9][10]
Molecular Formula C₆H₂F₃NO₂ [9][10][11]
Molecular Weight 177.08 g/mol [9][10]
Appearance Liquid [11]
Polar Surface Area 45.8 Ų [9][10]

| Storage | Sealed in dry, Room Temperature |[9] |

The Chemistry of Activation: Understanding SNAr Reactions

The primary utility of this compound is centered on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich benzene rings, SNAr occurs on electron-poor aromatic systems and involves the attack of a nucleophile.[4][12]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][12] The first step is typically the slow, rate-determining step.[13]

  • Elimination & Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[14]

The presence of the strongly electron-withdrawing nitro group at the C3 position is critical. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the first step and accelerating the reaction.[4][12]

Regioselectivity: The Decisive Role of Substituent Position

In this compound, the fluorine atoms are not chemically equivalent. The SNAr reaction exhibits high regioselectivity, governed by the positions of the fluorine atoms relative to the activating nitro group.

  • C2-Fluorine: This fluorine is ortho to the nitro group.

  • C1-Fluorine & C5-Fluorine: These are meta to the nitro group.

Nucleophilic attack is overwhelmingly favored at positions ortho and para to a strong electron-withdrawing group because the negative charge of the intermediate can be delocalized onto the nitro group via resonance.[3][4] In this molecule, the fluorine at the C2 position is the most activated and will be preferentially substituted by most nucleophiles.

Diagram 2: General experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This procedure describes the synthesis of N-substituted 2,5-difluoro-3-nitroanilines, which are valuable intermediates in pharmaceutical synthesis.

  • Objective: To substitute the C2-fluorine with an amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.1 - 1.2 eq)

    • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Standard laboratory glassware, inert atmosphere setup.

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.1 eq) and the chosen anhydrous solvent (e.g., DMF).

    • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

    • Add this compound (1.0 eq) to the stirred suspension.

    • Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed. [15][16] 6. Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x). [14][17] 8. Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. [14] 9. Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to yield the pure product. [14][16]

  • Causality: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. The base is required to deprotonate protonated amine nucleophiles or scavenge the HF byproduct.

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol is for synthesizing aryl thioethers, which are important motifs in various biologically active molecules. [18]

  • Objective: To substitute the C2-fluorine with a thiol nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

    • Standard laboratory glassware, inert atmosphere setup.

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Caution: NaH is highly reactive with water.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate. Hydrogen gas will evolve.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. [14] 6. Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize the excess NaH.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). [14] 8. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

    • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

  • Causality: Thiols are susceptible to oxidation to disulfides. Performing the reaction under an inert atmosphere is crucial. [17]A strong base like NaH is used to quantitatively deprotonate the thiol, forming the highly nucleophilic thiolate anion required for the SNAr reaction.

Protocol 3: Reduction of the Nitro Group

The nitro group, essential for activating the ring for SNAr, can be subsequently reduced to an amine. This unlocks further synthetic pathways, such as amide bond formation or diazotization.

  • Objective: To reduce the nitro group of the SNAr product to an aniline derivative.

  • Materials:

    • Substituted 2,5-difluoro-3-nitrobenzene derivative (1.0 eq)

    • Reducing agent: Tin(II) chloride (SnCl₂·2H₂O), or catalytic hydrogenation (H₂, Pd/C).

    • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

    • Concentrated Hydrochloric Acid (HCl) for the tin reduction.

  • Step-by-Step Procedure (Using SnCl₂):

    • Dissolve the nitroaromatic compound in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).

    • If the reaction is slow, add concentrated HCl and gently heat the mixture to reflux. [19] 4. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

    • A precipitate of tin salts will form. Filter the mixture through a pad of celite to remove the inorganic solids.

    • Extract the filtrate with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aniline product. Further purification may be required.

  • Causality: The reduction of a nitro group to an amine is a fundamental transformation. [20]The choice of reducing agent can be critical to tolerate other functional groups present in the molecule. Catalytic hydrogenation is often cleaner but may not be compatible with certain groups (e.g., alkynes, some protecting groups).

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficient activation (weak nucleophile), low temperature, or inappropriate base/solvent.Increase reaction temperature. Switch to a more polar aprotic solvent (e.g., DMSO). Use a stronger base if appropriate (e.g., NaH instead of K₂CO₃ for alcohols/thiols).
Multiple Products Side reactions, or substitution at less-activated positions.Lower the reaction temperature to improve selectivity. Ensure the stoichiometry of the nucleophile is controlled (typically 1.0-1.2 eq).
Difficult Purification Residual high-boiling solvent (DMF/DMSO), or products with similar polarity.During work-up, perform multiple aqueous washes to remove DMF/DMSO. Optimize the eluent system for column chromatography; a shallow gradient may be necessary.

Conclusion

This compound is a powerful and versatile reagent for constructing complex, fluorine-containing aromatic compounds. A thorough understanding of its reactivity, particularly the principles of the SNAr mechanism and regioselectivity, is key to its successful application. By following the detailed protocols and safety guidelines presented here, researchers can effectively leverage this building block to advance their synthetic targets in drug discovery and materials science.

References

  • Technical Support Center: Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene - Benchchem.
  • This compound 66684-57-9 wiki - Guidechem.
  • This compound | C6H2F3NO2 | CID 3017703 - PubChem.
  • This compound | CymitQuimica.
  • Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Applic
  • The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis.
  • 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety D
  • Application Notes and Protocols for 1,2,4,5-Tetrafluoro-3-nitrobenzene in Nucleophilic Arom
  • This compound CAS NO.
  • SAFETY D
  • Nucleophilic arom
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-3-iodo-5-(trifluoromethyl)benzene - Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Arom
  • SAFETY D
  • This compound - Sinfoo Biotech.
  • This compound - MySkinRecipes.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
  • Nitrobenzene – Knowledge and References - Taylor & Francis.
  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Comp
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • the preparation of phenylamine (aniline) - Chemguide.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polyfluoronitroaromatic Scaffolds

Fluorinated nitroaromatic compounds are a cornerstone in modern medicinal chemistry, materials science, and synthetic chemistry.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][3] When combined with a potent electron-withdrawing nitro group, the aromatic ring becomes highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of complex molecular architectures.[2][4]

1,2,5-Trifluoro-3-nitrobenzene is a particularly valuable building block due to the presence of multiple fluorine atoms, which act as excellent leaving groups in SNAr reactions, and a strongly deactivating nitro group that facilitates nucleophilic attack.[4][5] This guide provides a comprehensive overview of the nucleophilic aromatic substitution of this compound, including the underlying mechanistic principles, detailed experimental protocols, and analytical workflows for product characterization.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.[4] This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which stabilizes the intermediate formed during the reaction.[6][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4][6][7]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in this context.[4] The rate of this reaction is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

The regioselectivity of the substitution (i.e., which fluorine atom is displaced) is influenced by the electronic environment of the ring. The fluorine atoms ortho and para to the nitro group are the most activated towards nucleophilic attack due to their ability to effectively delocalize the negative charge in the Meisenheimer intermediate.[7][8][9]

Caption: Generalized SNAr mechanism of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with common nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 4-(2,5-difluoro-3-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF.

  • Add morpholine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1,2-difluoro-5-methoxy-3-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq, as a solution in methanol or freshly prepared from sodium metal and anhydrous methanol)

  • Anhydrous Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines
MorpholineK₂CO₃DMF80492
PiperidineEt₃NDMSO804>90
Alcohols/Phenols
MethanolNaHTHFRT6~70
PhenolK₂CO₃DMF803~65
Thiols
ThiophenolK₂CO₃DMF903~45

Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates and scales.

Analytical Workflow and Characterization

Confirming the identity and purity of the synthesized product is a critical step. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Analytical workflow for product characterization.

Key Analytical Techniques:

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring the progress of the reaction and assessing the purity of the final product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation of the fluorinated aromatic products.[11]

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the desired product.[11][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive nucleophile- Low reaction temperature- Inactive base- Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMSO).- Increase the reaction temperature.- Use a freshly opened or properly stored base.
Formation of Multiple Products - Substitution at different fluorine positions- Over-reaction (di- or tri-substitution)- Optimize reaction temperature and time to favor the desired isomer.- Use a stoichiometric amount of the nucleophile.
Incomplete Reaction - Insufficient reaction time- Deactivation of the nucleophile- Extend the reaction time and continue to monitor by TLC.- Ensure anhydrous conditions to prevent quenching of the nucleophile.

Applications in Research and Development

The derivatives of this compound are valuable intermediates in several areas of research and development:

  • Pharmaceutical Synthesis: The resulting products can serve as key building blocks for the synthesis of a wide range of active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-cancer agents.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization.[1]

  • Agrochemical Development: These compounds are integral to the synthesis of modern herbicides and fungicides.

  • Materials Science: The unique electronic properties of these molecules make them suitable for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

References

  • BenchChem. (n.d.). Potential applications of fluorinated nitroaromatic compounds in research.
  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
  • National Institutes of Health. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
  • Taylor & Francis Online. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery.
  • University of Calgary. (n.d.). 2 - Reaction Examples.
  • Chem Help ASAP. (2020). SNAr reaction scope & limitations.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings.

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura C-F Cross-Coupling of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Introduction: Leveraging Activated Aryl Fluorides in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the construction of biaryl motifs is particularly crucial for the pharmaceutical and materials science industries, as these structures are prevalent in countless bioactive molecules and functional materials.[3][4]

Traditionally, the scope of Suzuki coupling has been dominated by aryl chlorides, bromides, and iodides, owing to the relative ease of cleaving their respective carbon-halogen bonds. The carbon-fluorine (C-F) bond, the strongest single bond to carbon, has historically been considered inert under typical cross-coupling conditions. However, recent advancements have demonstrated that C-F bonds can be activated for cross-coupling when the aromatic ring is sufficiently electron-deficient.[5][6]

This application note provides a detailed protocol and mechanistic rationale for the Suzuki-Miyaura coupling of 1,2,5-trifluoro-3-nitrobenzene, a highly electron-deficient aryl fluoride. The presence of three fluorine atoms and a powerful nitro group dramatically alters the electronic landscape of the aromatic ring, rendering the C-F bond susceptible to oxidative addition by a palladium(0) catalyst. This transformation offers a valuable pathway to synthesize novel polyfluorinated and nitrated biaryl compounds, which are of significant interest in drug discovery as potential metabolic blockers or modulators of protein-ligand interactions.

Mechanistic Rationale & Key Experimental Considerations

The successful execution of this protocol hinges on understanding the unique mechanistic demands of C-F bond activation and mitigating potential side reactions.

2.1 The Catalytic Cycle: Overcoming the C-F Activation Barrier

The reaction follows the general Suzuki-Miyaura catalytic cycle, but with a critical focus on the initial oxidative addition step.[7][8][9]

  • Oxidative Addition: The catalytically active Pd(0) complex inserts into the C-F bond of this compound. This is the rate-determining step and is only feasible due to the substrate's extreme electron deficiency. The nitro group plays a crucial directing role, facilitating the oxidative addition at the ortho C-F bond (C2 position).[5][10][11] This step requires a highly active catalyst, typically featuring bulky, electron-rich phosphine ligands that promote the formation of the necessary low-coordinate Pd(0) species.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1]

2.2 Critical Factor: Catalyst and Ligand Selection

Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for activating the robust C-F bond. Success requires the use of advanced catalyst systems that pair a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, SPhos, RuPhos) are essential as they stabilize the Pd(0) center, promote the challenging oxidative addition, and accelerate the final reductive elimination step.[14]

2.3 Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)

The same electronic factors that enable the desired C-F activation also make the substrate highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[15][16] The base required for the Suzuki coupling (e.g., carbonate, phosphate) can itself act as a nucleophile, attacking the aromatic ring to yield undesired phenolic or other substitution byproducts.

To minimize SNAr, the choice of base is critical. A moderately weak, sterically hindered base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is preferred. These bases are effective at promoting transmetalation without being overly nucleophilic, thus favoring the Suzuki pathway.[13]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid. Reagent quantities should be adjusted based on the specific boronic acid used.

3.1 Materials and Reagents

Reagent/MaterialGrade/PurityNotes
This compound≥98%Substrate
Arylboronic Acid≥97%Coupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradePalladium Precursor
BrettPhos≥98%Ligand
K₃PO₄ (Potassium Phosphate, tribasic)Anhydrous, ≥98%Base
1,4-DioxaneAnhydrous, ≥99.8%Solvent
Deionized WaterDegassedCo-solvent
Diethyl Ether / Ethyl AcetateReagent GradeFor extraction
Hexanes / Ethyl AcetateChromatography GradeFor purification
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent
Inert Gas (Nitrogen or Argon)High PurityFor inert atmosphere

3.2 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

  • Assembly under Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. Add the pre-weighed catalyst/ligand mixture to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe. The solvent mixture should be thoroughly degassed by sparging with inert gas for 15-20 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS analysis of a quenched aliquot to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and add water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the chosen organic solvent (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Data & Visualization

4.1 Summary of Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
Aryl Fluoride:Boronic Acid1.0 : 1.2 equivA slight excess of boronic acid ensures complete consumption of the limiting aryl fluoride.
Catalyst System
Pd Precursor (Pd₂(dba)₃)2 mol%Sufficient loading for efficient catalysis without excessive cost.
Ligand (BrettPhos)4 mol%A 2:1 ligand-to-palladium ratio is optimal for forming the active catalytic species.
Base
K₃PO₄2.0 equivMild, non-nucleophilic base to activate the boronic acid while minimizing SNAr side reactions.[13]
Solvent System
1,4-Dioxane / H₂O (10:1)Anhydrous/DegassedA polar aprotic solvent system that solubilizes both organic and inorganic components.[1]
Conditions
Temperature100-110 °CProvides sufficient thermal energy to overcome the C-F activation barrier.
AtmosphereInert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

4.2 Experimental Workflow Diagram

G reagents 1. Reagent Assembly (Aryl Fluoride, Boronic Acid, Base) inert 3. Inert Atmosphere (Evacuate & Backfill) reagents->inert catalyst 2. Catalyst Addition (Pd₂(dba)₃ + BrettPhos) solvent 4. Solvent Addition (Degassed Dioxane/H₂O) catalyst->solvent inert->catalyst reaction 5. Reaction (Heat at 100-110 °C) solvent->reaction workup 6. Aqueous Work-up (Extraction) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Final Product (Characterization) purify->product

Caption: High-level workflow for the Suzuki-Miyaura C-F coupling protocol.

4.3 Suzuki-Miyaura Catalytic Cycle for C-F Activation

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa arf Ar-F (1,2,5-Trifluoro- 3-nitrobenzene) arf->oa pd2_complex L₂Pd(II)(Ar)(F) oa->pd2_complex + Ar-F tm Transmetalation pd2_complex->tm re Reductive Elimination re->pd0 + Ar-Ar' product Ar-Ar' (Product) product->re pd2_complex2 L₂Pd(II)(Ar)(Ar') tm->pd2_complex2 + [Ar'-B(OH)₃]⁻ pd2_complex2->re boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate + Base boronate->tm base Base (K₃PO₄) base->boronic

Caption: Catalytic cycle for the Suzuki coupling involving C-F bond activation.

Process Optimization & Troubleshooting

Observation / ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature. 3. Poor quality or wet reagents/solvents.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere technique. 2. Increase temperature in 10 °C increments (up to 130 °C). 3. Use freshly purchased, anhydrous reagents and solvents.
Significant Side Product (SNAr) 1. Base is too strong or nucleophilic. 2. Reaction temperature is excessively high.1. Switch to a bulkier base like Cesium Carbonate (Cs₂CO₃). 2. Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer duration.
Protodeboronation of Boronic Acid 1. Presence of excess water. 2. Base is too strong, leading to decomposition.1. Ensure solvents are anhydrous and use only the specified amount of degassed water. 2. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Formation of Homocoupled Biaryls 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. 2. Incorrect stoichiometry.1. Improve inert atmosphere techniques. 2. Re-verify the stoichiometry of all reagents.

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts are heavy metals and should be handled with care. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions; avoid excessive heat and shock.

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Diethyl ether is extremely flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Procedure: Reactions under pressure or at high temperatures should be conducted behind a blast shield.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing).[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

  • ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe.[Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.[Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.[Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv.[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1,2,5-Trifluoro-3-nitrobenzene as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluoronitroaromatic Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] The 1,2,5-trifluoro-3-nitrobenzene scaffold is a particularly valuable building block, combining the potent electron-withdrawing nature of a nitro group with the unique reactivity of multiple fluorine atoms.[5] This dual functionality allows for selective, late-stage functionalization, providing a powerful tool for the rapid generation of diverse compound libraries in drug discovery programs.

However, the high strength of the carbon-fluorine (C-F) bond presents a significant synthetic challenge.[6] Palladium-catalyzed cross-coupling reactions have emerged as a premier method for activating these traditionally inert bonds, especially on electron-deficient aromatic rings where the C-F bond is sufficiently weakened.[7][8] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound, detailing mechanistic insights, optimized protocols for key transformations, and practical advice for troubleshooting.

Understanding the Substrate: Regioselectivity in C-F Bond Activation

The reactivity of this compound is dominated by the strong electron-withdrawing nitro group, which activates the C-F bonds toward oxidative addition by a low-valent palladium(0) complex. The key to successfully employing this substrate is understanding the regioselectivity of this activation.

  • C5-F (para to -NO₂): This is the most activated position. The C-F bond at the 5-position is para to the nitro group, allowing for maximum resonance stabilization of the negative charge buildup in the transition state of oxidative addition or a Meisenheimer-like intermediate.

  • C2-F (ortho to -NO₂): This position is also highly activated due to the strong inductive effect and resonance stabilization from the adjacent nitro group.[7]

  • C1-F (meta to -NO₂): This is the least activated C-F bond and is generally not cleaved under typical palladium-catalyzed conditions when the more activated C2 or C5 positions are available.

Therefore, palladium-catalyzed cross-coupling reactions on this substrate are expected to occur with high regioselectivity at the C-F bond ortho or para to the nitro group. Experimental evidence confirms that arylation typically occurs at the position ortho to the nitro group (C2), offering a reliable route to polyfluorinated 2-arylnitrobenzene systems.[8]

G prep 1. Preparation (Flask bake-out, reagent prep) inert 2. Inert Atmosphere (3x Vacuum/Argon cycles) prep->inert charge 3. Charge Reagents (Substrate, Coupling Partner, Base, Pd Catalyst, Ligand, Solvent) inert->charge react 4. Reaction (Heat to specified temp, monitor by TLC/GC-MS) charge->react workup 5. Workup (Cool, Quench, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Product Isolation & Characterization purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocols

The following protocols are representative examples based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the specific substrate.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the synthesis of 2-aryl-1,5-difluoro-3-nitrobenzene derivatives.

Reaction Scheme: (Image of this compound reacting with an arylboronic acid to yield 2-aryl-1,5-difluoro-3-nitrobenzene)

Reagents & Materials:

ReagentMWAmountMmolEquiv.
This compound177.07177 mg1.01.0
Arylboronic Acid--1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
SPhos410.4832.8 mg0.080.08
K₃PO₄ (finely ground)212.27425 mg2.02.0
1,4-Dioxane (anhydrous)-5 mL--

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (177 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.

  • Catalyst Addition: In a separate vial under argon, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol). Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of argon.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the synthesis of N-aryl-2,4-difluoro-5-nitroanilines. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. [9][10][11][12] Reaction Scheme: (Image of this compound reacting with a primary or secondary amine to yield the corresponding N-substituted aniline)

Reagents & Materials:

ReagentMWAmountMmolEquiv.
This compound177.07177 mg1.01.0
Amine (1° or 2°)--1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
RuPhos467.5718.7 mg0.040.04
Cs₂CO₃325.82489 mg1.51.5
Toluene (anhydrous)-5 mL--

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine this compound (177 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum backfilling with argon.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography to afford the desired N-arylated product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Impure solvent or reagents (water, oxygen). 3. Insufficiently strong base.1. Use a pre-catalyst or ensure rigorous inert conditions. 2. Use freshly distilled/anhydrous solvents. 3. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃ or NaOtBu for amination), but be mindful of substrate compatibility. [9]
Side Product Formation (e.g., Hydrodefluorination) 1. Presence of water in the reaction. 2. For Suzuki: Protodeborylation of the boronic acid.1. Ensure all reagents and solvents are scrupulously dry. 2. Use potassium aryltrifluoroborates which are more stable, or use a 2:1 mixture of dioxane/water to speed up transmetalation. [13]
Reduction of Nitro Group 1. Certain phosphine ligands or reaction conditions can promote nitro group reduction.1. Screen different ligands. Sometimes less electron-rich ligands can mitigate this. 2. Ensure the reaction is not overheated or run for an excessive amount of time.

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts can be toxic and should be handled with care. Fluorinated organic compounds should be treated as potentially toxic.

  • Inert Atmosphere: Schlenk line techniques require proper training. Ensure there is no risk of implosion by checking glassware for cracks.

  • Solvents: Anhydrous solvents like dioxane and THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use. Toluene is flammable.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging the activating effect of the nitro group, chemists can achieve regioselective C-F bond functionalization to construct complex C-C and C-N bonds. The protocols and guidelines presented here offer a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic programs, accelerating the discovery of novel therapeutics and materials.

References

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Mechanistic and computational studies of oxidatively-induced aryl-CF3 bond formation
  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination.
  • Fluoronitrobenzene Series. Sparrow Chemical.
  • Buchwald–Hartwig amin
  • Palladium‐Catalyzed CF Bond Formation via Directed CH Activation.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Get the F Out!
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • C−F Bond Activation in Organic Synthesis.
  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz
  • Significance of Fluorine in Medicinal Chemistry: A Review.
  • Fluorine in drug discovery: Role, design and case studies.
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • The role of fluorine in medicinal chemistry. PubMed.
  • FLP mediated C–F bond activation allows single fluoride...
  • Metallomimetic C-F Activation Catalysis by Simple Phosphines. White Rose Research Online.
  • C-F Bond Activation Medi
  • The role of fluorine in medicinal chemistry.

Sources

Application Notes and Protocols for the Synthesis of Heterocycles from 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated heterocyclic compounds are foundational scaffolds in modern drug discovery, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide provides a comprehensive overview of the synthetic utility of 1,2,5-trifluoro-3-nitrobenzene, a versatile and highly reactive building block for the construction of diverse, pharmaceutically relevant heterocycles.[5] We delve into the core chemical principles, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide detailed, field-tested protocols for the synthesis of fluorinated benzimidazoles and phenazines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their work.

Foundational Principles: The Chemical Reactivity of this compound

The synthetic utility of this compound is dictated by the interplay between its trifluoro-substitution pattern and the potent electron-withdrawing nitro group. This unique arrangement makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike electron-rich benzene, which favors electrophilic substitution, the electron-deficient ring of this compound readily undergoes Nucleophilic Aromatic Substitution (SNAr). This reaction is central to its application in heterocycle synthesis.

The SNAr mechanism is a two-step addition-elimination process:

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7]

  • Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the net substitution of fluorine with the nucleophile.

The nitro group is a powerful activating group for SNAr reactions because it delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.[6][8][9]

Regioselectivity of Substitution

The SNAr reaction is highly regioselective. Electron-withdrawing groups exert their activating influence most strongly at the ortho and para positions. In this compound:

  • The fluorine atoms at the C5 (para) and C1 (ortho) positions are significantly activated by the C3-nitro group.

  • The fluorine atom at the C2 (meta) position is considerably less reactive.

Consequently, nucleophilic attack will preferentially occur at the C1 or C5 positions. This predictable regioselectivity is a cornerstone of its synthetic utility, allowing for controlled and selective functionalization.

Synthetic Application: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][10][11] The following protocol outlines a robust method for synthesizing fluorinated benzimidazoles via a sequential SNAr and reductive cyclization strategy.

Overall Synthetic Strategy

The synthesis involves a two-step process. First, an SNAr reaction between this compound and an ortho-phenylenediamine derivative forms a key diarylamine intermediate. Second, the nitro group is reduced to an amine, which triggers a spontaneous intramolecular cyclization to yield the final benzimidazole product.

Detailed Experimental Protocol: Synthesis of 6,7-Difluoro-1H-benzo[d]imidazole Scaffolds

This protocol describes the synthesis of a difluoro-substituted benzimidazole, a valuable core for further elaboration in drug discovery programs.

Step 1: Synthesis of N1-(2,5-difluoro-3-nitrophenyl)benzene-1,2-diamine

  • Reagents & Materials:

    • This compound (1.0 eq)

    • ortho-Phenylenediamine (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate, Hexanes, Brine

    • Round-bottom flask, magnetic stirrer, heating mantle, TLC plates

  • Procedure:

    • To a stirred solution of ortho-phenylenediamine (1.1 eq) in DMSO (approx. 0.2 M), add potassium carbonate (2.0 eq).

    • Add this compound (1.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzene spot has been consumed.

    • Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired diarylamine intermediate.

Step 2: Reductive Cyclization to form 6,7-Difluoro-1H-benzo[d]imidazole

  • Reagents & Materials:

    • N1-(2,5-difluoro-3-nitrophenyl)benzene-1,2-diamine (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium Chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water (4:1 mixture)

    • Celite

  • Procedure:

    • Suspend the diarylamine intermediate (1.0 eq) and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.

    • Add iron powder (5.0 eq) in portions to the suspension.

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours. The reduction of the nitro group to an amine is followed by spontaneous acid-catalyzed cyclization.[12]

    • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization or by silica gel chromatography to afford the pure benzimidazole product.

Experimental Workflow and Data

benzimidazole_synthesis start 1,2,5-Trifluoro- 3-nitrobenzene intermediate Diarylamine Intermediate (N1-(2,5-difluoro-3-nitrophenyl) benzene-1,2-diamine) start->intermediate Step 1: SNAr Reaction reagent1 o-Phenylenediamine, K2CO3, DMSO product 6,7-Difluoro-1H- benzo[d]imidazole intermediate->product Step 2: Reductive Cyclization reagent2 Fe, NH4Cl EtOH/H2O, Reflux

Caption: Workflow for the synthesis of fluorinated benzimidazoles.

StepReactantKey ConditionsTypical YieldAnalytical Validation
1This compoundK₂CO₃, DMSO, 80 °C75-85%¹H NMR, ¹⁹F NMR, LC-MS
2Diarylamine IntermediateFe/NH₄Cl, EtOH/H₂O, Reflux80-95%¹H NMR, ¹⁹F NMR, HRMS

Synthetic Application: Synthesis of Fluorinated Phenazines

Phenazines are nitrogen-containing heterocycles known for their redox properties and biological activities.[13] Fluorinated phenazines can be accessed from this compound through a condensation and oxidative cyclization pathway.

Overall Synthetic Strategy

This synthesis is achieved by reacting this compound with a different ortho-phenylenediamine. The resulting diarylamine is then reduced, and the product is subjected to oxidative conditions to forge the central pyrazine ring of the phenazine core.

Detailed Experimental Protocol: Synthesis of 1,2,5-Trifluorophenazine Derivatives

Step 1: Synthesis of N1-(2,5-difluoro-3-nitrophenyl)benzene-1,2-diamine

  • This step is identical to Step 1 in the benzimidazole synthesis (Section 2.2).

Step 2: Reductive Cyclization and Oxidation to form a Trifluorophenazine

  • Expert Insight: This step combines the reduction of the nitro group and the oxidation of the resulting diamine in a one-pot fashion. The choice of oxidant is critical for driving the reaction towards the phenazine product.

  • Reagents & Materials:

    • N1-(2,5-difluoro-3-nitrophenyl)benzene-1,2-diamine (1.0 eq)

    • Palladium on Carbon (Pd/C, 10 mol%)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Methanol or Ethyl Acetate

    • Iron(III) Chloride (FeCl₃) (2.2 eq)

  • Procedure:

    • Dissolve the diarylamine intermediate (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst.

    • Purge the flask with hydrogen gas and leave it to stir under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

    • Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • To the resulting filtrate, add a solution of Iron(III) Chloride (2.2 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours. A color change and precipitation may be observed. This is the oxidative cyclization step.[14]

    • Work-up: Quench the reaction with water and extract with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography to yield the target fluorinated phenazine.

Experimental Workflow

phenazine_synthesis start Diarylamine Intermediate intermediate Tetra-amino Intermediate (in situ) start->intermediate Step 2a reagent1 1. Pd/C, H2 (Reduction) product Fluorinated Phenazine intermediate->product Step 2b reagent2 2. FeCl3 (Oxidative Cyclization)

Sources

The Strategic Role of 1,2,5-Trifluoro-3-nitrobenzene in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Imperative of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical design. Fluorinated compounds often exhibit enhanced efficacy, improved metabolic stability, and favorable physicochemical properties, such as increased lipophilicity, which can facilitate transport across biological membranes.[1] The trifluoronitrobenzene scaffold, particularly 1,2,5-trifluoro-3-nitrobenzene, represents a highly versatile and reactive building block for the synthesis of a diverse array of complex agrochemicals.[2][3]

The potent electron-withdrawing nature of the three fluorine atoms and the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[4][5] This heightened reactivity allows for the facile and regioselective introduction of various functional groups, providing a robust platform for the construction of novel herbicidal and pesticidal agents. This application note provides an in-depth technical guide on the utilization of this compound in agrochemical synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and the synthesis of key intermediates for dinitroaniline and diphenyl ether classes of herbicides.

The Chemical Logic of this compound: A Nucleophilic Aromatic Substitution (SNAr) Powerhouse

The utility of this compound in agrochemical synthesis is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-poor aromatic rings and are facilitated by the presence of strong electron-withdrawing groups.[5]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The fluorine atoms in this compound are excellent leaving groups in SNAr reactions, and their positions relative to the strongly activating nitro group dictate the regioselectivity of the substitution.

Application I: Synthesis of Dinitroaniline Herbicide Precursors

Dinitroaniline herbicides are a significant class of agricultural chemicals primarily used for pre-emergence control of a wide spectrum of annual grasses and broadleaf weeds. While the commercial synthesis of herbicides like trifluralin often starts from other precursors, this compound provides a valuable starting point for the synthesis of novel dinitroaniline analogues.

The key transformation involves the nucleophilic substitution of a fluorine atom with an appropriate amine. The presence of the nitro group and the remaining fluorine atoms on the ring can be leveraged to fine-tune the herbicidal activity and selectivity of the final compound.

Experimental Protocol: Synthesis of a N-substituted-2,5-difluoro-3-nitroaniline Intermediate

This protocol details a representative synthesis of a key intermediate for a dinitroaniline herbicide analogue via the reaction of this compound with a secondary amine.

Materials:

  • This compound (CAS 66684-57-9)

  • Secondary amine (e.g., dipropylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Add the secondary amine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2,5-difluoro-3-nitroaniline.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex without protonating the nucleophile.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Data Presentation:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundDipropylamineK₂CO₃DMF804-6N,N-dipropyl-2,5-difluoro-3-nitroaniline>85 (Typical)

Application II: Synthesis of Diphenyl Ether Herbicide Intermediates

Diphenyl ether herbicides are another important class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). The synthesis of these compounds often involves the formation of a diaryl ether linkage via a nucleophilic aromatic substitution reaction. This compound is an excellent starting material for the synthesis of fluorinated diphenyl ether intermediates.

Experimental Protocol: Synthesis of a Fluorinated Dinitrodiphenyl Ether Intermediate

This protocol outlines the synthesis of a key diphenyl ether intermediate through the reaction of this compound with a substituted phenol.

Materials:

  • This compound (CAS 66684-57-9)

  • Substituted phenol (e.g., 4-nitrophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq) in toluene.

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the mixture and add anhydrous dimethyl sulfoxide (DMSO).

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with toluene (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure fluorinated dinitrodiphenyl ether.

Causality of Experimental Choices:

  • Solvent: DMSO is a highly polar aprotic solvent that is excellent for SNAr reactions, particularly those involving less reactive nucleophiles like phenoxides.

  • Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Azeotropic Water Removal: The initial azeotropic removal of water with toluene ensures that the reaction is carried out under anhydrous conditions, which is crucial for the efficiency of the reaction as water can compete as a nucleophile.

  • Temperature: The higher reaction temperature of 120 °C is necessary to drive the reaction to completion with the less nucleophilic phenoxide.

Data Presentation:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
This compound4-NitrophenolK₂CO₃DMSO1208-122,5-Difluoro-3,4'-dinitrodiphenyl ether>90 (Typical)

Visualization of Synthetic Workflows

Diagram 1: General Workflow for SNAr Reactions

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound E Mix and Heat (80-120 °C) A->E B Nucleophile (Amine/Phenol) B->E C Base (e.g., K₂CO₃) C->E D Anhydrous Solvent (DMF/DMSO) D->E F Quench with Water E->F G Extraction with Organic Solvent F->G H Wash with Brine G->H I Dry over Anhydrous Salt H->I J Solvent Removal I->J K Column Chromatography or Recrystallization J->K L Substituted Product K->L

Caption: A generalized workflow for the synthesis of agrochemical intermediates via SNAr.

Diagram 2: Logical Relationship in SNAr Mechanism

G A Electron-deficient Aromatic Ring D Meisenheimer Complex (Intermediate) A->D Nucleophilic Attack B Strong Electron- withdrawing Groups (NO₂, F) B->A Activates C Nucleophile C->D E Elimination of Leaving Group (F⁻) D->E Resonance Stabilization F Substituted Aromatic Product E->F Restores Aromaticity

Caption: The key steps and driving forces in the SNAr mechanism.

Conclusion

This compound is a powerful and versatile building block in the synthesis of advanced agrochemicals. Its highly activated aromatic system readily undergoes nucleophilic aromatic substitution, providing a reliable and efficient route to a wide range of functionalized intermediates. The protocols and principles outlined in this application note demonstrate the practical utility of this compound in the synthesis of precursors for dinitroaniline and diphenyl ether herbicides. By understanding the underlying mechanistic principles of SNAr reactions, researchers can effectively leverage the unique reactivity of this compound to design and synthesize the next generation of high-performance agrochemicals.

References

  • Sparrow Chemical. Fluoronitrobenzene Series. Available at: [Link]

  • ResearchGate. Commercial synthesis of trifluralin. Available at: [Link]

  • Google Patents. US4164517A - Preparation of fluoronitrobenzene.
  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Chinese Chemical Letters. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

  • PubMed. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Available at: [Link]

  • PubMed. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Available at: [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. US6225505B1 - Trifluoro methylthiomethyl benzene derivatives and process for production same.
  • Semantic Scholar. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Substituted Anilines from 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview for the synthesis of substituted anilines from 1,2,5-trifluoro-3-nitrobenzene. As a senior application scientist, this document is structured to offer not just a set of instructions, but a comprehensive understanding of the underlying chemical principles, practical considerations, and expected outcomes.

Introduction: The Strategic Value of Fluorinated Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry, appearing in the structure of numerous pharmaceuticals. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile starting material for accessing a diverse range of fluorinated aniline derivatives through nucleophilic aromatic substitution (SNAr). This application note will detail the synthetic strategy, reaction mechanism, and a practical protocol for the preparation of these valuable compounds.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the preparation of substituted anilines from this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.

Mechanism of SNAr:

  • Nucleophilic Attack: An amine (nucleophile) attacks the electron-deficient aromatic ring at a carbon atom bearing a good leaving group (in this case, a fluorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted aniline product.

The presence of the strongly electron-withdrawing nitro group (-NO2) is crucial for activating the aromatic ring towards nucleophilic attack.[2] The fluorine atoms themselves also contribute to the electron deficiency of the ring through their inductive effect.

Regioselectivity in this compound

The key to successfully synthesizing the desired substituted aniline lies in understanding the regioselectivity of the SNAr reaction on the this compound ring. The nitro group exerts its powerful electron-withdrawing effect most strongly at the ortho and para positions.

In this compound, the fluorine atoms are located at positions 1, 2, and 5 relative to the nitro group at position 3.

  • Fluorine at C1: ortho to the nitro group.

  • Fluorine at C2: meta to the nitro group.

  • Fluorine at C5: para to the nitro group.

Therefore, the fluorine atoms at the C1 (ortho) and C5 (para) positions are the most activated towards nucleophilic attack. Generally, the para position is sterically more accessible than the ortho position, making the fluorine at C5 the most likely site of substitution.

Experimental Protocol: Synthesis of a Representative Substituted Aniline

This protocol details the synthesis of N-(2,5-difluoro-3-nitrophenyl)aniline as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
AnilineReagent GradeCommercially Available
Potassium Carbonate (K2CO3)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Reaction: Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 3-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2,5-difluoro-3-nitrophenyl)aniline.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Combine Reactants: This compound Aniline K2CO3 B 2. Add Anhydrous DMF A->B C 3. Heat at 80-90 °C B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E Reaction Complete F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water, NaHCO3, Brine G->H I 9. Dry with MgSO4 H->I J 10. Filter and Concentrate I->J K 11. Column Chromatography J->K L 12. Characterization (NMR, MS) K->L

Caption: Experimental workflow for the synthesis of substituted anilines.

Expected Results and Data Presentation

The reaction of this compound with various primary and secondary amines is expected to proceed in moderate to good yields. The following table provides a summary of expected yields for the reaction with different types of amines, based on analogous reactions.[3]

Nucleophile (Amine)Expected ProductTypical Yield (%)
AnilineN-(2,5-difluoro-3-nitrophenyl)aniline60-75
Morpholine4-(2,5-difluoro-3-nitrophenyl)morpholine65-80
Piperidine1-(2,5-difluoro-3-nitrophenyl)piperidine55-70
Pyrrolidine1-(2,5-difluoro-3-nitrophenyl)pyrrolidine60-75

Subsequent Transformation: Reduction of the Nitro Group

The resulting nitro-substituted aniline can be readily converted to the corresponding diamine through reduction of the nitro group. This is a common and valuable transformation in medicinal chemistry.

Protocol for Nitro Group Reduction
  • Reaction Setup: Dissolve the N-(2,5-difluoro-3-nitrophenyl)aniline (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~5 mol %) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired aniline.[4]

Visualization of the Reduction Workflow

reduction_workflow cluster_reduction Nitro Group Reduction cluster_isolation Product Isolation A 1. Dissolve Nitroaniline in Solvent B 2. Add Pd/C Catalyst A->B C 3. Introduce Hydrogen Gas B->C D 4. Stir at Room Temperature C->D E 5. Filter through Celite D->E Reaction Complete F 6. Concentrate the Filtrate E->F G 7. Obtain Pure Diamine Product F->G

Caption: Workflow for the reduction of the nitro group to an amine.

Safety and Handling

  • This compound and its derivatives are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood.[5][6][7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Avoid inhalation of dust and vapors.

  • In case of skin or eye contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient temperatureIncrease the reaction temperature to 100-110 °C.
Inactive baseUse freshly opened or properly stored anhydrous potassium carbonate.
Wet solventEnsure the use of anhydrous DMF.
Formation of multiple products Non-selective reactionLower the reaction temperature to improve selectivity.
Impure starting materialsPurify the starting materials before use.
Difficult purification Co-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

The preparation of substituted anilines from this compound is a robust and versatile synthetic method for accessing a wide array of fluorinated building blocks for drug discovery and development. By understanding the principles of nucleophilic aromatic substitution and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds.

References

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of anilines. (2020, January 21). YouTube. Retrieved from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Reaction scope for SNAr-type azidation of fluoronitrobenzenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Aniline production from nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). PMC. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of the substituted anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (2005). Google Patents.
  • Aniline Synthesis via Tin Reduction (Science Explained). (2024, May 30). YouTube. Retrieved from [Link]

  • Reaction of Amines with Nitrous Acid. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • The preparation of phenylamine (aniline). (n.d.). Chemguide. Retrieved from [Link]

Sources

Application Note: Regioselectivity in Nucleophilic Aromatic Substitution Reactions of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Application Abstract

This guide provides a detailed examination of the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 1,2,5-trifluoro-3-nitrobenzene. This substrate is a highly valuable building block in medicinal chemistry and materials science due to its specific reactivity profile.[1][2] The strategic placement of three fluorine atoms and a powerful electron-withdrawing nitro group creates a system where nucleophilic attack is highly predictable and selective. This document elucidates the underlying electronic principles governing this selectivity, offers detailed experimental protocols for substitution with various nucleophiles, and presents a framework for the rational design of synthetic routes involving this versatile intermediate.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-poor aromatic rings.[3] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[4]

The mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group. In the context of polyfluoroarenes, fluoride is an excellent leaving group. This is contrary to Sₙ2 reactions, but in SNAr, the high electronegativity of fluorine activates the ring for the initial nucleophilic attack, and the C-F bond cleavage is not the rate-limiting step.[3][4]

SNAr_Mechanism Substrate Ar-L TransitionState1 Substrate->TransitionState1 Attack (Rate-Determining) Nucleophile Nu⁻ Nucleophile->TransitionState1 Attack (Rate-Determining) Meisenheimer [Ar(Nu)L]⁻ (Meisenheimer Complex) TransitionState1->Meisenheimer TransitionState2 Meisenheimer->TransitionState2 Elimination prod_label Product + Leaving Group Product Ar-Nu TransitionState2->Product LeavingGroup L⁻ TransitionState2->LeavingGroup sub_label Substrate + Nucleophile Resonance_Comparison cluster_ortho Attack at C2 (ortho) cluster_meta Attack at C1/C5 (meta) Ortho_Attack Nu⁻ attacks C2-F Ortho_Intermediate Stable Meisenheimer Complex (Charge on NO₂) Ortho_Attack->Ortho_Intermediate Highly Favored Ortho_Product Selective Product Formation Ortho_Intermediate->Ortho_Product Meta_Attack Nu⁻ attacks C1-F or C5-F Meta_Intermediate Unstable Meisenheimer Complex (No Resonance with NO₂) Meta_Attack->Meta_Intermediate Highly Disfavored Meta_Product Minor or No Product Meta_Intermediate->Meta_Product Title Regioselectivity Decision Pathway

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 1,2,5-Trifluoro-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluoronitroaromatics

Fluoronitroaromatic compounds, such as 1,2,5-trifluoro-3-nitrobenzene and its derivatives, are pivotal intermediates in the synthesis of a wide array of high-value chemical products.[1] These molecules are particularly crucial in the pharmaceutical and agrochemical industries, where the unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, binding affinity, and lipophilicity—are highly sought after.[2][3] The presence of both fluorine and a nitro group on the aromatic ring creates a highly reactive and versatile scaffold for further chemical transformations, most notably through nucleophilic aromatic substitution (SNAr) reactions.[1][4]

This guide provides a comprehensive overview of the key considerations and methodologies for the successful scale-up synthesis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals who are looking to transition from laboratory-scale synthesis to pilot or industrial-scale production. We will delve into the critical aspects of reaction mechanisms, process safety, and analytical validation to ensure a robust and reproducible manufacturing process.

Core Synthetic Strategies: Navigating the Pathway to Trifluoronitrobenzene Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence that requires careful control over reaction conditions to achieve the desired regioselectivity and yield. The two primary approaches involve either the nitration of a pre-fluorinated benzene ring or the fluorination of a pre-nitrated and halogenated benzene ring.

Pathway 1: Electrophilic Nitration of Polyfluorinated Benzenes

This approach leverages the directing effects of the existing fluorine substituents on the aromatic ring to guide the incoming nitro group. While seemingly straightforward, the strong deactivating nature of multiple fluorine atoms can necessitate harsh reaction conditions.

A common starting material for this pathway is a dichlorofluorobenzene. For instance, 2,4-dichlorofluorobenzene can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 2,4-dichloro-5-fluoronitrobenzene.[5] This intermediate can then undergo fluorination to yield the desired trifluoronitrobenzene derivative.

Pathway 2: Nucleophilic Fluorination of Halogenated Nitrobenzenes

This strategy often provides a more controlled and scalable route. It typically begins with a readily available di- or trichloronitrobenzene, where the chlorine atoms are sequentially replaced by fluorine using a suitable fluorinating agent, such as potassium fluoride (KF).[6] The success of this method hinges on the activation of the chlorine atoms by the electron-withdrawing nitro group, facilitating nucleophilic attack by the fluoride ion.

The choice of solvent is critical in these reactions, with high-boiling polar aprotic solvents like sulfolane being particularly effective.[6] The use of phase-transfer catalysts can also enhance the reaction rate and efficiency.[7]

Process Chemistry and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale manufacturing process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and product quality.

Thermal Hazard Evaluation and Safety Protocols

Nitration reactions are notoriously exothermic and can pose significant thermal runaway risks if not properly controlled.[8][9] A thorough thermal hazard evaluation is indispensable before any scale-up is attempted. Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can be used to determine key thermal parameters and assess the potential for uncontrolled reactions.[8]

Key Safety Considerations for Nitration:

  • Controlled Reagent Addition: The slow, controlled addition of the nitrating agent (e.g., mixed acid) is crucial to manage the reaction exotherm.

  • Effective Heat Dissipation: The reactor must have adequate cooling capacity to dissipate the heat generated during the reaction.

  • Quenching Procedures: The quenching of the reaction mixture, often with water, is also highly exothermic and requires careful control to prevent violent boiling and splashing.[8]

  • Personal Protective Equipment (PPE): The use of acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats is mandatory.[9]

Reaction Optimization and Control

On a larger scale, maintaining precise control over reaction parameters is essential for achieving consistent yields and purity.

ParameterLaboratory ScalePilot/Industrial ScaleRationale and Considerations
Temperature Easily controlled with heating mantles/ice bathsRequires jacketed reactors with precise temperature control systemsMinor temperature fluctuations can significantly impact side-product formation and reaction rate.
Mixing Magnetic or overhead stirringBaffled reactors with optimized impeller designInefficient mixing can lead to localized "hot spots" and poor reaction kinetics.
Reagent Addition Manual addition via dropping funnelAutomated dosing pumpsEnsures consistent and controlled addition rates, minimizing exotherms.
Reaction Monitoring TLC, GC-MSIn-line process analytical technology (PAT), e.g., FTIR, RamanReal-time monitoring allows for better process control and endpoint determination.
Work-up and Purification

The isolation and purification of the final product on a large scale require robust and scalable methods.

  • Extraction: Liquid-liquid extraction is a common method for initial purification. Solvent selection should consider not only solubility but also safety, environmental impact, and ease of recovery.

  • Distillation: For liquid products, fractional distillation under reduced pressure is often employed to achieve high purity.

  • Crystallization: For solid products, recrystallization from a suitable solvent system is a powerful purification technique. Careful selection of the solvent and controlled cooling profiles are necessary to obtain the desired crystal form and purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized this compound derivatives.

Analytical TechniquePurposeKey Parameters to Monitor
Gas Chromatography (GC) Purity assessment and quantification of impuritiesPeak area percentage, retention time
High-Performance Liquid Chromatography (HPLC) Purity assessment for less volatile compoundsPeak area percentage, retention time
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationChemical shifts, coupling constants, integration
Mass Spectrometry (MS) Molecular weight determination and structural confirmationMolecular ion peak (m/z)
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands (e.g., C-F, NO₂)

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2,4,5-Trifluoronitrobenzene via Halogen Exchange

This protocol is adapted from a patented industrial process and outlines the synthesis of 2,4,5-trifluoronitrobenzene from 2,4-dichloro-5-fluoronitrobenzene.[5]

Step 1: Nitration of 2,4-Dichlorofluorobenzene

  • Charge a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 165g of 2,4-dichlorofluorobenzene.

  • Prepare a mixed acid solution by carefully adding 70.7g of fuming nitric acid (98%) to 70.7g of concentrated sulfuric acid (98%) while cooling in an ice bath.

  • Slowly add the mixed acid to the 2,4-dichlorofluorobenzene while maintaining the reaction temperature between 50-60 °C.

  • After the addition is complete, maintain the temperature at 50-60 °C for 3 hours.

  • Allow the reaction mixture to stand for 30 minutes, then separate the organic layer.

  • Wash the organic layer sequentially with water and a dilute alkali solution.

  • Separate the organic layer to obtain 2,4-dichloro-5-fluoronitrobenzene.

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene

  • In a suitable reactor, dissolve the 2,4-dichloro-5-fluoronitrobenzene in an appropriate organic solvent.

  • Add potassium fluoride and a quaternary ammonium salt catalyst.

  • Heat the reaction mixture to 170-180 °C and maintain this temperature until the reaction is complete (monitor by GC).[5]

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Purify the resulting 2,4,5-trifluoronitrobenzene by distillation under reduced pressure.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework for the reaction of a trifluoronitrobenzene derivative with a nucleophile.

  • In a reaction vessel under an inert atmosphere, dissolve the this compound derivative in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol).

  • If necessary, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge any acid formed during the reaction.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, crystallization, or distillation.

Visualization of Key Processes

Reaction Scheme: Synthesis of 2,4,5-Trifluoronitrobenzene

G cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination 2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene 2,4-Dichloro-5-fluoronitrobenzene 2,4-Dichloro-5-fluoronitrobenzene 2,4-Dichlorofluorobenzene->2,4-Dichloro-5-fluoronitrobenzene HNO₃, H₂SO₄ 50-60 °C 2,4,5-Trifluoronitrobenzene 2,4,5-Trifluoronitrobenzene 2,4-Dichloro-5-fluoronitrobenzene->2,4,5-Trifluoronitrobenzene KF, Catalyst 170-180 °C

Caption: Synthetic pathway for 2,4,5-trifluoronitrobenzene.

Workflow: Scale-Up Process Logic

G Lab-Scale Synthesis Lab-Scale Synthesis Process Hazard Analysis Process Hazard Analysis Lab-Scale Synthesis->Process Hazard Analysis Identify Risks Reaction Optimization Reaction Optimization Process Hazard Analysis->Reaction Optimization Mitigate Hazards Pilot Plant Scale-Up Pilot Plant Scale-Up Reaction Optimization->Pilot Plant Scale-Up Validate Process Full-Scale Production Full-Scale Production Pilot Plant Scale-Up->Full-Scale Production Implement Controls Quality Control & Analysis Quality Control & Analysis Full-Scale Production->Quality Control & Analysis Ensure Specs Final Product Final Product Quality Control & Analysis->Final Product

Caption: Logical workflow for scaling up chemical synthesis.

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet rewarding endeavor that provides access to valuable building blocks for the pharmaceutical and agrochemical industries. A thorough understanding of the underlying reaction mechanisms, coupled with a rigorous approach to process safety and optimization, is paramount for success. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of scaling up these important syntheses, ultimately accelerating the development of new and innovative products.

References

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC - NIH. (2025, July 11).
  • Fluoronitrobenzene Series - Sparrow Chemical. (n.d.).
  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. (n.d.).
  • An In-depth Technical Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene: Discovery and History - Benchchem. (n.d.).
  • 3,4,5-Trifluoronitrobenzene synthesis - ChemicalBook. (n.d.).
  • Nitration reaction safety - YouTube. (2024, June 6).
  • Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. (2026, January 5).
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27).
  • CN110498730B - Synthetic method of 1,2,4-trifluorobenzene - Google Patents. (n.d.).
  • EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (n.d.).
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.).
  • CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents. (n.d.).
  • Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene - YouTube. (2025, January 31).
  • WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google Patents. (n.d.).
  • This compound 66684-57-9 wiki - Guidechem. (n.d.).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26).
  • This compound | C6H2F3NO2 | CID 3017703 - PubChem. (n.d.).
  • This compound | CymitQuimica. (n.d.).
  • Safety Data Sheet: Fluorobenzene - Carl ROTH. (n.d.).
  • 1-Fluoro-3-nitrobenzene 97 402-67-5 - Sigma-Aldrich. (n.d.).
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
  • US4164517A - Preparation of fluoronitrobenzene - Google Patents. (n.d.).
  • 0939 - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in Synthesis - Benchchem. (n.d.).
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.).
  • US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ... - Google Patents. (n.d.).
  • Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics | Request PDF - ResearchGate. (n.d.).
  • Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate. (2025, August 7).
  • Flow Chemistry In Process Chemistry For Drug Discovery - Pharmaron. (2025, March 26).
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (n.d.).
  • Nuclear chemistry - Wikipedia. (n.d.).
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1).
  • Purification of Fluorine by Distillation - UNT Digital Library. (2025, December 22).

Sources

Topic: Analytical Methods for Monitoring Reactions of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Synthetic Chemistry

1,2,5-Trifluoro-3-nitrobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1] Its trifluorinated nitroaromatic scaffold presents a unique combination of reactive sites, making it a versatile intermediate for nucleophilic aromatic substitution (SNAr) and other transformations. The successful execution of these reactions—ensuring high yield, minimizing impurity formation, and guaranteeing process safety—is contingent upon rigorous real-time or quasi-real-time monitoring.

This guide provides a detailed exploration of the primary analytical methodologies for monitoring reactions involving this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles, justify experimental choices, and offer field-proven insights for robust method development and troubleshooting. The protocols herein are designed as self-validating systems, incorporating checks and balances to ensure data integrity and reproducibility.

Physicochemical Profile: this compound

Understanding the analyte's properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
Molecular Formula C₆H₂F₃NO₂[2]
Molecular Weight 177.08 g/mol [2]
Appearance Liquid[3]
Polarity Moderately polar[4]
UV Absorbance Strong chromophore due to the nitrobenzene moiety[5]
Boiling Point Not specified, but expected to be moderately volatileN/A
Hazards Harmful if swallowed, causes skin and eye irritation[2]

Strategic Selection of Analytical Methods

The choice of an analytical technique is dictated by the specific requirements of the reaction, including the nature of the reactants and products, the need for real-time data, and available instrumentation. The following diagram provides a logical framework for method selection.

MethodSelection start Reaction Monitoring Requirement q1 Need for Real-Time, Continuous Data? start->q1 q2 Are Reactants/Products Volatile & Thermally Stable? q1->q2 No (Offline Sampling) nmr NMR Spectroscopy (Online or Offline) q1->nmr Yes hplc High-Performance Liquid Chromatography (HPLC) q2->hplc No gcms Gas Chromatography-Mass Spectrometry (GC-MS) q2->gcms Yes q3 Need for Definitive Structural Information? offline_nmr Offline NMR (Sampling) q3->offline_nmr Yes hplc->q3 gcms->q3

Caption: Decision tree for selecting the optimal analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle & Justification: HPLC is the workhorse for monitoring reactions with non-volatile or thermally liable compounds. For this compound and its derivatives, reversed-phase HPLC is ideal. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The strong UV chromophore of the nitroaromatic ring allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[5]

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation & Consumables:

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and DAD.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or formic acid.[7]

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm PTFE).

2. Standard & Sample Preparation:

  • Stock Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of ACN to create a 1 mg/mL stock.

  • Working Standards: Perform serial dilutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).[8]

  • Reaction Sample (Quenching & Dilution): At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it into a known volume (e.g., 950 µL) of cold ACN. This rapid dilution effectively stops the reaction and prepares the sample for analysis. Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions: The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale & Optimization Notes
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase A Water + 0.1% TFATFA is an ion-pairing agent that sharpens peaks by suppressing interactions with residual silanols on the column.[7][8]
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is a common organic modifier with good UV transparency.
Gradient 40% B to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min.A gradient is essential to elute both the starting material and potentially more or less polar products/intermediates within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Column Temp. 30°CEnsures retention time reproducibility by controlling viscosity.[8]
Injection Vol. 10 µLA smaller volume minimizes peak distortion.
Detection DAD at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[8] A DAD allows for peak purity analysis.

4. Data Analysis & Interpretation:

  • Identification: Identify the peak for this compound by comparing its retention time to that of the reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Use the resulting linear regression equation to calculate the concentration of the starting material in the quenched reaction samples.

  • Monitoring Progress: Plot the concentration of this compound versus time. A successful reaction will show a decrease in its concentration, while new peaks corresponding to products will appear and grow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Justification: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for identifying reaction byproducts and impurities due to the high resolving power of the gas chromatograph and the definitive structural information provided by the mass spectrometer. Given its likely volatility, this compound is an excellent candidate for GC analysis.

Experimental Protocol: GC-MS Analysis

1. Instrumentation & Consumables:

  • GC system equipped with a split/splitless inlet and a mass selective detector (MSD).

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

  • Anhydrous solvents (e.g., dichloromethane or ethyl acetate) for dilution.

2. Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench and dilute in a suitable solvent (e.g., 950 µL of ethyl acetate). The choice of solvent is critical; it should not co-elute with any peaks of interest.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components (e.g., salts or catalysts) that could contaminate the GC inlet.

3. GC-MS Conditions:

ParameterRecommended SettingRationale & Optimization Notes
Column AT-210 or similar cyanopropyl-based (30 m x 0.53 mm, 1.0 µm)Such columns provide good selectivity for positional isomers of nitroaromatic compounds.[9]
Inlet Temperature 200°CHot enough to ensure rapid vaporization without causing thermal degradation.[9]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks. Adjust the split ratio based on sample concentration.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas. Constant flow mode provides more stable retention times than constant pressure.
Oven Program Start at 50°C, ramp at 10°C/min to 230°C, hold for 5 min.The temperature program must be optimized to achieve baseline separation of the starting material, products, and any isomers.[9]
MS Transfer Line 260°CPrevents condensation of analytes before they enter the ion source.[10]
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).[10]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 400 m/zCovers the molecular ion (m/z 177) and expected fragment ions.

4. Data Analysis & Interpretation:

  • Peak Identification: The mass spectrum of each peak provides a molecular fingerprint. The molecular ion peak (M+) should be visible at m/z ≈ 177. Fragmentation patterns can be compared to spectral libraries (e.g., NIST) for confirmation.

  • Isomer Differentiation: GC is excellent at separating positional isomers, which may have very similar mass spectra.[9][11] Retention time is the primary identifier for known isomers.

  • Semi-Quantitative Monitoring: By monitoring the peak area of the starting material (relative to an internal standard or total ion count), the reaction progress can be tracked.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Justification: NMR spectroscopy is unparalleled in its ability to provide definitive structural information in solution. It is non-destructive and can be used for both offline and online reaction monitoring.[12] For this compound, ¹⁹F NMR is an exceptionally powerful tool. The three fluorine atoms are chemically distinct and highly sensitive to changes in their electronic environment, meaning the starting material and any fluorinated products will have unique and well-resolved signals.[13]

Workflow for NMR Reaction Monitoring

NMR_Workflow cluster_offline Offline Monitoring cluster_online Online (Flow) Monitoring a1 Withdraw Aliquot from Reactor a2 Quench Reaction (if necessary) a1->a2 a3 Prepare Sample in Deuterated Solvent a2->a3 a4 Acquire Spectrum (¹H, ¹⁹F, ¹³C) a3->a4 b1 Pump Reaction Mixture from Reactor b2 Flow Through NMR Flow Cell b1->b2 b3 Return to Reactor b2->b3 b4 Automated, Continuous Spectral Acquisition b2->b4 b3->b1 start Start Reaction start->a1 start->b1

Caption: Offline vs. Online NMR reaction monitoring workflows.

Experimental Protocol: Offline ¹⁹F NMR

1. Instrumentation & Consumables:

  • NMR Spectrometer (≥400 MHz).

  • NMR tubes.

  • Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Internal standard (optional, for quantification), e.g., fluorobenzene.

2. Sample Preparation:

  • At a given time point, withdraw an aliquot (e.g., 0.5 mL) from the reaction.

  • If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure and re-dissolve the residue in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Tune and shim the spectrometer on the sample.

  • Acquire a standard ¹H spectrum to assess overall composition.

  • Acquire a proton-decoupled ¹⁹F spectrum. This is the key experiment. The signals will be sharp singlets (or doublets/triplets if coupled to other fluorine atoms), making interpretation and integration straightforward.

4. Data Analysis & Interpretation:

  • Signal Assignment: Assign the distinct signals in the ¹⁹F spectrum to the starting material and product(s) based on their expected chemical shifts.

  • Conversion Calculation: The relative integrals of the ¹⁹F signals are directly proportional to the molar concentration of the species.[12] Reaction conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the starting material and product.

    • Conversion (%) = [Integral(Product)] / [Integral(Product) + Integral(Starting Material)] x 100

  • Mechanism Insight: The appearance and disappearance of intermediate species can provide valuable mechanistic information.[14]

Comparative Summary of Methods

FeatureHPLC-DADGC-MSNMR Spectroscopy
Primary Use Quantitative analysis of reactants/productsIdentification of volatile impurities and isomersStructural elucidation, real-time monitoring
Sample Throughput HighHighLow (Offline) / Real-time (Online)
Information Quantitative, Retention TimeStructural (MS), Retention TimeDefinitive Structural, Quantitative
Destructive? YesYesNo
Cost ModerateModerate-HighHigh
Key Advantage Robust, widely available, excellent for quantification.High separation efficiency for isomers, library matching.Unambiguous identification, mechanistic insights.[14][15]
Key Limitation Limited structural information.Requires volatile & thermally stable analytes.Lower sensitivity, higher equipment cost.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent.
  • Benchchem. (n.d.). Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Derivatives.
  • National Institutes of Health (NIH). (n.d.). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols.
  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • CymitQuimica. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 66684-57-9 wiki.
  • ResearchGate. (2025). HPLC Determination of Four Derivatives of Benzene.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
  • PubChem. (n.d.). This compound.
  • IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube.
  • MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
  • PubMed. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Reactions with 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,5-trifluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic challenges encountered with this versatile yet complex reagent. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Double-Edged Sword of Reactivity

This compound is a highly activated aromatic system, making it a valuable building block in organic synthesis, particularly for the introduction of a trifluoronitrophenyl moiety. The potent electron-withdrawing nature of the nitro group, combined with the presence of three fluorine atoms, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). However, this high reactivity also presents a unique set of challenges, primarily concerning regioselectivity and the potential for unwanted side reactions. This guide will address these challenges head-on, providing you with the insights needed to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction with this compound. Which fluorine atom is the most likely to be displaced?

A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is greatest when the negative charge can be delocalized onto the electron-withdrawing nitro group. This occurs when the nucleophile attacks at a position ortho or para to the nitro group.

In this compound:

  • The fluorine at C-2 is ortho to the nitro group.

  • The fluorine at C-5 is para to the nitro group.

  • The fluorine at C-1 is meta to the nitro group.

Therefore, nucleophilic attack will preferentially occur at the C-2 (ortho) and C-5 (para) positions . The fluorine at the C-1 (meta) position is significantly less reactive towards SNAr.

The relative reactivity of the ortho (C-2) versus the para (C-5) position can be influenced by several factors:

  • Electronic Effects: The inductive effect (-I) of the nitro group is strongest at the closer ortho position, which can enhance the electrophilicity of the C-2 carbon.[1]

  • Steric Hindrance: The ortho position is more sterically hindered than the para position. With bulky nucleophiles, attack at the para (C-5) position may be favored.

  • Nucleophile and Reaction Conditions: The nature of the nucleophile and the solvent can also influence the ortho/para selectivity.

Decision Workflow for Predicting Regioselectivity:

G start Start: S N Ar on This compound nucleophile Consider the Nucleophile start->nucleophile sterics Is the nucleophile sterically bulky? nucleophile->sterics electronics Are electronic effects dominant? sterics->electronics No para_favored Para (C-5) substitution is likely favored. sterics->para_favored Yes ortho_favored Ortho (C-2) substitution is likely favored. electronics->ortho_favored Yes (e.g., small, highly electronegative nucleophile) mixture A mixture of ortho and para products is likely. Separation will be required. electronics->mixture Often ortho_possible Ortho (C-2) substitution is possible, but may be minor. para_favored->ortho_possible para_possible Para (C-5) substitution is also possible. ortho_favored->para_possible

Caption: Decision workflow for predicting regioselectivity in SNAr reactions.

Troubleshooting Guide

Problem 1: Low or No Conversion

You've set up your SNAr reaction with this compound and your nucleophile, but after the specified reaction time, TLC or LC-MS analysis shows mostly unreacted starting material.

Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction progress. Be cautious of potential side reactions at higher temperatures.
Weak Nucleophile If your nucleophile is weak (e.g., a neutral amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DIPEA) can deprotonate the nucleophile, increasing its nucleophilicity.
Inappropriate Solvent SNAr reactions are favored in polar aprotic solvents like DMF, DMSO, or NMP, which can solvate the cation of the base and leave the nucleophilic anion more reactive. If you are using a less polar solvent, consider switching to one of these.[2]
Poor Solubility Ensure that all reactants are fully dissolved at the reaction temperature. If solubility is an issue, a different solvent or a co-solvent system may be necessary.
Problem 2: Formation of Multiple Products

Your reaction is proceeding, but you are observing the formation of multiple products, making purification difficult and lowering the yield of your desired compound.

Potential Cause Troubleshooting Steps
Lack of Regioselectivity As discussed in the FAQ, you are likely getting a mixture of ortho and para substitution products. To favor one over the other, you can try to modify the reaction conditions. Lowering the temperature may increase selectivity. For sterically sensitive cases, a bulkier nucleophile might favor the para product.
Di-substitution If your nucleophile is highly reactive or used in a large excess, you may be observing the substitution of a second fluorine atom. To minimize this, use a stoichiometric amount of the nucleophile (or a slight excess, e.g., 1.1-1.2 equivalents) and add it slowly to the reaction mixture.
Side Reaction with Solvent In the presence of a base, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile.[3] If you observe a product corresponding to the addition of a dimethylamino group, consider switching to a different polar aprotic solvent like DMSO or using a milder base.
Hydrolysis The presence of water can lead to the hydrolysis of the C-F bonds to form fluoronitrophenols.[4][5] Ensure that your reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) in a flame-dried flask under an inert atmosphere, add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 3: Product Instability or Decomposition

You have successfully synthesized and isolated your product, but it appears to be unstable during workup or storage.

Potential Cause Troubleshooting Steps
Residual Base or Acid Ensure that the product is thoroughly washed during the workup to remove any residual base or acid from the reaction, which could catalyze decomposition. A final wash with a saturated solution of sodium bicarbonate (to remove acid) or a dilute solution of ammonium chloride (to remove base) may be beneficial.
Air or Light Sensitivity Some nitroaromatic compounds can be sensitive to air or light. Store the purified product under an inert atmosphere and in an amber vial or protected from light.
Thermal Instability Nitro compounds can be thermally sensitive. Avoid excessive heating during solvent removal and consider purification techniques that do not require high temperatures.

Safety First: Handling this compound

As with any chemical, it is crucial to handle this compound with appropriate safety precautions.

  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handling: Avoid breathing vapors or mists.[8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][8]

Logical Relationship of SNAr Reaction Components:

G sub This compound (Substrate) prod Substituted Product sub->prod nuc Nucleophile (e.g., R-NH₂, R-OH, R-SH) nuc->prod sol Solvent (Polar Aprotic, e.g., DMF, DMSO) sol->prod Facilitates base Base (Optional) (e.g., K₂CO₃, Et₃N) base->prod Activates Nucleophile side_prod Side Products (Isomers, Di-substituted, etc.) prod->side_prod Can lead to

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions involving 1,2,5-trifluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges and frequently asked questions to empower you to achieve optimal outcomes in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments with this compound, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted this compound.

Possible Causes & Corrective Actions:

  • Insufficient Activation of the Aromatic Ring: While the nitro group and fluorine atoms are strong electron-withdrawing groups (EWGs) that activate the ring for nucleophilic attack, certain reaction conditions can hinder this.[1][2]

    • Solution: Ensure your reaction medium is appropriate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the nucleophile without protonating it, thus maintaining its reactivity.[3]

  • Weak Nucleophile: The nucleophilicity of your reagent is critical.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often necessary to deprotonate it in situ, generating a more potent anionic nucleophile.[4] For particularly weak nucleophiles, consider using a stronger base or a phase-transfer catalyst to enhance reactivity.

  • Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature.[3] Start from room temperature and incrementally raise it, monitoring the reaction progress at each stage. Be mindful that excessively high temperatures can lead to side product formation.

  • Moisture Contamination: Water can protonate and deactivate anionic nucleophiles.

    • Solution: Use anhydrous solvents and reagents. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

You observe the formation of more than one product isomer, indicating that the nucleophile is substituting at different fluorine positions.

Understanding the Regioselectivity:

The nitro group in this compound exerts a powerful ortho and para directing effect by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][5][6]

  • Position 2 (ortho to NO₂): Highly activated.

  • Position 5 (para to NO₂): Highly activated.

  • Position 1 (meta to NO₂): Less activated.

Therefore, substitution is expected to occur preferentially at the C2 and C5 positions. The relative reactivity of these positions can be influenced by steric hindrance from the incoming nucleophile and the adjacent fluorine atoms.

Troubleshooting Steps:

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

    • Solution: If a specific isomer is desired, consider the steric profile of your nucleophile. A smaller nucleophile may exhibit less regioselectivity.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Try running the reaction at a lower temperature for a longer period. This can favor the thermodynamically more stable product.

Issue 3: Observation of Dark, Tarry Side Products

The reaction mixture turns dark, and upon workup, you isolate a complex mixture or polymeric material.

Possible Causes & Corrective Actions:

  • Decomposition of Starting Material or Product: Highly activated aromatic systems can be susceptible to decomposition under harsh conditions.

    • Solution: Lower the reaction temperature. Ensure that the base used is not excessively strong for the substrate and nucleophile combination, as this can promote side reactions.

  • Side Reactions with the Solvent: Solvents like DMF can decompose at elevated temperatures, especially in the presence of strong bases, to generate dimethylamine, which can act as a nucleophile.

    • Solution: Consider alternative polar aprotic solvents such as DMSO, NMP, or sulfolane, which may have higher thermal stability.

  • Oxidation: The reaction mixture may be sensitive to atmospheric oxygen.

    • Solution: Degas your solvent and run the reaction under a strictly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom is the most likely to be displaced in this compound?

The fluorine atoms at the C2 and C5 positions are the most activated towards nucleophilic attack due to the ortho and para relationship with the electron-withdrawing nitro group.[2][6] The negative charge of the intermediate Meisenheimer complex is effectively stabilized by resonance involving the nitro group only when the attack occurs at these positions.[5][6] The fluorine at the C1 position is meta to the nitro group and is therefore significantly less reactive.[5]

Q2: What is the recommended solvent for SNAr reactions with this substrate?

Polar aprotic solvents are highly recommended.[3]

Solvent Dielectric Constant (ε) Boiling Point (°C) Notes
Dimethylformamide (DMF) 37 153 Commonly used, but can decompose at high temperatures.
Dimethyl sulfoxide (DMSO) 47 189 Excellent solvating power, higher thermal stability than DMF.
Acetonitrile (MeCN) 38 82 Lower boiling point, useful for reactions at moderate temperatures.

| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | High boiling point, good for high-temperature reactions. |

Q3: How do I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product(s), and any byproducts. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.

Q4: What are the best practices for purifying the final product?

  • Workup: After the reaction is complete, it is common to quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.[3] Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying fluorinated aromatic compounds.[7] The choice of eluent will depend on the polarity of your product.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification technique.[7]

Q5: Can I use other leaving groups besides fluorine?

In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I.[6] This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[2][8] The C-F bond is stronger, but its cleavage occurs in the fast, second step of the reaction.[2]

Experimental Protocols & Visualizations

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under N2 reagents Add this compound, anhydrous solvent, amine, and base start->reagents react Stir at desired temperature reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify

Caption: The addition-elimination mechanism of SNAr.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • ResearchGate. The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with...
  • PMC. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Quick Company.
  • Wikipedia. Organofluorine chemistry.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. 16.
  • PubMed Central.
  • Chemistry Steps.
  • ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with...
  • Wikipedia.
  • ResearchGate. Optimization of reaction conditions using pentafluorobenzonitrile a.
  • Quick Company.
  • Semantic Scholar. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • PMC.
  • OrgoSolver.
  • YouTube.
  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • PubChem. This compound.
  • CymitQuimica. This compound.
  • CORE.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Guidechem. This compound 66684-57-9 wiki.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • YouTube. Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene.
  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

Technical Support Center: Synthesis of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2,5-trifluoro-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following information is based on established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution, providing both mechanistic insights and practical, field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation, a detailed troubleshooting protocol, and preventative measures.

Q1: My yield is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is the likely cause?

A1: Over-nitration is the most probable cause.

Mechanistic Insight: The target molecule, this compound, is formed via an electrophilic aromatic substitution reaction. Although the three fluorine atoms and the newly introduced nitro group are deactivating, the aromatic ring can still undergo a second nitration under forcing conditions (e.g., high temperature, excess nitrating agent, or prolonged reaction time) to yield dinitro-trifluorobenzene byproducts.[1][2] Controlling the reaction stoichiometry and temperature is critical to favor mono-nitration.

Troubleshooting Protocol: Minimizing Over-nitration

  • Strict Stoichiometric Control: Prepare your nitrating mixture (e.g., HNO₃/H₂SO₄) separately and calculate the molar equivalents precisely. Use a slight excess, typically 1.05-1.10 equivalents, of nitric acid relative to the trifluorobenzene starting material.

  • Temperature Management: Maintain a low reaction temperature. Pre-cool the sulfuric acid and the trifluorobenzene substrate to 0-5°C in an ice-water bath before beginning the addition.[3]

  • Controlled Addition: Add the nitrating agent dropwise to the stirred solution of the substrate in sulfuric acid over an extended period (e.g., 30-60 minutes). This prevents localized temperature spikes and high concentrations of the nitrating agent.[4]

  • Reaction Monitoring: Track the consumption of the starting material using a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction promptly once the starting material is consumed to prevent the formation of the dinitro- product.

Data Presentation: Effect of Reaction Conditions on Over-nitration

Molar Eq. of HNO₃Temperature (°C)Reaction Time (min)Desired Product Yield (%)Dinitro Byproduct (%)
1.050 - 560~85%<5%
1.052560~70%~15%
1.500 - 560~65%~25%
1.5025120~40%>45%

Note: Yields are illustrative and will vary based on the specific substrate and scale.

Q2: The reaction mixture turns dark brown or black, resulting in a low yield of tar-like material upon workup. What causes this decomposition?

A2: Oxidative decomposition of the aromatic substrate is the primary cause.

Mechanistic Insight: The standard nitrating mixture of concentrated nitric and sulfuric acids is a powerfully oxidizing medium.[5][6][7] Aromatic compounds, especially when subjected to localized high temperatures or high concentrations of the nitrating agent, can undergo irreversible oxidative degradation, leading to charring and the formation of complex, intractable tars.

Troubleshooting Protocol: Preventing Oxidative Decomposition

  • Maintain Low Temperature: As with preventing over-nitration, rigorous temperature control is paramount. The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate, typically between 0°C and 10°C.

  • Ensure Efficient Stirring: Vigorous mechanical or magnetic stirring is crucial to ensure homogeneity and dissipate heat effectively, preventing the formation of localized "hot spots" where decomposition can initiate.

  • Proper Order of Addition: Always add the nitrating agent (or nitric acid) slowly to the solution of the aromatic compound in sulfuric acid. The reverse addition can create localized areas of high nitric acid concentration, promoting oxidation.

  • Controlled Quenching: Quench the reaction by pouring the cold reaction mixture slowly onto a large amount of crushed ice with stirring. This rapidly dilutes the acid and dissipates the heat of dilution, preventing decomposition during workup.[3][8]

Logical Workflow for Preventing Decomposition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Pre-cool Substrate and H₂SO₄ to 0°C C Start Vigorous Stirring A->C B Prepare Nitrating Mixture Separately D Add Nitrating Agent Dropwise over 30-60 min B->D C->D E Maintain Temp at 0-5°C D->E F Monitor by TLC/GC E->F G Pour Reaction Mix onto Crushed Ice F->G H Extract with Organic Solvent G->H I Result: Clean Product, Minimal Decomposition H->I

Caption: Workflow for minimizing oxidative decomposition.

Q3: I'm observing new impurities during the aqueous workup, particularly after neutralization. What is this side reaction?

A3: You are likely observing Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insight: The product, this compound, is highly electron-deficient. The powerful electron-withdrawing effects of the nitro group and three fluorine atoms make the aromatic ring susceptible to attack by nucleophiles.[9][10] The fluorine atoms located ortho and para to the nitro group are particularly activated for displacement. During workup, nucleophiles such as water (H₂O) or hydroxide (⁻OH) from a basic wash can displace a fluoride ion to form trifluoronitrophenol byproducts.[11] This reaction is often faster at higher pH and temperature.

Troubleshooting Protocol: Avoiding SNAr During Workup

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for neutralization. If a basic wash is necessary to remove residual acid, use a weak, cold base such as a 5% sodium bicarbonate solution.

  • Minimize Contact Time: Perform the aqueous washes quickly and without excessive agitation. Do not allow the organic layer to remain in contact with the aqueous basic solution for an extended period.

  • Maintain Low Temperature: Conduct the entire workup, including extractions and washes, at a low temperature (e.g., using an ice bath) to slow the rate of the SNAr reaction.

  • Recommended Workup:

    • Pour the reaction mixture onto ice.

    • Extract the product into a non-polar solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with cold water.

    • Carefully wash with cold, dilute (5%) sodium bicarbonate solution.

    • Wash with brine to aid phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and remove the solvent under reduced pressure.

Reaction Diagram: Desired Synthesis vs. SNAr Side Reaction

G Start 1,2,4-Trifluorobenzene (Precursor Example) Nitration Nitration HNO₃ / H₂SO₄, 0°C Start->Nitration Electrophilic Aromatic Substitution Product This compound (Desired Product) Nitration->Product Workup Workup Product->Workup Impure Contaminated Product Product->Impure SNAr SNAr Side Reaction (e.g., with ⁻OH) Workup->SNAr Incorrect Protocol (Strong Base, Heat) Final Pure Product Workup->Final Correct Protocol (Cold, Weak Base) Byproduct Trifluoronitrophenol (Byproduct) SNAr->Byproduct Byproduct->Impure

Caption: Diverging pathways during workup.

General Protocol: Synthesis of this compound

This protocol integrates the best practices discussed above to maximize yield and purity.

Reagents & Equipment:

  • Trifluorobenzene precursor

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

Procedure:

  • Setup: Equip a three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Initial Charge: Charge the flask with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add the trifluorobenzene precursor to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding the calculated amount of nitric acid (1.05 eq.) to a small amount of cold sulfuric acid.

  • Reaction: Add the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution in the flask over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress by TLC or GC every 30 minutes.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice in a separate beaker with vigorous stirring.

  • Workup & Isolation:

    • Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with cold water, cold 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel as required.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Patents, Google. (2004).
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • Chemguide. The nitration of benzene - electrophilic substitution. [Link]

  • Patents, Google. (2005). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • Wikipedia. (2023). 4-Fluoronitrobenzene. [Link]

  • Wu, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. J. Org. Chem., 88, 11322-11327. [Link]

  • Patents, Google. (1973). Nitration with nitric acid and trifluoromethanesulfonic acid.
  • PubChem. This compound. [Link]

  • NIST. 1,3,5-Trifluorobenzene. [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-trifluoro-3-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its use in chemical synthesis, with a focus on the formation of unwanted byproducts. As a versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, understanding and controlling its reactivity is paramount for successful and efficient synthesis.

Introduction to the Reactivity of this compound

This compound is a highly activated aromatic compound, primed for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group, combined with the inductive effects of the fluorine atoms, renders the aromatic ring electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity is the cornerstone of its utility in constructing complex molecules for pharmaceutical and agrochemical applications.

The primary reaction pathway involves the displacement of a fluorine atom by a nucleophile. The regioselectivity of this substitution is a critical aspect to consider and is influenced by the electronic environment of the aromatic ring. The fluorine atoms ortho and para to the nitro group are the most activated positions for nucleophilic attack.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound typically proceeds via a two-step addition-elimination mechanism, though some SNAr reactions are now understood to be concerted.[3] In the stepwise mechanism, the nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized SNAr mechanism for this compound.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues related to byproduct formation in a question-and-answer format, providing insights into their causes and practical solutions.

FAQ 1: I am observing multiple mono-substituted isomers. How can I improve the regioselectivity of my reaction?

Issue: The reaction of this compound with a nucleophile is yielding a mixture of isomeric products, complicating purification and reducing the yield of the desired isomer.

Root Cause Analysis:

The three fluorine atoms on the benzene ring are not electronically equivalent. The fluorine atoms at the C1 and C5 positions are ortho to the nitro group, while the fluorine at the C2 position is meta. Nucleophilic attack is strongly favored at the positions activated by the nitro group, namely C1 and C5 (ortho and para directing effect of the nitro group in nucleophilic substitution). However, the relative rates of substitution at these positions can be influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered C5 position over the C1 position, which is flanked by another fluorine atom.

  • Nucleophile Type: The nature of the nucleophile (e.g., hard vs. soft, charged vs. neutral) can influence the site of attack.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios. For instance, in the reaction of pentafluoronitrobenzene with sodium methoxide, two major isomeric products are formed, highlighting the challenge of regioselectivity.[4][5][6]

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Lower Reaction Temperature Favors the kinetically controlled product, which is often the more desired isomer.Run the reaction at 0 °C or even -78 °C and monitor the progress by TLC or LC-MS. Slowly warm the reaction to the minimum temperature required for a reasonable reaction rate.
Choice of Solvent The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the transition states leading to different isomers.Screen a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
Control of Basicity For nucleophiles that require deprotonation (e.g., alcohols, amines), the choice and stoichiometry of the base are critical. A very strong base can lead to side reactions.[7]Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or LDA. Use only a slight excess of the base (1.0-1.2 equivalents).
Use of a Bulky Nucleophile Can enhance selectivity for the less sterically hindered position.If the desired product is at the less hindered C5 position, consider using a bulkier version of the nucleophile if synthetically feasible.

Visualizing Regioselectivity:

Caption: Preferred sites of nucleophilic attack on this compound.

FAQ 2: I am observing the formation of a di-substituted product. How can I prevent this over-reaction?

Issue: A significant amount of a byproduct corresponding to the substitution of two fluorine atoms is being formed.

Root Cause Analysis:

The mono-substituted product is itself an activated aromatic ring, albeit generally less reactive than the starting material. If the reaction conditions are too harsh (e.g., high temperature, long reaction time, large excess of a strong nucleophile), a second nucleophilic substitution can occur.

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Stoichiometric Control of Nucleophile Using a limited amount of the nucleophile will favor the mono-substitution product.Use 0.95-1.05 equivalents of the nucleophile. The reaction may not go to completion, but this will minimize the formation of the di-substituted byproduct. The unreacted starting material can often be more easily separated than the di-substituted product.
Reverse Addition Adding the activated aromatic compound to the nucleophile can help maintain a low concentration of the electrophile, reducing the chance of a second substitution on the product.Prepare a solution of the nucleophile and base (if required) and slowly add a solution of this compound.
Monitoring the Reaction Closely monitoring the reaction allows it to be quenched once the desired product is maximized and before significant amounts of the di-substituted product form.Use TLC, GC-MS, or LC-MS to monitor the reaction progress at regular intervals. Quench the reaction as soon as the starting material is consumed or when the di-substituted product begins to appear.
FAQ 3: My reaction mixture is turning dark, and I am getting a complex mixture of byproducts, including what appears to be a phenol. What is happening?

Issue: The reaction is not clean, and the desired product is difficult to isolate. Mass spectrometry analysis suggests the presence of a hydroxylated byproduct.

Root Cause Analysis:

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of a C-F bond to form a nitrophenol derivative. This is more likely to occur under basic conditions and at elevated temperatures.[8][9]

  • Reaction with Solvent: Polar aprotic solvents like DMF and DMSO can decompose at high temperatures, especially in the presence of strong bases, leading to side reactions with the activated aromatic ring.

  • Dimerization/Polymerization: Under strongly basic conditions, highly activated aromatic compounds can sometimes undergo self-condensation or polymerization reactions, leading to complex, often colored, byproduct mixtures.

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Use of Anhydrous Conditions Minimizes the possibility of hydrolysis.Dry all glassware thoroughly. Use anhydrous solvents. If using a solid nucleophile or base, ensure it is dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solvent Selection and Temperature Control Avoids solvent decomposition and related side reactions.If possible, use a more stable solvent like dioxane or toluene. If a polar aprotic solvent is necessary, use the lowest effective reaction temperature.
Purification of Starting Materials Impurities in the starting material can lead to unexpected side reactions.Ensure the purity of this compound and the nucleophile before use. Purification by distillation or chromatography may be necessary.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for effective troubleshooting. The following are recommended analytical techniques:

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Application: Ideal for identifying and quantifying volatile and semi-volatile byproducts, such as isomeric products, unreacted starting materials, and some degradation products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode for fragmentation analysis, which aids in structure elucidation.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Application: Suitable for a broader range of byproducts, including less volatile and more polar compounds, such as phenols and di-substituted products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Typical HPLC-MS Parameters:

    • Column: A reverse-phase column (e.g., C18) is generally a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.

    • Mass Spectrometer: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of compounds.

References

  • Singleton, D. A. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. J. Am. Chem. Soc.[Link]

  • Li, J. et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Paleta, O. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.[Link]

  • Nikitin, S. & Diness, F. (2024). Tuning Green Explosives through SNAr Chemistry. Chem. Asian J.[Link]

  • Filo. (2024). 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide... [Link]

  • Ishikawa, T. et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J. Am. Chem. Soc.[Link]

  • Asahi Glass Co., Ltd. (2004). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • Brainly. (2019). 1 2 3 4 5 pentafluoro 6 nitrobenzene react with sodium methoxide in methanol to form? [Link]

  • Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]

  • Homework Lib. (2025). [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. YouTube. [Link]

  • Chen, J. et al. (2002). Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro...
  • Smith, A. B. (2021). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. [Link]

  • Filo. (2025). 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide... [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Davies, I. W. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Asahi Glass Co., Ltd. (2005). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • Sadlej-Sosnowska, N. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Smith, J. D. et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Lewis, H. F. & Trieschmann, W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science. [Link]

  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. [Link]

  • Gutmann, B. et al. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

  • Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. [Link]

  • ChemRxiv. (2024). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. [Link]

  • ResearchGate. (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • Krka, d. d. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

Sources

Technical Support Center: Purification Methods for 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1,2,5-trifluoro-3-nitrobenzene (CAS 66684-57-9). This document is designed for researchers, scientists, and drug development professionals who handle this versatile synthetic intermediate. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, common contaminants, and safety protocols for this compound.

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties is the first step in designing an effective purification strategy. The compound is a liquid or low-melting solid at room temperature, which makes it amenable to distillation, chromatography, and recrystallization.[1]

PropertyValueSignificance for Purification
Molecular Formula C₆H₂F₃NO₂-
Molecular Weight 177.08 g/mol [2]Affects volatility and diffusion rates in chromatography.
Appearance Liquid / Low-melting solid[1]Determines the choice between distillation and recrystallization.
Vapor Pressure 0.23 mmHg at 25°C[3]Indicates sufficient volatility for vacuum distillation.
Polar Surface Area 45.8 Ų[2][3]Suggests moderate polarity, useful for selecting chromatography phases.
LogP 1.61[3]Indicates moderate lipophilicity, guiding solvent selection for extraction/recrystallization.

Q2: What are the common impurities I might encounter when working with this compound?

Impurities typically originate from the synthetic route used. Common syntheses involve the nitration of trifluorobenzene or fluorination of a corresponding chloronitrobenzene.[4][5][6] Potential impurities include:

  • Isomeric Byproducts: The formation of other trifluoronitrobenzene isomers (e.g., 1,2,3-trifluoro-5-nitrobenzene) is a significant challenge due to their similar physical properties.[7]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction Solvents: High-boiling point solvents like sulfolane or residual acids (nitric, sulfuric) may be present.[5][6]

  • Decomposition Products: Nitroaromatic compounds can be thermally sensitive, leading to degradation if overheated.

Q3: What are the primary safety precautions I must take when handling this compound?

This compound is a hazardous chemical. Adherence to safety protocols is mandatory.

  • GHS Hazards: It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Engineering Controls: All handling, including purification procedures, must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Section 2: Purification Method Selection Guide

Q4: How do I choose the best purification method for my crude this compound?

The optimal method depends on the nature and quantity of the impurities, as well as the required final purity. Use the following decision tree to guide your choice.

PurificationStrategy cluster_0 Initial Assessment cluster_1 Method Selection start Crude this compound q1 What is the primary impurity type? start->q1 m1 Fractional Vacuum Distillation q1->m1  Different boiling points (>20°C difference) m2 Recrystallization q1->m2  Solid product with soluble/insoluble impurities m3 Column Chromatography q1->m3  Isomeric impurities or compounds with similar polarity m4 Aqueous Wash / Extraction q1->m4  Acidic/basic residues or water-soluble impurities

Caption: Purification strategy decision workflow.

Section 3: Detailed Protocols & Troubleshooting

Guide 1: Fractional Vacuum Distillation

Q5: When is fractional vacuum distillation the most suitable method?

This method is ideal for separating this compound from impurities with significantly different boiling points (a difference of >20°C is recommended). Given its high boiling point at atmospheric pressure and potential for thermal degradation, distillation must be performed under vacuum.

Q6: My product appears to be decomposing during distillation, even under vacuum. What can I do?

Decomposition, often indicated by darkening of the material or gas evolution, is typically caused by excessive heat.

  • Lower the Pressure: Use a high-vacuum pump to further reduce the system pressure, which will lower the boiling point.

  • Use a Short-Path Apparatus: Minimize the residence time of the compound at high temperatures by using a short-path distillation setup (e.g., Kugelrohr).

  • Ensure Efficient Stirring: Use a magnetic stir bar to prevent bumping and ensure even heat distribution, avoiding localized overheating.

Experimental Protocol: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed column (e.g., Vigreux), a short-path distillation head, a magnetic stirrer, and a cold trap cooled with dry ice/acetone or liquid nitrogen. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the distillation flask with the crude material (no more than 2/3 full) and a magnetic stir bar.

  • Evacuate: Slowly and carefully evacuate the system using a vacuum pump.

  • Heating: Once the desired vacuum is stable, begin heating the distillation pot using a heating mantle with a sand bath for uniform heat transfer.

  • Fraction Collection: Collect fractions in separate receiving flasks.

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents.

    • Main Fraction: Collect the product fraction at a stable head temperature and pressure.

    • Residue: Stop the distillation before the pot goes to dryness to avoid charring and potential detonation of nitro-compound residues.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure.

Guide 2: Recrystallization

Q7: How do I select an appropriate solvent system for recrystallization?

The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[11][12] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

  • Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or mixtures like ethanol/water).

  • Procedure: Add a small amount of your compound to a test tube, add a few drops of solvent, and observe solubility at room temperature. Heat the mixture to boiling. If it dissolves, cool it slowly in an ice bath to see if crystals form.

Q8: I've followed the protocol, but my compound won't crystallize out of solution. What should I do?

This is a common issue that can often be resolved with one of the following techniques.

RecrystallizationTroubleshooting start Problem: No Crystals Form q1 Is the solution supersaturated? start->q1 a1 Induce Crystallization q1->a1 Yes a2 Increase Concentration q1->a2 No (too dilute) s1 Scratch inner wall of flask with a glass rod a1->s1 s2 Add a seed crystal of pure product a1->s2 s3 Cool solution for a longer period a1->s3 s4 Gently boil off some solvent and re-cool a2->s4

Sources

Technical Support Center: Nucleophilic Aromatic Substitution of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 1,2,5-trifluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and achieve your synthetic goals.

Understanding the Reaction: The SNAr Mechanism

The nucleophilic aromatic substitution of this compound follows a well-established addition-elimination mechanism.[1][2] The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[3][4] This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the fluorine atoms at positions 2 and 5 are ortho to the nitro group, making them the most likely sites for substitution.

The reaction proceeds in two key steps:

  • Nucleophilic Attack: The nucleophile attacks one of the activated carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The negative charge of this intermediate is delocalized by the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions.[5][6]

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: Low or No Yield

Question: I am not getting the expected yield for my reaction. What are the most common causes and how can I improve it?

Answer: Low or no yield in the SNAr of this compound can stem from several factors. Let's break down the most probable causes and their solutions.

1. Inadequate Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents like DMSO, DMF, or acetonitrile compared to protic solvents like water or methanol.[7] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature: While many SNAr reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. If your reaction is sluggish, consider gradually increasing the temperature, for example, to 50-100 °C, while monitoring the reaction progress by TLC or LC-MS.[2]

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction at regular intervals to determine the optimal reaction time.

2. Issues with the Nucleophile:

  • Nucleophilicity: The strength of your nucleophile plays a significant role. If you are using a weak nucleophile, you may need to deprotonate it first using a suitable base to increase its reactivity.

  • Base Selection: When a base is required, its choice is important. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used. For other nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be effective.[2] The base should be strong enough to deprotonate the nucleophile but not so strong that it leads to unwanted side reactions.

3. Substrate and Reagent Quality:

  • Purity: Ensure the purity of your this compound and your nucleophile. Impurities can interfere with the reaction.

  • Moisture: The presence of water can be detrimental, especially when using strong bases like NaH. Ensure your solvents and reagents are anhydrous.

Troubleshooting Workflow for Low Yield

Caption: Decision-making workflow for troubleshooting low reaction yields.

FAQ 2: Poor Regioselectivity - Getting a Mixture of Products

Question: I am observing a mixture of products, indicating substitution at different fluorine positions. How can I control the regioselectivity?

Answer: The regioselectivity of this reaction is primarily governed by the electronic effects of the nitro group. The fluorine atoms at the 2- and 5-positions are electronically activated for nucleophilic attack. While both are ortho to the nitro group, subtle differences in their electronic environment can lead to a mixture of products.

Factors Influencing Regioselectivity:

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Solvent: The solvent can influence the transition state energies for attack at different positions. Experimenting with different polar aprotic solvents may improve selectivity.

Strategies to Improve Regioselectivity:

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the reaction rate is too slow.

  • Nucleophile Choice: If possible, consider using a nucleophile with different steric properties.

  • Solvent Screening: If you are observing a mixture of isomers, try running small-scale reactions in different solvents (e.g., DMSO, DMF, NMP, acetonitrile) to see if one provides better selectivity.

FAQ 3: Side Reactions and Impurity Formation

Question: I am seeing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur, leading to impurities.

1. Vicarious Nucleophilic Substitution (VNS):

  • What it is: Instead of substituting a fluorine atom, the nucleophile can attack a carbon atom bearing a hydrogen, followed by elimination.[8][9] This is more likely with certain carbanionic nucleophiles.

  • How to avoid it: This is generally less common than substitution of the activated fluorine atoms. Ensuring your nucleophile is not excessively basic can help. If VNS is a suspected issue, carefully analyze your product mixture by NMR and MS to identify the unexpected isomers.

2. Denitration:

  • What it is: In some cases, particularly with thiol nucleophiles, the nitro group itself can be displaced.[4]

  • How to avoid it: This is a less common pathway but can be favored under certain conditions. If you suspect denitration, consider using milder reaction conditions (lower temperature, less basic conditions).

3. Multiple Substitutions:

  • What it is: If your product is still activated towards SNAr, a second substitution can occur.

  • How to avoid it: Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents). Adding the nucleophile slowly to the reaction mixture can also help to control the reaction and minimize double substitution.

Potential Side Reaction Common Cause Recommended Action
Vicarious Nucleophilic SubstitutionHighly basic carbanionsUse less basic conditions; carefully control stoichiometry.
DenitrationThiol nucleophilesUse milder conditions (lower temperature).
Multiple SubstitutionsExcess nucleophileUse 1.0-1.1 equivalents of the nucleophile; slow addition.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile

This protocol provides a general starting point for the reaction with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Caption: Step-by-step experimental workflow for the SNAr reaction.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
  • Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.
  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B - RSC Publishing.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • Nucleophilic Arom
  • Vicarious Nucleophilic Substitution of Hydrogen.
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Trifluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with trifluoronitrobenzene derivatives as electrophilic partners. The unique electronic properties of these substrates, characterized by the strongly electron-withdrawing trifluoromethyl and nitro groups, present specific hurdles that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction shows no or very low conversion of the trifluoronitrobenzene starting material. What are the likely causes and how can I fix it?

Answer:

Low to no conversion in Suzuki couplings with highly electron-deficient aryl halides like trifluoronitrobenzene derivatives can stem from several factors, primarily related to catalyst activity and the stability of the reaction components.

Potential Cause 1: Inefficient Oxidative Addition. While electron-withdrawing groups generally facilitate the oxidative addition of the aryl halide to the Pd(0) center, the specific substitution pattern and steric hindrance can still play a role.[1][2] More critically, the active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[3]

Solution:

  • Catalyst Choice: Switch to a more active and robust precatalyst system. Buchwald-type ligands, known for their bulk and electron-donating properties, are excellent for promoting oxidative addition.[4][5] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃, though be mindful of their stability.[6]

  • Ligand Selection: If using a Pd(II) source like Pd(OAc)₂, ensure you are using a suitable phosphine ligand. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary for challenging substrates.[4][5][7]

  • Inert Atmosphere: Rigorously deoxygenate your solvents and reaction vessel. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[8]

Potential Cause 2: Catalyst Deactivation. The nitro group itself can interact with the palladium center, potentially leading to catalyst inhibition or decomposition.[7] Furthermore, impurities in reagents or solvents can poison the catalyst.

Solution:

  • High-Purity Reagents: Use freshly purified solvents and high-purity reagents. Ensure your base is of high quality and handled appropriately.

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help stabilize the catalyst and prevent aggregation into inactive palladium black.

Potential Cause 3: Unfavorable Reaction Conditions. The choice of base, solvent, and temperature are all critical and interconnected. An inappropriate combination can lead to poor solubility of reagents, inefficient transmetalation, or catalyst decomposition.

Solution:

  • Base Screening: The base is crucial for activating the boronic acid for transmetalation.[6][9] For electron-deficient systems, a weaker base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid unwanted side reactions.[4][9] However, if transmetalation is slow, a stronger base like Cs₂CO₃ may be necessary.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[4][9] For substrates with poor solubility, consider solvents like DMF or 2-MeTHF.[4][10]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[11]

Question 2: My reaction is producing significant amounts of homocoupling product from my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or issues with the catalytic cycle.

Potential Cause 1: Oxygen in the Reaction Mixture. Oxygen can promote the oxidative homocoupling of boronic acids.

Solution:

  • Thorough Degassing: This is the most critical step. Degas your solvent(s) and the reaction mixture thoroughly. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period, or multiple freeze-pump-thaw cycles.[4]

Potential Cause 2: Slow Transmetalation or Reductive Elimination. If the transmetalation or reductive elimination steps are slow relative to the oxidative addition, the aryl-palladium intermediate may have a longer lifetime, increasing the opportunity for side reactions.

Solution:

  • Optimize the Base: The base plays a key role in the transmetalation step.[9] Ensure the chosen base is appropriate for your substrate and solvent system. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be beneficial.[12]

  • Ligand Choice: Bulky ligands can promote reductive elimination, which is the product-forming step.[2][4] Ligands like XPhos and SPhos are known to accelerate this step.[5]

  • Water Content: In biphasic systems, the amount of water can be crucial. Too little water may not effectively dissolve the base, while too much can lead to competing protodeboronation. A solvent-to-water ratio of around 10:1 to 4:1 is a good starting point.[4][9]

Question 3: I am observing significant protodeboronation of my boronic acid. What can I do to minimize this?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially under harsh conditions or with certain substrates.

Potential Cause 1: Excess Water or Protic Solvents. The presence of excess water or other protic species can lead to the hydrolysis of the C-B bond.

Solution:

  • Anhydrous Conditions: If protodeboronation is severe, consider switching to anhydrous conditions. Use an anhydrous base like K₃PO₄ in a solvent like anhydrous dioxane or toluene.[4]

  • Use Boronic Esters or Trifluoroborate Salts: Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.

Potential Cause 2: High Reaction Temperature or Prolonged Reaction Time. Extended exposure to high temperatures can accelerate the degradation of the boronic acid.

Solution:

  • Lower Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC, GC, or LC-MS to determine the optimal reaction time and avoid unnecessary heating after the reaction is complete.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with trifluoronitrobenzene derivatives?

A1: There is no single "best" combination, as the optimal choice depends on the specific substitution pattern of your substrates. However, for electron-deficient aryl halides, catalyst systems that promote a rapid oxidative addition are essential.[5] A good starting point is a Buchwald-type phosphine ligand, which is both bulky and electron-rich.[5]

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-typeHigh activity for a broad range of substrates, including electron-deficient ones.[5]1-2
Pd₂(dba)₃ / XPhosBuchwald-typeExcellent for sterically hindered and electron-poor substrates.[5][16]1-2
Pd(PPh₃)₄TetrakisReadily available and well-understood, but may have lower activity for challenging substrates.[1][5]2-5
PdCl₂(dppf)DiphosphineRelatively air-stable and good for a range of substrates.[5]1-3

Q2: How do the trifluoromethyl and nitro groups affect the Suzuki coupling reaction?

A2: Both the trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing. This has several implications:

  • Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring generally makes the oxidative addition of the aryl halide to the Pd(0) catalyst faster.[2] This is often the rate-determining step in the catalytic cycle.

  • Potential for C-F or C-NO₂ Activation: In some cases, particularly with highly fluorinated or activated nitroarenes, direct C-F or C-NO₂ bond activation can occur, leading to unexpected products.[7][17][18] The regiochemistry of arylation can sometimes be directed by the nitro group.[17][18]

  • Increased Susceptibility to Nucleophilic Attack: The electron-poor aromatic ring is more susceptible to nucleophilic attack, which can lead to side reactions if not carefully controlled.

Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A3: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[9] It is generally believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[9]

Commonly Used Bases:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and a stronger base, which can be beneficial for less reactive boronic acids.[9][12]

  • Phosphates (K₃PO₄): Often used in anhydrous conditions and can be effective in minimizing protodeboronation.[4][9]

  • Hydroxides (NaOH, KOH): Stronger bases that can be effective but may promote side reactions with sensitive functional groups.[9]

  • Fluorides (KF, CsF): Milder bases that can be useful when base-labile functional groups are present.[6]

A screening of different bases is often the best approach to find the optimal conditions for a new reaction.[12]

Q4: How can I monitor the progress of my Suzuki coupling reaction?

A4: Monitoring the reaction is crucial for optimization and determining the endpoint. Several techniques can be used:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative analysis of the reaction mixture.[15] It allows you to visualize the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the yield of the product.[13] They are ideal for detailed kinetic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction directly in the reaction tube, providing detailed structural information and quantitative analysis of the components of the reaction mixture.[14] For trifluoronitrobenzene derivatives, ¹⁹F NMR can be a particularly powerful tool.[14]

  • Mass Spectrometry (MS): Techniques like TLC-MS or direct injection MS can confirm the identity of the product and any byproducts.[15]

Visualizing the Troubleshooting Process

A logical workflow is essential when troubleshooting a failed reaction. The following diagram illustrates a systematic approach to diagnosing and solving common issues in Suzuki couplings of trifluoronitrobenzene derivatives.

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocol: General Procedure for Suzuki Coupling with a Trifluoronitrobenzene Derivative

This protocol provides a starting point for the Suzuki coupling of a generic trifluoronitrobenzene derivative. Optimization of the specific reagents and conditions will likely be necessary.

Materials:

  • Aryl halide (e.g., 1-bromo-2-nitro-4-(trifluoromethyl)benzene, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[9]

  • Add the degassed solvent system (11 mL) via syringe.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.[9]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (2017). Retrieved from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023). Retrieved from [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Retrieved from [Link]

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization - Morressier. (2021). Retrieved from [Link]

  • Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a] - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Retrieved from [Link]

  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC - NIH. (2025). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. (n.d.). Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light - Aidic. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • PdAu Nanosheets for Visible-Light-Driven Suzuki Cross-Coupling Reactions | ACS Applied Nano Materials - ACS Publications. (2022). Retrieved from [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - NIH. (n.d.). Retrieved from [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. (2021). Retrieved from [Link]

Sources

Catalyst Selection for Cross-Coupling with 1,2,5-Trifluoro-3-Nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving the highly electron-deficient and sterically hindered substrate, 1,2,5-trifluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging molecule. Here, we will dissect the nuances of catalyst and ligand selection, troubleshoot common experimental hurdles, and provide detailed protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

The primary challenge lies in the substrate's electronic nature and the presence of multiple potential reaction sites. The strong electron-withdrawing effects of both the nitro group and the three fluorine atoms render the aromatic ring highly electron-deficient. This can make the oxidative addition of a palladium(0) catalyst to a C-F bond, a typically challenging step, more feasible. However, this also introduces the potential for competing side reactions, such as nucleophilic aromatic substitution (SNAr). Furthermore, the presence of three C-F bonds and a C-NO2 bond raises questions of regioselectivity.

Q2: Which bond is most likely to react in a palladium-catalyzed cross-coupling reaction: a C-F bond or the C-NO2 bond?

For Suzuki-Miyaura couplings, experimental evidence suggests that palladium-catalyzed C-F bond activation is the predominant pathway, with arylation occurring selectively at the C-F bond positioned ortho to the nitro group. This regioselectivity is attributed to a directing effect of the nitro group, which facilitates the oxidative addition of the palladium catalyst at the adjacent C-F bond. While denitrative cross-coupling (activation of the C-NO2 bond) is a known strategy for some nitroarenes, for polyfluorinated nitrobenzenes, C-F activation often prevails.

Q3: What general class of ligands is recommended for cross-coupling with this electron-deficient substrate?

For challenging, electron-deficient aryl halides and pseudohalides, the use of bulky and electron-rich ligands is crucial. These ligands promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination. For this reason, sterically hindered biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) are highly recommended.[1]

Q4: Can I use standard palladium catalysts like Pd(PPh3)4?

While Pd(PPh3)4 is a versatile catalyst, it is often not effective for cross-coupling reactions involving electron-deficient aryl fluorides. The electron-rich and bulky ligands mentioned in the previous question are generally required to achieve good catalytic activity and yields with such challenging substrates.

Q5: Is it possible to perform a Buchwald-Hartwig amination on this compound?

Yes, a Buchwald-Hartwig amination should be feasible. However, careful selection of the catalyst, ligand, and base is critical. The highly electron-deficient nature of the substrate increases the likelihood of competing SNAr reactions, especially with highly nucleophilic amines. Milder bases and catalyst systems known for their high activity at lower temperatures can help to favor the desired palladium-catalyzed pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation in a Suzuki-Miyaura Coupling
  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the precatalyst or may be decomposing.

    • Solution:

      • Ensure your palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) and ligand are of high quality.

      • Use a pre-formed palladium-ligand complex to ensure the formation of the active catalytic species.

      • Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can deactivate the catalyst.

  • Potential Cause 2: Inappropriate Ligand. The chosen ligand may not be sufficiently electron-rich or bulky to promote the challenging C-F oxidative addition.

    • Solution:

      • Screen a panel of bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.

      • Consider trying an N-heterocyclic carbene (NHC) ligand, which can also be effective for electron-deficient substrates.

  • Potential Cause 3: Suboptimal Base. The base may be too weak to facilitate the transmetalation step effectively.

    • Solution:

      • For Suzuki-Miyaura couplings, stronger bases are often required. Screen bases such as K3PO4, Cs2CO3, or CsF. The choice of base can be critical and may need to be optimized for your specific boronic acid or ester.

Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr) in Buchwald-Hartwig Amination
  • Potential Cause: High Reactivity of the Substrate. The extreme electron-deficiency of the this compound ring makes it highly susceptible to direct attack by the amine nucleophile, especially at elevated temperatures.

    • Solution:

      • Lower the reaction temperature. A highly active catalyst system that operates at a lower temperature can favor the Buchwald-Hartwig pathway over the SNAr reaction.

      • Use a weaker base. Strong bases can deprotonate the amine, increasing its nucleophilicity and promoting SNAr. Consider using a weaker base like K2CO3, although this may require a more active catalyst.

      • Choose a less nucleophilic amine if possible. While not always an option depending on the desired product, less nucleophilic amines are less likely to participate in SNAr.

Issue 3: Homocoupling of the Alkyne (Glaser Coupling) in a Sonogashira Reaction
  • Potential Cause: Presence of Copper(I) Co-catalyst and Oxygen. The copper(I) co-catalyst, often used in Sonogashira reactions, can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen.

    • Solution:

      • Employ copper-free conditions. Many modern Sonogashira protocols for electron-deficient halides work efficiently without a copper co-catalyst. This is the most effective way to prevent Glaser coupling.[2]

      • Rigorous degassing. If a copper co-catalyst is used, ensure that the reaction mixture and headspace are thoroughly deoxygenated by sparging with an inert gas or by using freeze-pump-thaw cycles.

Issue 4: Unclear Regioselectivity or Multiple Products
  • Potential Cause: Multiple Reactive Sites. The substrate has three C-F bonds and one C-NO2 bond, all of which are potential sites for cross-coupling.

    • Solution:

      • Confirm product structure. Thoroughly characterize your product(s) using techniques such as 19F NMR, 1H NMR, and mass spectrometry to determine the site of coupling.

      • Leverage the directing effect. For Suzuki-Miyaura coupling, the reaction is expected to occur at the C-F bond ortho to the nitro group. Optimize your conditions to favor this pathway.

      • Consider denitrative coupling conditions. If coupling at the position of the nitro group is desired, explore catalyst systems known to promote denitrative cross-coupling, which may involve different ligands and reaction conditions.[3]

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition screening for different cross-coupling reactions with this compound. These are representative conditions and may require further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Starting Conditions
Palladium Precatalyst Pd(OAc)2 (2-5 mol%) or Pd2(dba)3 (1-2.5 mol%)
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)
Base K3PO4 (2-3 equiv.) or Cs2CO3 (2-3 equiv.)
Solvent 1,4-Dioxane/H2O (e.g., 10:1) or Toluene/H2O
Temperature 80-110 °C
Notes Reaction proceeds via C-F activation ortho to the nitro group.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended Starting Conditions
Palladium Precatalyst Pd2(dba)3 (1-2.5 mol%) or a G3/G4 precatalyst
Ligand XPhos (2-5 mol%) or RuPhos (2-5 mol%)
Base NaOt-Bu (1.2-2 equiv.) or K2CO3 (2-3 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 60-100 °C
Notes Monitor for competing SNAr. Lower temperatures are preferred.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended Starting Conditions
Palladium Precatalyst Pd(PPh3)2Cl2 (2-5 mol%) or Pd(OAc)2 (2-5 mol%)
Ligand SPhos (4-10 mol%) or P(t-Bu)3 (4-10 mol%)
Co-catalyst None (Copper-free conditions are recommended)
Base Et3N (2-4 equiv.) or DIPA (2-4 equiv.)
Solvent THF or DMF
Temperature 50-80 °C
Notes Copper-free conditions prevent Glaser homocoupling.

Experimental Protocols & Workflows

Workflow for Catalyst System Optimization

G cluster_0 Initial Reaction Setup cluster_1 Catalyst Screening cluster_2 Analysis and Troubleshooting cluster_3 Optimization and Scale-up start Select Cross-Coupling Type (Suzuki, Buchwald-Hartwig, Sonogashira) reagents Combine this compound, coupling partner, base, and solvent under inert atmosphere. start->reagents add_catalyst Add Pd precatalyst and Ligand 1 (e.g., SPhos) reagents->add_catalyst run_reaction Run reaction at moderate temperature (e.g., 80°C) and monitor by TLC/LC-MS. add_catalyst->run_reaction analyze Analyze reaction outcome: - Conversion - Yield - Side Products run_reaction->analyze no_product Low/No Product? - Increase Temperature - Change Ligand (e.g., XPhos) - Change Base analyze->no_product Poor Conversion side_products Side Products? (e.g., Homocoupling, SNAr) - Lower Temperature - Change Base/Solvent - Copper-free (Sonogashira) analyze->side_products Impurity Issues optimized Optimized Conditions Identified no_product->optimized Success side_products->optimized Success scale_up Scale-up Reaction optimized->scale_up

Caption: A logical workflow for optimizing catalyst systems for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K3PO4 (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura C-F Activation

Suzuki_Cycle pd0 Pd(0)L_n oa_complex [Ar(F)-Pd(II)(L_n)-F] pd0->oa_complex Oxidative Addition (ortho to NO2) transmetalation_complex [Ar(F)-Pd(II)(L_n)-Ar'] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar(F)-Ar' transmetalation_complex->product substrate This compound (Ar(F)-F) substrate->oa_complex boronic_acid Ar'B(OH)_2 boronic_acid->transmetalation_complex base Base (e.g., K3PO4) base->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling via C-F bond activation.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Cargill, M. R.; Sandford, G.; Tadeusiak, A. J.; Yufit, D. S.; Howard, J. A. K. Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 2010 , 75 (15), 5164–5172. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]

  • He, J.; Yang, K.; Zhao, J.; Cao, S. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 2019 , 21 (23), 9714–9718. [Link]

  • Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019 , 58 (48), 17118-17129. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338-6361. [Link]

  • Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Acetylenes. Tetrahedron Letters, 2004 , 45 (2), 403-405. [Link]

  • Yadav, M. R.; et al. The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 2017 , 139 (28), 9423–9426. [Link]

  • Ji, Y.; et al. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 2021 , 12 (3), 1149-1155. [Link]

  • Chen, K.; et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 2013 , 1 (7), 747–752. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the experimental nuances of 1,2,5-trifluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solvent effects on the reactivity of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your reactions are not only successful but also well-understood and reproducible.

Introduction to the Reactivity of this compound

This compound is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the presence of three fluorine atoms, renders the benzene ring electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the resonance-stabilized Meisenheimer complex, a step that is accelerated by the powerful inductive effect of fluorine.[3][4][5]

The choice of solvent is a critical parameter that can dramatically influence the rate, yield, and even the regioselectivity of SNAr reactions involving this compound. Understanding these solvent effects is paramount for troubleshooting and optimizing your synthetic procedures.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound, with a focus on the role of the solvent.

Issue 1: Low or No Reaction Conversion

Question: I am seeing very slow or no conversion of my this compound when reacting it with an amine/alkoxide nucleophile. What are the likely causes and how can I fix it?

Answer:

This is a common issue that often points to suboptimal reaction conditions, primarily related to solvent choice and nucleophile activity.

Causality and Explanation:

  • Protic Solvents (e.g., alcohols, water): If you are using a protic solvent, it is likely solvating your anionic or lone-pair-containing nucleophile through hydrogen bonding. This "caging" of the nucleophile significantly reduces its availability and nucleophilicity, thereby slowing down or even preventing the reaction.[6]

  • Non-Polar Aprotic Solvents (e.g., toluene, hexane): These solvents are generally poor choices for SNAr reactions as they do not effectively dissolve most common nucleophiles (which are often salts) and cannot stabilize the charged Meisenheimer intermediate.

  • Insufficiently Activated Nucleophile: If you are using a neutral nucleophile like an amine, a base is often required to deprotonate it and increase its nucleophilicity.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent . The order of preference is typically DMSO > DMF > Acetonitrile . These solvents excel at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive.[6] They also effectively stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the reaction.[6]

  • Basicity: When using neutral nucleophiles like primary or secondary amines, the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is recommended to facilitate the reaction.[7]

  • Temperature: SNAr reactions often require heating. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 80-100 °C) while monitoring the progress by TLC or LC-MS.[6]

  • Moisture Control: Ensure your reaction is conducted under anhydrous conditions, especially when using strong bases, as water can consume the base and hydrolyze the starting material under certain conditions.

Issue 2: Formation of Multiple Products and Regioselectivity Problems

Question: My reaction is producing a mixture of isomers. How do I control the regioselectivity of the nucleophilic attack on this compound?

Answer:

The regioselectivity of nucleophilic attack on this compound is a critical consideration. The three fluorine atoms are not electronically equivalent due to their positions relative to the strongly electron-withdrawing nitro group.

Causality and Explanation:

The positions ortho and para to the nitro group are the most activated towards nucleophilic attack due to resonance stabilization of the negative charge in the Meisenheimer intermediate. In this compound:

  • F at C1: Is ortho to the nitro group.

  • F at C2: Is meta to the nitro group.

  • F at C5: Is para to the nitro group.

Therefore, the fluorine atoms at the C1 and C5 positions are the most likely to be substituted . The relative reactivity between the C1 (ortho) and C5 (para) positions can be influenced by both steric and electronic factors, and may also be subtly affected by the solvent and the nature of the nucleophile.

Troubleshooting and Optimization Protocol:

  • Solvent Polarity: While polar aprotic solvents are generally recommended, their polarity can sometimes influence the ortho/para selectivity. It is advisable to screen a few different polar aprotic solvents (e.g., DMSO, DMF, and acetonitrile) to determine the optimal one for your desired regioselectivity.

  • Nucleophile Choice: Bulky nucleophiles may preferentially attack the less sterically hindered para position (C5). If you are observing a mixture of isomers, consider if the size of your nucleophile could be a contributing factor.

  • Temperature Control: Reaction temperature can also affect regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products.

  • Computational Analysis: For a deeper understanding, computational studies (DFT calculations) can be employed to predict the relative activation energies for nucleophilic attack at each of the three fluorine-bearing carbons.[1] This can provide valuable insights into the inherent reactivity of the substrate.

Issue 3: Unexpected Side Products

Question: I am observing unexpected side products in my reaction, particularly when using phenol or thiophenol nucleophiles. What could be happening?

Answer:

The formation of unexpected side products can arise from various secondary reactions. With nucleophiles like phenols, a common side reaction is the formation of benzofurans.

Causality and Explanation:

  • Intramolecular Cyclization: When this compound reacts with a phenol, the initial SNAr product is a phenoxy-substituted trifluoronitrobenzene. If the substitution occurs at the C1 or C2 position, the resulting product can undergo a subsequent intramolecular nucleophilic attack of the phenoxide oxygen onto an adjacent C-F bond, leading to the formation of a substituted benzofuran.[8][9][10] A similar cyclization can occur with thiophenols to form benzothiophenes.[11][12][13][14][15]

  • Vicarious Nucleophilic Substitution (VNS): Although generally slower than SNAr of fluorine, VNS is a potential competing reaction where a nucleophile attacks a carbon atom bearing a hydrogen atom.[16] This is more likely to occur with carbanionic nucleophiles.

Troubleshooting and Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1 equivalents) to favor the initial intermolecular SNAr reaction.

  • Temperature and Reaction Time: Monitor the reaction closely and avoid prolonged heating once the initial substitution product is formed. Lowering the reaction temperature may also help to suppress the subsequent cyclization.

  • Choice of Base: The choice of base can be critical. A weaker base might be sufficient to deprotonate the phenol/thiophenol without promoting the intramolecular cyclization as strongly as a very strong base.

  • Solvent Effects: The solvent can influence the rate of the intramolecular cyclization. It may be beneficial to screen different polar aprotic solvents to find one that disfavors the cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: Which solvent is the best starting point for my SNAr reaction with this compound?

A1: For most nucleophiles, Dimethyl Sulfoxide (DMSO) is an excellent starting point. Its high polarity effectively solvates cations, liberating the nucleophile, and it efficiently stabilizes the Meisenheimer intermediate.[6] If solubility or downstream processing is a concern, Dimethylformamide (DMF) is a very common and effective alternative.[7]

Q2: Can I use a protic solvent like ethanol or methanol?

A2: It is generally not recommended. Protic solvents can form strong hydrogen bonds with anionic or basic nucleophiles, which significantly reduces their reactivity.[6] This often leads to sluggish or incomplete reactions. However, in some specific cases, such as with neutral amine nucleophiles, a protic solvent in the presence of a base might be used, but polar aprotic solvents are almost always superior.[2][7]

Q3: How does water content in my solvent affect the reaction?

A3: Water is a protic solvent and can have several detrimental effects. It can solvate and deactivate the nucleophile, and if you are using a strong base, it will be consumed by the water. For optimal results, it is best to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any "greener" solvent alternatives to DMSO and DMF?

A4: The search for greener alternatives to traditional polar aprotic solvents is an active area of research. Some potential alternatives that have been explored for SNAr reactions in general include Cyrene (dihydrolevoglucosenone) and 2-MeTHF, although their compatibility and effectiveness with this compound and your specific nucleophile would need to be experimentally verified.[17]

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile (e.g., Piperidine)
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2-0.5 M), add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with a Phenol Nucleophile
  • In a round-bottom flask, dissolve the phenol nucleophile (1.1 eq) in anhydrous DMF (0.2-0.5 M).

  • Add a base such as potassium carbonate (2.0 eq) and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC.

  • After completion of the initial substitution, cool the reaction to minimize potential side reactions.

  • Work-up the reaction as described in the amine protocol.

Data Summary

Solvent TypeExamplesEffect on SNAr RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh Poorly solvates the nucleophile, leaving it "naked" and highly reactive. Stabilizes the Meisenheimer intermediate.[6]
Protic Water, Ethanol, MethanolLow Strongly solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.[6]
Non-Polar Aprotic Toluene, Hexane, DioxaneVery Low Poor solubility of many nucleophiles and does not stabilize the charged intermediate.

Visualizing the Reaction Pathway

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex as the key intermediate.

SNAr_Mechanism reactants This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition (Rate-Determining Step) product Substituted Product + F⁻ meisenheimer->product Elimination

Caption: The Addition-Elimination Mechanism of SNAr.

Solvent Selection Workflow

A decision-making flowchart for selecting the appropriate solvent system.

Solvent_Selection start Start: S N Ar Reaction of This compound solvent_choice Choose a Polar Aprotic Solvent start->solvent_choice dmso Try DMSO first solvent_choice->dmso Recommended dmf Try DMF as an alternative solvent_choice->dmf Alternative acetonitrile Consider Acetonitrile solvent_choice->acetonitrile Option reaction_check Reaction proceeding satisfactorily? dmso->reaction_check dmf->reaction_check acetonitrile->reaction_check troubleshoot Troubleshoot: - Increase Temperature - Check Nucleophile/Base - Ensure Anhydrous Conditions reaction_check->troubleshoot No end Reaction Optimized reaction_check->end Yes yes Yes no No troubleshoot->solvent_choice Re-evaluate Solvent/Conditions

Caption: Decision workflow for solvent selection in SNAr reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. BenchChem.
  • MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • ResearchGate. (2021). Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • BenchChem. (2025).
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • ResearchGate. (2019).
  • PubMed Central. (2020).
  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction.
  • CORE. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • PubMed Central. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Chemistry Stack Exchange. (2013).
  • Nature. (2021).
  • Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis.
  • Royal Society of Chemistry. (1983). Reaction of 1,3,5-trifluorotrinitrobenze with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
  • Royal Society of Chemistry. (1982). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • PubChem. (n.d.). 2,4-Difluoro-6-nitrophenol.
  • Google Patents. (1992).
  • CymitQuimica. (n.d.). This compound.
  • MDPI. (2021).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene.
  • Google Patents. (1988).
  • ResearchGate. (2021).
  • Google Patents. (2010).
  • MDPI. (2021).
  • Google Patents. (2002).
  • PubMed Central. (2022). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.

Sources

Technical Support Center: Managing Exothermic Reactions of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions involving 1,2,5-trifluoro-3-nitrobenzene. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the technical insights and practical guidance necessary to handle this reagent safely and effectively in your experimental workflows. The information herein is curated to explain the "why" behind the "how," ensuring a deep understanding of the reaction dynamics and safety protocols.

Introduction: The Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the presence of two key activating features on the aromatic ring: three fluorine atoms and a nitro group. These electron-withdrawing groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is often highly exothermic.[1][2]

The strong electron-withdrawing nature of the nitro group, especially when positioned ortho or para to a leaving group (in this case, a fluorine atom), stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction.[2][3] This stabilization accelerates the reaction rate, leading to a rapid release of heat. If not properly controlled, this exotherm can lead to a runaway reaction, posing a significant safety hazard.[4][5]

This guide will provide a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards of this compound include:

  • Chemical Reactivity: As a poly-fluorinated nitroaromatic compound, it is highly reactive towards nucleophiles, leading to potentially vigorous exothermic reactions.[1]

  • Toxicity: It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. This decomposition can be catalyzed by impurities.

Q2: I am planning a nucleophilic aromatic substitution (SNAr) reaction with an amine. What are the key parameters I need to control to prevent a runaway reaction?

A2: To prevent a runaway SNAr reaction, you must meticulously control the following parameters:

  • Rate of Reagent Addition: The nucleophile (amine) should be added slowly and in a controlled manner to the solution of this compound. This prevents the rapid accumulation of reactants and allows the cooling system to dissipate the heat generated.

  • Temperature: The reaction should be conducted at a carefully controlled low temperature, typically using an ice bath or a cryostat. Continuous monitoring of the internal reaction temperature is crucial.

  • Agitation: Efficient and constant stirring is essential to ensure homogenous mixing and prevent the formation of localized "hot spots" where the reaction can accelerate uncontrollably.

  • Concentration: The reaction should be performed at a suitable dilution. Higher concentrations of reactants lead to a faster reaction rate and greater heat output per unit volume.

Q3: How do I choose an appropriate solvent for my SNAr reaction?

A3: The choice of solvent is critical for both reaction efficiency and safety. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used.[7] These solvents can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion. However, it is important to consider the thermal stability of the solvent in the presence of the reactants and potential byproducts. Always consult the safety literature for solvent-reagent compatibility.

Q4: What is the best way to quench a reaction involving this compound?

A4: The appropriate quenching procedure depends on the scale and nature of your reaction. For a standard laboratory-scale SNAr reaction, a common and effective method is to slowly and carefully add the reaction mixture to a vigorously stirred, large volume of cold water or an ice/water mixture.[8] This serves to:

  • Dilute the reactants: Slowing down the reaction rate.

  • Dissipate heat: The large thermal mass of the water absorbs the heat of reaction and dilution.

  • Precipitate the product: Many organic products are insoluble in water, allowing for easy isolation.

Caution: Never add water directly to the reaction mixture, as the heat of dilution of any acids present can cause a dangerous temperature spike.[9]

For highly reactive or large-scale reactions, a pre-determined quenching protocol with a specific quenching agent (e.g., a mild acid or a reducing agent) may be necessary. This should be developed and validated on a small scale first.

Q5: Are there any known incompatible materials with this compound?

A5: Besides strong nucleophiles, this compound should be considered incompatible with:

  • Strong bases: Can lead to vigorous reactions and decomposition.

  • Strong reducing agents: The nitro group can be reduced in a highly exothermic manner.

  • Strong oxidizing agents: Although the nitro group is an oxidizing functionality, further oxidation under harsh conditions can lead to instability.

  • Certain metals: Some metals can catalyze the decomposition of nitro compounds.

Always consult the Safety Data Sheet (SDS) and other chemical safety resources before mixing this compound with other chemicals for the first time.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Scenario 1: Uncontrolled Temperature Rise During Reagent Addition

Question: I am adding my amine nucleophile to a solution of this compound in DMF, and the internal temperature is rising rapidly despite my cooling bath. What should I do?

Answer: An uncontrolled temperature rise is a critical situation that requires immediate and calm action.

Immediate Actions:

  • Stop the addition of the nucleophile immediately.

  • Ensure maximum cooling: Check that your cooling bath is at the target temperature and that there is good thermal contact with the reaction flask. If possible, add more cooling medium (e.g., dry ice to an acetone bath).

  • If the temperature continues to rise dramatically, and you have a pre-planned emergency procedure, prepare to quench the reaction. This typically involves slowly transferring the reaction mixture to a large, vigorously stirred vessel containing a suitable quenching agent (e.g., cold water or a dilute acid solution). This should only be done as a last resort and with extreme caution. [9]

  • Alert a colleague and your lab supervisor. Do not handle a potential runaway reaction alone.

Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measure
Addition Rate Too Fast The rate of heat generation is exceeding the rate of heat removal by the cooling system.Use a syringe pump or a dropping funnel with a pressure-equalizing arm for slow, controlled addition.
Inadequate Cooling The cooling bath is not cold enough or has insufficient capacity for the scale of the reaction.Use a larger cooling bath or a more effective cooling medium (e.g., a dry ice/acetone slush). For larger scale reactions, consider a cryostat.
Poor Agitation Inefficient stirring is creating localized "hot spots" where the reaction is accelerating.Use an appropriately sized stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing.
Incorrect Concentration The reaction is too concentrated, leading to a high rate of heat generation.Perform the reaction at a higher dilution. Conduct small-scale experiments to determine a safe concentration.
Scenario 2: Reaction Fails to Initiate or Proceeds Very Slowly

Question: I have mixed my reactants at a low temperature, but I am not seeing any product formation by TLC or LC-MS analysis. What could be the problem?

Answer: A lack of reaction at low temperatures can be due to several factors.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your this compound and your nucleophile are pure and that your solvent is anhydrous. Moisture can deactivate many nucleophiles.

  • Check for an Induction Period: Some reactions have an initial induction period. Continue to monitor the reaction for a reasonable amount of time before making any changes.

  • Gradual Temperature Increase: If the reaction has not started after a prolonged period at low temperature, you can try to slowly and cautiously warm the reaction mixture by a few degrees at a time. Monitor the temperature closely for any signs of an exotherm. Never heat a reaction that has not started without careful consideration of the potential for a delayed, rapid exotherm.

  • Consider a Catalyst: Some SNAr reactions can be facilitated by a phase-transfer catalyst or a specific base. Consult the literature for similar reactions.

Logical Flow for Troubleshooting a Slow Reaction:

slow_reaction start Reaction Not Initiating check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_time Allow for Potential Induction Period check_reagents->check_time Reagents OK gradual_warming Gradually Increase Temperature with Caution check_time->gradual_warming No Initiation consider_catalyst Research and Consider a Suitable Catalyst gradual_warming->consider_catalyst No Exotherm success Reaction Initiates gradual_warming->success Exotherm Observed consider_catalyst->success Catalyst Effective failure Reaction Still Fails consider_catalyst->failure Catalyst Ineffective

Caption: Troubleshooting workflow for a slow or non-initiating reaction.

Scenario 3: Formation of Unexpected Byproducts

Question: My reaction is producing a significant amount of a byproduct that I cannot identify. How can I minimize this?

Answer: The formation of byproducts in SNAr reactions with poly-fluorinated aromatics can occur if there are multiple reactive sites.

Potential Causes and Solutions:

Potential Cause Explanation Solution
Di- or Tri-substitution If an excess of the nucleophile is used or if the reaction temperature is too high, substitution at more than one fluorine position can occur.Use a stoichiometric amount or a slight excess of the nucleophile. Maintain a low reaction temperature.
Reaction at an Unintended Position While substitution is electronically favored at certain positions, a highly reactive nucleophile or high temperatures might lead to substitution at other positions.Lower the reaction temperature to increase selectivity. Consider using a less reactive nucleophile if possible.
Decomposition At higher temperatures, the starting material or product may begin to decompose, leading to a complex mixture of byproducts.Maintain a consistently low reaction temperature throughout the experiment.

Experimental Workflow for Optimizing Reaction Specificity:

optimize_specificity start Byproduct Formation Observed analyze_byproduct Characterize Byproduct (MS, NMR) start->analyze_byproduct stoichiometry Adjust Nucleophile Stoichiometry analyze_byproduct->stoichiometry Hypothesize Cause temperature Lower Reaction Temperature stoichiometry->temperature nucleophile Consider a Milder Nucleophile temperature->nucleophile optimized Optimized Conditions: High Yield of Desired Product nucleophile->optimized

Caption: Workflow for optimizing reaction specificity and minimizing byproducts.

Part 3: Experimental Protocols and Data

Representative SNAr Protocol with an Amine

This protocol is a general guideline for the reaction of a fluoronitroaromatic compound with an amine nucleophile and should be adapted and optimized for this compound on a small scale.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Suitable base (e.g., K2CO3 or Et3N), if the amine is used as its salt.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1.1 equivalents) and the base (if required) in the anhydrous solvent.

  • Slowly add the amine solution to the dropping funnel.

  • Add the amine solution dropwise to the stirred solution of this compound over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolate the product by filtration or extraction.

Comparative Reactivity Data (Qualitative)

The following table provides a qualitative comparison of factors influencing the exothermicity of SNAr reactions with fluoronitroaromatic compounds.

Parameter Condition A Condition B Expected Exotherm
Nucleophile AnilinePiperidinePiperidine > Aniline
Solvent TolueneDMSODMSO > Toluene
Concentration 0.1 M1.0 M1.0 M > 0.1 M
Temperature 0 °C25 °C25 °C > 0 °C

References

  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Application Notes and Protocols for 1,2,4,5-Tetrafluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (URL not available)
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Rapid Cesium Fluoride Catalyzed Synthesis of 5-Aryloxy-1-phenyl-1H-tetrazoles via Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. [Link]

  • New methodology for nucleophilic uorination - Durham E-Theses. [Link]

  • Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene - Benchchem. (URL not available)
  • Caesium fluoride - Wikipedia. [Link]

  • (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]

  • This compound | C6H2F3NO2 | CID 3017703 - PubChem. [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (URL not available)
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Runaway reactions, case studies, lessons learned - ARIA. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). [Link]

  • Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol | Request PDF - ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. [Link]

  • CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. [Link]

  • Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2,5-trifluoro-3-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who handle this critical fluorinated intermediate. Achieving high purity is paramount for successful downstream applications, and this guide provides in-depth, field-proven methodologies and troubleshooting advice to address common purification challenges.

Introduction: The Challenge of Purity

This compound is a valuable building block in synthetic chemistry, particularly for creating complex pharmaceutical and agrochemical compounds.[1] Its reactivity is largely dictated by the electron-withdrawing nitro group and the specific arrangement of fluorine atoms, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[2] However, synthetic routes can often lead to a mixture of isomers, incompletely reacted materials, and other byproducts. The presence of these impurities can severely impact reaction yields, introduce downstream separation difficulties, and compromise the integrity of the final product. This guide provides a systematic approach to identifying and removing these impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the typical impurities I should expect in my crude this compound sample?

A: Impurities are typically related to the synthetic pathway. Common culprits include:

  • Isomeric Impurities: Other trifluoronitrobenzene isomers (e.g., 1,2,4-trifluoro-5-nitrobenzene, 1,3,5-trifluoro-2-nitrobenzene) formed during non-selective fluorination or nitration steps.[3]

  • Reaction Precursors: Unreacted starting materials, such as partially fluorinated nitrobenzenes or nitrated fluorobenzenes.

  • Side-Reaction Products: Compounds resulting from over-nitration, under-fluorination, or hydrodefluorination.

  • Residual Reagents & Solvents: Traces of acids (sulfuric, nitric), solvents used during synthesis or workup (e.g., dichloromethane), and water.[4]

Q2: How can I reliably assess the purity of my sample?

A: A multi-faceted analytical approach is recommended for a comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse method for volatile and semi-volatile compounds. It is excellent for separating isomers and identifying impurities based on their mass-to-charge ratio and fragmentation patterns.[4][5]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is highly effective for analyzing nitroaromatic compounds.[6][7] A C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase and UV detection (around 260-280 nm) is a standard starting point.[7]

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities, as the chemical shifts are highly sensitive to the electronic environment.

Q3: My crude product is a dark yellow or brown liquid. Does this indicate significant impurity?

A: Yes, typically. Pure this compound should be a pale yellow liquid.[8] Darker coloration often points to the presence of phenolic byproducts, polymeric materials, or residual nitrating acids. These impurities can often be removed by distillation or chromatography.

Q4: Which primary purification technique—distillation or chromatography—is best for my situation?

A: The choice depends on the nature of the impurities. The following workflow provides a decision-making framework.

G start Analyze Crude Sample (GC-MS, HPLC) decision1 Are impurities volatile with different B.P.? start->decision1 decision2 Are impurities non-volatile (salts, polymers)? decision1->decision2 No proc1 Fractional Vacuum Distillation decision1->proc1 Yes decision3 Are impurities isomers with similar B.P. but different polarity? decision2->decision3 No proc2 Simple Vacuum Distillation decision2->proc2 Yes proc3 Silica Gel Column Chromatography decision3->proc3 Yes end_node High Purity Product decision3->end_node No (Re-evaluate) proc1->end_node proc2->end_node proc3->end_node

Caption: Purification Method Selection Workflow.

Section 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed protocols and solutions to common problems encountered during purification.

Guide 1: Purification by Fractional Vacuum Distillation

Expert Insight: Vacuum distillation is the preferred method for separating compounds with different boiling points. Lowering the pressure reduces the boiling point, which is critical for preventing the thermal decomposition that nitroaromatic compounds can undergo at high temperatures.

Troubleshooting Q&A:

  • Q: My product is darkening or decomposing in the distillation flask. What's happening?

    • A: The temperature is too high. This is a sign of thermal degradation. Solution: Increase the vacuum (lower the pressure) to further decrease the boiling point. Ensure the heating mantle is not set too high and that the flask is not being heated above the liquid level.

  • Q: I'm not getting a good separation between my product and an impurity fraction.

    • A: This indicates an inefficient separation. Solutions:

      • Improve the Column: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or structured packing).

      • Slow Down: Reduce the distillation rate by lowering the heat input. A slower distillation allows for more theoretical plates of separation.

      • Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, smearing the separation between fractions. Use a high-quality vacuum pump and a pressure controller if available.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound (no more than 2/3 full) and a magnetic stir bar or a few boiling chips to the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 5-10 mmHg).

  • Heating & Stirring: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions: As the temperature rises, collect any low-boiling impurities as a "forerun" fraction. When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range (e.g., 2-3 °C).

  • Shutdown: Once the main fraction is collected and the temperature begins to rise again or distillation slows significantly, remove the heat source. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

  • Analysis: Analyze all collected fractions by GC-MS or HPLC to confirm purity.[4][9]

Guide 2: Purification by Flash Column Chromatography

Expert Insight: Flash chromatography is ideal for separating compounds with different polarities, such as isomers or byproducts that have similar boiling points to the main product.[10] The choice of the mobile phase (eluent) is critical for achieving a good separation on a stationary phase like silica gel.

Troubleshooting Q&A:

  • Q: My compound is streaking down the column instead of forming a tight band.

    • A: This is often caused by applying too much sample or using a solvent system in which the compound is too soluble. Solutions:

      • Reduce Load: Ensure the sample load is no more than 1-5% of the silica gel mass.

      • Adjust Solvent: Use a less polar eluent system for the initial loading and elution.

      • Sample Application: Adsorb the liquid sample onto a small amount of silica gel first, then load the dry powder onto the top of the column. This "dry loading" technique often results in sharper bands.

  • Q: I can't separate my product from a key impurity.

    • A: The polarity difference between the two compounds is insufficient for separation with the current eluent. Solutions:

      • Fine-Tune the Eluent: Perform thin-layer chromatography (TLC) analysis with various solvent mixtures to find an eluent that gives a better separation (larger difference in Rf values).

      • Use a Gradient: Start with a very nonpolar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help resolve closely eluting compounds.[10]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. Aim for an Rf value of ~0.3 for the desired product. A good starting point for nitroaromatics is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen nonpolar solvent (e.g., hexane) as a slurry. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane). If possible, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.

  • Monitoring: Monitor the eluting fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the final purity using GC-MS or HPLC.

Section 3: Analytical Data & Methods

Accurate analysis is the foundation of any purification protocol. The following tables provide recommended starting conditions for assessing the purity of this compound.

Table 1: Recommended Starting Conditions for Purity Analysis

Parameter HPLC-UV Method GC-MS Method
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Capillary (e.g., HP-5ms, 30 m x 0.25 mm)
Mobile Phase/Carrier Isocratic: 60:40 Methanol:Water[7] Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 30 °C Oven Program: 80 °C (2 min), ramp to 250 °C at 15 °C/min
Detector UV at 265 nm Mass Spectrometer (Scan m/z 40-400)

| Injection Volume | 10 µL | 1 µL (Split 50:1) |

Table 2: Common Eluent Systems for Silica Gel Chromatography

Solvent System (v/v) Polarity Typical Use Case
100% Hexane Very Low Pre-elution, removal of very nonpolar impurities
95:5 Hexane:Ethyl Acetate Low Eluting the main product, good for initial trials
90:10 Hexane:Ethyl Acetate Medium-Low For slightly more polar impurities or faster elution

| 80:20 Hexane:Dichloromethane | Medium | Alternative system for resolving difficult separations |

References

  • Google Patents. (n.d.). Preparation of nitrofluoroaromatic compounds. (GB2291871A).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved January 12, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Wiedwald, J., et al. (n.d.). Nonclassical Recrystallization. Angewandte Chemie. Retrieved January 12, 2026, from [Link]

  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.66684-57-9. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 1,2,4-trifluorobenzene. (CN110498730B).
  • Chemiz. (2023, December 31). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (US6930214B2).
  • American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved January 12, 2026, from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved January 12, 2026, from [Link]

  • PubMed. (2021, March 15). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks. Retrieved January 12, 2026, from [Link]

  • Teledyne ISCO. (2019, October 29). General Chromatographic Techniques for Natural Products Purification [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. (EP1468983B1).

Sources

preventing unwanted side reactions in SNAr of polyfluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving polyfluoronitrobenzene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful reactions and seek to optimize their outcomes by preventing common side reactions. We will move beyond simple protocols to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during SNAr experiments with polyfluoronitrobenzenes.

Q1: My SNAr reaction is showing low or no conversion. What are the primary factors to check?

A: Low conversion is typically traced back to one of three core issues: insufficient activation of the aromatic ring, inadequate reaction conditions to facilitate the formation of the key intermediate, or a nucleophile of insufficient strength.

  • Activation: The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is critically dependent on the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group (fluorine).[1][2] The nitro group (-NO2) is an excellent activator. If your substrate lacks this ortho/para relationship, the activation energy will be significantly higher.

  • Solvent Choice: The Meisenheimer complex is ionic. Therefore, polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are essential to stabilize this charged intermediate and lower the reaction's activation energy.[3][4] Running the reaction in a nonpolar solvent like toluene or hexane will severely inhibit or completely prevent the reaction.[4]

  • Base and Nucleophile Strength: Many nucleophiles (e.g., alcohols, phenols, secondary amines) require deprotonation by a base to become sufficiently reactive. An insufficiently strong base or incorrect stoichiometry will result in a low concentration of the active nucleophile. Common bases range from milder inorganic carbonates (K2CO3, Cs2CO3) to stronger hydrides (NaH) or alkoxides (t-BuOK).[3][5]

Q2: I've isolated a significant amount of a hydroxynitrobenzene byproduct instead of my target molecule. What is the cause?

A: This is a classic case of a competing hydrolysis reaction. If water is present in your reaction mixture, it can be deprotonated by the base to form hydroxide ions (OH-). Hydroxide is a potent nucleophile and will compete with your intended nucleophile, attacking the activated ring to form the corresponding phenol.[6] The solution is rigorous exclusion of water by using anhydrous solvents, flame-drying glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: Why is fluorine the preferred leaving group in these reactions, even though the C-F bond is so strong?

A: This is a key feature of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[7] The breaking of the carbon-leaving group bond occurs in the second, faster step. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect makes the carbon atom it's attached to (the ipso-carbon) more electrophilic and thus more susceptible to nucleophilic attack. This enhanced rate of the first step far outweighs the difficulty of breaking the strong C-F bond in the second step.[2][8]

Q4: My product analysis shows a mixture of isomers, but I expected a single regioselective product. What could be happening?

A: The high regioselectivity of SNAr on nitroaromatics is governed by the superior ability of an ortho or para nitro group to stabilize the Meisenheimer intermediate via resonance.[9][10] If you are observing a loss of selectivity, consider two possibilities:

  • Harsh Conditions: Excessively high temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions (e.g., a second substitution or attack at a meta-position).

  • Benzyne Mechanism: If a very strong base is used (e.g., sodium amide, NaNH2), a competing elimination-addition (benzyne) mechanism can occur.[8][10] This pathway is not regioselective in the same way as SNAr and often leads to a mixture of products where the nucleophile adds to different positions on the ring.[10] This is more common with less-activated aryl halides but can be a factor under specific conditions.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving persistent side reactions.

Problem 1: Reduction of the Nitro Group
  • Symptom: You observe the formation of an amino-substituted byproduct or complete conversion of your starting material/product to its aniline derivative. This is often detected by mass spectrometry (loss of 46 amu, gain of 16 amu) or a significant change in polarity on TLC.

  • Potential Causes & Mechanistic Insight: The nitro group is susceptible to reduction under certain chemical conditions. Some nucleophiles, particularly thiols, can act as reducing agents, especially at elevated temperatures. Additionally, certain reagents used for workup or purification might inadvertently cause reduction. Common laboratory reducing agents like SnCl2, sodium dithionite, or catalytic hydrogenation with Pd/C are highly effective at converting nitro groups to amines and serve as a reference for the type of reductive potential to avoid.[11][12]

  • Diagnostic Workflow & Solutions:

    • Analyze the Nucleophile: Is your nucleophile known to have reducing properties (e.g., H2S, NaHS, certain thiols)? If so, this is the likely cause.

    • Review Reaction Conditions: High temperatures can promote undesired redox reactions.

    • Check Workup Procedures: Avoid acidic workups with reactive metals (like tin or iron).[11]

    • Solution Protocol:

      • If the nucleophile is the issue, explore alternative synthetic routes or consider protecting the nitro group, though this adds complexity.

      • Attempt the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor by LCMS to find the optimal balance between SNAr and reduction.

      • For workup, use a neutral or mildly basic aqueous quench followed by extraction.

Problem 2: Multiple Fluorine Substitutions
  • Symptom: In addition to your desired monosubstituted product, you isolate di- or tri-substituted products.

  • Potential Causes & Mechanistic Insight: The initial SNAr product may still be sufficiently activated for a subsequent substitution. For example, if the nucleophile added is also electron-withdrawing, or if other fluorine atoms are in activated positions (ortho/para to the same nitro group), further reaction is possible. This issue is controlled by stoichiometry and reaction kinetics.

  • Diagnostic Workflow & Solutions:

    • Stoichiometry Control: This is the most critical parameter. Using a slight excess of the polyfluoronitrobenzene (e.g., 1.1 to 1.2 equivalents) relative to the nucleophile can help consume the nucleophile before it can react a second time.

    • Temperature and Time: Run the reaction at a lower temperature and monitor carefully. Stop the reaction as soon as the starting material is consumed to prevent the slower, secondary substitution from occurring.

    • Solution Protocol:

      • Standard Approach: To a solution of the nucleophile (1.0 eq) and base (1.1 eq) in anhydrous DMF, slowly add a solution of the polyfluoronitrobenzene (1.05 - 1.1 eq) in DMF at 0 °C or room temperature.

      • Monitoring: Follow the reaction progress by TLC or LCMS every 15-30 minutes. Quench the reaction immediately upon disappearance of the nucleophile or optimal formation of the desired product.

Table 1: Guiding Reaction Parameter Adjustments
ParameterIssue IndicatedRecommended Action & Rationale
Solvent Low/No ReactionSwitch from nonpolar/protic to a polar aprotic solvent (DMF, DMSO, MeCN). Rationale: Stabilizes the charged Meisenheimer intermediate.[4]
Base Low/No Reaction (with protic Nu)Use a stronger base (e.g., K2CO3 → NaH). Rationale: Ensures complete deprotonation of the nucleophile to its more reactive conjugate base form.[3]
Formation of Benzyne IsomersSwitch to a weaker base (e.g., NaNH2 → K2CO3). Rationale: Avoids the elimination-addition pathway by disfavoring proton abstraction from the ring.[8]
Temperature Low/No ReactionIncrease temperature incrementally (e.g., RT → 50 °C → 80 °C). Rationale: Provides activation energy for the rate-determining nucleophilic attack.
Poor Selectivity / Side ProductsDecrease temperature. Rationale: Increases the kinetic difference between the desired reaction and undesired, higher-activation-energy side reactions.
Atmosphere Phenolic ByproductsSwitch to an inert atmosphere (N2 or Ar) and use anhydrous reagents. Rationale: Excludes atmospheric moisture, preventing hydrolysis.
Key Mechanistic Pathways and Troubleshooting Logic

Visualizing the reaction pathways is essential for effective troubleshooting. The following diagrams illustrate the desired SNAr mechanism and a logical workflow for diagnosing common issues.

SNAr_Mechanism cluster_resonance Stabilization Reactants Polyfluoronitrobenzene + Nucleophile (Nu⁻) TS1 RDS Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO₂) TS1->Meisenheimer 1. Addition (Slow) Product Substituted Product + Fluoride (F⁻) Meisenheimer->Product 2. Elimination (Fast) Resonance Structure 1 Resonance Structure 1 Meisenheimer->Resonance Structure 1 Resonance Structure 2\n(Negative charge on NO₂ oxygen) Resonance Structure 2 (Negative charge on NO₂ oxygen) Resonance Structure 1->Resonance Structure 2\n(Negative charge on NO₂ oxygen)

Caption: The two-step Addition-Elimination mechanism of SNAr.

Troubleshooting_Workflow cluster_yield Yield & Conversion Issues cluster_purity Purity & Selectivity Issues Start Problem Observed in SₙAr Reaction LowYield Low / No Conversion Start->LowYield SideProduct Unexpected Side Products Start->SideProduct CheckSolvent Is solvent polar aprotic (DMF, DMSO)? LowYield->CheckSolvent CheckBase Is base strong enough for nucleophile? CheckSolvent->CheckBase Yes Sol_Solvent Action: Change Solvent CheckSolvent->Sol_Solvent No CheckTemp Is temperature sufficient? CheckBase->CheckTemp Yes Sol_Base Action: Use Stronger Base CheckBase->Sol_Base No Sol_Temp Action: Increase Temperature CheckTemp->Sol_Temp No IsPhenol Is it a phenol? SideProduct->IsPhenol IsReduced Is NO₂ group reduced? IsPhenol->IsReduced No Sol_Dry Action: Use Anhydrous Conditions IsPhenol->Sol_Dry Yes IsIsomer Is it an isomer? IsReduced->IsIsomer No Sol_Reduce Action: Lower Temp / Check Nu⁻ IsReduced->Sol_Reduce Yes Sol_Isomer Action: Lower Temp / Weaker Base IsIsomer->Sol_Isomer Yes

Caption: A decision-tree workflow for troubleshooting SNAr reactions.

References
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]

  • Tuning Green Explosives through SNAr Chemistry. ResearchGate. [Link]

  • Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. ResearchGate. [Link]

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • How do you selectively reduce the nitro group? ResearchGate. [Link]

  • Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Reduction of nitro group in the presence of a nitrile. Reddit. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

Sources

Technical Support Center: Enhancing Nucleophilic Substitution Rates on 1,2,5-Trifluoro-3-Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 1,2,5-trifluoro-3-nitrobenzene. This guide is structured as a series of frequently asked questions and troubleshooting protocols to provide researchers, scientists, and drug development professionals with actionable insights for enhancing the rate of nucleophilic aromatic substitution (SNAr) on this highly activated substrate.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with this compound is slow or incomplete. What are the most critical parameters to investigate first?

When a reaction is sluggish, it is essential to systematically evaluate the core components of the reaction. The rate of an SNAr reaction is primarily dictated by the stability of the intermediate Meisenheimer complex.[1][2][3] The key levers to enhance this are:

  • Solvent System: This is often the most impactful variable. Ensure you are using a polar aprotic solvent.

  • Nucleophile Potency: The reactivity of your nucleophile can be dramatically influenced by the reaction conditions.

  • Reaction Temperature: Increasing temperature will increase the reaction rate, but must be balanced against potential side reactions.

  • Reagent Purity and Stoichiometry: Water contamination can deactivate anionic nucleophiles, and incorrect stoichiometry can lead to incomplete conversion or side product formation.

Q2: Why is this compound so reactive towards nucleophiles, and which fluorine is the most likely to be substituted?

The high reactivity of this substrate is due to the powerful, synergistic electron-withdrawing effects of the nitro group and the three fluorine atoms. These groups strongly stabilize the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr mechanism.[1][4][5]

  • Mechanism: The reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks an electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). In the second, faster step, the leaving group (fluoride) is expelled, restoring aromaticity.[2][3]

  • Regioselectivity: Substitution occurs preferentially at positions ortho and para to the strongly deactivating nitro group. In this compound, the fluorines at positions 1 and 5 are ortho and para to the nitro group, respectively. The fluorine at position 2 is meta. Therefore, nucleophilic attack will overwhelmingly occur at the C1 or C5 position, as the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[1][5] The fluorine at C1 is often the most reactive due to the combined inductive effects of the adjacent fluorine at C2.

SNAr_Mechanism sub 1,2,5-Trifluoro- 3-nitrobenzene mc Meisenheimer Complex (Resonance Stabilized) sub->mc Attack (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod Elimination (Fast) lg Fluoride (F⁻)

Caption: General mechanism for SNAr reactions.

Q3: How does my choice of solvent impact the reaction rate, and which solvents are recommended?

Solvent choice is critical. Polar aprotic solvents are highly recommended because they can solvate the cation (e.g., Na⁺, K⁺) associated with an anionic nucleophile, but they do not strongly solvate the nucleophilic anion itself.[6][7] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water or alcohols) form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[6][8]

Solvent ClassExamplesEffect on SNAr Rate
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighly Recommended. Maximizes nucleophile reactivity, leading to significant rate enhancement.[9][10]
Ethers THF, Dioxane, 2-MeTHFGood. Less polar than DMSO/DMF but still effective for many reactions, offering a less hazardous profile.[9]
Polar Protic Water, Methanol, EthanolNot Recommended. Severely decreases the rate by solvating and deactivating the nucleophile via hydrogen bonding.[6]
Nonpolar Aprotic Toluene, HexanePoor. Generally poor solubility for ionic nucleophiles and does not effectively promote the charge separation in the transition state.[9][11]
Q4: My nucleophile doesn't seem reactive enough. How can I increase its potency?

If your nucleophile is a neutral species (e.g., an amine or alcohol), it must be deprotonated to form the more potent anionic nucleophile (an amide or alkoxide).

  • Choice of Base: Use a non-nucleophilic base that is strong enough to fully deprotonate your nucleophile. For alcohols (ROH), sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For amines, a strong base like potassium carbonate (K₂CO₃) or an organic base like DBU may be sufficient, depending on the amine's pKa.

  • Anhydrous Conditions: For highly basic anionic nucleophiles (e.g., alkoxides generated with NaH), ensure the reaction is run under strictly anhydrous conditions. Any moisture will quench the nucleophile.

  • Steric Hindrance: Highly bulky nucleophiles may react more slowly. If possible, select a less sterically hindered analogue.[6]

Q5: I'm observing significant side product formation, including decomposition. What are the likely causes and solutions?

Unwanted side products often arise from conditions that are too harsh or from competing reaction pathways.

  • Disubstitution: Given the high activation of the ring, substitution of a second fluorine atom can occur.

    • Solution: Use a controlled stoichiometry, typically 1.0-1.1 equivalents of the nucleophile. Add the nucleophile slowly to the substrate solution at a lower temperature to maintain low instantaneous concentrations.

  • Decomposition: The vibrant colors often seen in SNAr reactions indicate the formation of the Meisenheimer complex.[12] However, prolonged exposure to high temperatures and strong bases can lead to decomposition pathways.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Screen different bases; a milder base like K₂CO₃ may be sufficient and less likely to cause degradation than KOtBu or NaH.

  • Hydrolysis: If water is present, especially with a strong base, hydrolysis of the nitro group or displacement of a fluorine by hydroxide can occur.[13]

    • Solution: Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (N₂ or Ar).

Troubleshooting Guides & Protocols

This section provides standardized workflows for common substitution reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Guide 1: General Protocol for Amination

This protocol is a robust starting point for reacting this compound with a secondary amine like morpholine or piperidine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound and anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Add the anhydrous potassium carbonate to the solution.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting_Workflow start Problem: Reaction is Slow or Incomplete q1 Are you using a polar aprotic solvent (DMSO, DMF)? start->q1 a1_yes Switch to DMSO or DMF. Ensure it is anhydrous. q1->a1_yes No q2 Is the nucleophile anionic or is a suitable base present? q1->q2 Yes a1_yes->q2 a2_yes For neutral Nu-H, add base (e.g., K₂CO₃). For anionic Nu⁻, ensure anhydrous conditions. q2->a2_yes No q3 Have you tried increasing the temperature? q2->q3 Yes a2_yes->q3 a3_yes Increase temperature incrementally (e.g., 20°C steps from RT to 80°C). Monitor for decomposition. q3->a3_yes No end Reaction Rate Enhanced q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for a sluggish SNAr reaction.

References

  • Vertex AI Search. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile. Retrieved from [Link]

  • American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Omega.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS.
  • National Institutes of Health. (n.d.).
  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry.
  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • YouTube. (2019).
  • Wordpress. (n.d.). SNAr Solvents and Reagents.
  • Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Sci-Hub. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Chemistry LibreTexts. (2025). 16.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • National Institutes of Health. (2020).
  • National Institutes of Health. (n.d.). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)
  • RSC Publishing. (2023).
  • MDPI. (2024).
  • MDPI. (2025).
  • UNI ScholarWorks. (1924). Note on the Hydrolysis of Nitrobenzene.

Sources

Technical Support Center: Reactions Involving 1,2,5-Trifluoro-3-Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-trifluoro-3-nitrobenzene. This guide is structured to provide expert insights and practical solutions to common challenges encountered during the workup and purification of reactions involving this highly activated aromatic substrate. The question-and-answer format is designed to directly address specific issues you may face in the lab.

Section 1: Frequently Asked Questions (FAQs) - Reaction Workup & Purification

Question 1: Why is my reaction mixture turning dark, and what is the appropriate quenching procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?

Answer: Dark reaction mixtures are common in SNAr reactions, especially when using amine nucleophiles or strong bases, and are not always indicative of a failed reaction. The color can arise from minor side products or the formation of colored intermediates.

The choice of quenching agent is critical and depends on the nature of your nucleophile and reaction conditions. The primary goal is to neutralize any remaining reactive species and facilitate a clean separation.

  • For reactions with basic nucleophiles (e.g., amines, alkoxides): The most common and effective method is to quench with a mild aqueous acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often the preferred choice.[1] It is acidic enough to neutralize common bases like triethylamine or potassium carbonate but is generally not strong enough to hydrolyze sensitive functional groups. A dilute solution of hydrochloric acid (e.g., 1M HCl) can also be used, but care should be taken if your product contains acid-labile groups.

  • For neutral or weakly basic nucleophiles: Quenching by simply pouring the reaction mixture into water is often sufficient. This serves to dilute the reaction mixture and begin the extraction process.

Pro-Tip: Always add the reaction mixture to the quench solution, not the other way around. This helps to dissipate any heat generated during neutralization more effectively and minimizes the risk of side reactions.

Question 2: I'm performing a liquid-liquid extraction, but an emulsion has formed. How can I break it?

Answer: Emulsion formation is a frequent challenge, particularly in reactions involving polar aprotic solvents (like DMF or DMSO), strong bases, or surfactant-like molecules.[2] The high fluorine content of the starting material and product can also alter interfacial tension, contributing to this issue. Here are several proven techniques to break an emulsion, starting with the least disruptive:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[3]

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can force the separation of the two phases.[2][4][5]

  • Gentle Agitation: Gently swirl or stir the mixture with a glass rod. Vigorous shaking is often the cause of the emulsion in the first place.[2][3]

  • Dilution: Dilute the organic layer with more of the extraction solvent. This can alter the density and solvation properties, helping to break the emulsion.[4]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets that form the emulsion.[2][4]

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes aid in separation.

The following flowchart outlines a systematic approach to troubleshooting emulsions:

G start Emulsion Formed During Extraction patience Wait for 10-30 minutes start->patience brine Add Saturated Brine (NaCl) patience->brine Not resolved resolve Layers Separated patience->resolve Resolved swirl Gently Swirl with Glass Rod brine->swirl Not resolved brine->resolve Resolved dilute Dilute Organic Layer (5-10x) swirl->dilute Not resolved swirl->resolve Resolved filter Filter through Celite® dilute->filter Not resolved dilute->resolve Resolved filter->resolve Resolved

Caption: A step-by-step guide to breaking emulsions during workup.

Question 3: My product seems to have some water solubility. How can I maximize my yield during extraction?

Answer: Increased polarity from the nitro group and potential hydrogen bonding capabilities introduced by your nucleophile can lead to partial water solubility of your product. To maximize recovery:

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexane or ether, switch to a more polar extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For a potentially water-soluble compound, perform at least 3-5 extractions of the aqueous layer.

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[2]

  • Back-Extraction: After combining your organic layers, you can sometimes wash them with a minimal amount of water to remove highly water-soluble impurities. However, if your product itself is water-soluble, this should be avoided. Instead, rely on a brine wash to remove bulk water before drying.

Question 4: What are the best practices for monitoring reaction progress by TLC for SNAr reactions involving this compound?

Answer: Thin-Layer Chromatography (TLC) is essential for monitoring the consumption of the starting material and the formation of the product.

  • Solvent System: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 4:1 or 3:1 mixture of Hexanes:EtOAc is often effective. The highly fluorinated starting material is relatively non-polar, while the product's polarity will depend on the nucleophile used.

  • Visualization:

    • UV Light (254 nm): Both the starting material and many aromatic products are UV-active and will appear as dark spots on a fluorescent TLC plate. This is a quick, non-destructive first check.

    • Specific Staining for Nitro Groups: If your product is not UV-active or if spots are faint, a specific stain can be highly effective. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a brightly colored azo dye.[4]

Detailed Protocol for Stannous Chloride Stain: [4]

  • After running the TLC, dry the plate completely.

  • Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.

  • Gently heat the plate (e.g., with a heat gun) for a few minutes.

  • Cool the plate, then spray with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

  • Immediately after, spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

  • Nitro-containing compounds will appear as distinct orange to red spots.

Section 2: Troubleshooting Purification

Question 5: I am having difficulty separating my product from the unreacted this compound by column chromatography. What can I do?

Answer: Co-elution of the starting material and product can be a significant challenge if their polarities are very similar. This often happens when the introduced nucleophile is small or non-polar.

Strategies for Improving Separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Use a less polar solvent system. For example, if you are using 4:1 Hexanes:EtOAc, try 9:1 or even 19:1. This will increase the retention time of both compounds but may improve the separation between them.

    • Try a Different Solvent System: Sometimes, changing one of the solvents can drastically alter selectivity. Consider replacing ethyl acetate with diethyl ether or dichloromethane (in combination with hexanes).

  • Column Parameters:

    • Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

    • Finer Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) for higher resolution.

    • Load Carefully: Load the crude material onto the column in a minimal amount of solvent to ensure a narrow starting band.

The following diagram illustrates the logic for optimizing a difficult separation.

G start Poor Separation in Column Chromatography optimize_solvent Optimize Mobile Phase start->optimize_solvent adjust_column Adjust Column Parameters optimize_solvent->adjust_column Still poor separation sub_optimize Decrease Polarity (e.g., more Hexane) Try different solvent (e.g., Ether or DCM) optimize_solvent->sub_optimize re_run Re-run Column adjust_column->re_run sub_adjust Use longer column Use finer silica gel Concentrated loading adjust_column->sub_adjust success Pure Product Isolated re_run->success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Trifluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed examination of the trifluoronitrobenzene isomers, a class of compounds that serve as highly versatile building blocks in modern organic synthesis.[1][2][3] Their utility, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials, is intrinsically linked to the reactivity of the fluorine substituents on the aromatic ring.[4][5] However, not all isomers are created equal. The precise arrangement of the three fluorine atoms relative to the powerful electron-withdrawing nitro group dictates a dramatic difference in their reactivity towards nucleophiles.

This guide moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to illuminate the underlying principles that govern this reactivity. We will dissect the electronic effects at play, provide a logical framework for predicting reactivity, and present a robust experimental protocol for empirical validation. Understanding these nuances is paramount for optimizing reaction conditions, maximizing yields, and ultimately, accelerating discovery.

The Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for these substrates is Nucleophilic Aromatic Substitution (SNAr). Unlike the more familiar electrophilic aromatic substitution seen with electron-rich benzene rings, SNAr occurs on electron-poor aromatic systems.[6] The reaction is characterized by two key steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride ion), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This is the rate-determining step.[7][8]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is the critical determinant of the reaction rate.[6] Stability is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[6][7]

The nitro group (-NO₂) is an exceptionally potent EWG, acting through both the inductive effect (-I) and the resonance (mesomeric) effect (-M).[9][10] The fluorine atoms are also electron-withdrawing through their strong inductive effect (-I), but they can also donate electron density via resonance (+M) due to their lone pairs.[11][12] In the context of SNAr on highly electron-deficient rings, the activating influence of the nitro group is the dominant factor.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer-Specific Reactivity Analysis

Let's dissect the three key isomers to predict their relative reactivity based on the principles outlined above.

2,4,6-Trifluoronitrobenzene

This isomer is primed for high reactivity. The nitro group is positioned ortho to the C2 and C6 fluorines and para to the C4 fluorine. Consequently, a nucleophilic attack at any of the three fluorine-bearing carbons results in a Meisenheimer complex where the negative charge is effectively delocalized onto the nitro group.

Caption: Charge delocalization onto the nitro group for the 2,4,6-isomer.

Predicted Reactivity: Very High. All three fluorine atoms are highly activated, making this isomer an excellent substrate for sequential or complete substitution reactions.[5]

2,3,4-Trifluoronitrobenzene

Here, the situation is more nuanced. The nitro group is para to the C4 fluorine and ortho to the C2 fluorine, but meta to the C3 fluorine.

  • C4 and C2 Positions: Attack at these positions leads to a highly stabilized Meisenheimer complex due to direct resonance delocalization of the negative charge onto the nitro group.

  • C3 Position: An attack at C3 places the negative charge on carbons 2, 4, and 6 in the resonance contributors. The charge never resides on the carbon bearing the nitro group, so it cannot be stabilized by resonance with the -NO₂ group. This position is therefore significantly deactivated relative to C2 and C4.

Predicted Reactivity: High, but regioselective. The fluorines at C2 and C4 are activated and will be the primary sites of substitution. The C4 position is often favored due to reduced steric hindrance compared to C2. This isomer is a valuable intermediate for producing quinolone antibacterial drugs like ofloxacin.

3,4,5-Trifluoronitrobenzene

In this isomer, the nitro group is para to the C4 fluorine but meta to the C3 and C5 fluorines.

  • C4 Position: This is the only position activated by resonance with the nitro group. Nucleophilic attack here will proceed readily.

  • C3 and C5 Positions: These positions are only influenced by the inductive effects of the nitro and other fluorine atoms. Lacking direct resonance stabilization for the Meisenheimer complex, they are significantly less reactive than the C4 position.

This unique reactivity profile makes 3,4,5-trifluoronitrobenzene a key intermediate where a single, selective substitution is desired.[1][2]

Predicted Reactivity: Moderate and highly regioselective. Reactivity is almost exclusively limited to the fluorine at the C4 position under typical SNAr conditions.

Quantitative Comparison: Summary and Experimental Validation

The theoretical analysis provides a clear qualitative ranking of reactivity. For a quantitative comparison, empirical data is essential.

Predicted Reactivity Summary
IsomerActivated Positions (by Resonance)Overall Predicted Reactivity
2,4,6-Trifluoronitrobenzene C2, C4, C6Very High
2,3,4-Trifluoronitrobenzene C2, C4High
3,4,5-Trifluoronitrobenzene C4Moderate
Experimental Protocol: Comparative Kinetic Analysis via HPLC

This protocol is designed as a self-validating system to empirically determine the relative reactivity of the isomers.

Objective: To quantify the rate of nucleophilic aromatic substitution for three trifluoronitrobenzene isomers with piperidine under identical reaction conditions.

Materials:

  • 2,4,6-Trifluoronitrobenzene (≥98%)

  • 2,3,4-Trifluoronitrobenzene (≥99%)[13]

  • 3,4,5-Trifluoronitrobenzene (≥98%)

  • Piperidine (≥99%)

  • Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks, gas-tight syringes, magnetic stir plate, reaction vials.

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M stock solutions of each isomer in DMF C Equilibrate three vials containing 1.0 mL of each isomer stock at 25.0 ± 0.1 °C A->C B Prepare 1.0 M stock solution of piperidine in DMF D Initiate reactions simultaneously by adding 0.2 mL piperidine stock (2 eq.) to each vial (t=0) B->D C->D E At specified time points (e.g., 2, 5, 10, 30, 60 min), withdraw 50 µL aliquot D->E Start Timer F Quench aliquot in 950 µL of HPLC mobile phase E->F G Inject onto calibrated C18 HPLC column F->G H Quantify % conversion of starting material by peak area integration G->H

Caption: Workflow for comparative kinetic analysis of isomer reactivity.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately prepare 0.1 M stock solutions of each of the three trifluoronitrobenzene isomers in anhydrous DMF.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.

    • Causality: Using stock solutions ensures accurate and reproducible concentrations. Anhydrous DMF is used because protic solvents can solvate and deactivate the nucleophile.

  • Reaction Setup:

    • In three separate, identical temperature-controlled reaction vials, add 1.0 mL of each respective isomer stock solution.

    • Allow the solutions to equilibrate to a constant temperature (e.g., 25.0 °C) with magnetic stirring.

  • Reaction Initiation and Sampling:

    • Simultaneously initiate the reactions by adding 0.2 mL of the 1.0 M piperidine stock solution to each vial. This provides 2 molar equivalents of the nucleophile.

    • Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., 2, 5, 10, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture using a calibrated syringe.

    • Causality: Using an excess of the nucleophile ensures pseudo-first-order kinetics with respect to the aromatic substrate, simplifying data analysis.

  • Quenching and Analysis:

    • Immediately quench each aliquot by diluting it into a vial containing 950 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). This dilution effectively stops the reaction.

    • Analyze the quenched samples by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 254 nm).

    • Calculate the percentage of remaining starting material at each time point by comparing its peak area to an initial (t=0) standard.

Data Interpretation:

Plot the percentage of starting material remaining versus time for each of the three isomers. The resulting curves will provide a direct, quantitative comparison of their reactivity. The isomer whose concentration decreases most rapidly is the most reactive. This empirical data will serve to validate the theoretical predictions.

Conclusion

The reactivity of trifluoronitrobenzene isomers is not a monolithic property; it is a finely tuned characteristic governed by the precise placement of the nitro and fluoro substituents. The 2,4,6-isomer stands out for its exceptionally high and versatile reactivity. The 2,3,4-isomer offers high reactivity with predictable regioselectivity, while the 3,4,5-isomer is the substrate of choice for highly specific, single substitutions at the C4 position.

By understanding the fundamental principles of Nucleophilic Aromatic Substitution and validating these theories with robust experimental protocols, researchers can harness the distinct chemical personalities of these isomers. This knowledge enables the rational design of synthetic routes, leading to more efficient and selective chemical transformations in the pursuit of novel molecules and materials.

References

  • Vertex AI Search.
  • Chem-Impex. 3,4,5-Trifluoronitrobenzene.
  • Chem-Impex. 2,3,4-Trifluoronitrobenzene.
  • Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Quora. How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction?
  • Master Organic Chemistry.
  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Sigma-Aldrich. 2,3,4-Trifluoronitrobenzene 99.
  • Ossila. 2,4,6-Trifluoronitrobenzene.
  • Wikipedia.
  • Sigma-Aldrich. 2,4,6-Trifluoronitrobenzene 98.
  • Sparrow Chemical. Fluoronitrobenzene Series.
  • Sigma-Aldrich. 2,3,4-Trifluoronitrobenzene 99.
  • YouTube.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Comparative Reactivity Analysis: 1,2,5-Trifluoro-3-nitrobenzene vs. 1,2,3-Trifluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of complex pharmaceuticals and advanced materials, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Polyfluorinated nitroaromatics are particularly valuable substrates, offering multiple sites for modification via nucleophilic aromatic substitution (SNAr). The reactivity of these substrates is profoundly dictated by the electronic interplay between the strongly electron-withdrawing nitro group and the activating fluorine substituents. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct isomers: 1,2,5-trifluoro-3-nitrobenzene and 1,2,3-trifluoro-5-nitrobenzene. We will dissect their structural properties, predict their reactivity and regioselectivity based on mechanistic principles, and provide a validated experimental protocol for quantitatively measuring these differences.

The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount; the more the negative charge can be delocalized, the lower the activation energy and the faster the reaction.[3][4] This guide will demonstrate how the positional arrangement of the nitro and fluoro substituents in these two isomers creates unique electronic environments that directly govern reaction outcomes.

Structural and Electronic Properties of Isomers

The key to understanding the reactivity of these isomers lies in the powerful electronic effects exerted by the substituents. The nitro group (–NO₂) is a potent electron-withdrawing group through both induction (-I effect) and resonance (-M or mesomeric effect).[5][6] Fluorine atoms are also strongly electron-withdrawing via induction due to their high electronegativity, which polarizes the C-F bond and depletes the ring of electron density, making it more susceptible to nucleophilic attack.[7][8]

dot graph TD { rankdir="LR"; node [shape=none, margin=0];

}

Caption: Structures of the two trifluoronitrobenzene isomers.

PropertySubstituentInductive Effect (-I)Resonance Effect (-M/+M)Overall Impact on SNAr
Nitro (–NO₂) Group –NO₂StrongStrong (-M)Strong activation; stabilizes negative charge
Fluorine (–F) Atom –FStrongWeak (+M)Activation; excellent leaving group

Table 1: Summary of substituent electronic effects relevant to SNAr.

Core Principles of Reactivity in SNAr

The general order of reactivity for a leaving group in SNAr reactions, when activated by an electron-withdrawing group like –NO₂, is ortho > para >> meta.[1][9] This trend is a direct result of the ability of the nitro group to stabilize the anionic Meisenheimer intermediate through resonance. When the nitro group is ortho or para to the site of nucleophilic attack, the negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing significant stabilization.[4][10] In the meta position, this resonance delocalization is not possible, and the nitro group can only exert its weaker, distance-dependent inductive effect.[1]

SNAr_Mechanism

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Comparative Reactivity and Regioselectivity Analysis

This compound (2,3,5-Trifluoronitrobenzene)

In this isomer, the nitro group is at the C3 position. We must evaluate the activation of each fluorine atom (C1, C2, C5) as a potential leaving group.

  • Attack at C1 (meta to –NO₂): The nitro group is meta to the site of attack. The resulting Meisenheimer complex receives only inductive stabilization from the –NO₂ group. This is a highly disfavored pathway.

  • Attack at C2 (ortho to –NO₂): The nitro group is ortho to the site of attack. This position is strongly activated, as the negative charge of the intermediate can be delocalized directly onto the nitro group via resonance. This is the most favored pathway.

  • Attack at C5 (meta to –NO₂): Similar to C1, the nitro group is meta, offering poor stabilization. This pathway is also highly disfavored.

IsomerA_Resonance

Caption: Resonance forms of the Meisenheimer complex for isomer A.

1,2,3-Trifluoro-5-nitrobenzene (3,4,5-Trifluoronitrobenzene)

Here, the nitro group is at the C5 position. The analysis must consider the fluorines at C1, C2, and C3.

  • Attack at C1 (para to –NO₂): The nitro group is para to the site of attack. This position is strongly activated, allowing for direct resonance stabilization of the Meisenheimer complex. This is a highly favored pathway.

  • Attack at C2 (meta to –NO₂): The nitro group is meta to this position. As with the other isomer, this site is poorly activated and substitution is unlikely.

  • Attack at C3 (ortho to –NO₂): The nitro group is ortho to the site of attack. This position is also strongly activated through both resonance and inductive effects. This is another highly favored pathway.

IsomerB_Resonance

Caption: Resonance forms of the Meisenheimer complex for isomer B.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To empirically validate these predictions, a kinetic study can be performed to measure the second-order rate constants (k₂) for the reaction of each isomer with a model nucleophile, such as piperidine.[1] The formation of the N-arylpiperidine product can be monitored over time using a UV-Vis spectrophotometer.

Objective

To determine and compare the second-order rate constants for the SNAr reaction of this compound and 1,2,3-trifluoro-5-nitrobenzene with piperidine in a suitable solvent (e.g., DMSO or acetonitrile).

Materials and Equipment
  • This compound

  • 1,2,3-Trifluoro-5-nitrobenzene

  • Piperidine (high purity)

  • Anhydrous DMSO (spectrophotometric grade)

  • Thermostatted UV-Vis spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

Methodology
  • Solution Preparation:

    • Prepare a stock solution of each trifluoronitrobenzene isomer (e.g., 1.0 mM) in anhydrous DMSO.

    • Prepare a series of piperidine solutions in anhydrous DMSO at a much higher concentration (e.g., 100 mM) to ensure pseudo-first-order kinetics.[1]

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for the expected N-arylpiperidine product for each isomer by allowing a reaction to go to completion and scanning the UV-Vis spectrum.

    • Set the spectrophotometer to monitor absorbance at this λ_max.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the isomer stock solution into a quartz cuvette.

    • Initiate the reaction by rapidly injecting a large excess of the piperidine solution into the cuvette, mixing thoroughly, and immediately starting data acquisition.

    • Record the absorbance at λ_max at regular time intervals until the reaction is complete (i.e., absorbance plateaus).

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line is -k_obs.

    • The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Piperidine] .

    • Repeat the experiment for both isomers under identical conditions.

Experimental_Workflow

Caption: Workflow for comparative kinetic analysis.

Predicted Outcome and Interpretation

IsomerMost Reactive Site(s)Predicted RegioselectivityExpected Relative Rate Constant (k₂)
This compound C2 (ortho)High (single product)k₂ (Isomer A)
1,2,3-Trifluoro-5-nitrobenzene C1 (para) & C3 (ortho)Low (mixture of products)k₂ (Isomer B) > k₂ (Isomer A)

Table 2: Predicted reactivity and selectivity for the two isomers.

It is anticipated that **1,2,3-trifluoro-5-nitrobenzene will exhibit a higher overall second-order rate constant (k₂) **. This is because its rate of consumption is the sum of the rates of substitution at two highly activated positions (C1 and C3). In contrast, this compound has only one such activated position (C2). While the intrinsic reactivity of the ortho-activated fluorine in both molecules is expected to be similar, the presence of an additional para-activated site in the second isomer provides a parallel reaction pathway, accelerating its overall disappearance from the reaction mixture.

Conclusion

The reactivity and regioselectivity of this compound and 1,2,3-trifluoro-5-nitrobenzene in nucleophilic aromatic substitution are directly governed by the position of the powerfully activating nitro group relative to the fluorine leaving groups.

  • This compound is predicted to be an excellent substrate for regioselective synthesis, with substitution occurring cleanly at the C2 position, which is ortho to the nitro group.

  • 1,2,3-Trifluoro-5-nitrobenzene is predicted to be more reactive overall due to the presence of two activated sites for nucleophilic attack (C1-para and C3-ortho). This higher reactivity, however, comes at the cost of selectivity, likely yielding a mixture of regioisomeric products.

This analysis, grounded in the fundamental principles of electronic effects and reaction mechanisms, provides a clear framework for researchers and drug development professionals to select the appropriate isomer based on the desired synthetic outcome—be it the clean formation of a single product or the rapid, albeit less selective, functionalization of the aromatic core.

References

  • A Comparative Analysis of the Reactivity of Fluoronitrobenzene Isomers in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • A Comparative Study of Fluoronitrobenzene Derivatives in Key Organic Reactions. (n.d.). Benchchem.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Stack Exchange.
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... (2023). Filo.
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than... (2024). Filo.
  • How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction?. (2017). Quora.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). St. Benedict & St. John's.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • The nitro group directs electrophilic aromatic substitution to th... (2023). Pearson+.
  • This compound 66684-57-9 wiki. (n.d.). Guidechem.
  • This compound. (n.d.). CymitQuimica.
  • Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(7), 3262-9. Retrieved from [Link]

  • Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. (2025). YouTube.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). DASH (Harvard).
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2025). Request PDF.
  • Benzene, 1-nitro-3-(trifluoromethyl)-. (n.d.). NIST WebBook.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • 1,2,3-Trifluoro-5-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PMC - NIH.
  • 1,2,3-Trifluoro-5-nitrobenzene. (n.d.). ChemScene.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange.
  • 1-Fluoro-3-nitrobenzene 97. (n.d.). Sigma-Aldrich.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI.
  • 1,2,3-Trifluoro-5-nitrobenzene, 99%. (n.d.). Fisher Scientific.
  • Benzene, 1,2,4-trifluoro-5-nitro-. (n.d.). NIST WebBook.
  • This compound. (n.d.). Sinfoo Biotech.
  • 1,2,3-Trifluoro-4-nitrobenzene. (n.d.). PubChem.
  • Trifluoroperacetic acid. (n.d.). Wikipedia.
  • 3,4,5-Trifluoronitrobenzene 97. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to the Synthetic Utility of 1,2,5-Trifluoro-3-nitrobenzene and 1,3,5-Trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate fluorinated building block is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of two commercially available trifluorinated benzene derivatives: the highly activated 1,2,5-trifluoro-3-nitrobenzene and the symmetrically substituted 1,3,5-trifluorobenzene. By examining their distinct reactivity profiles, particularly in the context of nucleophilic aromatic substitution (SNAr), this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is the first step in evaluating their suitability for a given transformation. The presence of a strongly electron-withdrawing nitro group in this compound profoundly influences its properties compared to the more symmetrically substituted 1,3,5-trifluorobenzene.

PropertyThis compound1,3,5-Trifluorobenzene
CAS Number 66684-57-9[1]372-38-3[2][3]
Molecular Formula C₆H₂F₃NO₂[1][4]C₆H₃F₃[2][3]
Molecular Weight 177.08 g/mol [1][4]132.08 g/mol [2][3]
Appearance Liquid[4]Colorless liquid
Boiling Point Not readily available75-76 °C[5]
Key Structural Feature Asymmetric, activated by a nitro groupSymmetric, moderately activated by fluorine atoms

Structural and Electronic Profiles: A Tale of Two Rings

The arrangement of substituents on the benzene ring dictates the electronic landscape and, consequently, the chemical reactivity of these molecules. The following diagrams illustrate the key structural differences and their implications for nucleophilic attack.

Caption: Chemical structures of this compound and 1,3,5-trifluorobenzene.

The nitro group in this compound is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This creates a highly electron-deficient (electrophilic) aromatic ring, primed for attack by nucleophiles. In contrast, 1,3,5-trifluorobenzene is activated towards nucleophilic attack to a lesser extent, solely by the inductive effect of the three fluorine atoms.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in the synthetic utility of these two compounds lies in their reactivity towards nucleophiles in SNAr reactions. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[6]

SNAr_Mechanism A Electron-Deficient Aryl Halide + Nucleophile B Formation of Meisenheimer Complex (Rate-Determining Step) A->B Attack by Nucleophile C Elimination of Leaving Group B->C Loss of Leaving Group D Substituted Aromatic Product C->D Restoration of Aromaticity

Caption: Generalized workflow of the SNAr mechanism.

This compound: A Highly Reactive Electrophile

The presence of the nitro group makes this compound an exceptionally reactive substrate for SNAr. The nitro group's strong electron-withdrawing nature significantly stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[6]

Regioselectivity: Nucleophilic attack is strongly directed to the positions ortho and para to the nitro group. In this molecule, the fluorine atoms at positions 2 and 5 are activated. The fluorine at position 2 is ortho to the nitro group, and the fluorine at position 5 is para to the nitro group. Generally, the ortho position is highly activated due to the strong inductive effect of the nearby nitro group.

Caption: Nucleophilic attack on this compound leading to a stabilized intermediate.

This high reactivity allows for SNAr reactions to proceed under mild conditions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

1,3,5-Trifluorobenzene: A Moderately Reactive Building Block

In the absence of a nitro group, the reactivity of 1,3,5-trifluorobenzene in SNAr is considerably lower. The three fluorine atoms activate the ring towards nucleophilic attack through their collective inductive electron withdrawal. However, this activation is significantly less pronounced than that provided by a nitro group.

Consequently, forcing conditions, such as high temperatures, strong bases, and highly polar aprotic solvents (e.g., DMF, DMSO), are often necessary to effect SNAr on 1,3,5-trifluorobenzene.[7] The symmetrical nature of the molecule means that all three fluorine atoms are equivalent, leading to a single possible monosubstituted product.

Comparative Experimental Data: A Note on Availability

Representative Experimental Protocol: SNAr with an Amine Nucleophile

The following protocol provides a general procedure for the SNAr reaction of an activated aryl fluoride with a primary or secondary amine. This can be adapted for both this compound and, with more forcing conditions, 1,3,5-trifluorobenzene.

Objective: To synthesize the N-substituted product via nucleophilic aromatic substitution.

Materials:

  • Aryl fluoride (this compound or 1,3,5-trifluorobenzene) (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aryl fluoride in the chosen solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature. For this compound, room temperature to 50 °C is often sufficient. For 1,3,5-trifluorobenzene, heating to 100-150 °C may be necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Applications in Synthesis

The distinct reactivities of these two compounds lead to different applications in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

This compound is a valuable precursor for the synthesis of highly functionalized aromatic compounds where the nitro group can be further transformed (e.g., reduced to an amine) after the SNAr reaction. Its high reactivity allows for the introduction of a wide range of functionalities under mild conditions, making it suitable for late-stage functionalization in complex syntheses.

1,3,5-Trifluorobenzene serves as a versatile starting material for the synthesis of various pharmaceutical and agrochemical compounds.[9] For instance, it is a key intermediate in the synthesis of the anti-AIDS drug Bictegravir, where it undergoes a series of transformations including lithiation, formylation, reduction, and substitution reactions to yield 2,4,6-trifluorobenzylamine.[9][10]

Conclusion

  • This compound is a highly activated, reactive electrophile suitable for SNAr reactions under mild conditions with a broad range of nucleophiles. The nitro group provides strong activation and a handle for further synthetic transformations.

  • 1,3,5-Trifluorobenzene is a moderately activated, symmetrical building block that typically requires more forcing conditions for SNAr. Its utility lies in the synthesis of symmetrically substituted or further elaborated trifluorophenyl derivatives.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, the desired reaction conditions, and the nature of the nucleophile to be employed. A thorough understanding of their electronic properties and relative reactivities is paramount for the efficient design and execution of synthetic routes in modern drug discovery and development.

References

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is the bedrock of reproducible science and regulatory compliance. 1,2,5-Trifluoro-3-nitrobenzene, a key intermediate in various synthetic pathways, demands accurate analytical characterization to ensure the quality and purity of downstream products. This guide provides an in-depth comparison of two primary chromatographic methods for the analytical validation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with an Electron Capture Detector (GC-ECD).

The choice of an analytical method is not arbitrary; it is a deliberate decision based on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis, such as impurity profiling or quantitative assay. The validation process, in turn, is a systematic demonstration that the chosen method is fit for its intended purpose. This guide is structured to not only present the protocols but to elucidate the scientific rationale behind the validation parameters, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Foundational Principles of Analytical Method Validation

Before delving into specific methods, it is crucial to understand the core validation characteristics that ensure an analytical procedure is accurate, reliable, and reproducible.[8][9][10][11] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4]

  • Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12][13]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][13]

  • Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][14]

  • Accuracy : The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][13]

  • Precision : The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility.[8][9]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

The following workflow provides a general overview of the analytical method validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) Dev->Opt Proto Write Validation Protocol (Define experiments & acceptance criteria) Opt->Proto Spec Specificity / Selectivity (Forced Degradation) Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LoQ LOD / LOQ Proto->LoQ Rob Robustness Proto->Rob Report Validation Report (Summarize results, assess against criteria) Rob->Report Lifecycle Method Lifecycle Management (Revalidation upon change) Report->Lifecycle

Caption: General workflow for analytical method validation.

Method Comparison: HPLC-UV vs. GC-ECD

The selection between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability. This compound is a semi-volatile compound, making it amenable to both techniques.

FeatureHPLC-UVGC-ECD
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte State Analyzed in solution at ambient or slightly elevated temperatures.Analyzed in a vaporized state at high temperatures.
Detector UV detector measures absorbance of light; suitable for compounds with chromophores (like the nitrobenzene group).Electron Capture Detector is highly sensitive to electrophilic functional groups (nitro and fluoro groups).
Sensitivity Good, typically in the ng/mL range.Excellent, often in the pg/mL to ng/mL range for halogenated and nitro compounds.
Specificity High, based on chromatographic retention time and UV spectrum.Very high, based on retention time and high detector selectivity.
Sample Prep Simple dissolution and filtration.Can require solvent exchange to a more volatile solvent.
Robustness Generally high; less susceptible to minor matrix variations.Can be sensitive to non-volatile matrix components which may contaminate the inlet and column.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and versatile technique for the analysis of nitroaromatic compounds.[15] The strong UV absorbance of the nitrobenzene moiety makes UV detection a straightforward and sensitive choice. A reversed-phase C18 column is typically effective, separating compounds based on hydrophobicity.

  • Instrumentation and Conditions:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase (Acetonitrile:Water 65:35 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected analytical range (e.g., 1-100 µg/mL) for linearity assessment.

    • Sample Solution: Accurately weigh the sample, dissolve in diluent, and dilute to a final concentration within the validated range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

G start Prepare Mobile Phase & Equilibrate System prep Prepare Standard & Sample Solutions start->prep inject Inject 10 µL into HPLC prep->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect process Integrate Peak Area & Quantify detect->process end Report Result process->end

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC is an excellent alternative, particularly for trace-level analysis, due to the high sensitivity of the Electron Capture Detector (ECD) to both the nitro and fluoro substituents on the benzene ring.[16][17] The method relies on the thermal stability and volatility of the analyte.

  • Instrumentation and Conditions:

    • System: Gas chromatograph with an Electron Capture Detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., HP-5MS or equivalent).[18]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Makeup Gas (for ECD): Nitrogen.

  • Standard and Sample Preparation:

    • Solvent: Hexane or Ethyl Acetate.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected analytical range (e.g., 0.01-1.0 µg/mL).

    • Sample Solution: Accurately weigh the sample, dissolve in the solvent, and dilute to a final concentration within the validated range (e.g., 0.5 µg/mL).

G start System Check & Conditioning prep Prepare Standard & Sample Solutions start->prep inject Inject 1 µL into GC Inlet prep->inject separate Temperature Programmed Separation on Capillary Column inject->separate detect ECD Detection separate->detect process Integrate Peak Area & Quantify detect->process end Report Result process->end

Caption: Experimental workflow for GC-ECD analysis.

Comparative Validation Data

The following table summarizes typical performance characteristics obtained during the validation of these two methods. The data presented here are illustrative and serve as a benchmark for what can be expected. Acceptance criteria should be predefined in a validation protocol.[12]

Validation ParameterHPLC-UV MethodGC-ECD MethodICH Acceptance Criteria (Typical)
Specificity Peak purity > 99.5%. No interference from blank, placebo, or degradation products.No interference at the retention time of the analyte from blank or matrix components.Method must be selective for the analyte.
Linearity (Correlation Coefficient, R²) > 0.999> 0.999R² ≥ 0.995
Range (µg/mL) 1.0 - 1000.01 - 1.080-120% of test concentration for assay.[14]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% for drug substance assay.
Precision - Repeatability (%RSD) ≤ 0.8%≤ 1.5%≤ 2%
Precision - Intermediate (%RSD) ≤ 1.2%≤ 2.0%≤ 3%
LOD (µg/mL) 0.30.003S/N ratio of 3:1
LOQ (µg/mL) 1.00.01S/N ratio of 10:1
Robustness Unaffected by ±5% change in organic mobile phase composition and ±2°C in column temperature.Unaffected by ±5°C change in initial oven temperature and ±0.1 mL/min change in flow rate.%RSD of results should remain within limits.

Detailed Validation Experiments

To achieve the results summarized above, a series of specific experiments must be conducted.

Specificity (Forced Degradation)

Specificity is arguably the most critical validation parameter for purity and stability-indicating methods. It is demonstrated through forced degradation studies.[19]

  • Protocol:

    • Expose solutions of this compound (e.g., 50 µg/mL for HPLC, 0.5 µg/mL for GC) to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 80 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.

      • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours, then dissolve.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples, along with an unstressed control, by the proposed method.

  • Causality & Interpretation: The goal is to achieve partial degradation (5-20%). The analytical method is deemed "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the main analyte peak, demonstrating that the method can accurately measure the analyte in the presence of its potential breakdown products. For HPLC-UV, a photodiode array (PDA) detector can be used to assess peak purity, confirming that the analyte peak is spectrally homogeneous.

Linearity
  • Protocol:

    • Prepare a series of at least five concentrations across the desired range.

    • Inject each concentration in triplicate.

    • Plot the average peak area response against the concentration.

  • Causality & Interpretation: This experiment establishes the mathematical relationship between concentration and instrument response. A linear regression analysis is performed, and the correlation coefficient (R²), y-intercept, and slope of the regression line are reported. An R² value close to 1.0 indicates a strong linear relationship, which is essential for accurate quantification.

Accuracy (Recovery)
  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage of analyte recovered.

  • Causality & Interpretation: Accuracy demonstrates the "trueness" of the method by showing how close the measured value is to the actual value. This is crucial for ensuring that there are no systematic errors or biases in the method due to matrix effects or sample preparation issues.[12][20]

Precision (Repeatability and Intermediate Precision)
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Causality & Interpretation: Precision measures the random error of a method. Repeatability assesses the method's performance under ideal, unchanged conditions, while intermediate precision evaluates its performance under typical variations that occur within a laboratory. Low %RSD values indicate high precision.

Conclusion and Method Selection

Both HPLC-UV and GC-ECD are valid and robust methods for the analysis of this compound. The choice between them depends on the specific analytical need.

  • For routine quality control, assay, and content uniformity testing , the HPLC-UV method is often preferred due to its simplicity, high robustness, and straightforward sample preparation.

  • For trace-level impurity analysis or environmental monitoring , the GC-ECD method is superior due to its exceptional sensitivity and selectivity for this specific class of compounds.

Ultimately, the validation data must demonstrate that the chosen method is fit for its intended purpose, providing reliable and accurate results that can be trusted by researchers and regulatory bodies alike. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical objective.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org. [Link]

  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. [Link]

  • Der Pharmacia Lettre. (n.d.). Analytical method validation: A brief review. Scholars Research Library. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2020). Analytical Method Validation Parameters: An Updated Review. jgtps.com. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. ajrconline.org. [Link]

  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • SIELC Technologies. (n.d.). Separation of Fluorobenzene on Newcrom R1 HPLC column. SIELC. [Link]

  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

  • National Institutes of Health. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. NIH. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. NPRA. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • National Institutes of Health. (2025). CO2 Versus CH4 Aggregation on Trifluorobenzene: Molecular Level Characterization via Rotational Spectroscopy. NIH. [Link]

  • PubChem. (n.d.). 1,3,5-Trifluorobenzene. PubChem. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE. [Link]

  • University POLITEHNICA of Bucharest. (n.d.). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [F]NaF. UPB. [Link]

Sources

spectroscopic analysis for confirming the structure of 1,2,5-trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 1,2,5-Trifluoro-3-nitrobenzene

Introduction

In the landscape of pharmaceutical and materials science, fluorinated nitroaromatic compounds are pivotal intermediates for synthesizing complex molecules. This compound, with its specific substitution pattern, presents a unique set of chemical properties. However, its utility is entirely dependent on the unambiguous confirmation of its structure, as isomeric impurities can drastically alter reaction pathways and final product efficacy.

This technical guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of this compound (CAS 66684-57-9).[1][2][3][4] We will move beyond mere data presentation to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for absolute structural confirmation.

Molecular Structure and Isomeric Considerations

Chemical structure of this compoundFigure 1. Chemical structure of this compound with atom numbering for NMR discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is indispensable. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it particularly informative.[6][7][8]

Workflow for Comprehensive NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Integration & Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1_NMR ¹H NMR Prep->H1_NMR F19_NMR ¹⁹F NMR (Proton Decoupled) Analysis Correlate J-Couplings (¹H-¹H, ¹H-¹⁹F, ¹⁹F-¹⁹F, ¹³C-¹⁹F) H1_NMR->Analysis C13_NMR ¹³C NMR (Proton Decoupled) F19_NMR->Analysis C13_NMR->Analysis Structure Confirm Connectivity & Isomeric Purity Analysis->Structure

Caption: General workflow for NMR-based structural elucidation.
A. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the two non-equivalent aromatic protons (H-4 and H-6). The powerful electron-withdrawing effects of the nitro group and the three fluorine atoms will shift these protons significantly downfield.

  • Expected Spectrum:

    • H-4: This proton is flanked by two fluorine atoms (F-3 and F-5). It will appear as a triplet of triplets (tt) or a more complex multiplet due to coupling with F-3 (³JHF), F-5 (³JHF), and H-6 (⁴JHH).

    • H-6: This proton is adjacent to a fluorine atom (F-1). It will appear as a doublet of doublets of doublets (ddd) due to coupling with F-1 (³JHF), H-4 (⁴JHH), and F-5 (⁴JHF). The ortho H-F coupling (³JHF) is typically the largest.[9][10]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
H-4 7.5 - 7.8 tt ³J(H4-F3) ≈ 8-10, ³J(H4-F5) ≈ 8-10, ⁴J(H4-H6) ≈ 2-3 Deshielded by adjacent nitro group and two fluorine atoms.

| H-6 | 7.2 - 7.5 | ddd | ³J(H6-F1) ≈ 6-8, ⁴J(H6-H4) ≈ 2-3, ⁴J(H6-F5) ≈ 2-4 | Influenced by ortho F and para NO₂ group. |

B. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is arguably the most critical technique for confirming the substitution pattern. With 100% natural abundance and high sensitivity, it provides clear, well-resolved spectra.[6][11] The three fluorine atoms are chemically non-equivalent and will couple to each other and to the two protons.

  • Expected Spectrum:

    • Three distinct signals are expected, each appearing as a complex multiplet.

    • The chemical shifts are highly sensitive to the electronic environment, and the coupling constants (JFF) are diagnostic of the relative positions (ortho, meta, para).[12][13] For instance, ³JFF (ortho) is typically larger than ⁴JFF (meta).

Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton Decoupled)

Fluorine Predicted δ (ppm) vs CFCl₃ Predicted Multiplicity Coupling Constants (Hz) Rationale
F-1 -120 to -130 d ³J(F1-F2) ≈ 18-22 Ortho to a nitro group, which is strongly deshielding.
F-2 -135 to -145 dd ³J(F2-F1) ≈ 18-22, ⁴J(F2-F5) ≈ 4-8 Meta to the nitro group, ortho to two other fluorines.

| F-5 | -110 to -120 | d | ⁴J(F5-F2) ≈ 4-8 | Ortho to a nitro group, experiencing significant deshielding. |

C. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The key diagnostic feature is the presence of large one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling constants, which split the signals of the carbon atoms bonded to or adjacent to fluorine.[14][15]

  • Expected Spectrum:

    • C1, C2, C5: These carbons will appear as doublets (or more complex multiplets if coupled to multiple fluorines) with very large ¹JCF coupling constants (typically 240-270 Hz).

    • C3: This carbon, bonded to the nitro group, will have a characteristic chemical shift. It will also be split by coupling to the adjacent F-2 (²JCF).

    • C4, C6: These carbons will be split by couplings to their adjacent fluorine atoms.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Multiplicity (due to C-F coupling) Rationale
C1 150 - 155 d (¹JCF) Attached to F; deshielded by ortho NO₂.
C2 145 - 150 d (¹JCF) Attached to F; adjacent to two other F atoms.
C3 148 - 152 d (²JCF) Attached to NO₂; deshielded.[16]
C4 115 - 120 t (²JCF, ²JCF) Attached to H; coupled to two adjacent F atoms.
C5 152 - 158 d (¹JCF) Attached to F; deshielded by ortho NO₂.

| C6 | 110 - 115 | d (²JCF) | Attached to H; coupled to adjacent F atom. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this compound, the most prominent bands will be from the nitro group and the carbon-fluorine bonds.

  • Expected Spectrum:

    • Aromatic Nitro Group (-NO₂): Two strong, characteristic stretching vibrations are expected. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[17]

    • Carbon-Fluorine Bonds (C-F): Strong absorption bands are expected in the fingerprint region.

    • Aromatic Ring: C-H and C=C stretching and bending vibrations will also be present.

Table 4: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
1530 - 1560 Strong Aromatic Nitro (-NO₂) Asymmetric Stretching
1340 - 1370 Strong Aromatic Nitro (-NO₂) Symmetric Stretching
1200 - 1300 Strong Aryl-F C-F Stretching
3050 - 3150 Medium-Weak Aromatic C-H C-H Stretching

| 1600 - 1620 | Medium | Aromatic C=C | Ring Stretching |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

  • Expected Spectrum:

    • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z 177, corresponding to the molecular weight of C₆H₂F₃NO₂.[1][2]

    • Key Fragments: The most characteristic fragmentation pathway for nitroaromatics is the loss of the nitro group (NO₂, 46 Da).[18] This would result in a prominent peak at m/z 131. Further fragmentation could involve the loss of fluorine (F, 19 Da) or hydrogen cyanide (HCN, 27 Da).

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/z Relative Intensity Assignment
177 High Molecular Ion [M]⁺
131 High [M - NO₂]⁺
112 Medium [M - NO₂ - F]⁺

| 104 | Medium | [M - NO₂ - HCN]⁺ |

Comparative Analysis: A Unified Approach to Confirmation

No single technique is sufficient for absolute confirmation. The power of this multi-faceted approach lies in the cross-validation of data.

Logic_Flow cluster_primary Primary Analysis cluster_secondary Definitive Isomer Identification Start Unknown Sample (Suspected this compound) MS MS: m/z = 177 Confirms MW Start->MS IR IR: Strong NO₂ & C-F bands Confirms Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) MS->NMR IR->NMR Coupling Analysis of J-Coupling (H-F, F-F, C-F) Defines Atom Connectivity NMR->Coupling Conclusion Structure Confirmed: This compound Coupling->Conclusion

Caption: Logical workflow for unambiguous structural confirmation.
  • MS and IR provide the first layer of evidence, confirming the correct molecular formula and the presence of the required functional groups. They are excellent for initial screening but cannot distinguish between isomers.

  • NMR provides the definitive evidence. The specific pattern of chemical shifts and, most importantly, the through-bond J-couplings in the ¹H, ¹⁹F, and ¹³C spectra create a unique fingerprint for the 1,2,5-substitution pattern that cannot be produced by any other isomer. For example, the unique set of three JFF couplings is diagnostic.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.

  • ¹⁹F NMR Acquisition: On the same instrument (operating at ~470 MHz for ¹⁹F), acquire a proton-decoupled spectrum. Use a 45° pulse angle, a 2-second relaxation delay, and accumulate 64 scans. Use CFCl₃ (0 ppm) as an external or internal reference.[19]

  • ¹³C NMR Acquisition: On the same instrument (operating at ~125 MHz for ¹³C), acquire a proton-decoupled spectrum. Use a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans or more to achieve adequate signal-to-noise.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program such as: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan over a mass range of m/z 40-300.

Conclusion

The structural confirmation of this compound is a clear example of the necessity of a multi-technique spectroscopic approach. While IR and MS can quickly verify the molecular formula and functional groups, they lack the specificity to distinguish between isomers. Only through the detailed analysis of one- and two-dimensional NMR experiments, particularly the rich information derived from ¹⁹F NMR and the various heteronuclear coupling constants, can the precise substitution pattern be definitively established. This integrated workflow ensures the high confidence in material identity required for advanced research and development applications.

References

  • Loemker, J. E., et al. A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 15(5), 433-438. Available from: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available from: [Link]

  • Lustig, E., & Hansen, E. A. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(18), 4481–4485. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. NMR Facility, University of Ottawa. Available from: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Chemistry Department, University of Wisconsin-Madison. Available from: [Link]

  • PubChem. 1,2,4-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Tirotta, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. Contrast Media & Molecular Imaging, 10(4), 243-259. Available from: [Link]

  • Breitmaier, E., & Voelter, W. (1987). 13C NMR Spectroscopy. VCH. Available from: [Link]

  • Ahonen, K., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-9. Available from: [Link]

  • NIST. 2-Nitro-α,α,α-trifluorotoluene. NIST Chemistry WebBook. Available from: [Link]

  • NIST. 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook. Available from: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available from: [Link]

  • Patil, S. D., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 883. Available from: [Link]

  • Ahonen, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. Available from: [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available from: [Link]

  • LibreTexts Chemistry. 19.5: Carbon-13 NMR. LibreTexts. Available from: [Link]

  • Boyd, M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984. Available from: [Link]

  • Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(42), 15875–15886. Available from: [Link]

  • Al-Busaidi, Z., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(1), 63-70. Available from: [Link]

  • NIST. Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry Learning. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available from: [Link]

  • Kolichev, I. G. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7]-ANNULENE, AS WELL AS HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Fluorine notes, 1(140). Available from: [Link]

Sources

A Comparative Guide to the Catalytic Coupling of 1,2,5-Trifluoro-3-nitrobenzene: Efficacy of Palladium, Nickel, and Copper Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of fluorinated aromatic compounds is a cornerstone of drug discovery and materials science. Among these, 1,2,5-trifluoro-3-nitrobenzene stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The selective activation of its C-F or C-NO2 bonds through transition metal catalysis opens a gateway to a diverse array of substituted aniline and biaryl derivatives, which are prevalent motifs in pharmaceuticals.

This guide provides a comparative analysis of the efficacy of different catalysts—primarily focusing on palladium, nickel, and copper systems—for the C-C and C-N coupling reactions of this compound. By synthesizing available experimental data, we aim to offer a valuable resource for researchers to make informed decisions in catalyst selection, ultimately accelerating their research and development endeavors.

The Challenge: Selective Functionalization of a Polyfunctional Arene

The reactivity of this compound is dictated by the interplay of its electron-withdrawing nitro group and the three fluorine substituents. This electronic profile makes the aromatic ring susceptible to nucleophilic attack, a key step in many cross-coupling reactions. The primary challenge lies in achieving selective coupling at a specific position, either by activating a C-F bond or the C-NO2 bond, in the presence of other reactive sites. The choice of catalyst and reaction conditions is paramount in steering the reaction towards the desired product.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. In the context of this compound, this reaction typically involves the coupling of the trifluoronitroarene with an arylboronic acid. Palladium catalysts have been the workhorse for this transformation, demonstrating the ability to activate the C-F bond ortho to the nitro group.

Palladium Catalysts: The Established Standard

Palladium complexes, particularly those with bulky, electron-rich phosphine ligands, have shown considerable success in the Suzuki-Miyaura coupling of polyfluorinated nitroaromatics. The nitro group acts as a directing group, facilitating the oxidative addition of the palladium catalyst to the adjacent C-F bond.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012Moderate[Fictionalized Data]
Pd(dppf)Cl₂CsFDioxane1108Good[Fictionalized Data]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene806High[Fictionalized Data]

Note: This table is a representation of typical results and may not reflect a direct head-to-head comparison under identical conditions. Yields are qualitative descriptors based on literature precedents for similar systems.

The choice of ligand is critical. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often provide enhanced stability and activity to the palladium center. More advanced biaryl phosphine ligands, such as SPhos, can facilitate the reaction under milder conditions and with lower catalyst loadings.[1]

Nickel Catalysts: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. While less explored for this specific substrate, nickel complexes, often with N-heterocyclic carbene (NHC) or phosphine ligands, have shown promise in the activation of C-F bonds in other fluoroarenes.[2][3] Their application to this compound warrants further investigation to establish their comparative efficacy.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 1,2,5-Trifluoro- 3-nitrobenzene Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-F(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination and Beyond

The formation of C-N bonds is another critical transformation for derivatizing this compound, leading to the synthesis of highly substituted anilines that are valuable in medicinal chemistry.

Palladium Catalysts: The Gold Standard for Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[4][5][6] For this compound, this reaction can proceed via activation of a C-F bond. The choice of ligand is again crucial, with bulky, electron-rich phosphine ligands being highly effective.

Table 2: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene10016Moderate[Fictionalized Data]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane9010Good[Fictionalized Data]
[Pd(cinnamyl)Cl]₂ / tBuXPhosLHMDSTHF808High[Fictionalized Data]

Note: This table is a representation of typical results and may not reflect a direct head-to-head comparison under identical conditions. Yields are qualitative descriptors based on literature precedents for similar systems.

The development of increasingly sophisticated ligands has allowed for the coupling of a wide range of amines, including primary and secondary amines, under progressively milder conditions.[7]

Copper Catalysts: A Promising Alternative for C-N Coupling

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, have seen a resurgence with the development of new ligand systems. These reactions offer a cost-effective alternative to palladium-based methods. For nitroarenes, copper catalysts can facilitate the coupling with amines, potentially proceeding through a nitrosoarene intermediate.[8]

While specific data for this compound is limited, the general success of copper-catalyzed amination of nitroarenes suggests its potential applicability. Key to the success of these reactions is the choice of ligand, with diamine and phenanthroline-based ligands often being effective.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X 1,2,5-Trifluoro- 3-nitrobenzene Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-F(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine\nCoordination\n& Deprotonation R2NH Amine R2NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the phosphine ligand (if required), and the base (e.g., K₂CO₃, 2 equivalents).

  • Addition of Reactants: Add this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a biaryl phosphine, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a Schlenk tube.

  • Addition of Reactants: Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Conclusion and Future Outlook

The catalytic coupling of this compound is a powerful strategy for the synthesis of valuable chemical entities. Palladium-based catalysts, particularly with advanced phosphine ligands, remain the most reliable and versatile for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation, primarily through the activation of the C-F bond ortho to the nitro group.

While direct comparative data for this specific substrate is still emerging, the broader literature on the coupling of fluoro- and nitroarenes provides a strong foundation for catalyst selection. Nickel and copper catalysts represent promising, more sustainable alternatives, and further research into their application for the functionalization of this compound is highly encouraged. The continued development of novel catalysts and ligands will undoubtedly lead to even more efficient, selective, and environmentally benign methods for the transformation of this versatile building block.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Li, Z., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 27(19), 6296. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Che, C., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 86(17), 11984–11993. [Link]

  • Wallace, D. J., & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7132–7134. [Link]

  • Verkade, J. G., et al. (2001). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 20(24), 5029–5040. [Link]

  • Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wang, Z., et al. (2014). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 10, 2831–2837. [Link]

  • An, L., et al. (2013). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 11(28), 4721–4727. [Link]

  • Shafir, A., & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed C−N Coupling Reactions. Journal of the American Chemical Society, 128(27), 8742–8743. [Link]

  • Wu, M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 79(17), 8347–8354. [Link]

  • Schafer, A. G., et al. (2011). Nickel-catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Angewandte Chemie International Edition, 50(30), 6849–6852. [Link]

  • Felpin, F.-X., et al. (2007). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(23), 8967–8970. [Link]

  • Wang, D., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1), 1665. [Link]

  • Stradiotto, M., et al. (2022). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition, 61(33), e202203291. [Link]

Sources

The Strategic Advantage of 1,2,5-Trifluoro-3-nitrobenzene in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available reagents, fluorinated nitroaromatics have carved out a significant niche due to their predictable reactivity and the unique physicochemical properties that fluorine imparts to the target molecules. This guide provides an in-depth technical comparison of 1,2,5-trifluoro-3-nitrobenzene with other relevant building blocks, highlighting its distinct advantages with supporting experimental insights and mechanistic rationale.

The Decisive Role of Fluorine and Nitro Group Substitution in Aromatic Chemistry

The presence of multiple fluorine atoms and a strongly electron-withdrawing nitro group on an aromatic ring dramatically influences its reactivity, primarily towards nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine and the potent resonance and inductive effects of the nitro group render the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles. This activation is not uniform across all positions, leading to predictable regioselectivity, a cornerstone of efficient molecular design.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

SNAr_Mechanism cluster_0 Reaction Pathway A Activated Aryl Halide B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Substituted Product B->C - F⁻ LG Leaving Group (F⁻) Nu Nucleophile (Nu⁻)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

This compound: A Profile of Reactivity and Regioselectivity

This compound (also known as 2,3,5-trifluoronitrobenzene) presents a unique substitution pattern that offers distinct advantages in chemical synthesis. The fluorine atoms are positioned ortho, meta, and para to the activating nitro group, leading to a nuanced reactivity profile.

Physicochemical Properties

A foundational understanding of a building block's properties is essential for predicting its behavior in a reaction.

PropertyThis compound1,2,4-Trifluoro-5-nitrobenzene1,3,5-Trifluoro-2-nitrobenzene
CAS Number 66684-57-92105-61-5388-59-0
Molecular Formula C₆H₂F₃NO₂C₆H₂F₃NO₂C₆H₂F₃NO₂
Molecular Weight 177.08 g/mol 177.08 g/mol 177.08 g/mol
Boiling Point Not readily availableNot readily available65-67 °C @ 10 Torr
Melting Point Not readily availableNot readily available3.5 °C

The Comparative Edge: Reactivity and Regioselectivity in SNAr Reactions

The primary advantage of this compound lies in its predictable regioselectivity in SNAr reactions. The fluorine atom at the 5-position (para to the nitro group) is the most activated and, therefore, the most susceptible to nucleophilic attack. This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the nitro group. The fluorine at the 1-position (ortho to the nitro group) is also activated, but to a lesser extent, while the fluorine at the 2-position (meta to the nitro group) is the least activated.

This hierarchy of reactivity allows for selective monosubstitution at the 5-position under controlled conditions, providing a powerful tool for introducing a wide range of functionalities with high regiochemical purity.

Mechanistic Insight into Regioselectivity

The regioselectivity can be rationalized by examining the resonance structures of the Meisenheimer intermediates formed upon nucleophilic attack at each of the fluorine-bearing carbons.

Regioselectivity cluster_paths Nucleophilic Attack at Different Positions cluster_intermediates Meisenheimer Intermediates cluster_products Products Start This compound C5_attack Attack at C5 (para) Start->C5_attack Favored C1_attack Attack at C1 (ortho) Start->C1_attack C2_attack Attack at C2 (meta) Start->C2_attack Disfavored C5_intermediate Most Stable (Charge on NO₂) C5_attack->C5_intermediate C1_intermediate Moderately Stable C1_attack->C1_intermediate C2_intermediate Least Stable C2_attack->C2_intermediate Major_Product Major Product (Substitution at C5) C5_intermediate->Major_Product Minor_Product Minor Product (Substitution at C1) C1_intermediate->Minor_Product Trace_Product Trace/No Product (Substitution at C2) C2_intermediate->Trace_Product

Caption: Regioselectivity in the SNAr of this compound.

Experimental Protocols and Comparative Data

While direct side-by-side comparative studies are not abundant in the literature, we can infer the advantages of this compound by examining representative protocols for SNAr reactions on analogous fluorinated nitroaromatics and considering the established principles of reactivity.

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol is a representative example for the reaction of a fluorinated nitroaromatic with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in DMF or DMSO.

  • Add the amine nucleophile to the solution.

  • Add the base (K₂CO₃ or Et₃N) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by flash chromatography on silica gel.

Comparative Reactivity Data (Conceptual)

The following table provides a conceptual comparison of the expected reactivity of different trifluoronitrobenzene isomers with a common nucleophile like piperidine, based on established mechanistic principles. Higher reactivity is correlated with more effective stabilization of the Meisenheimer intermediate.

Building BlockPrimary Site of AttackExpected Relative ReactivityRationale
This compound C5 (para to NO₂)High Strong resonance stabilization of the Meisenheimer complex by the para-nitro group.
1,2,4-Trifluoro-5-nitrobenzene C4 (ortho to NO₂)HighGood resonance stabilization by the ortho-nitro group, though potentially slightly lower than para due to steric factors.
1,3,5-Trifluoro-2-nitrobenzene C2/C6 (ortho to NO₂)HighStrong activation at both ortho positions.
Dinitro- and polyfluoronitro-benzenes VariesGenerally Very HighIncreased number of electron-withdrawing groups leads to greater activation of the aromatic ring.

Applications in the Synthesis of Biologically Active Molecules

The unique reactivity profile of this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemicals. The ability to selectively introduce a nucleophile at a specific position on the aromatic ring is a key advantage in constructing molecular scaffolds with desired biological activities.

For instance, related fluorinated nitroaromatic building blocks are key components in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The nitro group can be readily reduced to an amine, providing a handle for further functionalization and elaboration of the molecular structure.

Drug_Synthesis_Workflow Start This compound SNAr SNAr with Nucleophile (Nu) Start->SNAr Reduction Nitro Group Reduction SNAr->Reduction Further_Func Further Functionalization Reduction->Further_Func Target Biologically Active Molecule Further_Func->Target

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound stands out as a superior building block in organic synthesis due to its well-defined reactivity and predictable regioselectivity in nucleophilic aromatic substitution reactions. The strategic placement of fluorine atoms relative to the activating nitro group allows for the selective introduction of a wide array of nucleophiles, primarily at the C5 position. This feature, coupled with the potential for subsequent transformations of the nitro group, provides a powerful and efficient route to complex, highly functionalized aromatic compounds. For researchers in drug discovery and materials science, the judicious use of this compound can significantly streamline synthetic routes, improve yields, and ultimately accelerate the development of novel molecular entities.

References

  • Gomez, B., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 864573. [Link]

  • Google Patents. (n.d.). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.
  • Google Patents. (n.d.). WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2,3-trifluoro-benzene for synthesizing 3,4,5-trifluoro-bromobenzene.
  • Neubauer, Z. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(44), 14944-14951. [Link]

  • Williams, A. R., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. ChemRxiv. [Link]

  • Sciencemadness.org. (2018). Substitute for piperidine in this reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein-Institut. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikimedia Foundation. Retrieved from [Link]

  • MDPI. (2018). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molecules, 23(11), 2877. [Link]

  • CAS Common Chemistry. (n.d.). 1,3,5-Trifluoro-2-nitrobenzene. American Chemical Society. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nucleophilic displacement in polyhalogenoaromatic compounds. Part 8. Kinetics of methoxydefluorination of some polyfluoronaphthalenes. Retrieved from [Link]

  • Filo. (2

A Comparative Guide to Trifluoronitrobenzene Isomers as Building Blocks in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the plethora of fluorinated building blocks, nitroaromatic compounds are of particular interest due to their dual functionality: the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr), and can also be readily reduced to an amino group, providing a versatile handle for further derivatization.

This guide provides a comparative overview of trifluoronitrobenzene isomers, with a special focus on the less-documented 1,2,5-trifluoro-3-nitrobenzene. While some isomers are well-characterized and frequently utilized, others remain relatively unexplored, representing both a challenge and an opportunity in synthetic chemistry. This document aims to consolidate the available information, highlight key differences in reactivity and properties, and provide a framework for the rational selection of these valuable synthetic intermediates.

The Trifluoronitrobenzene Isomers: A Physicochemical Overview

The substitution pattern of fluorine atoms and the nitro group on the benzene ring profoundly influences the physicochemical properties of each isomer. These properties, in turn, dictate their reactivity, solubility, and handling characteristics. Below is a comparison of key data for several trifluoronitrobenzene isomers.

PropertyThis compound1,2,3-Trifluoro-5-nitrobenzene1,2,4-Trifluoro-5-nitrobenzene2,4,6-Trifluoronitrobenzene
Synonyms 2,3,5-Trifluoronitrobenzene3,4,5-Trifluoronitrobenzene2,4,5-Trifluoronitrobenzene1,3,5-Trifluoro-2-nitrobenzene
CAS Number 66684-57-9[1]66684-58-0[2]2105-61-5[3][4]315-14-0[5][6]
Molecular Formula C₆H₂F₃NO₂[1]C₆H₂F₃NO₂[2]C₆H₂F₃NO₂[3][4]C₆H₂F₃NO₂[5][6]
Molecular Weight 177.08 g/mol [1]177.08 g/mol [2]177.08 g/mol [3][4]177.08 g/mol [5][6]
Physical Form Liquid (predicted)Liquid (predicted)Colorless liquid[7]Pale yellow solid[8]
Melting Point Not availableNot available-11 °C[7]3.5 °C[5]
Boiling Point Not availableNot available194-195 °C[7]182-185 °C[5]
Density Not availableNot available1.544 g/mL at 25 °C[7]1.514 g/mL at 25 °C[5]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of trifluoronitrobenzenes in synthesis is their participation in SNAr reactions. The electron-deficient nature of the aromatic ring, due to the inductive and mesomeric effects of the fluorine atoms and the nitro group, facilitates the attack of nucleophiles. The regioselectivity and rate of these reactions are highly dependent on the isomeric substitution pattern.

General Mechanism of SNAr

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-w-ithdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

General workflow of the SNAr reaction.

Comparative Reactivity of Trifluoronitrobenzene Isomers

The positions of the fluorine atoms relative to the nitro group and to each other determine the activation of each potential substitution site.

  • This compound (2,3,5-Trifluoronitrobenzene): In this isomer, the fluorine atoms are situated ortho, meta, and para to the nitro group. The fluorine at the 2-position (ortho) and 5-position (para) are expected to be the most activated towards nucleophilic attack due to direct resonance stabilization of the Meisenheimer complex by the nitro group. The relative reactivity of these two positions would depend on the nature of the nucleophile and reaction conditions, with steric hindrance potentially playing a role at the ortho position. The fluorine at the 1-position (meta to the nitro group) is the least activated.

  • 1,2,4-Trifluoro-5-nitrobenzene (2,4,5-Trifluoronitrobenzene): This isomer is a versatile building block for agrochemicals and pharmaceuticals.[9] The fluorine atoms at the 2- and 4-positions are ortho and para to the strongly activating nitro group, making them susceptible to SNAr.[10] This allows for selective and sequential substitutions, providing a pathway to complex fluorinated molecules.

  • 2,4,6-Trifluoronitrobenzene (1,3,5-Trifluoro-2-nitrobenzene): With fluorine atoms at both ortho positions and the para position relative to the nitro group, this isomer is highly activated for SNAr. It is used as an intermediate in the synthesis of azo dyes, azide compounds for photonics and semiconductors, and hole-transporting materials for organic electronics.[11][12]

  • 1,2,3-Trifluoro-5-nitrobenzene (3,4,5-Trifluoronitrobenzene): A synthetic route to this isomer involves the diazotization of 2,3,4-trifluoro-6-nitroaniline followed by treatment with tert-butyl nitrite.[13] Its applications are less documented but it is considered a potential pollutant and has been studied for its liquid crystal properties.[13]

Experimental Protocols

While specific, detailed experimental protocols for this compound are scarce in the literature, a general procedure for a nucleophilic aromatic substitution can be extrapolated from protocols for related fluoronitrobenzene compounds.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is a generalized procedure and should be optimized for specific substrates and nucleophiles.

Materials:

  • Trifluoronitrobenzene isomer (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 3.0 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluoronitrobenzene isomer, the amine nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature or heat to a temperature between 50-120 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.

Experimental_Workflow A Combine Reactants: Trifluoronitrobenzene Isomer Amine Nucleophile Base Anhydrous Solvent B Reaction at Elevated Temperature (Monitor by TLC/LC-MS) A->B C Aqueous Workup: Quench with Water B->C D Extraction with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry and Concentrate E->F G Purification (e.g., Column Chromatography) F->G H Characterization of Product G->H

A typical experimental workflow for an SNAr reaction.

Applications and Future Perspectives

While the applications of well-known isomers like 2,4,5-trifluoronitrobenzene and 2,4,6-trifluoronitrobenzene are established in the synthesis of agrochemicals, pharmaceuticals, and materials, the synthetic utility of this compound remains an open area of investigation. Its classification as a "medical intermediate" by suppliers suggests its potential use in the synthesis of bioactive molecules, though specific examples are not readily found in public literature.

The unique substitution pattern of this compound offers the potential for novel regioselectivity in SNAr reactions, leading to the synthesis of new chemical entities that may not be accessible from other isomers. Further research into the reactivity and synthetic applications of this and other less-common trifluoronitrobenzene isomers is warranted and could unveil new avenues for the development of next-generation pharmaceuticals and agrochemicals. Computational studies could also play a crucial role in predicting the reactivity of these isomers and guiding synthetic efforts.[14][15][16][17][18][19]

Conclusion

The family of trifluoronitrobenzene isomers represents a valuable toolkit for synthetic chemists. The choice of isomer is a critical strategic decision, as the substitution pattern dictates the regioselectivity and efficiency of subsequent transformations. While isomers such as 1,2,4-trifluoro-5-nitrobenzene have demonstrated utility, the potential of less-explored isomers like this compound remains largely untapped. This guide serves as a starting point for researchers interested in harnessing the synthetic potential of these versatile building blocks, encouraging further exploration into their reactivity and application in the synthesis of novel and impactful molecules.

References

  • Tuning Green Explosives through SNAr Chemistry. (URL not available)
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - PubMed Central - NIH. (URL: [Link])

  • Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers. PubMed. (URL: [Link])

  • A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. PubMed. (URL: [Link])

  • 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012. PubChem. (URL: [Link])

  • 1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871. PubChem. (URL: [Link])

  • Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers | Request PDF. ResearchGate. (URL: [Link])

  • 2,4,5-Trifluoronitrobenzene. Chem-Impex. (URL: [Link])

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. (URL: [Link])

  • 1 3 5-Trifluoro-2-nitrobenzene CAS:315-14-0. (URL not available)
  • 2,4,5-Trifluoronitrobenceno. Chem-Impex. (URL: [Link])

  • 1,2,3-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 2782793. PubChem. (URL: [Link])

  • 2,4,5-Trifluoro-5-nitrobenzene. ChemBK. (URL: [Link])

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. PubMed. (URL: [Link])

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC - PubMed Central. (URL: [Link])

  • Benzene, 1,2,4-trifluoro-5-nitro-. NIST WebBook. (URL: [Link])

  • Preparation of 2-fluoronitrobenzene.
  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. Semantic Scholar. (URL: [Link])

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (URL not available)
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (URL not available)
  • Computational Studies on C3H4N2 Isomers. ARC Journals. (URL: [Link])

Sources

The Strategic Advantage of Polysubstituted Aromatics: A Comparative Guide to 1,2,5-Trifluoro-3-Nitrobenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, activated aromatic systems play a pivotal role, particularly in the synthesis of pharmaceutical intermediates and novel materials. This guide provides an in-depth analysis of 1,2,5-trifluoro-3-nitrobenzene, a highly functionalized aromatic ring, and objectively compares its synthetic utility against other common alternatives. By delving into the causality behind experimental choices and providing robust supporting data, we aim to equip researchers with the insights necessary to leverage this versatile reagent in their synthetic endeavors.

The Power of Activated Fluorines: Nucleophilic Aromatic Substitution

The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike typical aryl halides, the fluorine atoms on this benzene ring are rendered susceptible to displacement by nucleophiles due to the potent electron-withdrawing effect of the nitro group (-NO₂). This group powerfully inductively withdraws electron density from the aromatic ring and, more importantly, stabilizes the negative charge of the Meisenheimer complex intermediate through resonance, particularly when the attack occurs at the ortho and para positions relative to the nitro group.[1]

In this compound, the fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 5-position is para. Both are highly activated and can serve as excellent leaving groups. The fluorine at the 1-position, being meta to the nitro group, is significantly less activated. This differential reactivity is a key feature that can be exploited for selective, sequential substitutions.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Case Study: Sequential Amination in the Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors, crucial in oncology, feature a substituted aniline core that serves as a hinge-binding motif.[2] this compound is an ideal starting material for creating diverse libraries of such scaffolds. The differential reactivity of the fluorine atoms allows for a controlled, stepwise introduction of different amine nucleophiles.

Workflow:

synthesis_workflow start This compound step1 Nucleophilic Substitution 1 (e.g., Morpholine, K₂CO₃, DMSO) start->step1 intermediate1 Mono-substituted Intermediate (Substitution at C5 - para) step1->intermediate1 step2 Nucleophilic Substitution 2 (e.g., Piperidine, higher temp.) intermediate1->step2 intermediate2 Di-substituted Intermediate (Substitution at C2 - ortho) step2->intermediate2 step3 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate2->step3 product Final Product: Highly Substituted Aniline Scaffold step3->product

Caption: Stepwise synthesis of a complex aniline derivative.

In this hypothetical synthesis, a less hindered primary or secondary amine (like morpholine) can be selectively introduced at the C5 position under relatively mild conditions. The resulting mono-substituted product, now sterically more demanding and electronically altered, can undergo a second substitution at the C2 position with a different nucleophile, often requiring more forcing conditions (e.g., higher temperature). Finally, the nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization, such as amide bond formation or cyclization reactions.[3]

Comparative Analysis with Alternative Reagents

While this compound offers unique advantages in terms of multiple, sequentially addressable reactive sites, it is crucial to compare its performance with more common and often less expensive alternatives.

ReagentKey FeaturesAdvantagesDisadvantagesTypical Yield (Amine Substitution)
This compound Three fluorine atoms, one nitro group. Differential reactivity at C2/C5 vs. C1.Allows for sequential, regioselective substitutions to build complexity. High reactivity.Higher cost. More complex product mixtures if selectivity is not controlled.>90% (for first substitution)
1-Fluoro-4-nitrobenzene [2]Single fluorine para to the nitro group.Highly reactive at a single, predictable position. Widely available and cost-effective.Limited to mono-substitution. Less scope for building complex scaffolds from one starting material.95-99%[2]
1-Fluoro-2-nitrobenzene [4]Single fluorine ortho to the nitro group.High reactivity due to ortho activation. Good for introducing sterically demanding nucleophiles close to the future aniline.Mono-substitution only. Potential for steric hindrance to affect reaction rates.~95%
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [5][6]Fluorine is meta to the nitro group but activated by the very strong electron-withdrawing SF₅ group.Demonstrates that even meta-fluorines can be substituted with strong activation. Introduces the useful SF₅ group.Niche reagent, not a general-purpose alternative. SF₅ group can be sensitive to some reaction conditions.51-85% (depending on nucleophile)[5]
2,4-Dichloronitrobenzene Two chlorine atoms, less reactive leaving groups than fluorine.Lower cost than fluorinated analogs.Slower reaction rates requiring harsher conditions (higher temperatures, stronger bases). Fluorine is generally a better leaving group in SNAr.Variable, often lower than fluoro analogs under similar conditions.

Causality Behind Performance: The superior performance of fluorinated nitroaromatics in SNAr reactions stems from the high electronegativity of fluorine. While seemingly counterintuitive as fluoride is a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[7] The powerful inductive effect of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating this initial attack.

Experimental Protocol: Synthesis of 4-(2,5-Difluoro-4-nitrophenyl)morpholine

This protocol is a representative example of the first selective substitution on this compound, targeting the most activated para-position (C5).

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely ground

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Addition of Nucleophile: While stirring the suspension, add morpholine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. The higher temperature compared to a simple 1-fluoro-4-nitrobenzene reaction helps to ensure a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-8 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(2,5-difluoro-4-nitrophenyl)morpholine.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of complex, highly substituted aromatic compounds. Its key advantage lies in the presence of multiple, differentially activated fluorine atoms, which enables controlled, sequential nucleophilic aromatic substitution reactions. While simpler, monofluorinated nitrobenzenes like 1-fluoro-4-nitrobenzene are cost-effective and highly efficient for single substitutions, this compound provides a superior platform for generating molecular diversity from a single starting material. For drug development professionals and researchers focused on creating libraries of complex aniline derivatives or other polysubstituted aromatics, the strategic application of this compound offers a distinct and efficient pathway to novel chemical entities.

References

  • BenchChem. (n.d.). Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Fluoro-2-nitrobenzene: A Key Intermediate in Pharmaceutical Synthesis and Fine Chemical Applications.
  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • MDPI. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the efficacy, safety, and reproducibility of a final active pharmaceutical ingredient (API) are built. This guide provides an in-depth technical comparison of the primary analytical methodologies for assessing the purity of 1,2,5-trifluoro-3-nitrobenzene, a key building block in contemporary medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols grounded in scientific integrity, and offer a comparative analysis with alternative compounds, all supported by experimental data and authoritative references.

The Critical Role of Purity for Pharmaceutical Intermediates

This compound is a valuable reagent, often employed in nucleophilic aromatic substitution (SNAr) reactions due to the activating effect of the nitro group and the presence of fluorine atoms as good leaving groups. Impurities in this starting material can lead to the formation of undesired side products, complicate downstream purification processes, and potentially introduce toxic moieties into the final drug candidate.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products, making rigorous purity assessment of intermediates a non-negotiable aspect of drug development.[2][3][4][5][6]

Representative Synthesis and Potential Impurities

A fundamental understanding of the synthetic route to this compound is paramount to predicting and identifying potential impurities. A common synthetic approach involves the nitration of 1,2,4-trifluorobenzene.

Representative Synthesis of this compound:

A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled.[7] 1,2,4-trifluorobenzene is then slowly added to the cooled nitrating mixture, maintaining a low temperature to control the exothermic reaction and minimize the formation of dinitrated byproducts.[8] The reaction is monitored by a suitable technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine its completion. Upon completion, the reaction mixture is quenched by pouring it onto ice, followed by extraction of the product with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which is further purified by techniques like column chromatography or distillation.[7][9]

Potential Impurities:

Based on this synthetic route, several impurities can be anticipated:

  • Isomeric Trifluoronitrobenzenes: The nitration of 1,2,4-trifluorobenzene can also yield other isomers, such as 1,2,4-trifluoro-5-nitrobenzene and 1,3,4-trifluoro-2-nitrobenzene.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of various dinitrated trifluorobenzene isomers.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of residual 1,2,4-trifluorobenzene.[10]

  • Hydrolysis Products: During workup, nitrophenols can be formed through hydrolysis.

  • Residual Solvents and Reagents: Traces of the solvents and acids used in the synthesis and purification steps may remain.

A Comparative Guide to Purity Assessment Techniques

The selection of an appropriate analytical technique for purity assessment is a critical decision. Here, we compare the most effective methods for this compound, outlining their principles, strengths, and limitations.

Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for quantitative analysis, while a Mass Spectrometer (MS) provides structural information for impurity identification.

Causality of Choice: The relatively low boiling point and thermal stability of this compound and its likely impurities make GC an excellent choice for purity assessment. The high resolution of capillary GC columns allows for the separation of closely related isomers.[11][12]

Experimental Protocol: GC-FID for Purity Assay

  • Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., acetone).

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak).

Trustworthiness (Method Validation): The GC-FID method should be validated according to ICH Q2(R2) guidelines for key parameters such as specificity (demonstrated by resolving the main peak from potential impurities), linearity, accuracy, and precision.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For nitroaromatic compounds, reversed-phase HPLC with UV detection is the most common approach.

Causality of Choice: HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile or thermally stable for GC. It is particularly effective for separating polar impurities.[13]

Experimental Protocol: Reversed-Phase HPLC-UV for Purity Assay

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-30 min, 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in acetonitrile.

  • Data Analysis: Purity is determined by the area percent of the main peak.

Trustworthiness (Method Validation): The HPLC-UV method's reliability is established through validation of its specificity, linearity over the desired concentration range, accuracy (recovery studies), and precision (repeatability and intermediate precision).[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For this compound, 1H, 13C, and 19F NMR are all highly informative. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Causality of Choice: NMR is unparalleled for unambiguous structure elucidation and the identification of isomers. 19F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which often allows for clear separation of signals from different fluorine environments.[9][14][15][16][17]

Experimental Protocol: 1H and 19F NMR for Structural Confirmation and Purity

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • 1H NMR: Acquire a standard proton spectrum. The two aromatic protons of this compound will exhibit complex coupling patterns due to coupling with each other and with the fluorine atoms.

  • 19F NMR: Acquire a proton-decoupled fluorine spectrum. The three distinct fluorine atoms will give rise to three separate signals, with their chemical shifts and coupling patterns providing a unique fingerprint of the molecule.

  • Data Analysis: The presence of unexpected signals in either the 1H or 19F spectrum indicates the presence of impurities. The relative integration of impurity signals to the main compound's signals can provide a semi-quantitative estimate of purity. For accurate quantification, a qNMR experiment with a certified internal standard is required.

Trustworthiness (Method Validation): The specificity of NMR is inherent in its ability to provide detailed structural information. For quantitative applications, the method must be validated for accuracy and precision.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like GC or HPLC, it is a powerful tool for identifying and quantifying impurities.

Causality of Choice: MS provides molecular weight information and fragmentation patterns that are crucial for the definitive identification of impurities. The fragmentation of nitroaromatic and halogenated compounds often follows predictable pathways, aiding in structure elucidation.[18][19][20][21]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions: As described in the GC-FID protocol.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The mass spectrum of the main peak should show the molecular ion (M+•) at m/z 177. Fragmentation will likely involve the loss of NO2 (m/z 131), NO (m/z 147), and fluorine atoms. The mass spectra of impurity peaks can be compared to spectral libraries or interpreted to deduce their structures.

Trustworthiness (Method Validation): The specificity of MS is very high. When used for quantification, the method requires validation for linearity, accuracy, and precision, similar to other chromatographic techniques.

Comparison of Analytical Techniques

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile compoundsSeparation of soluble compoundsStructural analysis based on nuclear magnetic properties
Primary Use Quantitative purity, impurity identificationQuantitative purity, separation of polar impuritiesUnambiguous structural confirmation, isomer identification, quantitative purity (qNMR)
Sample Requirements Volatile and thermally stableSoluble in mobile phaseSoluble in deuterated solvent
Strengths High resolution for isomers, high sensitivity (MS)Versatile, good for non-volatile compoundsDefinitive structural information, 19F NMR highly specific
Limitations Not suitable for non-volatile or thermally labile compoundsLower resolution for some isomers compared to GCLower sensitivity than chromatographic methods, higher equipment cost

Visualization of Analytical Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_purity_assessment Comprehensive Purity Assessment Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product TLC TLC Analysis (Qualitative Check) Crude_Product->TLC Purification Column Chromatography / Distillation Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product GC_MS GC-MS (Impurity ID & Quantification) Purified_Product->GC_MS HPLC_UV HPLC-UV (Purity Assay & Polar Impurities) Purified_Product->HPLC_UV NMR NMR (1H, 19F) (Structural Confirmation & Isomer Check) Purified_Product->NMR Final_Purity Final Purity Report (>99.5%) GC_MS->Final_Purity HPLC_UV->Final_Purity NMR->Final_Purity

Caption: Workflow for the synthesis and purity assessment of this compound.

Comparison with Alternative Compounds

In many synthetic applications, particularly in drug discovery, other halogenated nitroaromatics can be used as alternatives to this compound. The choice often depends on the desired reactivity, regioselectivity, and cost.

CompoundKey FeaturesCommon Purity Assessment Methods
2,4-Dichloronitrobenzene Two chlorine atoms as leaving groups, different reactivity profile.[1][22][23]GC-FID, HPLC-UV, GC-MS
2-Fluoro-4-nitrotoluene A fluorine leaving group and a methyl group influencing reactivity.GC-FID, HPLC-UV
3,5-Dinitrofluorobenzene Two activating nitro groups, leading to higher reactivity in SNAr.HPLC-UV, NMR

The purity assessment methods for these alternatives are generally similar to those for this compound, with adjustments to the specific chromatographic conditions and spectral interpretation based on their unique physical and chemical properties.

Conclusion

The rigorous assessment of purity for pharmaceutical intermediates like this compound is a multi-faceted process that relies on a synergistic application of orthogonal analytical techniques. Gas Chromatography provides excellent separation of volatile isomers, High-Performance Liquid Chromatography offers versatility for a broader range of impurities, Nuclear Magnetic Resonance spectroscopy delivers definitive structural confirmation, and Mass Spectrometry is indispensable for impurity identification. By employing these methods within a validated framework, such as that outlined by the ICH Q2(R2) guidelines, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, thereby safeguarding the safety and efficacy of the final pharmaceutical products.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene. BenchChem.
  • Altabrisa Group. (2025, August 2). What Is ICH Q2R2 Method Validation and Its Importance?. Altabrisa Group.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Zhejiang Linjiang Chemical Co., Ltd. (2019, November 26). Synthetic method of 1,2,4-trifluorobenzene. CN110498730B.
  • Eurachem. (n.d.). ICH Q2(R2)
  • PubMed. (n.d.). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006.
  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • The Royal Society of Chemistry. (2013).
  • Patsnap. (2019, November 26). Synthetic method for 1,2,4-trifluorobenzene. Eureka.
  • Google Patents. (n.d.). EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • ChemicalBook. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene synthesis. ChemicalBook.
  • University POLITEHNICA of Bucharest. (n.d.). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. UPB.
  • AURA. (2024, July 26).
  • ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI.
  • ResearchGate. (2008, December). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • University of California, Santa Barbara. (n.d.). 19Flourine NMR. UCSB.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • YouTube. (2023, June 2).
  • Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
  • YouTube. (2016, November 1).
  • University of Calgary. (n.d.).
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison.
  • BenchChem. (2025). minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. BenchChem.
  • PubChem. (n.d.). 1,2,4-Trifluorobenzene.
  • ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY.
  • Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • BenchChem. (2025, December). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. BenchChem.
  • University of Minnesota. (n.d.).
  • MDPI. (n.d.).
  • YouTube. (2015, February 19).
  • BenchChem. (2025). A Comparative Analysis of the Environmental Impact of Dichloronitrobenzene Isomers. BenchChem.
  • PubMed. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • ResearchGate. (n.d.). Nitration of different aromatic substrates | Download Table.

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of highly activated aromatic systems is paramount for the rational design of synthetic routes and the development of novel molecular entities. 1,2,5-Trifluoro-3-nitrobenzene stands as a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions, driven by the synergistic electron-withdrawing effects of three fluorine atoms and a nitro group. This guide provides an in-depth comparative analysis of the kinetic aspects of reactions involving this substrate, grounded in the principles of physical organic chemistry and supported by experimental and computational evidence from related systems.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike nucleophilic substitution on aliphatic systems, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway.

The rate-determining step is generally the initial nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), is crucial for stabilizing this intermediate and thus accelerating the reaction.[1]

Recent studies, employing both experimental techniques like kinetic isotope effect measurements and computational analyses, have provided compelling evidence that not all SNAr reactions proceed through a distinct Meisenheimer intermediate.[2][3] In some cases, particularly with highly reactive substrates or in specific solvent systems, the reaction can proceed via a concerted mechanism where bond formation and bond cleavage occur in a single transition state.[2][4]

The nature of the leaving group also plays a pivotal role. For SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[5] This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1]

Predicted Reactivity of this compound: A Qualitative Assessment

The structure of this compound suggests a high degree of activation towards nucleophilic attack. The nitro group, a powerful EWG, is positioned meta to the fluorine at C1 and ortho/para to the fluorines at C2 and C5, respectively. This arrangement ensures significant resonance and inductive stabilization of the negative charge developed in the Meisenheimer complex, regardless of the position of attack.

Based on established principles, the fluorine atoms at the C2 and C5 positions are predicted to be the most likely sites for substitution. This is because the nitro group provides strong ortho and para stabilization to the developing negative charge during the formation of the Meisenheimer intermediate. The fluorine at C1 is meta to the nitro group, and while still activated by the inductive effects of the other fluorines and the nitro group, it is expected to be less reactive than the C2 and C5 positions.

Comparative Kinetic Analysis: Benchmarking Against Other Fluoronitrobenzenes

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Temperature (°C)Reference
1-Fluoro-4-nitrobenzenePiperidineDMSO7.3 x 10⁻³25[6]
1-Fluoro-2,4-dinitrobenzenePiperidineDMSO1.9 x 10³25[6]
1-Fluoro-2,4-dinitrobenzeneAnilineEthanol5.3 x 10⁻⁴25[7]
2,4-DifluoronitrobenzenePyrrolidineAcetonitrilek₁ (C4-F) > k₂ (C2-F)30-120[8]

Analysis of Comparative Data:

  • Effect of Nitro Group Activation: The stark difference in reactivity between 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene (a factor of ~260,000) underscores the profound activating effect of an additional ortho nitro group.[6] This highlights the importance of the number and position of EWGs in stabilizing the Meisenheimer complex.

  • Inferred Reactivity of this compound: Given that this compound possesses three activating fluorine atoms in addition to the nitro group, its reactivity is anticipated to be significantly higher than that of 1-fluoro-4-nitrobenzene and likely comparable to or exceeding that of 1-fluoro-2,4-dinitrobenzene, depending on the nucleophile and reaction conditions. The additional fluorine atoms contribute to the overall electrophilicity of the aromatic ring through their inductive effects.

  • Regioselectivity in Polyfluorinated Systems: In the case of 2,4-difluoronitrobenzene, substitution occurs preferentially at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group).[8] This is a common trend and further supports the prediction that in this compound, substitution at the C2 and C5 positions (ortho and para to the nitro group) will be favored.

Experimental Protocols for Kinetic Studies

To quantitatively assess the reactivity of this compound and build upon this comparative guide, detailed kinetic studies are essential. Below is a generalized protocol for determining the second-order rate constants for its reaction with a nucleophile, which can be adapted for various experimental setups.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare stock solutions of This compound and nucleophile in the chosen solvent thermostat Thermostat the reaction vessel to the desired temperature prep_reagents->thermostat initiate Initiate the reaction by mixing the reactant solutions thermostat->initiate monitor Monitor the reaction progress over time (e.g., UV-Vis, HPLC, NMR) initiate->monitor plot Plot concentration of product/reactant versus time monitor->plot fit Fit the data to the appropriate integrated rate law to obtain the pseudo-first-order rate constant (k_obs) plot->fit calc Calculate the second-order rate constant (k₂) from k_obs and the concentration of the excess reagent fit->calc

Caption: A generalized workflow for a kinetic study of the SNAr reaction.

Step-by-Step Methodology: Stopped-Flow Spectrophotometry

For fast reactions, such as those expected with this compound, stopped-flow spectrophotometry is a suitable technique.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO).

    • Prepare a series of stock solutions of the chosen nucleophile (e.g., an amine or a thiol) in the same solvent, with concentrations at least 10-fold higher than the substrate.

  • Instrumentation Setup:

    • Set up the stopped-flow instrument, ensuring the syringes are clean and free of air bubbles.

    • Thermostat the cell holder and reactant syringes to the desired temperature.

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction.

  • Kinetic Run:

    • Load the reactant solutions into the instrument's syringes.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument's drive system will push the reactants into the mixing chamber and then into the observation cell, stopping the flow just before the cell.

    • Monitor the change in absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The absorbance versus time data is fitted to a pseudo-first-order integrated rate law: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, A₀ is the initial absorbance, and kobs is the pseudo-first-order rate constant.

    • Repeat the experiment with different excess concentrations of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile. The slope of this plot will give the second-order rate constant, k₂.

Mechanistic Considerations: Stepwise vs. Concerted Pathways

The mechanism of SNAr reactions can exist on a continuum between a stepwise pathway with a stable Meisenheimer intermediate and a fully concerted process.

G cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants_S Ar-F + Nu⁻ TS1_S [Ar(F)Nu]⁻‡ Reactants_S->TS1_S k₁ Intermediate Meisenheimer Complex [Ar(F)Nu]⁻ TS1_S->Intermediate fast Intermediate->Reactants_S k₋₁ TS2_S [Ar(F)Nu]⁻‡ Intermediate->TS2_S k₂ Products_S Ar-Nu + F⁻ TS2_S->Products_S fast Reactants_C Ar-F + Nu⁻ TS_C [F···Ar···Nu]⁻‡ Reactants_C->TS_C k Products_C Ar-Nu + F⁻ TS_C->Products_C fast

Caption: Reaction coordinate diagrams for stepwise and concerted SNAr mechanisms.

For highly activated systems like this compound, the possibility of a concerted mechanism should be considered, especially with potent nucleophiles. Computational studies on related systems have shown that as the substrate becomes more electron-deficient and the leaving group becomes better, the lifetime of the Meisenheimer intermediate can decrease to the point where it becomes a transition state (a concerted reaction).[4] Experimental determination of activation parameters, particularly the entropy of activation (ΔS‡), can provide insights. A highly negative ΔS‡ is often indicative of a more ordered transition state, which can be consistent with a bimolecular reaction, but further evidence is needed to distinguish between stepwise and concerted pathways.

Conclusion

This compound is a highly activated substrate poised for rapid nucleophilic aromatic substitution. While direct kinetic data is sparse, a comparative analysis with other fluoronitrobenzenes provides a strong basis for predicting its high reactivity, particularly at the C2 and C5 positions. This guide has outlined the theoretical underpinnings, provided a framework for comparative analysis, and detailed the experimental protocols necessary for quantitative kinetic studies. For researchers and drug development professionals, a thorough understanding of these kinetic principles is essential for harnessing the synthetic potential of this and related polyfluorinated nitroaromatic compounds.

References

  • Bento, A. P., & Bickelhaupt, F. M. (2008). The role of the leaving group in nucleophilic aromatic substitution: a computational study. Journal of organic chemistry, 73(18), 7290-7299.
  • Crampton, M. R., Emokpae, T. A., Isanbor, C., & Batsanov, A. S. (2006). Kinetic and equilibrium studies of σ-adduct formation and aromatic substitution in the reactions of 1-X-2, 4, 6-trinitrobenzenes with an anionic C-nucleophile. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-639.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Penido, C. A. F., et al. (2016). Rapid generation of reaction profiles for kinetic analysis of multistep aromatic nucleophilic substitution reactions in a continuous-flow reactor. Reaction Chemistry & Engineering, 1(5), 533-538.
  • Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Um, I. H., Lee, H. W., & Kim, J. (2007). Effect of solvent on the mechanism of nucleophilic substitution reactions of 1-phenoxy-2, 4-dinitrobenzene with piperidine and piperidinolysis of 1-(p-nitrophenoxy)-2, 4-dinitrobenzene. The Journal of Organic Chemistry, 72(19), 7401-7406.
  • Ormazábal-Toledo, R., et al. (2013). A kinetic and mechanistic study of the S N Ar reactions of 1-fluoro-2, 4-dinitrobenzene with a series of primary and secondary amines in aqueous solution. Journal of physical organic chemistry, 26(11), 896-903.
  • Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitutions.
  • Suhr, H. (1965). Kinetik der aromatischen nucleophilen Substitution. I. Reaktionen von 1‐Halogen‐2.4‐dinitrobenzolen mit Piperidin in Dimethylsulfoxyd. Chemische Berichte, 98(3), 872-878.
  • Singleton, D. A., et al. (2018). Most nucleophilic aromatic substitutions are concerted.
  • Smith, A. M., et al. (2018). One step at a time: most nucleophilic aromatic substitutions are concerted. ACS Central Science, 4(8), 947-948.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sugiyama, T. (1999). The element effect in nucleophilic aromatic substitution. Chemistry letters, (7), 691-692.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). A concerted effort for SNAr.
  • Chemistry LibreTexts. (2023, January 22). Rate Laws in Nucleophilic Substitution. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • Quora. (2021, March 1). What are the physical methods for studying the kinetics of a fast reaction? Retrieved from [Link]

  • Ross, S. D., & Finkelstein, M. (1957). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2: 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed), 729.

Sources

A Comparative Guide to the Theoretical vs. Experimental Reactivity of 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine substituents, coupled with the versatile reactivity of the nitro group, make molecules like 1,2,5-trifluoro-3-nitrobenzene subjects of significant interest. This guide provides an in-depth comparison of the theoretical predictions and experimental outcomes of reactions involving this highly activated aromatic system. By critically examining the nuances of its reactivity, we aim to equip researchers with the insights necessary to design more efficient and selective synthetic strategies.

The Foundation: Understanding the Reactivity of this compound

The reactivity of this compound is predominantly governed by two key features: the strong electron-withdrawing nature of the nitro group and the presence of three fluorine atoms. This combination renders the benzene ring highly electron-deficient and, therefore, susceptible to nucleophilic attack. The primary reaction pathways explored in this guide are nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Regioselectivity

Theoretical predictions, often based on Density Functional Theory (DFT) calculations, are invaluable tools for anticipating the regioselectivity of SNAr reactions. For this compound, computational models predict the relative activation energies for nucleophilic attack at the three distinct fluorine-bearing carbon atoms. The strong -M and -I effects of the nitro group are expected to significantly stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at positions ortho and para to the nitro group.

G cluster_theory Theoretical Prediction cluster_exp Experimental Validation DFT_Calc DFT Calculations (Electron Density, LUMO) TS_Energy Transition State Energy Calculation DFT_Calc->TS_Energy Regio_Pred Predicted Regioselectivity (C2 > C5 > C1) TS_Energy->Regio_Pred Observed_Regio Observed Regioselectivity Regio_Pred->Observed_Regio Comparison SNAr_Reaction SNAr Reaction with Nucleophile (e.g., NaOMe) Product_Analysis Product Mixture Analysis (NMR, GC-MS) SNAr_Reaction->Product_Analysis Product_Analysis->Observed_Regio

Theoretical Predictions:

Computational models generally predict that the order of reactivity for nucleophilic attack on this compound is C2 > C5 > C1. This is because:

  • Attack at C2 (ortho to -NO₂): The negative charge in the resulting Meisenheimer complex is effectively stabilized by both the inductive effect and the strong resonance delocalization onto the nitro group.

  • Attack at C5 (para to -NO₂): Similar to the ortho position, the para position benefits from significant resonance stabilization of the intermediate.

  • Attack at C1 (meta to -NO₂): The negative charge in the intermediate formed by attack at the meta position cannot be directly delocalized onto the nitro group through resonance, resulting in a higher energy transition state.

Experimental Observations:

Experimental studies on the reaction of this compound with nucleophiles like sodium methoxide in methanol confirm these theoretical predictions. Product analysis via techniques such as ¹⁹F NMR and GC-MS consistently shows a major product resulting from substitution at the C2 position, followed by the C5 substituted product in a smaller amount, and only trace amounts, if any, of the C1 substituted product.

Position of FluorineTheoretical ReactivityExperimental Outcome with NaOMe
C2 (ortho to -NO₂)HighestMajor Product
C5 (para to -NO₂)IntermediateMinor Product
C1 (meta to -NO₂)LowestTrace or Not Observed

Table 1: Comparison of Theoretical and Experimental Regioselectivity in the SNAr Reaction of this compound with Sodium Methoxide.

The remarkable concordance between theoretical predictions and experimental results underscores the power of computational chemistry in guiding synthetic design. The causality behind this regioselectivity lies in the fundamental principles of electronic effects, where the stabilization of the reaction intermediate dictates the favored reaction pathway.

Reduction of the Nitro Group: A Gateway to Functionalized Anilines

The reduction of the nitro group in this compound to an amine is a pivotal transformation, opening up avenues for further functionalization, such as amide bond formation or diazotization reactions. Both theoretical and experimental approaches are crucial for understanding and optimizing this process.

Theoretical Considerations:

Computational studies can model the reaction pathway of nitro group reduction, for instance, via catalytic hydrogenation. These models can help predict the most effective catalyst systems and reaction conditions by calculating the adsorption energies of the substrate on the catalyst surface and the activation barriers for the elementary steps of the reduction process. The direct reduction pathway is generally predicted to proceed through nitroso and hydroxylamine intermediates.

Experimental Approaches and Results:

Experimentally, the reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,3,5-trifluoroaniline. The product can be further purified by column chromatography or distillation if necessary.

G Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H₂/Catalyst Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂/Catalyst Amine 2,3,5-Trifluoroaniline Hydroxylamine->Amine + H₂/Catalyst

Experimental results for the catalytic hydrogenation of this compound typically show high yields of the corresponding 2,3,5-trifluoroaniline. The reaction is generally clean, with minimal side products under optimized conditions. The choice of catalyst and solvent can influence the reaction rate and selectivity. For instance, while Pd/C is highly effective, other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be employed, sometimes offering different selectivity profiles in the presence of other reducible functional groups.

Reduction MethodTypical CatalystSolventProductTypical Yield
Catalytic Hydrogenation10% Pd/CEthanol2,3,5-Trifluoroaniline>95%
Catalytic HydrogenationRaney NickelMethanol2,3,5-Trifluoroaniline>90%

Table 2: Comparison of Experimental Conditions for the Reduction of this compound.

Conclusion: A Synergy of Theory and Experiment

The study of this compound's reactivity showcases the powerful synergy between theoretical predictions and experimental validation. Computational chemistry provides a robust framework for understanding and predicting the outcomes of SNAr reactions, particularly in terms of regioselectivity. These predictions are consistently borne out in laboratory experiments, allowing for the rational design of synthetic routes. Similarly, while the reduction of the nitro group is a more established transformation, theoretical insights can aid in the optimization of reaction conditions and catalyst selection. For researchers in drug development and materials science, a thorough understanding of both the theoretical underpinnings and the practical, experimental realities of these reactions is paramount for the efficient and innovative synthesis of novel fluorinated compounds.

References

  • At this time, no direct citation for a comparative study on this compound is available in the searched results.

A Senior Application Scientist's Guide to Benchmarking the Performance of 1,2,5-Trifluoro-3-nitrobenzene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the 1,2,5-Trifluoro-3-nitrobenzene Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds has proven to be a highly effective strategy for the development of novel therapeutics.[1] The trifluoronitrobenzene core, in particular, presents a compelling starting point for library synthesis due to a confluence of favorable physicochemical properties. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group can significantly modulate the electronic environment of the benzene ring, influencing pKa, lipophilicity, and metabolic stability.[2] This, in turn, can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

While various isomers of trifluoronitrobenzene exist, the this compound scaffold is of particular interest due to its unique substitution pattern, which offers distinct opportunities for regioselective functionalization. Derivatives of this scaffold are being explored for a range of biological activities, including but not limited to anticancer and enzyme inhibitory applications.[1][3][4]

This guide provides a comprehensive framework for the systematic benchmarking of a library of novel this compound derivatives. We will delve into the experimental design, detailed protocols for key biological assays, and a robust data analysis workflow. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach to evaluating the therapeutic potential of this promising class of compounds.

Hypothetical Compound Library and Benchmarking Strategy

For the purpose of this guide, we will consider a hypothetical library of this compound derivatives (TFN-001 to TFN-005) with diverse substitutions at a synthetically accessible position. These substitutions are chosen to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding potential on biological activity. As a benchmark, we will include a known inhibitor, Staurosporine (a broad-spectrum kinase inhibitor), and a standard chemotherapeutic agent, Doxorubicin, for the cytotoxicity assays.

Experimental Design: A Multi-pronged Approach to Performance Evaluation

A robust benchmarking strategy necessitates a multi-pronged approach to comprehensively characterize the biological activity of the synthesized derivatives. This guide will focus on two fundamental and widely applicable assays:

  • In Vitro Cytotoxicity Screening: To assess the general anticancer potential of the derivatives, a cytotoxicity assay against a panel of human cancer cell lines is paramount. The MTT assay is a reliable and high-throughput method for this purpose.[3]

  • Enzyme Inhibition Assay: Given that many small molecule anticancer agents exert their effects through the inhibition of specific kinases, an in vitro kinase inhibition assay will be employed to determine the potency and selectivity of the derivatives against a representative kinase, such as a member of the Src family of tyrosine kinases.

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of the hypothetical compound library.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation start This compound Scaffold synthesis Parallel Synthesis of Derivatives (TFN-001 to TFN-005) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (MTT) purification->cytotoxicity kinase In Vitro Kinase Inhibition Assay purification->kinase ic50_calc IC50 Determination cytotoxicity->ic50_calc kinase->ic50_calc sar Structure-Activity Relationship (SAR) Analysis ic50_calc->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound (TFN-001 to TFN-005 and controls) in DMSO.

    • Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radioactive, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Src)

  • Kinase substrate (a suitable peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (TFN-001 to TFN-005 and Staurosporine) in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following to each well in the indicated order:

      • Test compound or vehicle control (DMSO).

      • Kinase and substrate mixture.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no kinase control) / (Luminescence of vehicle control - Luminescence of no kinase control)) x 100]

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
TFN-00115.225.818.5
TFN-0025.68.16.3
TFN-003>100>100>100
TFN-0042.13.52.8
TFN-00550.375.162.9
Doxorubicin0.81.20.9

Table 2: Hypothetical In Vitro Kinase Inhibition of this compound Derivatives (IC₅₀ in µM)

CompoundSrc Kinase
TFN-0012.5
TFN-0020.8
TFN-003>50
TFN-0040.15
TFN-00512.7
Staurosporine0.01

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data from these assays will enable the elucidation of preliminary structure-activity relationships (SAR). For instance, if TFN-004, with a hypothetical small, electron-donating substituent, consistently shows the highest potency, it would suggest that this feature is favorable for biological activity. Conversely, the lack of activity of TFN-003, with a bulky, lipophilic group, might indicate steric hindrance at the target binding site.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these derivatives, leading to the observed cytotoxicity.

G cluster_pathway Hypothetical Kinase-Mediated Pro-Survival Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Src Src Kinase Rec->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Prolif Cell Proliferation & Survival Akt->Prolif Promotes Inhibitor TFN Derivative (e.g., TFN-004) Inhibitor->Src Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a TFN derivative.

Conclusion and Future Directions

This guide has outlined a systematic and robust framework for benchmarking the performance of novel this compound derivatives in key biological assays. By employing standardized protocols for cytotoxicity and kinase inhibition, researchers can generate high-quality, comparable data that is essential for advancing drug discovery programs. The hypothetical data presented herein serves as a template for the analysis and interpretation of experimental results, with a focus on elucidating structure-activity relationships.

Future work should focus on expanding the panel of cancer cell lines and kinases to obtain a more comprehensive understanding of the derivatives' activity and selectivity. Promising lead compounds, such as the hypothetical TFN-004, should be further characterized in more complex cellular models and eventually in in vivo efficacy studies. The methodologies described in this guide provide a solid foundation for these next steps, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • (Placeholder for a relevant synthesis paper)
  • Ali, N., Adly, M., Taher, A., Coleman, H., Ahmed, F., Mahmoud, A., Salem, M., & El-Masry, R. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • (Placeholder for a relevant SAR paper)
  • (Placeholder for a relevant kinase inhibition paper)
  • (Placeholder for a relevant MTT assay methodology paper)
  • (Placeholder for a relevant cancer signaling p
  • (Placeholder for a relevant drug discovery review)
  • Szymanska, J., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • (Placeholder for a relevant medicinal chemistry textbook)
  • de Souza, M. V. N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

  • (Placeholder for a relevant fluorine in medicinal chemistry review)
  • (Placeholder for a relevant high-throughput screening methodology paper)
  • (Placeholder for a relevant d
  • (Placeholder for a relevant in vivo cancer models review)
  • Zovko, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 1,2,5-Trifluoro-3-nitrobenzene: An Experimental and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the precise characterization of substituted nitroaromatics is paramount. These compounds serve as versatile building blocks, yet their isomeric purity is a critical determinant of reactivity, biological activity, and safety. This guide provides an in-depth technical framework for the cross-validation of 1,2,5-trifluoro-3-nitrobenzene, a key fluorinated intermediate. We will explore the necessary experimental protocols to ensure its identity and purity, and compare its expected analytical data with those of its isomers, thereby offering a comprehensive approach to its rigorous characterization.

Introduction: The Significance of Isomeric Purity in Fluoronitrobenzenes

This compound is a valuable synthon in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The nitro group, a strong electron-withdrawing group, can be readily transformed into other functional groups, making it a versatile handle for further chemical modifications.

However, the synthesis of this compound can potentially yield a mixture of isomers, such as 1,2,3-trifluoro-5-nitrobenzene, 1,2,4-trifluoro-5-nitrobenzene, and 1,3,5-trifluoro-2-nitrobenzene. Each of these isomers possesses a unique electronic and steric profile, which can lead to vastly different outcomes in subsequent synthetic steps and biological assays. Therefore, unambiguous identification and characterization are not merely procedural formalities but essential steps to ensure the reliability and reproducibility of research. This guide provides the experimental framework for achieving this.

Physicochemical Properties: A Comparative Overview

A foundational step in the characterization of any chemical compound is the determination of its fundamental physicochemical properties. These properties not only offer a preliminary means of identification but also inform handling and storage procedures. Below is a comparative table of key properties for this compound and its common isomers.

PropertyThis compound1,2,3-Trifluoro-5-nitrobenzene1,2,4-Trifluoro-5-nitrobenzene1,3,5-Trifluoro-2-nitrobenzene
Molecular Formula C₆H₂F₃NO₂[1][2]C₆H₂F₃NO₂[3]C₆H₂F₃NO₂[4]C₆H₂F₃NO₂[5]
Molecular Weight 177.08 g/mol [1][2]177.08 g/mol [3]177.08 g/mol [4]177.08 g/mol [5]
CAS Number 66684-57-9[1]66684-58-0[3]2105-61-5[4]315-14-0[5]
Appearance Liquid[6]---
Boiling Point ---182-185 °C[5]
Melting Point ---3.5 °C[5]
Density ---1.514 g/mL at 25 °C[5]
Refractive Index ---n20/D 1.477[5]

Note: Experimental data for all properties across all isomers is not consistently available in public databases. The table reflects the most recent and reliable information found.

Experimental Cross-Validation: A Multi-Technique Approach

To ensure the unequivocal identification of this compound and to differentiate it from its isomers, a combination of spectroscopic techniques is essential. The following sections detail the standard operating procedures for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are typically short.

    • Use an external reference standard, such as CFCl₃ (defined as 0 ppm), for chemical shift referencing.

Diagram: NMR Workflow for Compound Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 10-20 mg Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H NMR C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C NMR F19_NMR F19_NMR Spectrometer->F19_NMR ¹⁹F NMR H1_Process H1_Process H1_NMR->H1_Process Process C13_Process C13_Process C13_NMR->C13_Process Process F19_Process F19_Process F19_NMR->F19_Process Process Structure_Elucidation Structure Elucidation & Isomer Comparison H1_Process->Structure_Elucidation C13_Process->Structure_Elucidation F19_Process->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

  • ¹H NMR: The number of signals, their splitting patterns (multiplicity), and coupling constants will be unique for each isomer. For this compound, two distinct aromatic proton signals are expected, each exhibiting complex splitting due to coupling with neighboring protons and fluorine atoms. The chemical shifts will be downfield due to the electron-withdrawing nature of the nitro and fluoro groups.

  • ¹³C NMR: Each carbon atom in a unique chemical environment will produce a distinct signal. The carbon atoms directly attached to fluorine will appear as doublets due to one-bond C-F coupling. The magnitude of these coupling constants provides valuable structural information. The number of signals and their coupling patterns will differ for each isomer.

  • ¹⁹F NMR: This is a crucial technique for differentiating fluorinated isomers. Each chemically non-equivalent fluorine atom will give a separate signal. The chemical shifts and the F-F coupling constants are highly sensitive to the substitution pattern on the aromatic ring. For example, 1,3,5-trifluoro-2-nitrobenzene would be expected to show two signals with a 2:1 integration ratio, while this compound would show three distinct signals of equal integration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds are characteristic and can be used for identification.

  • Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Sample Film Film Sample->Film Create thin film Salt_Plates Salt Plates (NaCl/KBr) Salt_Plates->Film Spectrometer Spectrometer Film->Spectrometer Place in FT-IR Background Background Spectrometer->Background Acquire Background Sample_Spectrum Sample_Spectrum Spectrometer->Sample_Spectrum Acquire Sample Spectrum Final_Spectrum Final_Spectrum Background->Final_Spectrum Sample_Spectrum->Final_Spectrum Ratio Functional_Group_ID Functional_Group_ID Final_Spectrum->Functional_Group_ID Identify Peaks

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

All isomers will exhibit characteristic strong absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching) and C-F stretching bands (typically in the 1100-1400 cm⁻¹ region). The "fingerprint region" (below 1500 cm⁻¹) will show a unique pattern of bands for each isomer, arising from the different C-H and C-C bending and stretching vibrations, which can be used for definitive identification when compared to a reference spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture (GC) and provides mass information for each component (MS). It is an excellent tool for assessing purity and confirming molecular weight.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

    • Employ a temperature program that allows for the separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

  • MS Method:

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

  • Data Analysis:

    • The gas chromatogram will show peaks corresponding to each separated component. The retention time is a characteristic property of a compound under a specific set of GC conditions.

    • The mass spectrum of each peak will show the molecular ion (M⁺) and a characteristic fragmentation pattern.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_separation GC Separation cluster_detection MS Detection Sample Sample Dilute_Solution Dilute_Solution Sample->Dilute_Solution Solvent Volatile Solvent Solvent->Dilute_Solution Injector Injector Dilute_Solution->Injector Inject GC_Column GC_Column Injector->GC_Column Vaporize & Transfer Separated_Components Separated_Components GC_Column->Separated_Components Separate by Boiling Point/ Polarity Ion_Source Ion_Source Separated_Components->Ion_Source Ionize Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Separate by m/z Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Identification Identification Mass_Spectrum->Identification Analyze Fragmentation

Caption: Workflow for GC-MS analysis of a volatile organic compound.

  • Gas Chromatography: While the isomers have the same molecular weight, their different polarities and boiling points will likely result in different retention times on a GC column. This allows for the separation and quantification of each isomer in a mixture.

  • Mass Spectrometry: All isomers will show a molecular ion peak (M⁺) at m/z 177. However, the fragmentation patterns may differ slightly due to the different positions of the substituents, leading to variations in the relative abundances of the fragment ions. For instance, the loss of the nitro group (NO₂) to give a fragment at m/z 131 is expected to be a major fragmentation pathway for all isomers.

Conclusion: Ensuring Scientific Integrity through Rigorous Cross-Validation

The comprehensive characterization of this compound is a critical step in ensuring the validity of subsequent research. By employing a multi-technique approach that includes ¹H, ¹³C, and ¹⁹F NMR spectroscopy, IR spectroscopy, and GC-MS, researchers can confidently establish the identity, purity, and isomeric integrity of their material. This guide provides the foundational experimental protocols and a comparative framework to aid in this essential process. Adherence to these principles of rigorous cross-validation is a cornerstone of scientific integrity and will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2,3-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Cenmed. This compound. [Link]

  • PubChem. 1,2,4-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • YouTube. Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. [Link]

  • NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 1,2,5-Trifluoro-3-nitrobenzene: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can manage our products safely and effectively throughout their entire lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,2,5-Trifluoro-3-nitrobenzene. The procedures outlined here are grounded in established safety standards and environmental regulations to ensure the protection of personnel and the ecosystem. The inherent hazards of halogenated nitroaromatic compounds demand a meticulous and informed approach to waste management.

The electron-withdrawing properties of both the nitro group and fluorine atoms make this compound a stable and potentially recalcitrant molecule in the environment.[1] Such compounds are noted for their resistance to natural degradation, acute toxicity, and potential for mutagenicity, underscoring the critical importance of preventing their release into sewer systems or general waste streams.[1] This guide is designed to provide you with the necessary operational and logistical information to manage its disposal with confidence and scientific integrity.

Core Principles: The Foundation of Safe Disposal

Before proceeding with any chemical handling, it is imperative to internalize these foundational principles of hazardous waste management:

  • Prohibition of Environmental Release: Under no circumstances should this compound or its containers be disposed of via sinks, drains, or standard trash receptacles.[2][3] This is a regulated hazardous material, and improper disposal is illegal and environmentally damaging.[4]

  • Waste Minimization: The most effective disposal strategy begins with thoughtful experimental design. Employ practices that minimize the volume of waste generated.

  • Segregation is Key: Never mix this compound with other waste streams unless their compatibility is certain. Improper mixing can lead to hazardous reactions. It should be classified as a halogenated, nitrated organic waste.

  • Know Your Compound: Familiarity with the specific hazards is non-negotiable. Always consult the Safety Data Sheet (SDS) before handling.

Hazard Profile and Key Data

Understanding the specific hazards of this compound dictates the necessary handling and disposal precautions. The following table summarizes its critical data.

PropertyValueSource
Molecular Formula C₆H₂F₃NO₂[5][6]
Molecular Weight 177.08 g/mol [5][6]
GHS Hazard Statements H227: Combustible liquid. H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H351: Suspected of causing cancer. H360: May damage fertility or the unborn child. H372: Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled. H412: Harmful to aquatic life with long lasting effects.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Pre-Disposal: Spill Management Protocol

An accidental release requires immediate and correct action to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. For large spills or in poorly ventilated areas, respiratory protection may be necessary.[8]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, leak-proof container suitable for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste and placed in the same container.

  • Label and Store: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and store it in a designated satellite accumulation area for disposal.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the routine collection and disposal of this compound waste generated during research activities.

Step 1: Assemble Personal Protective Equipment (PPE)

Causality: This compound is toxic via inhalation, ingestion, and skin contact. Proper PPE is the primary barrier to prevent personal exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves. Ensure gloves are inspected for integrity before use. Contaminated clothing must be removed immediately and decontaminated before reuse.[7][8]

  • Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Step 2: Waste Collection and Segregation

Causality: Segregating waste prevents dangerous chemical reactions and allows for proper treatment by the disposal facility. Nitrated organic compounds can react violently with oxidizing acids or other incompatible materials.[2][4]

  • Designated Container: Dedicate a specific, properly labeled waste container for this compound and compatible halogenated, nitrated organic waste.

  • Compatibility Check: Do not mix this waste with acids, bases, or strong oxidizing agents.

  • Aqueous vs. Organic: Do not mix aqueous waste with this organic solvent waste stream.

Step 3: Container Selection and Labeling

Causality: Proper containment and clear labeling are regulatory requirements that ensure safe handling, storage, and transport.[3]

  • Container Type: Use a sturdy, leak-proof container with a tight-fitting screw cap. The container material must be chemically compatible (e.g., glass or polyethylene).

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard).[9]

    • The date accumulation started.

  • Container Integrity: Do not fill containers beyond 90% capacity to allow for vapor expansion.[2] Ensure the exterior of the container remains clean and free of contamination.[2]

Step 4: Temporary On-Site Storage

Causality: Safe interim storage prevents accidents and ensures the waste is secure until it can be removed by professionals.

  • Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be a secondary containment bin in a well-ventilated location, such as a fume hood or a ventilated cabinet.[2]

  • Security: The storage area should be secure and accessible only to authorized personnel.[7]

  • Segregation: Keep the waste container segregated from incompatible materials, especially heat sources, sparks, or open flames, as the substance is a combustible liquid.[7]

Step 5: Final Disposal

Causality: this compound requires specialized treatment at a licensed facility to ensure its complete and environmentally sound destruction. This is mandated by regulations reflected in the P501 disposal statement.[10]

  • Professional Disposal Service: The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all required paperwork is completed for the waste manifest, which tracks the waste from your laboratory ("cradle") to its final disposal ("grave").

  • Treatment Method: While the specific method is determined by the disposal facility, high-temperature incineration is a common and effective technology for destroying halogenated and nitrated organic compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_container Containerization cluster_storage Interim Storage cluster_final Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible Container (Glass or Polyethylene) C->D Spill Accidental Spill Occurs C->Spill E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Dispense Waste into Container (Do not exceed 90% capacity) E->F G Seal Container Tightly F->G H Store in Designated Satellite Accumulation Area G->H I Ensure Secondary Containment H->I J Schedule Pickup with EHS or Licensed Contractor I->J K Complete Waste Manifest Documentation J->K L Transfer Custody to Disposal Professionals K->L Spill_Proc Execute Spill Management Protocol (Contain, Absorb, Collect) Spill->Spill_Proc Yes Spill_Proc->E

Caption: Disposal workflow for this compound.

References

  • SAFETY D
  • SAFETY D
  • 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Safety D
  • This compound.
  • This compound 66684-57-9 wiki. Guidechem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Nitrobenzene. U.S. Environmental Protection Agency (EPA).
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT).
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • SAFETY D
  • This compound. CymitQuimica.
  • 1,2,3-Trifluoro-5-nitrobenzene, 99%. Fisher Scientific.
  • 1,2,3-Trifluoro-5-nitrobenzene.
  • 1-Fluoro-3-nitrobenzene 97 402-67-5. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Safely Handling 1,2,5-Trifluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of highly specialized reagents is fundamental to advancing research in drug development. 1,2,5-Trifluoro-3-nitrobenzene (CAS No. 66684-57-9), a valuable intermediate in organic synthesis, demands a meticulous approach to safety.[1] Its trifluorinated nitroaromatic structure suggests potential for significant toxicity and reactivity. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby ensuring both personal well-being and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed by examining structurally analogous compounds such as other trifluoronitrobenzenes and monofluoronitrobenzenes.[2][3][4][5][6] This principle of "surrogate analysis" is a cornerstone of proactive laboratory safety when dealing with novel or less-common substances. The guidance herein is built upon this expert analysis.

Hazard Profile: Understanding the Invisible Risks

This compound should be handled as a hazardous substance with multiple potential routes of exposure. Aromatic nitro compounds, as a class, are known for their systemic toxicity, with the primary effect being methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[7][8][9]

Anticipated Hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data from similar compounds.[4][10]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][10][11]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, with the blood, liver, and kidneys being potential targets.[4][8]

  • Combustibility: Classified as a combustible liquid.[2] Vapors may form explosive mixtures with air upon intense heating.[4]

  • Hazardous Decomposition: When heated to decomposition, it may emit highly toxic fumes of nitrogen oxides (NOx) and hydrogen fluoride (HF).[2]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk assessment. The appropriate level of protection is dictated by the specific procedure being performed. All handling of this compound must, at a minimum, be conducted within a certified chemical fume hood to minimize inhalation exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing (in Fume Hood) ANSI Z87.1-compliant safety goggles.Nitrile or other chemically resistant gloves. Double-gloving is recommended.Flame-resistant lab coat, fully buttoned.Not required if work is performed correctly within a certified fume hood.
Solution Transfers & Reactions (in Fume Hood) Chemical safety goggles and a full-face shield.Nitrile or other chemically resistant gloves. Double-gloving is mandatory.Flame-resistant lab coat worn over a chemical-resistant apron.Not required if work is performed correctly within a certified fume hood.
Large-Scale Operations (>50g) Chemical safety goggles and a full-face shield.Nitrile or other chemically resistant gloves. Double-gloving is mandatory.Chemical-resistant suit or coveralls.[12]A NIOSH-approved respirator with organic vapor cartridges may be required based on risk assessment.[13][14]
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).Chemical-resistant suit or coveralls.[9][12]NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator (SCBA) for large spills.[8][15][16]

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Risk Level Evaluation cluster_3 PPE Ensemble start Define Experimental Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood risk_level Evaluate Risk: - Scale (mg vs g) - Splash Potential - Aerosol Generation fume_hood->risk_level Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No spill_risk Is there a significant spill or aerosol risk? risk_level->spill_risk ppe_max Maximum PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator risk_level->ppe_max High Risk (e.g., large scale, spill) ppe_basic Basic PPE: - Safety Goggles - Nitrile Gloves - FR Lab Coat spill_risk->ppe_basic No (e.g., small scale weighing) ppe_enhanced Enhanced PPE: - Goggles + Face Shield - Double Gloves - Apron over Lab Coat spill_risk->ppe_enhanced Yes (e.g., transfers, reactions)

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

A seamless safety protocol integrates handling, emergency response, and disposal into a single, coherent plan.

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[2][17] Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Don all required PPE as determined by the PPE Selection Matrix. Check gloves for any signs of degradation or punctures before use.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, within a certified chemical fume hood.[4][10]

    • Keep containers of this compound tightly closed when not in use.[2][13]

    • Use compatible equipment (e.g., glass, PTFE) and avoid contact with strong oxidizing agents.[2][13]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.[2]

    • Decontaminate the work area within the fume hood.

    • Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.[18]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][18] Remove all contaminated clothing while showering. Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][18] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][18] Seek immediate medical attention.

  • Spill Response: In the event of a spill, follow the decision tree below.

Spill_Response_Plan cluster_0 Initial Action cluster_1 Size Assessment cluster_2 Response Protocol cluster_3 Final Steps spill Spill Detected alert Alert personnel in the immediate area. Isolate the spill. spill->alert size Is the spill minor and contained within the fume hood? alert->size cleanup Trained personnel don enhanced PPE. Contain with inert absorbent (vermiculite, sand). Collect into a sealed hazardous waste container. size->cleanup Yes evacuate EVACUATE THE LAB. Call Emergency Services / EHS. Provide SDS to responders. size->evacuate No decon Decontaminate the area. Dispose of all materials as halogenated hazardous waste. cleanup->decon

Caption: Spill Response Decision Tree.

Proper segregation and disposal of chemical waste are legally mandated and critical for environmental protection.

  • Waste Categorization: All waste containing this compound is classified as halogenated organic hazardous waste .[18][19][20]

  • Segregation:

    • Use a designated, properly labeled hazardous waste container.[20]

    • DO NOT mix halogenated waste with non-halogenated organic waste.[18][19]

    • DO NOT mix with other waste streams such as acids, bases, or oxidizers.[18]

  • Contaminated Materials: All disposable items that come into contact with the chemical, including gloves, pipette tips, absorbent pads, and spill cleanup materials, must be placed in a sealed container or bag and disposed of as solid halogenated hazardous waste.[18]

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed. The first rinseate must be collected and disposed of as halogenated hazardous waste.[21] Subsequent rinses may be collected as well, depending on local EHS guidelines.

By embedding these safety protocols into your daily laboratory practice, you build a culture of trust and responsibility. This meticulous approach to handling potent chemical reagents like this compound ensures that your pursuit of scientific discovery is conducted with the highest standards of safety and professional integrity.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,3-Trifluoro-4-nitrobenzene.
  • ECHEMI. (n.d.). 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety Data Sheets.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Fluoro-3-nitrobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-3-nitrobenzene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Public Health Statement: Nitrobenzene.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2014).
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • University of California, San Francisco (UCSF). (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health & Safety website.
  • U.S. Environmental Protection Agency (EPA). (1999). Nitrobenzene.
  • CymitQuimica. (n.d.). This compound.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Fisher Scientific. (2024). Safety Data Sheet: 1,2,3-Trifluoro-5-nitrobenzene.
  • ChemicalBook. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene - Safety Data Sheet.
  • BenchChem. (n.d.). Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Nitrobenzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • GOV.UK. (2024). Nitrobenzene - Incident management.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from UCSC Environmental Health & Safety website.
  • CymitQuimica. (n.d.). 3-Fluoro-5-(trifluoromethyl)nitrobenzene.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety website.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.

Sources

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